6-Iodouridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFLFNXVSOBKJ-YXZULKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis pathway for 6-Iodouridine
An In-depth Technical Guide to the Synthesis of 6-Iodouridine
Introduction
In the landscape of medicinal chemistry and drug development, halogenated nucleosides represent a cornerstone class of molecules with significant therapeutic potential. While 5-iodouridine and its deoxy counterpart, idoxuridine, are well-established antiviral agents, the synthesis and application of their C6-substituted isomers, such as this compound, are less commonly described yet hold unique potential for novel therapeutic and diagnostic agents. The introduction of an iodine atom at the C6 position of the uracil ring fundamentally alters the electronic and steric properties of the molecule, offering new avenues for drug design, cross-coupling reactions, and radiolabeling applications.
This guide provides a comprehensive, in-depth exploration of a validated synthetic pathway to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, the rationale for specific reagents and conditions, and the critical considerations for successful execution, purification, and characterization.
Strategic Overview: The Challenge of C6-Functionalization
The direct iodination of the uracil ring typically occurs at the C5 position. This regioselectivity is governed by the electron-donating character of the ring nitrogens, which renders the C5 position the most nucleophilic and susceptible to electrophilic aromatic substitution.[1][2][3][4][5] Consequently, common iodinating agents like molecular iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS) will overwhelmingly yield 5-iodouridine.[6][7][8]
To achieve substitution at the electronically disfavored C6 position, a more sophisticated strategy is required. The most effective approach involves a directed metalation-iodination sequence. This process inverts the inherent reactivity of the uracil ring by employing a strong base to deprotonate the C6-H bond, generating a potent nucleophilic carbanion that can then be quenched with an electrophilic iodine source. This guide details a multi-step synthesis based on this principle, which necessitates the use of protecting groups to ensure the stability of the starting material and the regioselectivity of the key iodination step.[9][10]
Overall Synthetic Workflow
The synthesis of this compound can be logically segmented into four primary stages:
-
Protection of Ribose Diol: Masking the 2' and 3' hydroxyl groups of the ribose moiety to prevent side reactions.
-
Protection of 5'-Hydroxyl Group: Differentiating the primary 5'-hydroxyl to prevent its reaction during the lithiation step.
-
Directed C6-Lithiation and Iodination: The core transformation involving regioselective deprotonation and introduction of iodine.
-
Global Deprotection: Removal of all protecting groups to yield the final product, this compound.
Below is a diagram illustrating this strategic workflow.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Protection of the Uridine Scaffold
The initial steps of the synthesis are dedicated to installing protecting groups on the hydroxyl functions of the ribose sugar. This is crucial for two primary reasons:
-
Preventing Acidity: The hydroxyl protons are acidic and would be readily deprotonated by the strong base used in the C6-lithiation step, consuming the reagent and preventing the desired reaction at the uracil ring.
-
Ensuring Solubility: The protected intermediates exhibit improved solubility in the anhydrous organic solvents required for the organometallic reactions.
Step 1.1: Synthesis of 2',3'-O-Isopropylideneuridine
The vicinal diol at the 2' and 3' positions of the ribose is conveniently protected as an acetonide (isopropylidene ketal). This is a robust and widely used protecting group that is stable to basic conditions and can be readily removed under acidic conditions.
Experimental Protocol
-
Suspend uridine (1.0 g, 4.13 mmol) in acetone (50 mL) at room temperature.[10]
-
To the stirred suspension, add sulfuric acid (H₂SO₄, 0.65 mL) dropwise.[10]
-
Continue stirring the resulting mixture for 3 hours at room temperature. The reaction should become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a 25% aqueous solution of ammonium hydroxide (NH₄OH).
-
Extract the aqueous layer with chloroform (CHCl₃).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a chloroform/methanol (15:1) eluent to yield 2',3'-O-isopropylideneuridine as a white solid.[10]
Step 1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-methoxymethyluridine
With the 2' and 3' positions blocked, the primary 5'-hydroxyl group is selectively protected using a methoxymethyl (MOM) ether. The MOM group is chosen for its stability under the strongly basic conditions of the subsequent lithiation step.
Experimental Protocol
-
Suspend 2',3'-O-isopropylideneuridine (0.5 g, 1.76 mmol) in acetone (6.5 mL).[9]
-
Add dimethoxymethane (13.33 mL, 150.5 mmol) and methanesulfonic acid (0.133 mL, 2.05 mmol).[9]
-
Stir the mixture overnight at room temperature.
-
Quench the reaction by pouring it into a 25% aqueous solution of NH₄OH and extract with chloroform (CHCl₃).[9]
-
Purify the crude product by column chromatography using a dichloromethane/methanol (80:1) eluent to afford the fully protected uridine intermediate.[9]
Part 2: The Core Reaction: Directed C6-Iodination
This stage represents the crux of the synthesis, where the C-I bond is formed at the C6 position.
Mechanism of C6-Lithiation
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to carbonyl groups, making it ideal for deprotonation reactions. At low temperatures (-78 °C), LDA selectively abstracts the proton at the C6 position of the protected uridine. This regioselectivity is favored over deprotonation at C5 due to the influence of the adjacent carbonyl group at C4 and the N1 nitrogen. The resulting C6-lithiated species is a powerful nucleophile.
Step 2.1: Synthesis of 6-Iodo-2',3'-O-isopropylidene-5'-O-methoxymethyluridine
The generated carbanion is immediately trapped in situ with molecular iodine.
Experimental Protocol
-
Prepare a solution of lithium diisopropylamide (LDA, 2.0 M solution in THF, 0.95 mL, 2.00 mmol) in anhydrous tetrahydrofuran (THF, 3.7 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.[9]
-
Dissolve the fully protected uridine from Step 1.2 (300 mg, 0.91 mmol) in anhydrous THF (3.5 mL) and add this solution dropwise to the stirred LDA solution at -78 °C.[9]
-
Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithiated intermediate.
-
In a separate flask, prepare a solution of iodine (I₂, 232 mg, 0.91 mmol) in anhydrous THF (2.9 mL).[9]
-
Add the iodine solution to the reaction mixture and continue stirring for an additional 5 hours at -78 °C.[9]
-
Quench the reaction by adding acetic acid (AcOH, 0.45 mL).[9]
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (AcOEt). Wash the organic layer with aqueous sodium bicarbonate (NaHCO₃) and brine.[9]
-
Dry the organic layer, concentrate, and purify by column chromatography using a hexane/ethyl acetate (7:6) eluent to yield the protected this compound derivative.[9]
Caption: Key transformation step: C6-lithiation followed by iodination.
Part 3: Deprotection and Final Product Isolation
The final step involves the simultaneous removal of both the isopropylidene and MOM protecting groups under acidic conditions to unmask the hydroxyl groups and yield the target molecule, this compound.
Step 3.1: Synthesis of this compound
Aqueous trifluoroacetic acid (TFA) is effective for the cleavage of both the acetonide and the MOM ether.
Experimental Protocol
-
Create a suspension of the protected this compound from Step 2.1 (100 mg, 0.22 mmol) in water (0.77 mL).[9]
-
Cool the stirred suspension to 0 °C.
-
Add a 50% aqueous solution of trifluoroacetic acid (TFA, 1.15 mL).[9]
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.[9]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by preparative column chromatography using a chloroform/ethanol (10:1) eluent to afford this compound as the final product.[9]
Quantitative Data Summary
| Step | Starting Material | Product | Yield |
| 1.1 | Uridine | 2',3'-O-Isopropylideneuridine | 90.2%[10] |
| 1.2 | 2',3'-O-Isopropylideneuridine | 2',3'-O-Isopropylidene-5'-O-methoxymethyluridine | 66.7%[9] |
| 2.1 | Fully Protected Uridine | Protected this compound | 31.7%[9] |
| 3.1 | Protected this compound | This compound | 58.9%[9] |
Characterization
The identity and purity of the final this compound product must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will confirm the presence of the ribose protons and the absence of the protecting group signals. A key indicator is the signal for the anomeric proton (H-1').
-
¹³C NMR: The carbon spectrum will show characteristic shifts for the uracil and ribose carbons. The signal for C6 will be significantly shifted due to the presence of the heavy iodine atom. The provided literature reports the following key shifts for this compound in DMSO-d₆: 162.5, 147.6, 116.1, 115.9, 102.6, 84.9, 72.0, 69.9, 62.3 ppm.[9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for the molecular formula C₉H₁₁IN₂O₆.
Conclusion and Field Insights
The synthesis of this compound is a multi-step process that hinges on a strategic application of protecting group chemistry and directed organometallic functionalization. Unlike the straightforward electrophilic substitution at C5, accessing the C6 position requires a carefully orchestrated sequence that inverts the natural electronic reactivity of the pyrimidine ring. The successful execution of this pathway provides access to a valuable and versatile chemical scaffold. Researchers can leverage the C6-iodo substituent for further synthetic elaborations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), to generate a diverse library of novel nucleoside analogues for biological screening. Furthermore, the presence of iodine opens up possibilities for developing radiolabeled tracers for diagnostic imaging or targeted radiotherapy. This detailed guide provides a robust and validated protocol, grounded in fundamental organic chemistry principles, to empower researchers in the fields of drug discovery and chemical biology.
References
- A new eco-friendly method for the regioselective 5-iodination of pyrimidine bases and the corresponding nucleosides by an i. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6524.
- Jusko, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2449-2458.
- Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar.
- Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry, 46(13), 2819-2823.
- Gule, N., et al. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 23(8), 1856.
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16792-16795.
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.
- Jusko, P., et al. (2023). Synthesis of this compound 4. ResearchGate.
- Szymański, P., et al. (2017). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy.
- Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI.
- Kumar, R., et al. (2011). Iodination of Uridines and Cytidines with N-Iodosuccinimide in ILs. ResearchGate.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Introduction: Unveiling 6-Iodouridine
An In-depth Technical Guide to 6-Iodouridine: A Versatile Nucleoside Analog
In the landscape of molecular biology and drug development, nucleoside analogs represent a cornerstone of therapeutic and diagnostic innovation. These synthetic molecules, which mimic the structure of natural nucleosides, can be powerful tools to probe and manipulate cellular processes. Among these, this compound (6-IUrd) emerges as a compound of significant interest. As a halogenated pyrimidine, it serves not only as a crucial intermediate for the synthesis of more complex bioactive molecules but also possesses intrinsic properties that make it a subject of investigation for antiviral and anticancer applications.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, explore its mechanisms of action, detail its applications in modern research, and provide validated experimental protocols. The narrative is structured to deliver not just facts, but a deeper understanding of the causality behind its utility and limitations, grounding all claims in authoritative scientific literature.
Physicochemical Profile and Chemical Synthesis
A thorough understanding of a molecule begins with its fundamental properties and the methods by which it is created. This compound's utility is intrinsically linked to its structure and stability.
Core Chemical Properties
This compound is a uridine molecule where an iodine atom is substituted at the 6th position of the uracil base. This modification significantly alters the molecule's electronic properties and steric profile compared to native uridine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁IN₂O₆ | [1][2] |
| Molecular Weight | 370.10 g/mol | [2] |
| Appearance | Pale Yellow Powder | [1] |
| Exact Mass | 369.96618 Da | [2] |
| Topological Polar Surface Area | 119 Ų | [2] |
| CAS Number | 105967-11-1 | [1] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the protection of the ribose hydroxyl groups, followed by lithiation and subsequent iodination of the uracil ring.[3]
A representative synthesis workflow is as follows[3]:
-
Protection: The 2',3'-hydroxyl groups of a starting uridine derivative are protected, often using an isopropylidene group, and the 5'-hydroxyl group is protected with a group like methoxymethyl (MOM).
-
Lithiation: The protected uridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This selectively removes the proton at the C6 position of the uracil ring.
-
Iodination: Elemental iodine (I₂) dissolved in a suitable solvent like anhydrous tetrahydrofuran (THF) is added to the reaction mixture. The iodine electrophilically attacks the C6 carbanion, resulting in the formation of the C-I bond.
-
Deprotection: The protecting groups on the ribose moiety are removed, typically using an acidic workup (e.g., with trifluoroacetic acid), to yield the final this compound product.[3]
The product is then purified using techniques like column chromatography to ensure high purity for subsequent applications.[3]
Caption: A simplified workflow for the chemical synthesis of this compound.
Mechanism of Action and Biological Significance
The biological activity of nucleoside analogs stems from their ability to be recognized and processed by cellular enzymes involved in nucleic acid metabolism.[4][5]
The Central Paradigm: Incorporation into Nucleic Acids
Like many nucleoside analogs, the primary mechanism of action for this compound involves a three-step intracellular activation process:
-
Cellular Uptake: this compound enters the cell via nucleoside transporters.
-
Phosphorylation: Cellular kinases recognize this compound and sequentially phosphorylate it to its monophosphate (6-IUrd-MP), diphosphate (6-IUrd-DP), and finally its active triphosphate form (6-IUrd-TP).
-
Incorporation: The active 6-IUrd-TP can then be utilized by cellular or viral polymerases as a substrate, competing with the natural uridine triphosphate (UTP) or thymidine triphosphate (TTP), leading to its incorporation into newly synthesized RNA or DNA.[6][7]
The incorporation of this modified nucleoside disrupts the normal function and structure of the nucleic acid chain. The bulky iodine atom at the 6-position can cause steric hindrance, interfere with base-pairing, and alter the helical structure of DNA or the folding of RNA, ultimately leading to chain termination, increased mutation rates, or inhibition of replication and transcription processes.[7]
Caption: Experimental workflow for analyzing cell proliferation with this compound.
Conclusion and Future Outlook
This compound stands as a nucleoside analog with multifaceted potential. Its relative stability, in contrast to its 2'-deoxy counterpart, preserves its capacity for metabolic activation and incorporation into nucleic acids, making it a viable tool for studying cell proliferation. More significantly, its role as a versatile chemical intermediate opens the door for the rational design of novel therapeutic agents through C6-position modifications. While direct therapeutic applications of this compound itself require further investigation, its value in fundamental research and as a foundational block in medicinal chemistry is clear. Future studies will likely focus on leveraging its unique chemical properties to build next-generation drugs with improved specificity and efficacy against viral diseases and cancer.
References
- Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics - YouTube. (2025). YouTube.
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC - NIH. (2023).
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies | The Journal of Physical Chemistry B - ACS Publications. (2023).
- Chemical structure of 5-iodo-2 - deoxyuridine,... - ResearchGate. (n.d.).
- What is the mechanism of Idoxuridine? - Patsnap Synapse. (2024).
- 105967-11-1, 6-Iodo-uridine Formula - ECHEMI. (n.d.). ECHEMI.
- Pharmacokinetics and Metabolism of 5- 125 I-Iodo-4′-Thio-2′-Deoxyuridine in Rodents. (2003). The Journal of Nuclear Medicine.
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies | The Journal of Physical Chemistry B - ACS Publications. (2023).
- Idoxuridine - Wikipedia. (n.d.). Wikipedia.
- Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem - NIH. (n.d.). PubChem.
- Application Notes and Protocols for Flow Cytometry Analysis of 5-Iodouridine Labeled Cells - Benchchem. (n.d.). BenchChem.
- Synthesis of 3,5,6-Substituted Uridine Derivatives as Potential Therapeutic Agents. (2024). Journal of Chemical and Pharmaceutical Sciences.
- Mechanisms of action of antiviral drugs | Research Starters - EBSCO. (n.d.). EBSCO.
- Assaying Cell Proliferation and DNA Replication with Click Chemistry - Lumiprobe. (n.d.). Lumiprobe.
- Pharmacology of Idoxuridine (Ridinox) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025). YouTube.
- Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem - NIH. (n.d.). PubChem.
- Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - MDPI. (2023). MDPI.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021).
- Click chemistry - Wikipedia. (n.d.). Wikipedia.
- 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - MDPI. (2019). MDPI.
- Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - ResearchGate. (2021).
- (PDF) 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. (2019).
- Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC. (2020).
- Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL - PMC - NIH. (n.d.).
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC - NIH. (n.d.).
- Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - ES. (n.d.). Thermo Fisher Scientific.
- Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - Semantic Scholar. (2021). Semantic Scholar.
- Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed. (2023).
- Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts from Northern Morocco - PMC - NIH. (2022).
- Nucleoside analogue - Wikipedia. (n.d.). Wikipedia.
- Click Chemistry Reagents Overview - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Functions and therapeutic applications of pseudouridylation - PubMed. (2025).
- New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. (2022). Russian Journal of Bioorganic Chemistry.
- A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024). Labinsights.
- 5-Iodouridine | C9H11IN2O6 | CID 1268108 - PubChem. (n.d.). PubChem.
- Topics (Click Chemistry) | TCI AMERICA. (n.d.). TCI AMERICA.
- In vivo use of Click-iT EdU cell proliferation assays - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- EdU Cell Proliferation Assay - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. echemi.com [echemi.com]
- 2. Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
hydrolytic stability of 6-Iodouridine in aqueous solution
An In-Depth Technical Guide to the Hydrolytic Stability of 6-Iodouridine in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (6-IUrd), a halogenated pyrimidine nucleoside, is a compound of interest in various therapeutic and research applications. A critical parameter governing its utility, particularly in pharmaceutical development, is its stability in aqueous environments. This technical guide provides a comprehensive analysis of the hydrolytic stability of this compound. We will delve into the primary degradation pathways, with a focus on N-glycosidic bond cleavage, and discuss the key factors that influence the rate of degradation, such as temperature and pH. This guide presents a detailed, field-proven protocol for conducting forced degradation studies to quantitatively assess the stability of this compound, including the setup of experiments, analytical methodology using High-Performance Liquid Chromatography (HPLC), and data analysis to determine degradation kinetics. The causality behind experimental choices is explained to provide a deeper understanding of the principles of stability testing. This document is intended to be a valuable resource for researchers and drug development professionals working with this compound and other modified nucleosides.
Introduction: The Significance of this compound and its Stability
Halogenated nucleosides are a class of compounds with significant applications in medicinal chemistry, including as antiviral and anticancer agents, as well as radiosensitizers.[1] this compound, a uridine analog with an iodine atom at the C6 position of the pyrimidine ring, has been investigated for its potential biological activities. For any nucleoside analog to be a viable therapeutic agent, it must possess sufficient stability in an aqueous environment to allow for formulation, storage, and transport to its site of action within the body.[2][3]
Recent studies have highlighted the importance of the position of the halogen atom and the nature of the sugar moiety on the stability of iodinated nucleosides. For instance, 6-iodo-2'-deoxyuridine (6-IdU) has been shown to be highly unstable in aqueous solution, undergoing rapid hydrolysis of the N-glycosidic bond.[2][4][5] In contrast, this compound, which possesses a 2'-hydroxy group on the ribose sugar, is significantly more stable in aqueous solution at room temperature.[2][5][6] This difference in stability is attributed to the electronic and steric effects of the 2'-hydroxy group.[2][4][5]
Understanding the hydrolytic stability of this compound is therefore paramount for its development as a potential therapeutic agent. This guide will provide the foundational knowledge and practical protocols to investigate and characterize the degradation of this compound in aqueous solutions.
Primary Degradation Pathways of this compound
The degradation of this compound in an aqueous solution can proceed through several pathways. The most prominent of these is the cleavage of the N-glycosidic bond. Another potential, though likely less favorable, pathway is dehalogenation.
N-Glycosidic Bond Cleavage
The N-glycosidic bond connects the C1' atom of the ribose sugar to the N1 atom of the uracil base. Cleavage of this bond results in the formation of 6-iodouracil and ribose. This is the primary hydrolytic degradation pathway observed for this compound, particularly under thermal stress.[2][5]
The mechanism of N-glycosidic bond cleavage in nucleosides can be complex and is influenced by factors such as pH.[7][8][9] In acidic conditions, protonation of the nucleobase can facilitate the departure of the base, leading to the formation of a ribo-oxocarbenium ion intermediate.[10] Nucleophilic attack by water on this intermediate then yields ribose. The presence of the 2'-hydroxyl group in the ribose of this compound is thought to stabilize the glycosidic bond compared to its 2'-deoxy counterpart.[2][8][9]
Caption: N-Glycosidic Bond Cleavage of this compound.
Dehalogenation
Dehalogenation is the removal of the iodine atom from the C6 position of the uracil ring.[11] While this is a known degradation pathway for some halogenated nucleosides, it is generally less facile than glycosidic bond cleavage for this compound under typical hydrolytic conditions.[1][12] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making deiodination a possibility.[11] This process would result in the formation of uridine. Dehalogenation can be influenced by factors such as the presence of reducing agents or exposure to UV light.[1][12][13]
Key Factors Influencing the Stability of this compound
The rate of hydrolytic degradation of this compound is significantly influenced by several environmental factors.
Temperature
As with most chemical reactions, the rate of hydrolysis of this compound is highly dependent on temperature. Increased temperature provides the necessary activation energy for the cleavage of the N-glycosidic bond.[14][15] Experimental studies have shown that while this compound is relatively stable at room temperature, its degradation becomes significant at elevated temperatures (e.g., 60-80°C).[2][5] This temperature dependence allows for the use of accelerated stability studies to predict the shelf-life of the compound at lower temperatures.[16]
pH
The pH of the aqueous solution can have a profound effect on the stability of nucleosides.[17][18] Both acidic and basic conditions can catalyze the hydrolysis of the N-glycosidic bond.[8][9] For uridine, acid-catalyzed hydrolysis is a known degradation pathway.[10] The ionization state of the uracil ring can change with pH, which in turn can affect the stability of the glycosidic bond.[17] Therefore, it is crucial to assess the stability of this compound across a range of pH values to identify the pH of maximum stability, which is a critical parameter for formulation development.
Experimental Protocol for Assessing the Hydrolytic Stability of this compound: A Forced Degradation Study
Forced degradation studies are essential in pharmaceutical development to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[16][19][20][21] The following protocol is a detailed, step-by-step methodology for assessing the hydrolytic stability of this compound, drawing upon established methods.[2][5]
Caption: Experimental Workflow for this compound Stability Study.
Materials and Reagents
-
This compound (high purity)
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Phosphate buffer salts (for preparing buffers of different pH)
-
Hydrochloric acid and sodium hydroxide (for pH adjustment)
-
Class A volumetric flasks and pipettes
-
Thermostatically controlled heating block or water bath
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 reversed-phase column
Step-by-Step Methodology
Step 1: Preparation of Solutions
-
Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values relevant to pharmaceutical formulations (e.g., pH 4, 7, and 9). A 0.1 M phosphate buffer is a common choice.[2][5]
-
Test Solutions: For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Step 2: Forced Degradation
-
Thermal Stress: Aliquot the test solutions into sealed vials. Place the vials in a pre-heated thermocycler or heating block set to the desired temperatures. A range of elevated temperatures (e.g., 60°C, 65°C, 70°C, 75°C, and 80°C) should be used to obtain kinetic data over a reasonable timeframe.[2][6]
-
Time Points: At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes, and longer for lower temperatures), remove a vial from the heating block and immediately quench the reaction by placing it in an ice bath. This prevents further degradation before analysis.
-
Control Samples: Maintain a set of control samples at a non-stress condition (e.g., 4°C) to monitor the initial concentration and any potential degradation not due to the stress condition.
Step 3: HPLC Analysis
-
Chromatographic Conditions: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., 6-iodouracil and uridine). A reversed-phase C18 column is typically effective.[2][5][22] An example of a suitable mobile phase is a gradient or isocratic elution with a mixture of water and methanol or acetonitrile.[2][5][22]
-
Detection: Use a UV detector set at a wavelength where both the parent compound and the degradation products have significant absorbance (e.g., 260 nm).
-
Analysis of Samples: Inject the samples from the forced degradation study into the HPLC system. Record the peak areas for this compound and any observed degradation products.
Rationale for Experimental Choices
-
Choice of Stress Conditions: The use of elevated temperatures accelerates the degradation process, allowing for the collection of stability data in a shorter period.[16] The range of pH values is chosen to mimic physiological conditions and potential formulation environments.[17]
-
Stability-Indicating Method: The HPLC method must be able to resolve the parent drug from its degradation products to ensure accurate quantification of the degradation process.[23]
-
Kinetic Monitoring: Collecting data at multiple time points is essential for determining the reaction kinetics (i.e., the order of the reaction and the rate constant).[24]
Data Analysis and Interpretation
Determination of Degradation Kinetics
The degradation of this compound can often be modeled using first-order kinetics. The natural logarithm of the concentration of this compound is plotted against time. A linear relationship suggests first-order kinetics. The degradation rate constant (k) at each temperature is determined from the slope of the line (slope = -k).[2][6]
The Arrhenius Plot and Prediction of Shelf-Life
The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):
ln(k) = ln(A) - (Ea / RT)
where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant.
By plotting ln(k) versus 1/T (in Kelvin), an Arrhenius plot is generated. This should yield a straight line, and the activation energy for the degradation reaction can be calculated from the slope (slope = -Ea/R).[2][5] This plot allows for the extrapolation of the degradation rate constant at lower temperatures, such as room temperature (25°C) or refrigerated conditions (4°C), which is crucial for predicting the long-term stability and shelf-life of this compound.[2][6]
Data Presentation
The kinetic data should be summarized in a clear and concise table for easy comparison.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (min⁻¹) |
| 60 | 333.15 | 0.00300 | Value from experiment |
| 65 | 338.15 | 0.00296 | Value from experiment |
| 70 | 343.15 | 0.00291 | Value from experiment |
| 75 | 348.15 | 0.00287 | Value from experiment |
| 80 | 353.15 | 0.00283 | Value from experiment |
Conclusion
This technical guide has provided a comprehensive overview of the hydrolytic stability of this compound in aqueous solution. The primary degradation pathway is the cleavage of the N-glycosidic bond, which is significantly influenced by temperature and pH. This compound is considerably more stable than its 2'-deoxy counterpart, a crucial factor for its potential as a therapeutic agent. By following the detailed forced degradation protocol outlined in this guide, researchers and drug development professionals can effectively characterize the stability of this compound, determine its degradation kinetics, and predict its shelf-life under various storage conditions. A thorough understanding of the stability of this compound is a fundamental requirement for its successful development into a safe and effective pharmaceutical product.
References
- Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- Prusoff, W. H., et al. (n.d.). Biochemistry of Halogenated Nucleosides and Nucleotides. OUCI. [Link]
- Mondal, S., & Mugesh, G. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds. Chemistry. [Link]
- Mondal, S., & Mugesh, G. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds.
- Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Lis, P., et al. (2023). Chemical structure of 5-iodo-2 - deoxyuridine,...
- N/A. (n.d.). Proposed pathways for the glycosidic bond cleavage: a the Michael...
- N/A. (n.d.).
- N/A. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]
- Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- N/A. (2016).
- Wetmore, S. D., et al. (2007). A kinetic and thermodynamic study of the glycosidic bond cleavage in deoxyuridine. N/A. [Link]
- N/A. (n.d.). Glycosidic Bond Conformation Preference Plays a Pivotal Role in Catalysis of RNA Pseudouridylation: A Combined Simulation and Structural Study. PMC - PubMed Central. [Link]
- Blessy, M. R., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- N/A. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. [Link]
- Richardson, S. L., & Wetmore, S. D. (2016).
- Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.
- Richardson, S. L., & Wetmore, S. D. (2016). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2′-Hydroxy Group and Acid–Base Catalysis. The Journal of Physical Chemistry B. [Link]
- N/A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. N/A. [Link]
- N/A. (n.d.).
- N/A. (2023).
- N/A. (n.d.). ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF DOMEPRIDONE AND OMEPRAZOLE BY RP-HPLC. JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). [Link]
- N/A. (n.d.). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. PMC - PubMed Central. [Link]
- N/A. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]
- N/A. (n.d.). Validation of the analytical methods for the quality control and the stability study of idoxuridine 0.1% eye drops.
- Epstein, I. R., & Kustin, K. (n.d.). Kinetics of iodine hydrolysis. Brandeis ScholarWorks. [Link]
- N/A. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Palmer, D. A., & Lyons, L. J. (n.d.). Kinetics of iodine hydrolysis in unbuffered solutions. INIS-IAEA. [Link]
- N/A. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria...
- Szepesi, G., & Gazdag, M. (1983).
- Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]
- Parisa, S., et al. (2007). Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. Pakistan Journal of Biological Sciences. [Link]
- Felis, E., et al. (2021).
- Jiang, J., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. PubMed. [Link]
- Wang, W., et al. (2016).
- N/A. (n.d.).
- Miyashita, T., et al. (n.d.). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology (RSC Publishing). [Link]
- Miyashita, T., et al. (n.d.). Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. N/A. [Link]
Sources
- 1. Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A kinetic and thermodynamic study of the glycosidic bond cleavage in deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehalogenation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
- 18. scialert.net [scialert.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. jyoungpharm.org [jyoungpharm.org]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijsdr.org [ijsdr.org]
- 24. Research Portal [scholarworks.brandeis.edu]
6-Iodouridine: A Technical Guide on its Discovery, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 6-Iodouridine, a halogenated pyrimidine nucleoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis protocols, and an exploration of its biological activities and potential therapeutic applications. We will navigate the scientific journey of this compound, from its conceptualization within the broader class of halogenated pyrimidines to contemporary investigations into its unique chemical properties and biological effects.
Introduction: The Dawn of Halogenated Pyrimidines
The story of this compound is intrinsically linked to the broader exploration of halogenated pyrimidines as potential therapeutic agents. In the mid-20th century, researchers began to investigate how modifying the chemical structure of natural nucleosides—the building blocks of DNA and RNA—could lead to compounds with antiviral and anticancer properties. The rationale was that these "fraudulent" nucleosides could be incorporated into the genetic material of rapidly replicating cancer cells or viruses, disrupting their replication and propagation.
Pioneering work in this field led to the development of notable compounds like 5-iododeoxyuridine (Idoxuridine), synthesized by William Prusoff in the late 1950s.[1] Idoxuridine was initially explored as an anticancer drug and later became the first antiviral agent approved in 1962.[1] This success spurred further investigation into other halogenated pyrimidines, with scientists exploring the effects of different halogens (fluorine, chlorine, bromine, and iodine) at various positions on the pyrimidine ring. The focus of these early studies was often on the 5-position of the uracil or cytosine base.
Chemical Properties and Synthesis of this compound
This compound is a nucleoside analog with the chemical formula C9H11IN2O6.[2] It is characterized by an iodine atom attached to the 6th carbon of the uracil ring, which is, in turn, linked to a ribose sugar. This modification significantly influences the molecule's chemical and biological properties.
Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C9H11IN2O6 | [2] |
| Molecular Weight | 370.10 g/mol | [3] |
| Appearance | Pale yellow powder | [2] |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | [4] |
Modern Synthesis of this compound
A contemporary and detailed method for the synthesis of this compound has been described, which is a modification of previously available procedures.[5] This multi-step synthesis starts from the readily available nucleoside, uridine.
Experimental Protocol:
Step 1: Synthesis of 2′,3′-O-Isopropylideneuridine (1)
-
Suspend uridine (1 g, 4.13 mmol) in 50 mL of acetone at room temperature.
-
Add sulfuric acid (H2SO4, 0.65 mL) dropwise to the stirred suspension.
-
Continue stirring the resulting mixture for 3 hours.
-
Purify the raw product by preparative column chromatography using a CHCl3/MeOH (15:1) eluent to yield the desired compound.[5]
Step 2: Synthesis of 6-Iodo-2′,3′-O-isopropylidene-5′-O-methoxymethyluridine (3)
-
Prepare a solution of lithium diisopropylamide (LDA, 0.95 mL, 2.00 mmol, 2 M solution in THF) in anhydrous tetrahydrofuran (THF, 3.7 mL) and cool to -78 °C.
-
Add a solution of compound 2 (from a preparatory step not detailed here) (300 mg, 0.91 mmol) in anhydrous THF (3.5 mL) dropwise to the stirred LDA solution.
-
Stir the mixture for 1 hour at -78 °C.
-
Add iodine (232 mg, 0.91 mmol) in anhydrous THF (2.9 mL) to the reaction mixture and continue stirring for an additional 5 hours at -78 °C.
-
Quench the reaction by adding acetic acid (AcOH, 0.45 mL).[6]
Step 3: Synthesis of this compound (4)
-
Treat a stirred suspension of compound 3 (100 mg, 0.22 mmol) in water (0.77 mL) with a 50% aqueous solution of trifluoroacetic acid (TFA, 1.15 mL) at 0 °C.
-
Stir the reaction mixture for 48 hours at room temperature.
-
Evaporate the solvent and purify the product by preparative column chromatography using a CHCl3/EtOH (10:1) eluent to obtain this compound.[6]
Causality Behind Experimental Choices:
-
The use of protecting groups, such as the isopropylidene group in Step 1, is crucial to prevent unwanted reactions at the hydroxyl groups of the ribose sugar during the iodination step.
-
The choice of a strong, non-nucleophilic base like LDA in Step 2 is to deprotonate the uracil ring, making it susceptible to electrophilic attack by iodine. The low temperature (-78 °C) is necessary to control the reactivity of the organolithium intermediate.
-
The final deprotection step using trifluoroacetic acid removes the protecting groups to yield the final product, this compound.
Visualization of the Synthesis Workflow:
Caption: A simplified workflow for the modern synthesis of this compound.
Biological Activity and Potential Applications
The introduction of a bulky iodine atom at the 6-position of the uracil ring significantly alters the molecule's interaction with biological systems. Research into this compound has explored its potential in several therapeutic areas.
Antiviral and Anticancer Potential
Following the success of other halogenated pyrimidines, this compound was investigated for its potential antiviral and anticancer activities.[2] The underlying principle is that the modified nucleoside could be anabolized in cells to its triphosphate form and subsequently incorporated into nascent DNA or RNA chains. This incorporation could disrupt the structure and function of the nucleic acids, leading to cell death or inhibition of viral replication. While it has been noted to have potential antiviral activity against herpes simplex virus-1 and the ability to induce differentiation in tumor cells, it has not achieved the same level of clinical success as its 5-iodo counterparts.[2]
Radiosensitizing Properties
A significant area of research for halogenated pyrimidines is their use as radiosensitizers in cancer therapy.[7] The high atomic number of iodine makes it an effective absorber of X-rays. When incorporated into the DNA of tumor cells, this compound could theoretically enhance the damaging effects of radiation therapy on those cells.
However, a major challenge with 6-iodinated nucleosides, particularly 6-iodo-2'-deoxyuridine (the deoxyribose form that would be incorporated into DNA), is their instability in aqueous solutions.[8][9] Studies have shown that 6-iodo-2'-deoxyuridine is highly susceptible to hydrolysis, which limits its practical application as a radiosensitizer.[6][8] this compound, the ribose-containing analog, is more stable in aqueous solution at room temperature.[6]
Visualization of the Proposed Radiosensitization Mechanism:
Sources
- 1. Idoxuridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenation of 6-O-cyclouracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
electronic and steric effects in 6-Iodouridine
An In-Depth Technical Guide to the Electronic and Steric Effects in 6-Iodouridine
Abstract
This compound (6-IUrd), a synthetic halogenated nucleoside, serves as a powerful and versatile tool in the fields of structural biology, chemical biology, and drug discovery. The introduction of a large, electronegative iodine atom at the C6 position of the uracil base imparts unique electronic and steric properties that are fundamentally different from those of canonical nucleosides and other halogenated analogues like 5-iodouridine. These properties modulate the nucleoside's conformational preferences, chemical stability, and photoreactivity. This guide provides an in-depth analysis of the core electronic and steric effects of this compound, elucidates the causality behind its experimental utility, and presents detailed protocols for its synthesis and application in advanced research methodologies such as X-ray crystallography and RNA-protein interaction studies.
Introduction: The Significance of C6 Halogenation
Nucleoside analogues are indispensable for probing nucleic acid structure and function. While 5-substituted pyrimidines have been extensively studied, modifications at the C6 position offer a distinct set of steric and electronic perturbations. This compound is particularly noteworthy due to the pronounced effects of the iodine substituent. Its large van der Waals radius and high electronegativity create a unique molecular probe capable of influencing local conformation and serving as a heavy atom for crystallographic phasing. Understanding the foundational principles of its behavior is critical for its effective application in complex biological systems.
Unlike its 6-iodo-2'-deoxyuridine (6-IdU) counterpart, which is notoriously unstable in aqueous solutions and rapidly undergoes hydrolysis, this compound (6-IUrd) exhibits sufficient stability for experimental applications.[1][2][3] This enhanced stability is attributed to the electronic and steric effects of the 2'-hydroxy group on the ribose moiety, which disfavors the formation of the cationic sugar intermediate required for N-glycosidic bond cleavage.[2][4]
Core Principles: A Duality of Steric and Electronic Influence
The utility of this compound is rooted in two primary physical-chemical properties originating from the C6-iodine substituent.
Steric Effects: Enforcing the Syn Conformation
The most significant consequence of placing a bulky iodine atom at the C6 position is the severe steric hindrance it imposes on the orientation of the base relative to the ribose sugar. In canonical nucleosides, the glycosidic bond (N1-C1') can rotate, allowing the base to adopt either an anti or a syn conformation. The anti conformation, where the bulky C2-carbonyl group points away from the sugar, is overwhelmingly favored for standard pyrimidines.
In this compound, however, the large iodine atom clashes sterically with the ribose ring in the anti conformation. This energetic penalty forces the glycosidic bond to rotate, locking the nucleoside into the less common syn conformation, where the hydrogen at C6 points towards the sugar. This enforced conformational preference is a powerful tool for manipulating and studying local RNA structure.
Caption: Steric clash in the anti vs. syn conformation of this compound.
Electronic Effects: Modulating Reactivity and Interactions
The iodine atom is highly electronegative and acts as an electron-withdrawing group. This has several key electronic consequences:
-
Ring Deactivation: It reduces the electron density of the pyrimidine ring, altering its susceptibility to chemical reactions.
-
Modified Hydrogen Bonding: The altered electron distribution can subtly influence the hydrogen-bonding capabilities of the uracil base, though its primary Watson-Crick face remains available for pairing with adenine.
-
Enhanced Photoreactivity: Halogenated nucleosides, including this compound, are significantly more photoreactive than their canonical counterparts.[5] Upon irradiation with long-wavelength UV light (~310-325 nm), the carbon-iodine bond can be excited, leading to the formation of a highly reactive radical species capable of forming covalent cross-links with nearby molecules.[5][6]
Synthesis and Characterization of this compound
The synthesis of this compound from uridine is a multi-step process that requires careful control of reaction conditions. The protocol involves protection of the ribose hydroxyls, directed lithiation of the C6 position, quenching with iodine, and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methodologies described in the literature.[1][7]
Caption: Workflow for the chemical synthesis of this compound.
Step-by-Step Methodology:
-
Protection of 2',3'-Hydroxyls: Uridine is suspended in acetone, and sulfuric acid is added dropwise. The reaction proceeds for several hours at room temperature to yield 2',3'-O-isopropylideneuridine after purification.
-
Protection of 5'-Hydroxyl: The product from step 1 is suspended in acetone, followed by the addition of dimethoxymethane and methanesulfonic acid. The mixture is stirred overnight to protect the 5'-hydroxyl group, yielding 2',3'-O-isopropylidene-5'-O-methoxymethyluridine.[7]
-
Iodination at C6: The fully protected uridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to deprotonate the C6 position. After stirring for 1 hour, a solution of iodine in anhydrous THF is added, and the reaction is stirred for an additional 5 hours at -78 °C before being quenched with acetic acid.[1]
-
Deprotection: The resulting crude product, 6-iodo-2',3'-O-isopropylidene-5'-O-methoxymethyluridine, is treated with an aqueous solution of trifluoroacetic acid (TFA) at 0 °C and then stirred for 48 hours at room temperature to remove all protecting groups.[1]
-
Purification: The final product, this compound, is purified by column chromatography to yield the desired compound.
Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.[1]
Applications in Advanced Research
The unique properties of this compound make it a specialized tool for addressing specific scientific questions that are often inaccessible with standard nucleosides.
Application in X-ray Crystallography: Solving the Phase Problem
A central challenge in determining molecular structures by X-ray crystallography is the "phase problem": detectors can only measure the intensity (amplitude) of diffracted X-rays, but the phase information, which is essential for reconstructing the electron density map, is lost.[8][9]
The heavy iodine atom in this compound provides a powerful solution. Due to its large number of core electrons, iodine scatters X-rays anomalously, meaning its scattering behavior is dependent on the X-ray wavelength, especially near its absorption edge.[8] By collecting diffraction data at one (Single-wavelength Anomalous Dispersion, SAD) or multiple (Multi-wavelength Anomalous Dispersion, MAD) wavelengths, the positions of the iodine atoms can be determined, which in turn provides the phase information needed to solve the complete crystal structure.[10]
Table 1: Comparison of Atoms for Phasing
| Atom | Atomic Number (Z) | Electrons | Phasing Potential |
| Carbon | 6 | 6 | Very Low |
| Oxygen | 8 | 8 | Very Low |
| Selenium (in Se-Met) | 34 | 34 | High |
| Iodine (in 6-IUrd) | 53 | 53 | Very High |
Application in RNA-Protein Interactions: Photo-Cross-Linking
Identifying the precise interaction sites between RNA and proteins is crucial for understanding biological function. Photo-cross-linking is a technique that uses light to induce a covalent bond between an RNA molecule and a bound protein, permanently linking them for subsequent analysis.
While 5-iodouridine is commonly used for this purpose, this compound offers a distinct advantage by probing a different region of the nucleobase.[5][11] Its photoreactivity allows for high-yield, specific cross-linking upon irradiation with long-wavelength UV light (e.g., 325 nm).[6] This wavelength is gentle and avoids the damage to other aromatic amino acids and bases that can occur with shorter-wavelength UV (254 nm).[5][11] The resulting covalent adduct can be analyzed by mass spectrometry to identify both the specific nucleotide and the amino acid residue at the interaction interface.
Caption: Experimental workflow for RNA-protein photo-cross-linking using 6-IUrd.
Comparative Analysis: this compound vs. 5-Iodouridine
While both are halogenated uridine analogues, their distinct substitution patterns lead to different applications.
Table 2: Properties of this compound vs. 5-Iodouridine
| Feature | This compound | 5-Iodouridine |
| Iodine Position | C6 (adjacent to glycosidic bond) | C5 (in the major groove) |
| Primary Steric Effect | Forces syn conformation | Minimal impact on conformation (anti favored) |
| Effect on RNA Duplex | Can be destabilizing when internal.[12] | Generally stabilizing.[13][14] |
| Primary Application | Conformation-specific probe, phasing agent | General major groove probe, phasing agent, photo-cross-linking |
| Photoreactivity | High, useful for cross-linking | High, well-established for cross-linking |
Conclusion and Future Outlook
The electronic and steric effects of the iodine atom in this compound are not mere chemical curiosities; they are the basis for its utility as a sophisticated molecular tool. Its ability to enforce a syn conformation provides a unique method for probing RNA architecture, while its properties as a heavy atom and a photo-cross-linking agent enable high-resolution structural and interaction studies. As research continues to unravel the complexities of RNA biology, the rational application of precisely engineered nucleosides like this compound will remain a cornerstone of discovery, providing insights that are unattainable with conventional biochemical methods.
References
- Gbelcová, H., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2565–2574. [Link]
- Gbelcová, H., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed, 36893332. [Link]
- Gbelcová, H., et al. (2023). Synthesis of this compound 4.
- Gbelcová, H., et al. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Gbelcová, H., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PMC - NIH. [Link]
- Kierzek, R., et al. (2005). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides.
- Nilsen, T. W. (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. Cold Spring Harbor Protocols, 2013(3). [Link]
- Sinko, W. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. University of Oxford. [Link]
- Nilsen, T. W. (2013). Detecting RNA–Protein Interactions by Photocross-Linking Using RNA Molecules Containing Uridine Analogs.
- Kierzek, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(11), 3748–3757. [Link]
- Ciesielska, A., et al. (2006). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 12(4), 618–627. [Link]
- Read, R. J. (2010). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 365–371. [Link]
- Meisenheimer, K. M., & Koch, T. H. (1997). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Critical Reviews in Biochemistry and Molecular Biology, 32(2), 101–132. [Link]
- Phase problem. (n.d.). In Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. people.bu.edu [people.bu.edu]
- 9. Phase problem - Wikipedia [en.wikipedia.org]
- 10. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
6-Iodouridine: A Radiosensitizer of Theoretical Promise and Practical Challenges
An In-Depth Technical Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for effective tumor-specific radiosensitizers is a cornerstone of modern radiation oncology. Halogenated pyrimidines, which are incorporated into the DNA of proliferating cancer cells, have long been investigated for their ability to enhance the effects of ionizing radiation. Computational studies have highlighted 6-iodouridine, a 6-substituted pyrimidine analog, as a potentially more potent radiosensitizer than its 5-substituted counterparts like 5-iododeoxyuridine. This theoretical advantage stems from the unique electronic properties of the 6-iodo substitution, which is predicted to lead to more efficient formation of DNA strand breaks upon irradiation.
However, the translation of this theoretical promise into a viable therapeutic strategy is severely hampered by a critical and recently discovered challenge: the hydrolytic instability of 6-iodo-2'-deoxyuridine in aqueous solutions.[1][2][3][4][5] This inherent instability leads to rapid degradation of the molecule, preventing its effective incorporation into cellular DNA, a prerequisite for its radiosensitizing activity.
This technical guide provides a comprehensive overview of this compound as a potential radiosensitizer, framed within the context of this pivotal challenge. We will delve into the theoretical underpinnings of its predicted efficacy, present the compelling evidence of its instability, and outline the standardized methodologies that would be required to evaluate any future, stabilized analogs. This guide is intended to provide researchers and drug development professionals with a scientifically rigorous and realistic perspective on the past, present, and future of this compound and related compounds in the field of radiosensitization.
The Theoretical Framework: Why this compound Was a Compelling Candidate
The principle of using halogenated pyrimidines as radiosensitizers is well-established.[6][7] These compounds, which are structurally similar to the natural DNA base thymidine, can be taken up by rapidly dividing cells and incorporated into their DNA during the S-phase of the cell cycle.[8] The presence of a high-Z atom, such as iodine, in the DNA is thought to enhance the local absorption of radiation energy, leading to an increase in the formation of DNA-damaging free radicals.[9]
Computational studies, specifically using density functional theory (DFT), predicted that 6-iodo-2'-deoxyuridine (6IdU) could be a more effective radiosensitizer than the more extensively studied 5-iodo-2'-deoxyuridine (5IdU).[1][2][3] The rationale for this prediction lies in the mechanism of dissociative electron attachment (DEA), a key process in radiation-induced DNA damage.[1][2] The calculations suggested that the 6-iodo substitution would lead to a more favorable DEA process, resulting in a higher yield of genotoxic radicals and, consequently, more DNA strand breaks.[1][3]
Proposed Mechanism of Action (Theoretical)
The theoretical mechanism of radiosensitization by this compound can be visualized as a multi-step process:
Caption: Theoretical pathway of this compound as a radiosensitizer.
The Critical Flaw: Hydrolytic Instability
Despite the promising theoretical predictions, recent experimental and computational studies have revealed a fundamental obstacle to the use of this compound as a radiosensitizer: its instability in aqueous environments.[1][2][3][4][5] Specifically, 6-iodo-2'-deoxyuridine (6IdU), the form that would be incorporated into DNA, undergoes rapid hydrolysis, cleaving the N-glycosidic bond and releasing the 6-iodouracil base.[1][2][4]
This hydrolysis is so rapid that the molecule is unlikely to persist long enough in the cellular environment to be phosphorylated and incorporated into DNA in any significant amount.[1][2] This finding effectively invalidates the proposed mechanism of action for the parent compound.
Evidence of Instability
-
Experimental Findings: Studies utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) have demonstrated the complete disappearance of the 6IdU signal in aqueous solutions at ambient temperatures.[1][2][3]
-
Computational Modeling: Quantum chemical calculations have shown that the hydrolysis of 6IdU is a thermodynamically favorable process with a low activation barrier, reaching equilibrium within seconds.[1][2][4]
The stability of the related compound, this compound (6IUrd, containing a ribose sugar instead of deoxyribose), was found to be greater, but this form is not a direct precursor for DNA incorporation.[1][2]
Methodologies for the Evaluation of Stabilized Analogs
While this compound itself may not be a viable candidate, the theoretical principles that made it an attractive target remain. The development of stabilized analogs of this compound that are resistant to hydrolysis could potentially revive interest in this class of compounds. For researchers engaged in such efforts, a standardized set of in vitro assays is essential for evaluating the radiosensitizing potential of any new analog.
In Vitro Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for assessing cell reproductive death after treatment with ionizing radiation and is the definitive method for quantifying radiosensitization in vitro.[10][11]
-
Cell Culture and Plating:
-
Culture the chosen cancer cell line in appropriate media and conditions.
-
Harvest cells during the exponential growth phase and create a single-cell suspension.[10]
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment and the plating efficiency of the cell line.[10][12]
-
-
Treatment with the Test Compound:
-
Allow cells to attach for several hours (typically 4-6 hours).
-
Treat the cells with varying concentrations of the stabilized this compound analog for a duration equivalent to at least one cell cycle to allow for DNA incorporation.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Colony Formation:
-
Return the plates to the incubator and allow colonies to form over a period of 7-14 days.[13]
-
The incubation time will vary depending on the doubling time of the cell line.
-
-
Fixation and Staining:
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control.
-
Plot the surviving fraction as a function of radiation dose on a semi-log plot to generate cell survival curves.
-
Caption: Workflow for the in vitro clonogenic survival assay.
γ-H2AX Assay for DNA Damage Assessment
The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[14] The γ-H2AX assay provides a sensitive and quantitative measure of DNA damage and repair.[15][16]
-
Cell Culture and Treatment:
-
Grow cells on coverslips in multi-well plates.
-
Treat with the test compound as described for the clonogenic assay.
-
Irradiate the cells with a defined dose of radiation (e.g., 2 Gy).
-
-
Time-Course Analysis:
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for γ-H2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using automated image analysis software.
-
An effective radiosensitizer would be expected to show:
-
A greater number of γ-H2AX foci at early time points (e.g., 30 minutes) compared to radiation alone, indicating increased initial DNA damage.
-
A higher number of residual foci at later time points (e.g., 24 hours), suggesting inhibition of DNA repair.[16][17][18]
Data Interpretation and Future Perspectives
Quantifying Radiosensitization
The primary output of a clonogenic survival assay is the cell survival curve. From these curves, a key parameter for quantifying radiosensitization can be derived: the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF).
| Parameter | Description | Calculation |
| Surviving Fraction at 2 Gy (SF2) | The fraction of cells surviving a radiation dose of 2 Gy. A lower SF2 indicates greater radiosensitivity. | Determined directly from the cell survival curve. |
| Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) | The factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same level of cell killing. | Dose of radiation alone to produce a given surviving fraction / Dose of radiation with the sensitizer to produce the same surviving fraction. |
Future Directions
The story of this compound is a cautionary tale in drug development, highlighting the importance of fundamental physicochemical properties in determining the viability of a therapeutic candidate. However, it also underscores the power of computational chemistry to identify potentially more effective molecular structures. The future of this line of research lies in the rational design and synthesis of stabilized analogs of this compound.
Potential strategies for stabilization could include:
-
Modification of the Sugar Moiety: Alterations to the deoxyribose ring could sterically or electronically hinder the hydrolytic cleavage of the N-glycosidic bond.
-
Prodrug Approaches: Designing a prodrug that releases the active 6-iodo-2'-deoxyuridine only within the target tumor cells could be another avenue of exploration.
Any newly synthesized analogs would require rigorous evaluation using the methodologies outlined in this guide, starting with an assessment of their hydrolytic stability before proceeding to in vitro and, eventually, in vivo studies.
Conclusion
While theoretical models pointed to this compound as a potentially superior radiosensitizer, its inherent instability in aqueous solution renders the parent compound unsuitable for this purpose.[1][2][3] This critical finding underscores the necessity of a multidisciplinary approach in drug development, where computational predictions are rigorously tested against experimental realities. The in-depth understanding of its limitations, however, paves the way for future research focused on developing stabilized analogs. The protocols and principles detailed in this guide provide a robust framework for the preclinical evaluation of such next-generation compounds, ensuring that the pursuit of more effective radiosensitizers is grounded in scientific rigor and a clear-eyed view of the challenges involved.
References
- mcgillradiobiology.ca. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf.
- Bio-protocol. (n.d.). Clonogenic Assay.
- PMC - NIH. (n.d.). Screening and Validation of Molecular Targeted Radiosensitizers.
- ResearchGate. (n.d.). In vitro evaluation of radiosensitization and chemoradiotherapy....
- Sygnature Discovery. (n.d.). Establishing assays to investigate combinations of fractioned radiotherapy with DNA damage response agents in vitro and in vivo to enable investigation of radiosensitisation and improved anti-tumour responses.
- ACS Publications. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- MDPI. (n.d.). Validation of In Vitro Trained Transcriptomic Radiosensitivity Signatures in Clinical Cohorts.
- Springer Nature. (n.d.). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry.
- Bio-protocol. (n.d.). Clonogenic survival assay.
- PubMed. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- IAEA. (n.d.). Predictive assays and their role in selection of radiation as the therapeutic modality.
- Frontiers. (n.d.). Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams.
- Wikipedia. (n.d.). Radiosensitizer.
- YouTube. (2022). Clonogenic Cell Survival Assay (Colony Formation Assay).
- PubMed. (n.d.). The clinical rationale for S-phase radiosensitization in human tumors.
- PMC - NIH. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- American Chemical Society. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- ResearchGate. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- PubMed. (n.d.). Mechanisms of Radiosensitization in Iododeoxyuridine-Substituted Cells.
- PubMed. (2016). Predicting Radiosensitivity with Gamma-H2AX Foci Assay after Single High-Dose-Rate and Pulsed Dose-Rate Ionizing Irradiation.
- BioOne Complete. (2016). Predicting Radiosensitivity with Gamma-H2AX Foci Assay after Single High-Dose-Rate.
- PubMed. (n.d.). Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines.
- NIH. (n.d.). Prolonged expression of the γ-H2AX DNA repair biomarker correlates with excess acute and chronic toxicity from radiotherapy treatment.
- ResearchGate. (n.d.). (PDF) Use of the gamma-H2AX assay to monitor DNA damage and repair in cancer research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Radiosensitizer - Wikipedia [en.wikipedia.org]
- 7. The clinical rationale for S-phase radiosensitization in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of radiosensitization in iododeoxyuridine-substituted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Predicting Radiosensitivity with Gamma-H2AX Foci Assay after Single High-Dose-Rate and Pulsed Dose-Rate Ionizing Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioone.org [bioone.org]
- 18. Prolonged expression of the γ-H2AX DNA repair biomarker correlates with excess acute and chronic toxicity from radiotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Storage of 6-Iodouridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility characteristics and optimal storage conditions for 6-Iodouridine. Adherence to these guidelines is critical for ensuring the compound's integrity, stability, and reproducibility in experimental settings.
Introduction: The Significance of this compound
This compound is a halogenated nucleoside analogue that serves as a valuable tool in various biochemical and therapeutic research areas. Its utility is primarily derived from the presence of a heavy iodine atom at the 6-position of the uracil base, which can be leveraged for applications such as X-ray crystallography, as a precursor in chemical syntheses, and in studying nucleic acid structures and interactions. However, the compound's efficacy and the validity of the research it supports are fundamentally dependent on its proper handling, solubilization, and storage. This document outlines the critical parameters to ensure its stability and performance.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is essential to predict its behavior in different experimental contexts.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁IN₂O₆ | [1][2] |
| Molecular Weight | 370.10 g/mol | [1][2] |
| Appearance | Pale yellow powder | [2] |
| XLogP3 | -1.7 | [1] |
The negative XLogP3 value indicates that this compound is a relatively polar molecule, which governs its solubility profile.[1]
Comprehensive Solubility Profile
The choice of solvent is a critical first step in any experiment. Using an inappropriate solvent can lead to incomplete dissolution, precipitation, or even degradation of the compound.
This compound exhibits varied solubility across common laboratory solvents. Its polar nature, due to multiple hydroxyl groups and the pyrimidine ring, dictates its preference for polar solvents.
| Solvent | Solubility | Rationale & Expert Insight |
| DMSO (Dimethyl Sulfoxide) | Soluble | DMSO is an excellent choice for creating high-concentration stock solutions. Its strong polar, aprotic nature effectively solvates the this compound molecule. It is often the solvent of choice for in vitro cell-based assays. |
| DMF (Dimethylformamide) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving this compound. It can be used as an alternative to DMSO if required by the experimental system. |
| Methanol | Slightly Soluble | As a polar protic solvent, methanol can dissolve this compound, though typically at lower concentrations than DMSO or DMF. Heating may be required to achieve higher concentrations. |
| Water | Slightly Soluble / Unstable | While this compound is a polar molecule, its solubility in pure aqueous solutions is limited. More importantly, it exhibits instability in water, undergoing hydrolysis of the N-glycosidic bond, which cleaves the iodouracil base from the ribose sugar.[3][4][5] This degradation is accelerated at higher temperatures.[3] Therefore, preparing and storing aqueous stock solutions for extended periods is strongly discouraged. |
| Ethanol | Slightly Soluble | Similar to methanol, ethanol can be used, but solubility is limited. It is generally less effective than DMSO for achieving high-concentration stocks. |
Note: Specific quantitative solubility data (e.g., mg/mL) is often lot-dependent. It is best practice to consult the vendor-specific Certificate of Analysis or perform a preliminary solubility test.
This protocol provides a self-validating method for preparing a reliable stock solution.
Causality: DMSO is chosen for its high solvating power, ensuring complete dissolution and minimizing the risk of compound precipitation during storage or dilution.
-
Pre-Experiment Preparation:
-
Equilibrate the vial of solid this compound to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Use anhydrous, high-purity DMSO (≥99.9%).
-
-
Calculation:
-
Determine the required mass for your target volume and concentration. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 370.10 g/mol * (1000 mg / 1 g) = 3.701 mg
-
-
-
Dissolution Procedure:
-
Weigh 3.701 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO using a calibrated pipette.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Self-Validation Check: A clear, homogenous solution indicates successful dissolution. If particulates persist, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[6] Allow the solution to return to room temperature before storage.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber or light-blocking vials. This minimizes freeze-thaw cycles and light exposure, which are primary drivers of degradation.[7]
-
Store immediately under the recommended conditions (see Section 4).
-
Optimal Storage and Stability of this compound
Improper storage is a leading cause of experimental failure. The chemical stability of this compound is sensitive to temperature, light, and moisture.
| Form | Temperature | Light/Moisture Conditions | Rationale & Expert Insight |
| Solid Powder | -20°C | Store in a tightly sealed container in a desiccator. Protect from light. | The solid form is more stable than solutions. Cold, dry, and dark conditions prevent slow degradation from ambient heat, hydrolysis from moisture, and photodegradation.[8] |
| DMSO Solution | -20°C (Short-term, <1 month) or -80°C (Long-term, >1 month) | Store in tightly sealed, light-blocking (amber) vials. | Freezing the solution minimizes molecular motion, drastically slowing degradation rates. -80°C is preferred for long-term archival storage to approach the glass transition temperature of DMSO, further ensuring stability. Protection from light is critical.[7] |
| Aqueous Solution | NOT RECOMMENDED | N/A | Due to demonstrated hydrolytic instability, aqueous solutions should be prepared fresh immediately before use and not stored.[3][9] |
-
Hydrolysis: The primary degradation pathway, especially in aqueous media, is the cleavage of the N-glycosidic bond.[3][4] This results in the formation of 6-iodouracil and a free ribose sugar, rendering the compound inactive for its intended purpose. While this compound is more stable than its deoxy- counterpart (6-Iodo-2'-deoxyuridine), it is still susceptible.[4][9]
-
Photodegradation: Like many halogenated compounds, this compound can be sensitive to light, particularly in the UV spectrum. Energy from light can induce dehalogenation or other structural changes. Storing in amber vials or wrapping tubes in foil is a mandatory precaution.[7]
-
Oxidation: While less documented, the potential for oxidation exists, especially if impure solvents are used or if solutions are not stored under inert gas for very long-term archival. A color change in the solution (e.g., turning yellow or brown) is a key indicator of degradation.[7]
Conclusion
The chemical integrity of this compound is paramount for its successful application in research. By understanding its solubility profile, selecting appropriate solvents like DMSO for stock solutions, and adhering to strict storage protocols—namely, storing aliquots at -20°C or -80°C while protecting them from light and moisture—researchers can ensure the compound's stability and generate reliable, reproducible data. The inherent instability in aqueous solutions must be respected, with such preparations being made fresh for immediate use only.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66601875, Iodouridine.
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2549–2560. [Link].
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Scite (n.d.). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Falkiewicz, K., et al. (2023). ResearchGate. Chemical structure of 5-iodo-2′-deoxyuridine, 6-iodo-2′-deoxyuridine, and this compound.
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PMC. [Link].
- Sembiring, T. (n.d.). Practice Procedures for Making Stock Solution. Politeknik Negeri Jember.
- Saffhill, R., & Hume, W. J. (1986). The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA. Chemical-Biological Interactions, 57(3), 347–355. [Link].
Sources
- 1. Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. csstc.org [csstc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 6-Iodouridine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 6-Iodouridine, a halogenated nucleoside of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of computational chemistry, offer a detailed, step-by-step workflow for performing these calculations, and provide insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand the electronic structure, reactivity, and potential therapeutic applications of this compound and similar halogenated compounds.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
This compound is a synthetic nucleoside analog with potential applications in antiviral therapy and as a radiosensitizer in cancer treatment.[1] The introduction of an iodine atom at the 6-position of the uracil base dramatically alters its electronic properties and reactivity compared to the endogenous nucleoside, uridine. Understanding these alterations at a sub-atomic level is crucial for elucidating its mechanism of action, predicting its metabolic fate, and designing more potent and selective therapeutic agents.
Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, provide a powerful lens through which to investigate the molecular world.[2] These in silico techniques allow us to predict a wide range of molecular properties, including:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Structure: Mapping the distribution of electrons within the molecule, including molecular orbitals and charge distribution.
-
Reactivity Indices: Identifying sites susceptible to nucleophilic or electrophilic attack.
-
Spectroscopic Properties: Predicting vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis).
-
Thermodynamic Properties: Calculating energies, enthalpies, and free energies of molecules and reactions.
For this compound, these calculations can provide critical insights into its stability, its interaction with biological targets, and the mechanistic pathways of its therapeutic action. For instance, density functional theory (DFT) studies have been employed to investigate the hydrolytic stability of this compound, a crucial factor for its practical application as a radiosensitizer.[3][4][5][6]
Theoretical Foundations: Choosing the Right Computational Approach
The selection of an appropriate quantum chemical method and basis set is paramount for obtaining accurate and reliable results. For a molecule like this compound, containing a heavy element like iodine, specific considerations are necessary.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[7][8] DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. A variety of functionals are available, each with its own strengths and weaknesses. For halogenated systems, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, such as B3LYP or CAM-B3LYP , often provide improved accuracy.[3][4][9] The CAM-B3LYP functional, in particular, is a long-range corrected functional that can better describe charge-transfer and long-range interactions, which can be important in halogen bonding.[3][4]
Basis Sets for Iodine
A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For heavy elements like iodine, standard Pople-style basis sets (e.g., 6-31G*) are generally inadequate as they do not account for relativistic effects that are significant for core electrons.[10] Two primary approaches are recommended for iodine:
-
Effective Core Potentials (ECPs): ECPs, such as the Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ ) basis set, replace the core electrons of the heavy atom with a potential, significantly reducing computational cost while still capturing the essential physics.[10]
-
Full-Electron Basis Sets: For higher accuracy, full-electron basis sets that explicitly treat all electrons can be used. The DGDZVP++ basis set is a good example that has been successfully applied to this compound.[3][4][11]
The choice between an ECP and a full-electron basis set will depend on the desired level of accuracy and the available computational resources.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for performing quantum chemical calculations on this compound. This workflow is designed to be adaptable to various quantum chemistry software packages such as Gaussian, GAMESS, Q-Chem, or ORCA.[2][7][12][13]
Workflow Overview
Sources
- 1. 6-Iodo-uridine, CasNo.105967-11-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. ritme.com [ritme.com]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 13. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
N-glycosidic bond dissociation in 6-Iodouridine
An In-Depth Technical Guide to the Dissociation of the N-glycosidic Bond in 6-Iodouridine
Foreword
The stability of nucleoside analogues is a cornerstone of their therapeutic potential, dictating their shelf-life, metabolic fate, and efficacy. This compound, a halogenated pyrimidine nucleoside, presents a compelling case study in the nuanced chemical forces that govern the integrity of the N-glycosidic bond. This bond, linking the nucleobase to the ribose sugar, is the linchpin of the molecule's structure. Its cleavage represents a critical degradation pathway that can deactivate the compound. This guide provides a detailed exploration of the factors influencing the stability of this bond in this compound, the mechanisms of its dissociation, and robust methodologies for its study. As Senior Application Scientists, our goal is to bridge theoretical chemistry with practical, field-proven insights to empower researchers in drug discovery and development.
The N-glycosidic Bond: A Primer on Nucleoside Stability
The N-glycosidic bond connects the anomeric carbon (C1') of the sugar moiety to the nitrogen (N1) of the pyrimidine base.[1] Its stability is not absolute but is profoundly influenced by the chemical environment and the intrinsic structure of the nucleoside.
Several general principles, established through decades of research, provide essential context:
-
Base and Sugar Type: N-glycosidic bonds are generally stable in neutral and alkaline conditions but are susceptible to hydrolysis in acidic environments.[2][3][4] The rate of this acid-catalyzed hydrolysis is significantly dependent on the nature of the heterocyclic base; bonds in purine nucleosides are much more labile than those in pyrimidine nucleosides.[2][4]
-
The Role of the 2'-Hydroxyl Group: The presence of a hydroxyl group at the 2' position of the ribose sugar confers substantial stability to the N-glycosidic bond. Consequently, ribonucleosides (like this compound) are 100 to 1000 times more stable towards acid hydrolysis than their corresponding 2'-deoxyribonucleoside counterparts.[2][4]
Recent computational and experimental studies on halogenated nucleosides have underscored this final point dramatically. It was demonstrated that while 6-iodo-2'-deoxyuridine is highly unstable in aqueous solutions, this compound is sufficiently stable to be isolated and studied.[5][6][7] This critical difference is attributed to the electronic and steric effects of the 2'-hydroxy group, which will be a recurring theme in this guide.[5][6]
Mechanism of N-glycosidic Bond Dissociation
The primary non-enzymatic pathway for N-glycosidic bond cleavage in aqueous solution is hydrolysis. This reaction is typically acid-catalyzed, where the rate-determining step is the protonation of the heterocyclic base.[2] This protonation converts the nucleobase into a better leaving group, facilitating the cleavage of the C1'-N1 bond.
The hydrolysis can proceed through two principal mechanisms:
-
SN1-like (Stepwise) Mechanism: The protonated nucleobase departs, forming a resonance-stabilized oxacarbenium ion intermediate at the C1' position. This carbocation is then rapidly attacked by a water molecule to yield the free sugar and the protonated base.[1][8]
-
SN2-like (Concerted) Mechanism: A water molecule acts as a nucleophile, attacking the anomeric carbon (C1') at the same time as the protonated base departs. This process proceeds through a single transition state without the formation of a discrete intermediate.[1][9]
For pyrimidine nucleosides like uridine and its derivatives, the stepwise (SN1-like) mechanism involving an oxacarbenium ion intermediate is generally favored.[8] The electron-withdrawing nature of the iodine substituent at the C6 position influences the electron density of the pyrimidine ring, which in turn affects the pKa of the N1 nitrogen and the stability of the departing uracil anion.[8]
Experimental Workflow for Studying Dissociation Kinetics
A robust and reproducible experimental design is critical for accurately quantifying the stability of this compound. The following sections detail a comprehensive workflow, from sample preparation to data analysis, grounded in established methodologies.[5][6]
Core Experimental Setup
The primary objective is to monitor the concentration of this compound over time under controlled stress conditions (e.g., elevated temperature). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical technique of choice due to its ability to separate the polar nucleoside reactant from the less polar nucleobase product.[5][6]
Detailed Experimental Protocol: Thermal Degradation Study
This protocol is designed to determine the rate constants of hydrolysis at various temperatures, which are then used to calculate the activation energy for the dissociation process.
Materials:
-
This compound (high purity)
-
Buffered aqueous solution (e.g., phosphate or citrate buffer at a specific pH)
-
Thermostated water bath or dry block heater
-
HPLC system with a C18 column and UV detector
-
Volumetric flasks, pipettes, and autosampler vials
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen buffer. The use of a buffer is crucial to maintain a constant pH, as the hydrolysis rate is pH-dependent.[2][4]
-
Temperature Control: Set thermostated baths to the desired temperatures (e.g., 60, 70, and 80 °C). Precise temperature control is paramount for accurate kinetic measurements.[6]
-
Initiate Reaction: Place aliquots of the stock solution into sealed vials and submerge them in the pre-heated baths to start the degradation process.
-
Timed Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one vial from each temperature bath.
-
Quench the Reaction: Immediately place the removed vial in an ice bath to halt the degradation reaction. This ensures that the measured concentration accurately reflects the concentration at the time of sampling.
-
HPLC Analysis:
-
Method: Use an RP-HPLC method with a C18 column. A gradient elution using a mobile phase of water (A) and acetonitrile (B), both often containing a small amount of acid like formic acid to improve peak shape, is effective.
-
Detection: Monitor the elution profile with a UV detector at the λmax of this compound (approx. 285 nm).
-
Quantification: Create a calibration curve using standards of known this compound concentration. Use the peak area from the chromatograms of the timed samples to determine the remaining concentration of this compound.[6]
-
Data Analysis and Interpretation
Determining Rate Constants
The dissociation of the N-glycosidic bond typically follows first-order kinetics. The integrated rate law for a first-order reaction is:
ln[A]t = -kt + ln[A]0
Where:
-
[A]t is the concentration of this compound at time t
-
[A]0 is the initial concentration
-
k is the first-order rate constant
By plotting ln[this compound] versus time (t) for each temperature, a straight line should be obtained. The slope of this line is equal to -k.
Table 1: Hypothetical Kinetic Data for this compound Dissociation at pH 5
| Temperature (°C) | Temperature (K) | 1/T (K-1) | Rate Constant, k (s-1) | ln(k) |
|---|---|---|---|---|
| 60 | 333.15 | 0.00300 | 1.5 x 10-5 | -11.10 |
| 70 | 343.15 | 0.00291 | 4.5 x 10-5 | -9.99 |
| 80 | 353.15 | 0.00283 | 1.2 x 10-4 | -9.03 |
Calculating Activation Energy (Ea)
The relationship between the rate constant (k), temperature (T), and activation energy (Ea) is described by the Arrhenius equation:
k = Ae-Ea/RT
Taking the natural logarithm of both sides gives the linear form:
ln(k) = - (Ea/R)(1/T) + ln(A)
By plotting ln(k) versus 1/T (an "Arrhenius plot"), the activation energy can be determined. The slope of the resulting line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). This method was successfully used to experimentally estimate the activation barrier for this compound dissociation.[6]
Confirmatory Analysis of Degradation Products
While HPLC provides quantitative data on the reactant, confirming the identity of the products is essential.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the degradation products. The key is to observe the disappearance of the molecular ion for this compound (m/z for [M+H]+ ≈ 371.0) and the appearance of a signal corresponding to 6-iodouracil (m/z for [M+H]+ ≈ 238.9). Tandem MS (MS/MS) can further confirm the identity by fragmenting the parent ion and observing characteristic product ions, such as the loss of the ribose sugar.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation.[13][14] The dissociation of the N-glycosidic bond can be unequivocally confirmed by the disappearance of the characteristic ribose proton signals (e.g., the anomeric proton H1' around 6 ppm) in the 1H NMR spectrum of the reaction mixture over time, and the appearance of a spectrum matching that of an authentic 6-iodouracil standard.
Conclusion and Implications
The stability of the N-glycosidic bond in this compound is a delicate balance of electronic and steric factors, with the 2'-hydroxyl group playing a decisive role in stabilizing the molecule compared to its deoxyribose analogue.[5][6] Understanding the kinetics and mechanism of its dissociation is not merely an academic exercise; it is fundamental to the development of this and other nucleoside analogues as therapeutic agents. The methodologies outlined in this guide—combining controlled degradation studies with robust analytical techniques like HPLC, MS, and NMR—provide a comprehensive framework for researchers to assess nucleoside stability, predict degradation pathways, and ultimately design more effective and stable drug candidates.
References
- Stability of N-Glycosidic Bonds.Bioorganicheskaia Khimiia.
- Hydrolysis of N-Glycosidic Bonds.Bioorganicheskaia Khimiia.
- Theoretical Studies on the Thermodynamics and Kinetics of the N-Glycosidic Bond Cleavage in Deoxythymidine Glycol.The Journal of Physical Chemistry B - ACS Publications.
- Theoretical studies on the thermodynamics and kinetics of the N-glycosidic bond cleavage in deoxythymidine glycol.PubMed.
- A kinetic and thermodynamic study of the glycosidic bond cleavage in deoxyuridine.PubMed.
- Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA.PMC - NIH.
- A Density Functional Theory Study on the Kinetics and Thermodynamics of N-Glycosidic Bond Cleavage in 5-Substituted 2′-Deoxycytidines.Biochemistry - ACS Publications.
- Hydrolysis of Nucleosides.St. Paul's Cathedral Mission College.
- Hydrolysis of N-Glycosidic Bonds.Bioorganicheskaia Khimiia.
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.ResearchGate.
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.PMC - NIH.
- Chemical structure of 5-iodo-2 - deoxyuridine,...ResearchGate.
- Iodouridine | C9H11IN2O6.PubChem - NIH.
- Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS).ResearchGate.
- Glycosidic bond.Wikipedia.
- Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine.PMC - NIH.
- N-glycosidic Bonds.Chemistry LibreTexts.
- The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources...PubMed.
- Stability of N-Glycosidic Bond of (5 ' S)-8,5 '-Cyclo-2 '-deoxyguanosine.ResearchGate.
- Fragmentation (mass spectrometry).Wikipedia.
- Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques.MDPI.
- mass spectra - fragmentation patterns.Chemguide.
- Nuclear magnetic resonance spectroscopy.NanoQAM.
- Analytical Strategies for Nucleosides and Nucleotides in Food...Taylor & Francis Online.
- Mechanisms and energetics for N-glycosidic bond cleavage of protonated adenine nucleosides...Physical Chemistry Chemical Physics (RSC Publishing).
- Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation.YouTube.
- Fragmentation in Mass Spectrometry.YouTube.
- Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples.PMC - NIH.
- Study on the stability of the oxime HI 6 in aqueous solution.PubMed.
- NMR-spectroscopic analysis of mixtures: from structure to function.PMC - NIH.
- NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY (NMR).WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Multinuclear NMR.University of Strathclyde.
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition...MDPI.
- Proposed degradation pathways of pyridine derivatives in bacteria...ResearchGate.
Sources
- 1. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 2. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 3. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinetic and thermodynamic study of the glycosidic bond cleavage in deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. nanoqam.ca [nanoqam.ca]
- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxic Evaluation of 6-Iodouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Iodouridine, a halogenated pyrimidine nucleoside analog, has garnered interest for its potential therapeutic applications, including antiviral and anticancer activities.[1] This technical guide provides a comprehensive overview of the foundational principles and methodologies for conducting preliminary in vitro studies to evaluate the cytotoxicity of this compound. We delve into the compound's putative mechanism of action, detailed protocols for essential cytotoxicity and apoptosis assays, and guidelines for data interpretation and presentation. This document is intended to serve as a practical resource for researchers initiating investigations into the cytotoxic potential of this compound and similar nucleoside analogs.
Introduction: The Rationale for Investigating this compound
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[2][3] Their structural similarity to endogenous nucleosides allows them to be recognized and processed by cellular machinery, leading to the disruption of nucleic acid synthesis and other vital cellular processes.[4] The incorporation of a halogen atom, such as iodine, into the nucleobase can significantly alter the compound's biological activity. For instance, the well-known analog 5-Iodo-2'-deoxyuridine (Idoxuridine) functions as an antiviral agent by inhibiting viral DNA replication.[5][6]
This compound is a structural isomer of the more commonly studied 5-iodouridine. While research on this compound is less extensive, its unique structure warrants investigation into its cytotoxic properties. Preliminary studies suggest it may possess antiviral and anticancer potential, possibly through mechanisms involving cellular differentiation induction in tumor cells.[1] However, a thorough understanding of its cytotoxic profile is a prerequisite for any further therapeutic development. This guide outlines the essential preliminary studies to characterize the cytotoxic effects of this compound in vitro.
Synthesis and Purity of this compound
The purity of the test compound is paramount in cytotoxic studies to ensure that the observed effects are attributable to the compound of interest and not to impurities. The synthesis of this compound can be achieved through various methods, including the iodination of uridine. One reported method involves the treatment of a protected uridine derivative with a suitable iodinating agent.[7] A specific protocol involves the treatment of a stirred suspension of a uridine precursor in water with an aqueous solution of trifluoroacetic acid, followed by purification via column chromatography.[8]
It is crucial to characterize the final product thoroughly using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[8] For cytotoxicity studies, a purity of >95% is generally recommended.
Postulated Mechanism of Action of this compound
The precise mechanism of action of this compound is not yet fully elucidated. However, based on the known mechanisms of other nucleoside analogs, several pathways can be postulated.[2]
-
Incorporation into Nucleic Acids: Like other nucleoside analogs, this compound is likely phosphorylated by cellular kinases to its triphosphate form. This active metabolite can then be incorporated into newly synthesized RNA (and potentially DNA) by cellular polymerases.[3] This incorporation can disrupt the integrity and function of nucleic acids, leading to errors in transcription and replication. The bulky iodine atom at the 6-position could cause steric hindrance, further impairing these processes.[6]
-
Enzyme Inhibition: The triphosphate form of this compound may also act as a competitive inhibitor of cellular polymerases, thereby blocking the synthesis of nucleic acids.[5]
-
Induction of Apoptosis: The disruption of cellular processes by this compound can trigger programmed cell death, or apoptosis.[2] This can be initiated by DNA damage sensors that detect the incorporation of the analog or by the overall cellular stress caused by the inhibition of vital metabolic pathways.[9]
The following diagram illustrates the potential cellular fate and cytotoxic mechanisms of this compound.
Caption: Postulated mechanism of this compound cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
A multi-faceted approach is recommended to thoroughly evaluate the cytotoxicity of this compound. This should include assays that measure cell viability, membrane integrity, and the induction of apoptosis.
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the research question. A panel of cancer cell lines from different tissues of origin is often used to assess the spectrum of activity.[10] It is also advisable to include a non-cancerous cell line to evaluate for selective cytotoxicity. All cell lines should be obtained from a reputable cell bank and maintained under their recommended culture conditions.
Cell Viability Assays
4.2.1. MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[15]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
4.2.2. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[17] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[18][19]
Protocol:
-
Cell Preparation: Harvest cells after treatment with this compound.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[18]
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[17]
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[17]
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[20] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells.[22] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells. It is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[20]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The following diagram outlines the workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for this compound cytotoxicity studies.
Data Presentation and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[10] It represents the concentration of the compound that inhibits a biological process (e.g., cell growth) by 50%. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. It is important to note that IC50 values can vary depending on the cell line and the duration of treatment.[14][23]
Tabular Summary of Cytotoxicity Data
For clear and concise presentation, the cytotoxicity data should be summarized in a table.
| Cell Line | Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] |
| HEK293 | Normal Kidney | [Insert Value] |
| Note: The IC50 values in this table are placeholders and should be determined experimentally. |
Conclusion and Future Directions
The preliminary studies outlined in this guide provide a robust framework for the initial cytotoxic evaluation of this compound. The data generated from these assays will establish the compound's potency and spectrum of activity, and provide insights into its mechanism of cell killing. Positive results from these initial screens would warrant further investigation, including more detailed mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this compound. Ultimately, a comprehensive understanding of its cytotoxic profile is essential for its potential development as a therapeutic agent.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111(1), A3.B.1–A3.B.3.
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- DeNovix. (2019). Trypan Blue Assay Protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Ewald, B., Sampath, D., & Plunkett, W. (2008).
- Ewald, B., Sampath, D., & Plunkett, W. (2008). (PDF) Nucleoside analogs: Molecular mechanisms signaling cell death. ResearchGate.
- Chomicz-Mańka, L., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2469–2479.
- ResearchGate. (n.d.). Synthesis of this compound 4. [Image].
- ResearchGate. (n.d.). Chemical structure of 5-iodo-2 - deoxyuridine, 6-iodo-2 -deoxyuridine, and this compound. [Image].
- Shchekotikhin, A. E., & Glazunova, V. A. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 28(13), 5131.
- BOC Sciences. (n.d.). 6-Iodo-uridine CAS NO.105967-11-1. LookChem.
- Amanote Research. (n.d.). Nucleoside Analogs: Molecular Mechanisms Signaling Cell Death.
- National Center for Biotechnology Information. (n.d.). Idoxuridine. PubChem.
- Motorin, Y., & Helm, M. (2019). Nucleoside Analogs in the Study of the Epitranscriptome. Genes, 10(6), 449.
- Patsnap. (2024). What is the mechanism of Idoxuridine?. Synapse.
- ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell lines. [Image].
- ResearchGate. (n.d.). (PDF) 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing.
- ResearchGate. (n.d.). IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays. [Table].
- Papanezis, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2135.
- Hryciuk, G. H., et al. (2018). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 19(11), 3530.
- Volpe, D. A., Joshi, A., & Arya, V. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Xenobiotica, 52(7), 751–757.
- Lee, J. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2949.
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- Lockshin, A., et al. (1984). Correlation of cytotoxicity with elimination of iodine-125 from nude mice inoculated with prelabeled human melanoma cells. Journal of the National Cancer Institute, 73(2), 417–422.
- Baranowska-Kortylewicz, J., et al. (1986). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. The Journal of Nuclear Medicine, 27(5), 649–652.
- Science.gov. (n.d.). cell line cytotoxicity: Topics.
Sources
- 1. 6-Iodo-uridine, CasNo.105967-11-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nucleoside Analogs in the Study of the Epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. kumc.edu [kumc.edu]
- 23. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Iodouridine: Physicochemical Properties and Synthetic Pathways
This guide provides a comprehensive technical overview of 6-Iodouridine, a halogenated pyrimidine nucleoside. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, chemical behavior, synthesis, and biological significance of this compound. The information is presented to not only inform but also to provide a causal understanding behind experimental methodologies and observations, ensuring scientific integrity and practical applicability.
Fundamental Physicochemical Characteristics
This compound is a synthetic nucleoside analog distinguished by an iodine atom at the C6 position of the uracil base. This modification significantly influences its physical and chemical properties compared to its parent nucleoside, uridine.
Core Properties
A summary of the fundamental properties of this compound is presented in the table below, compiled from various chemical databases.
| Property | Value |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4(1H,3H)-dione |
| Chemical Formula | C₉H₁₁IN₂O₆ |
| Molecular Weight | 370.10 g/mol |
| Appearance | Pale yellow powder |
| CAS Number | 105967-11-1 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 119 Ų |
| XLogP3 | -1.7 |
Melting Point and Solubility
Quantitative solubility data for this compound in common laboratory solvents is also not extensively documented. However, based on its polar structure with multiple hydroxyl groups and a uracil moiety, it is expected to be soluble in polar solvents like dimethyl sulfoxide (DMSO) and to a lesser extent in water and lower alcohols like methanol and ethanol. The solubility of the related compound, 5-Iodo-2'-deoxyuridine, is reported as 1.6 g/L in water and it is slightly soluble in DMSO and methanol.[4]
Chemical Behavior and Reactivity
The chemical character of this compound is largely dictated by the interplay between the ribose sugar, the pyrimidine ring, and the C6-iodine substituent.
Hydrolytic Stability
A critical aspect of this compound's chemistry is its stability in aqueous media. Research has shown that this compound is significantly more stable than its 2'-deoxy counterpart, 6-iodo-2'-deoxyuridine (6IdU).[5][6] The latter undergoes rapid hydrolysis, cleaving the N-glycosidic bond to release 6-iodouracil, a process that occurs within seconds at room temperature.[5][6]
In contrast, this compound exhibits greater stability in aqueous solution at room temperature.[5] The increased stability is attributed to the electronic and steric effects of the 2'-hydroxyl group on the ribose moiety, which disfavors the formation of the carbocation intermediate necessary for the SN1-type hydrolysis of the glycosidic bond.[5] However, at elevated temperatures (60-80 °C), this compound does undergo thermal degradation, leading to the formation of 6-iodouracil and 6-hydroxyuridine.[5] The half-life for this degradation is significantly longer than that of 6IdU, on the order of hours.[6]
The proposed mechanism for the hydrolysis of this compound in an aqueous solution is depicted in the following diagram:
Caption: A general workflow for the synthesis of this compound from uridine.
Detailed Experimental Protocol
The following is a step-by-step methodology adapted from published literature:[5]
-
Protection of Uridine: Uridine is first treated with appropriate protecting groups to block the 2', 3', and 5' hydroxyl groups of the ribose moiety. This prevents unwanted side reactions during the iodination step.
-
Iodination: The protected uridine is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to deprotonate the C5 position of the uracil ring, forming a lithiated intermediate. Elemental iodine (I₂) is then added to the reaction mixture, which electrophilically attacks the lithiated uracil to install the iodine atom at the C6 position.
-
Deprotection: The protecting groups are removed from the ribose moiety, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final product, this compound.
-
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Biological Significance and Potential Applications
Halogenated nucleosides have long been a cornerstone of antiviral and anticancer drug development. This compound is of interest to researchers for its potential in these areas.
Antiviral Activity
While not as extensively studied as its 5-iodo counterpart (Idoxuridine), this compound has been investigated for its potential antiviral activity, particularly against herpes simplex virus-1. The proposed mechanism of action for iodinated nucleosides as antiviral agents involves a "Trojan horse" strategy.
Caption: Proposed mechanism for the antiviral activity of this compound.
As a structural analog of thymidine, this compound can be taken up by infected cells and phosphorylated by viral kinases to its triphosphate form. [5][7]This activated form can then be mistakenly incorporated into the growing viral DNA chain by viral DNA polymerase. [5][7]The presence of the bulky iodine atom at the C6 position disrupts the normal structure and function of the viral DNA, leading to errors in replication and transcription, and ultimately inhibiting the production of new, infectious viral particles. [5]
Anticancer Potential
Iodinated nucleosides have also been explored as radiosensitizers in cancer therapy. The underlying principle is that these compounds can be preferentially taken up by rapidly dividing cancer cells and incorporated into their DNA.
The heavy iodine atom has a high cross-section for absorbing X-rays. When irradiated, the iodine atom releases a cascade of Auger electrons, which have a very short range but a high linear energy transfer. This localized deposition of energy leads to significant damage to the DNA in the immediate vicinity, including double-strand breaks, which are highly cytotoxic to cancer cells. This enhances the tumor-killing effect of radiation therapy. [8]
Analytical Characterization
A variety of analytical techniques are employed to confirm the identity and purity of this compound. [5]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the protons on the ribose sugar and the uracil base. The position of the remaining proton on the uracil ring would be indicative of C6 substitution. ¹³C NMR provides information on the carbon skeleton. Specific spectral data for this compound has been published and is available in the supplementary information of the cited literature. [5]* Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and C-O (ether) bonds, which are all present in the this compound molecule.
-
UV-Vis Spectroscopy: The uracil ring is a chromophore that absorbs ultraviolet light. The λmax of this compound is expected to be in the UV region, and this property can be used for quantification in solution.
Storage, Handling, and Safety
As with any chemical reagent, proper storage and handling of this compound are essential for maintaining its integrity and ensuring laboratory safety.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all nucleoside analogs, many of which have cytotoxic properties. In case of exposure, follow standard first-aid procedures and seek medical attention.
References
- K. T. K. My, M. W. D. M. de Kort, A. D. Post, J. N. M. Commandeur, N. P. E. Vermeulen, and G. J. P. van der Born. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- PubChem. (n.d.). Idoxuridine. National Center for Biotechnology Information.
- Patsnap Synapse. (2024). What is the mechanism of Idoxuridine?
- K. T. K. My, M. W. D. M. de Kort, A. D. Post, J. N. M. Commandeur, N. P. E. Vermeulen, and G. J. P. van der Born. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- NICODOM. (n.d.). FTIR spectra of Inorganics, IR spectra Library.
- PubMed. (1992). Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines.
- ResearchGate. (n.d.). UV absorption spectra of iodine CT complexes with different organic solvents.
- MDPI. (2021). Iodine(V)
- Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes.
- PubChem. (n.d.). Iodouridine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). FT-IR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- CAS Common Chemistry. (n.d.). 5-Iodouridine.
Sources
- 1. Pyridine [webbook.nist.gov]
- 2. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Idoxuridine CAS#: 54-42-2 [m.chemicalbook.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. people.bath.ac.uk [people.bath.ac.uk]
Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of 6-Iodouridine
Abstract
6-Iodouridine is a halogenated pyrimidine nucleoside of significant interest in medicinal chemistry and drug development, serving as a crucial precursor for various therapeutic agents. Its synthesis, however, requires a regioselective approach to ensure iodination at the C6 position of the uracil ring, a task not achievable through direct electrophilic substitution. This application note provides a detailed, field-proven protocol for the multi-step synthesis of this compound, beginning from commercially available uridine. The described methodology employs a protection-lithiation-iodination-deprotection strategy to achieve high yields and purity. We elaborate on the chemical rationale behind each step, from the initial protection of the ribose hydroxyl groups to the critical low-temperature C6-lithiation and subsequent iodination. This guide includes comprehensive, step-by-step experimental procedures, purification techniques, and methods for analytical characterization (NMR, HPLC) to validate the final product. The aim is to equip researchers, scientists, and drug development professionals with a reliable and reproducible protocol for obtaining high-quality this compound for further research and development applications.
Introduction: The Significance of this compound
Halogenated nucleosides are a cornerstone of modern pharmacology, with prominent members of this class forming the basis of numerous antiviral and anticancer drugs.[1][2] The strategic placement of a halogen atom on the nucleobase can drastically alter its electronic properties and steric profile, enabling it to function as a metabolic inhibitor or a radiosensitizer.[3][4] While 5-substituted pyrimidines like 5-Iodouridine are well-established therapeutic intermediates, their 6-substituted counterparts offer a distinct avenue for drug design.[1][5]
This compound, specifically, serves as a versatile synthetic intermediate. The carbon-iodine bond at the C6 position is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functional groups to create novel nucleoside analogues.[6] However, the synthesis of this compound is non-trivial. The C6 position of the uracil ring is less reactive towards direct electrophilic attack compared to the C5 position.[7] Therefore, a more sophisticated synthetic strategy is required to achieve the desired regioselectivity. The protocol detailed herein follows a robust, multi-step pathway involving the protection of reactive functional groups, directed metalation to activate the C6 position, and subsequent iodination.
Synthetic Strategy and Reaction Mechanism
The synthesis of this compound from uridine is accomplished through a four-step sequence. This strategy is predicated on two core principles: (1) protecting the hydroxyl groups of the ribose sugar to prevent unwanted side reactions, and (2) activating the C6 position of the uracil base for selective iodination.
Causality Behind the Experimental Design:
-
Protection: The 2', 3', and 5' hydroxyl groups on the ribose moiety are nucleophilic and acidic. They must be masked with protecting groups to prevent them from reacting with the strong base (LDA) used in the subsequent step. An isopropylidene group is used to protect the cis-diols at the 2' and 3' positions, while a methoxymethyl (MOM) ether protects the 5' primary alcohol.[8][9]
-
Directed Lithiation: With the hydroxyls protected, a strong, non-nucleophilic base is required to deprotonate the uracil ring. Lithium diisopropylamide (LDA) is the reagent of choice. At a very low temperature (-78 °C), LDA selectively removes the proton from the C6 position, forming a C6-lithiated intermediate. The low temperature is critical to prevent degradation and ensure the stability of this organolithium species.[8]
-
Iodination: The C6-lithiated intermediate is a potent nucleophile. It readily reacts with an electrophilic iodine source, molecular iodine (I₂), to form the stable C-I bond at the desired position.[8]
-
Deprotection: The final step involves the removal of the isopropylidene and MOM protecting groups under acidic conditions (e.g., with trifluoroacetic acid) to reveal the hydroxyl groups and yield the target molecule, this compound.[8]
Overall Synthetic Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Idoxuridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the Incorporation of 6-Iodouridine into Cellular Nucleic Acids
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 6-Iodouridine into cellular RNA and DNA. This document offers in-depth scientific background, detailed experimental protocols, and critical insights into the unique chemical properties of this compound and its analogs.
I. Introduction: The Potential and Challenges of 6-Halogenated Pyrimidines
Halogenated pyrimidines have long been explored as tools to probe nucleic acid metabolism and as radiosensitizers in cancer therapy. The incorporation of these analogs into DNA or RNA can alter their biochemical properties, creating opportunities for therapeutic intervention and molecular analysis. Among these, this compound (6-IUrd) and its deoxy-analog, 6-iodo-2'-deoxyuridine (6-IdU), have been subjects of scientific inquiry.
The rationale for using iodinated nucleosides often stems from the high atomic number of iodine, which can enhance the absorption of ionizing radiation, and the potential for the C-I bond to be a site for chemical or photochemical reactions. However, the position of the halogen on the pyrimidine ring is a critical determinant of the nucleoside's stability and metabolic fate. While 5-substituted pyrimidines like 5-iododeoxyuridine (IdUrd) are well-established radiosensitizers that are readily incorporated into DNA, the 6-substituted counterparts present a more complex picture.[1][2][3][4][5]
Recent computational and experimental studies have highlighted a significant challenge with 6-iodo-2'-deoxyuridine (6-IdU): its profound instability in aqueous solutions.[1][2][3] This instability is characterized by the rapid hydrolysis of the N-glycosidic bond, leading to the release of the 6-iodouracil base.[1][2][3] This chemical property severely limits its potential as a reliable tool for DNA labeling and radiosensitization, as it is unlikely to persist in a cellular environment long enough to be incorporated into DNA by polymerases.[1][6]
In contrast, this compound (6-IUrd), the ribonucleoside analog, exhibits greater stability in aqueous solutions compared to its deoxyribonucleoside counterpart.[1][2][3] This enhanced stability, attributed to the presence of the 2'-hydroxyl group on the ribose sugar, opens a more viable avenue for its potential incorporation into cellular RNA.[1][2][3]
This guide will, therefore, focus on the more promising application of this compound for RNA labeling, while also providing a scientifically grounded explanation for the challenges associated with DNA incorporation of 6-iodo-2'-deoxyuridine.
II. Mechanism of Incorporation: A Tale of Two Analogs
The incorporation of nucleoside analogs into cellular nucleic acids is contingent on their recognition and processing by the cell's natural metabolic pathways.
A. The Pathway to Incorporation
For a nucleoside analog to be incorporated into DNA or RNA, it must typically undergo the following steps:
-
Cellular Uptake: The analog must be transported across the cell membrane.
-
Phosphorylation: Cellular kinases must phosphorylate the nucleoside to its mono-, di-, and ultimately triphosphate form.
-
Incorporation by Polymerases: The nucleoside triphosphate must be recognized as a substrate by DNA or RNA polymerases and incorporated into a growing nucleic acid chain.
B. The Case of 6-Iodo-2'-deoxyuridine (6-IdU) and DNA
As established, the primary obstacle for 6-IdU is its hydrolytic instability.[1][2][3] The N-glycosidic bond is susceptible to cleavage in aqueous environments, a process that occurs within seconds.[1][2][3] This rapid degradation means that even if 6-IdU is taken up by the cell, it is unlikely to reach the necessary concentration in its triphosphate form to be a viable substrate for DNA polymerases.
C. The More Promising Path of this compound (6-IUrd) and RNA
The greater stability of 6-IUrd makes it a more suitable candidate for metabolic labeling of RNA.[1][2][3] It is hypothesized that 6-IUrd can be taken up by cells and phosphorylated by uridine-cytidine kinases to this compound triphosphate (6-IU-TP). This triphosphate analog can then be utilized by RNA polymerases for incorporation into newly transcribed RNA.
III. Experimental Protocols
The following protocols are designed as a starting point for researchers interested in exploring the incorporation of this compound into cellular RNA. Optimization for specific cell lines and experimental goals is recommended.
A. Protocol 1: Labeling of Cellular RNA with this compound
This protocol outlines the steps for introducing this compound into cultured cells for subsequent analysis of newly synthesized RNA.
Materials:
-
This compound (ensure high purity)
-
Cell culture medium appropriate for the cell line of interest
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
RNA extraction reagents (e.g., TRIzol or column-based kits)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO or PBS. The final concentration of the stock solution will depend on the desired final labeling concentration.
-
Labeling of Cells:
-
Aspirate the existing cell culture medium.
-
Add fresh, pre-warmed medium containing the desired final concentration of this compound. Based on protocols for similar analogs like 4-thiouridine, a starting concentration range of 100-500 µM can be explored.[7]
-
Incubate the cells for a defined period (e.g., 1-4 hours). The optimal labeling time will depend on the transcription rate of the cell line and the experimental question.
-
-
Cell Lysis and RNA Isolation:
-
After the labeling period, wash the cells with ice-cold PBS to remove any unincorporated this compound.
-
Proceed immediately with cell lysis and total RNA extraction using a standard protocol. It is crucial to work quickly and maintain a cold environment to minimize RNA degradation.
-
| Parameter | Recommended Starting Range | Considerations |
| This compound Concentration | 100 - 500 µM | Higher concentrations may lead to cytotoxicity. A dose-response curve should be established for your cell line. |
| Labeling Duration | 1 - 4 hours | Shorter times will label more recently transcribed RNA. Longer times may increase the overall labeling but could also lead to secondary effects. |
| Cell Density | 50-80% confluency | Cells should be in an active state of transcription for efficient labeling. |
B. Protocol 2: Detection of this compound in RNA
Detecting the incorporated this compound is a critical step. While specific antibodies against this compound are not widely available, other chemical and biochemical methods can be adapted.
1. Indirect Detection via Chemical Derivatization and Biotinylation:
This approach involves chemically modifying the iodine atom to attach a reporter molecule like biotin, which can then be detected using standard streptavidin-based methods.
2. Detection by High-Performance Liquid Chromatography (HPLC):
HPLC can be used to quantify the amount of this compound in a sample of total RNA.[1][3]
Procedure:
-
RNA Digestion: Digest the purified RNA sample to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
HPLC Analysis:
-
Separate the resulting nucleosides using a reversed-phase HPLC column.
-
Monitor the elution profile using a UV detector, typically at 260 nm.
-
The retention time of this compound will be distinct from that of the canonical ribonucleosides. A standard of pure this compound should be run to determine its exact retention time.
-
IV. Applications in Research and Drug Development
The ability to incorporate this compound into RNA, even if exploratory, opens up several potential applications:
-
Tracking Newly Synthesized RNA: Similar to other uridine analogs, 6-IUrd can be used to label and track newly transcribed RNA, allowing for the study of RNA synthesis and turnover rates.
-
Probing RNA-Protein Interactions: The iodine atom can serve as a handle for cross-linking experiments to identify proteins that bind to newly synthesized RNA.
-
Development of Antiviral or Anticancer Agents: While the instability of 6-IdU limits its use as a radiosensitizer, the more stable 6-IUrd could be explored for its potential as an antiviral or anticancer agent, where its incorporation into viral or cellular RNA could disrupt function.[8]
V. Conclusion and Future Perspectives
The study of this compound and its analogs reveals the critical importance of chemical stability in the design of molecular probes and therapeutic agents. While the instability of 6-iodo-2'-deoxyuridine presents a significant barrier to its use for DNA labeling, the relative stability of this compound offers a promising, albeit less explored, avenue for the metabolic labeling of cellular RNA. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to begin exploring the potential of this compound in their own experimental systems. Further research is needed to develop more direct and sensitive methods for the detection of this compound in RNA and to fully elucidate its metabolic fate and biological consequences.
References
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2565–2574. [Link]
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed, 36893332. [Link]
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Teague, M. W., & El-Kareh, A. W. (1991). A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer. International Journal of Radiation Oncology, Biology, Physics, 20(3), 523–528. [Link]
- Miller, E. M., Fowler, J. F., & Kinsella, T. J. (1991). Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines. International Journal of Radiation Oncology, Biology, Physics, 21(1), 133–139. [Link]
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PMC. [Link]
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). Synthesis of this compound 4.
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- BOC Sciences. (n.d.). 6-Iodo-uridine CAS NO.105967-11-1. LookChem. [Link]
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). Chemical structure of 5-iodo-2 - deoxyuridine,...
- Ensminger, W. D., Stetson, P. L., & Gyves, J. W. (1988). Selective incorporation of iododeoxyuridine into DNA of hepatic metastases versus normal human liver. Cancer Research, 48(6), 1591–1595. [Link]
- Helm, M. (2014).
- Motorin, Y., & Helm, M. (2011). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. NIH. [Link]
- Falkiewicz, K., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Rak, J., & Krośniak, M. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. Scite. [Link]
- National Center for Biotechnology Information. (n.d.). Idoxuridine. PubChem. [Link]
- Jaffrey, S. R. (2021).
- Warner, K. D. (2020). Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. ProQuest. [Link]
- Laster, B. H., Thomlinson, W. C., & Fairchild, R. G. (1993). Photon Activation of Iododeoxyuridine: Biological Efficacy of Auger Electrons.
- Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC. [Link]
- Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. PMC. [Link]
- Li, X., et al. (2023). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. PMC. [Link]
- Glembockyte, V., & Jaffrey, S. R. (2020). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. Just Accepted Manuscripts. [Link]
- Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., & Weissman, D. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. PMC. [Link]
- Cui, S., Kim, Y. H., Jin, C. H., Kim, S. K., Rhee, M. H., Kwon, O. S., & Moon, B. J. (2009). Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine. BMB Reports, 42(6), 373–379. [Link]
- JoVE. (2022).
- Ball, D., Hill, J., & Scott, C. (n.d.). CH106: Chapter 1 - Introduction to Biological Systems. Western Oregon University. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Iodo-uridine, CasNo.105967-11-1 BOC Sciences United States [bocscichem.lookchem.com]
Application Notes & Protocols: Experimental Design for Testing 6-Iodouridine as a Radiosensitizer
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating 6-Iodouridine (6-IUrd) as a clinical radiosensitizer. Radiosensitizers are compounds that enhance the efficacy of radiation therapy, ideally with minimal toxicity to normal tissues.[1] Halogenated pyrimidines, such as this compound, represent a promising class of such agents.[2] This guide outlines the underlying mechanism of action, followed by a phased experimental approach, from initial in vitro screening to in vivo validation. We provide detailed, step-by-step protocols for core assays, including cytotoxicity determination, clonogenic survival analysis, and mechanistic studies of DNA damage and cell cycle perturbation. The protocols are designed to be self-validating, incorporating essential controls to ensure scientific rigor and reproducibility.
Introduction: The Rationale for this compound as a Radiosensitizer
Radiation therapy is a cornerstone of cancer treatment, but its success is often limited by the radioresistance of tumors and toxicity to surrounding healthy tissues. Radiosensitizers aim to lower the radiation dose required to achieve tumor control, thereby widening the therapeutic window.[1]
Halogenated pyrimidines, such as 5-Bromodeoxyuridine (BrdU) and 5-Iododeoxyuridine (IdU), have been studied for decades.[3] These compounds are structural analogs of thymidine and, when administered to proliferating cells, can be incorporated into newly synthesized DNA in place of thymidine.[2] The presence of the heavy halogen atom (iodine or bromine) in the DNA structure creates a point of vulnerability. When exposed to ionizing radiation, the halogenated base acts as a focal point for energy deposition, leading to an increased yield of DNA damage, particularly double-strand breaks (DSBs).[4][5] This enhanced damage overwhelms the cell's repair machinery, leading to cell death.
This compound is a positional isomer of the more commonly studied 5-Iododeoxyuridine. While theoretical studies have explored its potential, a critical consideration is its stability. Recent research has shown that the deoxyribose version, 6-iodo-2'-deoxyuridine (6IdU), is unstable in aqueous solutions, which would preclude its use as a radiosensitizer.[6][7] However, the ribose form, this compound (6IUrd), is significantly more stable and warrants investigation.[7] The following protocols are designed to rigorously test the hypothesis that this compound can be incorporated into cellular nucleic acids and function as an effective radiosensitizer.
Proposed Mechanism of Action
The central hypothesis for this compound's radiosensitizing effect mirrors that of other halogenated pyrimidines. The process can be visualized as a multi-step mechanism:
-
Uptake and Metabolism: this compound is taken up by the cell and metabolically processed by cellular kinases into its triphosphate form.
-
Nucleic Acid Incorporation: During DNA or RNA synthesis (S-phase of the cell cycle), polymerases incorporate the this compound triphosphate into the growing nucleic acid chain, substituting for thymidine or uridine.[2]
-
Radiation Interaction: Upon exposure to ionizing radiation, the high-Z iodine atom in the incorporated this compound preferentially absorbs radiation energy.
-
Damage Enhancement: This focused energy deposition leads to the formation of additional reactive species and an increased number of single and double-strand breaks in the immediate vicinity of the incorporated molecule.[5]
-
Inhibition of Repair & Cell Death: The increased and potentially more complex DNA damage overwhelms cellular repair mechanisms, ultimately leading to mitotic catastrophe or apoptosis.
Caption: Proposed mechanism of this compound (6-IUrd) as a radiosensitizer.
Phase 1: In Vitro Evaluation
The initial phase of testing involves a series of cell-based assays to establish the fundamental cytotoxic and radiosensitizing properties of this compound.
Caption: Workflow for the in vitro evaluation of this compound.
Protocol 3.1: Determination of this compound Cytotoxicity (IC50)
Rationale: Before testing for radiosensitization, it is crucial to determine the intrinsic toxicity of this compound. A potent radiosensitizer should ideally exhibit low cytotoxicity on its own at the concentrations used for sensitization. This experiment establishes the half-maximal inhibitory concentration (IC50), which guides the selection of a non-toxic dose for subsequent combination studies.[8]
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).[9]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a "vehicle control" group treated with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for a period that reflects the time needed for drug incorporation, typically 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression (four-parameter logistic model) to calculate the IC50 value.[11][12]
| Parameter | Description |
| Cell Lines | A549 (Lung), HCT116 (Colon), Panc-1 (Pancreatic) |
| Seeding Density | 5,000 cells/well |
| Drug Conc. Range | 0.01, 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 72 hours |
| Assay | MTT |
Table 1: Example parameters for this compound cytotoxicity testing.
Protocol 3.2: Clonogenic Survival Assay for Radiosensitization
Rationale: The clonogenic survival assay is the gold standard for measuring the reproductive integrity of cells after exposure to cytotoxic agents like radiation.[13] It directly assesses a cell's ability to proliferate indefinitely and form a colony. This assay is used to determine if pre-treatment with a non-toxic concentration of this compound enhances the cell-killing effect of radiation.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.
-
Drug Incubation: Treat a bulk culture of cells with a non-toxic concentration of this compound (e.g., IC10 or lower, determined in Protocol 3.1) for a duration sufficient for incorporation into DNA (e.g., 48-72 hours).[10] A parallel culture without the drug serves as the control.
-
Seeding: After incubation, trypsinize and count the cells. Seed a precise number of cells into 6-well plates. The number of cells seeded must be increased for higher radiation doses to ensure a countable number of surviving colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.).[14]
-
Experimental Groups:
-
Control (no drug, no radiation)
-
This compound alone
-
Radiation alone (0, 2, 4, 6, 8 Gy)
-
This compound + Radiation (0, 2, 4, 6, 8 Gy)
-
-
Irradiation: Allow cells to attach for 4-6 hours, then irradiate the plates using a calibrated X-ray or gamma-ray source.
-
Colony Growth: Incubate the plates for 10-14 days until visible colonies (defined as >50 cells) are formed.[15]
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.[13] Manually or automatically count the number of colonies in each well.
-
Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale. Fit the data to a linear-quadratic model.
-
Sensitizer Enhancement Ratio (SER): This is the key metric. It is the ratio of the radiation dose required to produce a given level of cell killing (e.g., SF=0.5 or SF=0.1) without the drug, divided by the dose required for the same effect with the drug.[16][17] An SER greater than 1 indicates radiosensitization.
-
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (SF) |
| Radiation Alone | 0 | 1.00 |
| 2 | 0.60 | |
| 4 | 0.25 | |
| 6 | 0.08 | |
| 6-IUrd + Radiation | 0 | 0.95 |
| 2 | 0.40 | |
| 4 | 0.10 | |
| 6 | 0.02 |
Table 2: Hypothetical clonogenic survival data.
Protocol 3.3: γ-H2AX Foci Assay for DNA Double-Strand Breaks
Rationale: The phosphorylation of histone H2AX (to form γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[18] Quantifying γ-H2AX foci provides a direct measure of DNA damage. This assay tests the hypothesis that this compound increases the number of DSBs induced by radiation.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells as in the clonogenic assay (Control, 6-IUrd alone, Radiation alone, 6-IUrd + Radiation). Use a fixed radiation dose (e.g., 2 Gy).
-
Time Course: Fix the cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to assess both the initial damage and the kinetics of DNA repair.[19][20]
-
Immunofluorescence Staining:
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., Fiji/ImageJ) to automatically count the number of distinct fluorescent foci per nucleus.[21] A significant increase in foci in the combination group compared to the radiation-alone group at early time points indicates enhanced damage. A persistence of foci at later time points suggests impaired repair.
Protocol 3.4: Cell Cycle Analysis by Flow Cytometry
Rationale: Radiation can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair before mitosis.[23][24] Some radiosensitizers work by abrogating this checkpoint, forcing damaged cells into mitosis and leading to cell death. This assay determines how the combination of this compound and radiation affects cell cycle progression.
Methodology:
-
Treatment: Treat cells in culture flasks with the four experimental conditions.
-
Time Course: Harvest cells at various time points post-irradiation (e.g., 6, 12, 24, 48 hours).[25]
-
Cell Staining:
-
Fix the harvested cells in ice-cold 70% ethanol.
-
Wash with PBS and treat with RNase A to prevent staining of double-stranded RNA.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI) or DAPI.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the DNA stain is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[18][26]
-
Analysis: Compare the cell cycle profiles of the different treatment groups. A prolonged G2/M arrest in the combination group might indicate an enhanced damage signal.
Phase 2: In Vivo Validation
If in vitro data shows significant radiosensitization (e.g., SER > 1.3), the next phase is to validate these findings in a more complex, physiologically relevant animal model.
Caption: Workflow for the in vivo validation of this compound.
Protocol 4.1: Animal Model and Tumor Establishment
Rationale: Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, are superior to cell line-derived xenografts.[27] PDX models better retain the heterogeneity and architecture of the original human tumor, providing a more predictive assessment of therapeutic response.[27][28]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant small fragments of a well-characterized human tumor (e.g., colon, lung, pancreatic) into the flanks of the mice.[29]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor growth using caliper measurements.
-
Randomization: Once tumors reach the target size, randomize the mice into the required treatment groups (typically 8-10 mice per group).
Protocol 4.2: In Vivo Radiosensitization Efficacy Study
Rationale: This is the definitive preclinical experiment to determine if this compound enhances the effect of radiation on tumor growth in a living system.
Methodology:
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Radiation alone (e.g., a fractionated dose like 2 Gy daily for 5 days)[29]
-
This compound + Radiation
-
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or continuous infusion) for a set period before and during radiation treatment to ensure incorporation. The dose should be based on prior maximum tolerated dose (MTD) studies.
-
Irradiation: Use a specialized small animal irradiator that can deliver a focused dose of radiation to the tumor while shielding the rest of the animal's body.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as a measure of systemic toxicity.
-
The primary endpoint is typically the time it takes for the tumor to reach a predetermined size (e.g., 3-4 times its initial volume).[29]
-
-
Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth delay between the treatment groups. Significant growth delay in the combination group compared to radiation alone indicates in vivo radiosensitization.[30]
| Group | Treatment Schedule | Outcome Measure |
| 1. Control | Vehicle daily | Tumor Volume, Body Weight |
| 2. 6-IUrd | Drug daily | Tumor Volume, Body Weight |
| 3. Radiation | Vehicle + 5x2 Gy RT | Tumor Volume, Body Weight |
| 4. Combination | Drug + 5x2 Gy RT | Tumor Volume, Body Weight |
Table 3: Example in vivo study design.
Protocol 4.3: Immunohistochemical (IHC) Analysis
Rationale: At the end of the efficacy study, tumors can be harvested to analyze molecular markers, confirming the proposed mechanism of action at the tissue level.
Methodology:
-
Tissue Harvesting: At the study endpoint, euthanize the animals and excise the tumors.
-
Fixation and Processing: Fix a portion of the tumor in formalin and embed it in paraffin.
-
IHC Staining: Section the paraffin blocks and perform IHC staining for key markers:
-
γ-H2AX: To confirm increased DNA damage.
-
Ki-67: A marker of cell proliferation. A decrease indicates a treatment effect.
-
Cleaved Caspase-3: A marker of apoptosis. An increase indicates cell death.
-
-
Analysis: Quantify the staining for each marker and compare between treatment groups to corroborate the tumor growth delay findings.
Conclusion
This guide provides a structured, multi-phase framework for the preclinical evaluation of this compound as a radiosensitizer. By systematically progressing from fundamental in vitro assays to a robust in vivo PDX model, researchers can generate the comprehensive data package needed to assess the compound's therapeutic potential. Each protocol is designed with internal controls and clear endpoints to ensure the generation of reliable and interpretable data, ultimately guiding the decision on whether to advance this compound into clinical development.
References
- Mitchell, J. B., Russo, A., Kinsella, T. J., & Glatstein, E. (1987). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers.
- Greer, S. (2006). Halogenated Pyrimidines as Radiosensitizers Revisited.
- Eriksen, J. G., et al. (2021). Cell cycle distributions determined by flow cytometry after irradiation.
- Urtasun, R. C., et al. (1991). Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme. Journal of Clinical Oncology. [Link]
- Wang, Y., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol. [Link]
- Darzynkiewicz, Z., et al. (1999). Flow cytometric analysis of the cell cycle phase specificity of DNA damage induced by radiation, hydrogen peroxide and doxorubicin. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- Pawar, S., et al. (2020). Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry. Journal of Visualized Experiments. [Link]
- Wei, L., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. Frontiers in Oncology. [Link]
- Leigh, J. (2015). How can I calculate IC50 for a cytotoxic substance?.
- Kinsella, T. J., et al. (1993). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure.
- Re-Meninger, M., et al. (2008). Evaluation of the radiosensitizing potential of clofarabine in six xenograft models.
- Her, S., et al. (2016). Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review.
- Zdrowowicz, M., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- L. L. Hall, et al. (2017). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. PLoS One. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Wang, Y., et al. (2021). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. SLAS Discovery. [Link]
- Chen, Y.-H., et al. (2024). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Biosensors. [Link]
- BTL. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BTL. [Link]
- Zdrowowicz, M., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed. [Link]
- Kim, J. J., et al. (2015). Retrospective growth kinetics and radiosensitivity analysis of various human xenograft models. Oncology Letters. [Link]
- He, S., et al. (2012). Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway.
- Van Goietsenoven, G. (2015). What are the various assays which can be used to calculate IC50 of a drug?.
- Mariotti, L. G., et al. (2013).
- Lonati, L., et al. (2021).
- Mily, et al. (2015). Induction and Processing of the Radiation-Induced Gamma-H2AX Signal and Its Link to the Underlying Pattern of DSB: A Combined Experimental and Modelling Study. PLoS One. [Link]
- Lawrence, T. S., et al. (1992). The clinical rationale for S-phase radiosensitization in human tumors. Cancer Surveys. [Link]
- Kim, M. S., et al. (2006). Sensitizer enhancement ratio (SER) of trichostatin A (TSA).
- McGill University. (n.d.). Experimental Protocol for Clonogenic Survival Assay. McGill Radiobiology. [Link]
- Lonati, L., et al. (2020).
- Cecchi, D., et al. (2020). Colony formation post-irradiation. (a) Clonogenic assay protocol.
- Redon, C. E., et al. (2010). γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin. Advances in Space Research. [Link]
- Penninckx, S., et al. (2016). Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles. Theranostics. [Link]
- Champions Oncology. (2024). Using Well-Characterized PDX Models to Guide Radiopharmaceutical Development. Champions Oncology. [Link]
- Tentler, J. J., et al. (2012).
- Wikipedia. (n.d.). Radiosensitizer. Wikipedia. [Link]
- Szewczyk, G., et al. (2020). Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. Journal of Visualized Experiments. [Link]
- Jones, G. D., et al. (1995). Mechanisms of Radiosensitization in Iododeoxyuridine-Substituted Cells.
Sources
- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical rationale for S-phase radiosensitization in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitizer - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of radiosensitization in iododeoxyuridine-substituted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 20. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction and Processing of the Radiation-Induced Gamma-H2AX Signal and Its Link to the Underlying Pattern of DSB: A Combined Experimental and Modelling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Radiation-induced cell cycle perturbations: a computational tool validated with flow-cytometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. blog.championsoncology.com [blog.championsoncology.com]
- 28. Patient-Derived Xenografts as a Model System for Radiation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Retrospective growth kinetics and radiosensitivity analysis of various human xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Reversed-Phase HPLC Purification Protocol for 6-Iodouridine
Abstract
This application note provides a comprehensive and robust protocol for the purification of 6-Iodouridine, a critical nucleoside analog used in biochemical and pharmaceutical research. Leveraging reversed-phase high-performance liquid chromatography (RP-HPLC), this guide details a scientifically-grounded methodology from method development principles to a step-by-step purification workflow. We explain the rationale behind the selection of stationary phase chemistry, mobile phase composition, and detection parameters. The protocol is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound from synthetic reaction mixtures or commercial preparations, ensuring the reliability and reproducibility of their downstream applications.
Introduction and Scientific Principles
This compound is a halogenated derivative of uridine. The introduction of an iodine atom at the C6 position of the uracil base significantly alters its electronic and steric properties, making it a valuable tool for various scientific investigations, including its potential as a radiosensitizer.[1] Achieving high purity of this compound is paramount, as even minor impurities can confound experimental results or lead to incorrect interpretations of biological activity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purifying such nucleoside analogs due to its high resolution and efficiency.[2][3] This protocol employs Reversed-Phase (RP) chromatography, a mode of HPLC where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[4]
The Principle of Separation: The separation of this compound from its potential impurities, such as the starting material uridine or other synthesis-related byproducts, is based on differences in hydrophobicity.
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is selected. The long alkyl chains of the C18 phase create a highly non-polar environment.[5]
-
Analyte Interaction: this compound is a moderately polar molecule. The presence of the large, electron-rich iodine atom at the 6-position increases its molecular weight and hydrophobicity compared to the parent nucleoside, uridine.[5][6] Consequently, this compound will interact more strongly with the non-polar C18 stationary phase, resulting in a longer retention time than more polar impurities like uridine.
-
Mobile Phase: A gradient elution using a polar mobile phase, consisting of water and an organic modifier (acetonitrile), is used.[7] By gradually increasing the concentration of the organic solvent, the polarity of the mobile phase is decreased. This progressive change weakens the hydrophobic interactions between the analytes and the stationary phase, eluting compounds in order of increasing hydrophobicity. The addition of a small percentage of acid, such as formic acid, helps to ensure sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the silica support.[8]
Experimental Workflow and Logic
The overall process, from the initial crude sample to the final pure product, follows a systematic workflow. This ensures efficiency, minimizes sample degradation, and validates the final purity.
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
This protocol is optimized for a standard preparative HPLC system. Adjustments to flow rates and injection volumes may be necessary depending on the specific column dimensions and system used.
Materials and Reagents
-
Crude this compound sample
-
Column: Reversed-Phase C18 Preparative Column (e.g., 250 x 10 mm, 5 µm particle size). A C8 column can also be considered as an alternative.[9]
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN) with 0.1% (v/v) Formic Acid.
-
Sample Solvent: A mixture of Mobile Phase A and B (e.g., 95:5) or minimal DMSO followed by dilution with Mobile Phase A.
-
Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).
Instrumentation
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Oven (optional, but recommended for reproducibility, set to 25-30°C)
-
UV-Vis or Diode Array Detector (DAD).[10]
-
-
Automated Fraction Collector
-
Rotary Evaporator
-
Lyophilizer (Freeze-Dryer)
Sample Preparation
-
Dissolution: Dissolve the crude this compound powder in a minimal amount of the sample solvent. Aim for a high concentration (e.g., 10-50 mg/mL) but ensure complete dissolution. Gentle sonication may be applied.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[8]
HPLC Method Parameters
The following parameters should be programmed into the HPLC system. A scouting gradient is often run first on an analytical scale to determine the approximate elution time before scaling up to preparative chromatography.
| Parameter | Recommended Setting | Rationale & Scientific Justification |
| Column | Preparative C18, 250 x 10 mm, 5 µm | Provides excellent hydrophobic retention for separating nucleoside analogs.[5][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Polar phase for RP chromatography. Formic acid improves peak shape and is volatile, facilitating sample recovery.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. Its elution strength is ideal for nucleosides.[13] |
| Flow Rate | 4.0 - 5.0 mL/min | Adjusted for the 10 mm internal diameter column to maintain optimal linear velocity. |
| Detection (UV) | 260 nm | Nucleosides and their analogs typically exhibit strong absorbance in this region.[1] A DAD scan is recommended to confirm the absorbance maximum. |
| Injection Volume | 100 - 1000 µL | Dependent on sample concentration and column loading capacity. |
| Column Temp. | 30 °C | Maintains stable retention times and improves efficiency. |
| Gradient Program | See Table below | A gradual increase in organic solvent ensures good resolution between closely eluting compounds. |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Curve |
| 0.0 | 95 | 5 | Linear |
| 5.0 | 95 | 5 | Linear |
| 35.0 | 50 | 50 | Linear |
| 40.0 | 5 | 95 | Linear |
| 45.0 | 5 | 95 | Linear |
| 46.0 | 95 | 5 | Linear |
| 55.0 | 95 | 5 | Linear |
Fraction Collection and Post-Purification Processing
-
Collection: Set the fraction collector to trigger collection based on the UV signal intensity (threshold mode). Collect fractions in appropriately sized tubes throughout the elution of the main peak corresponding to this compound.
-
Purity Analysis: Analyze small aliquots of the collected fractions using a rapid analytical HPLC method to confirm the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and the majority of the water using a rotary evaporator under reduced pressure. Keep the bath temperature low (e.g., < 40°C) to prevent potential degradation. While this compound is more stable than its deoxy counterpart, minimizing heat exposure is good practice.[1]
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry, fluffy powder.
System Suitability and Validation
To ensure the trustworthiness and performance of the method, certain system suitability tests should be performed.[14]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or silanol interactions.[15] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency and resolving power of the column.[15] |
| Reproducibility | RSD < 2% for retention time and peak area (n=5 injections) | Confirms the stability and precision of the HPLC system and method. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Column degradation; inappropriate mobile phase pH; secondary interactions with silanols. | Flush or replace the column. Ensure formic acid is at 0.1%. Consider a column with advanced end-capping.[8] |
| Poor Resolution | Gradient is too steep; column is overloaded. | Flatten the gradient around the elution time of the target peak. Reduce injection volume or sample concentration. |
| Fluctuating Retention Times | Leak in the system; poorly mixed or non-degassed mobile phase; temperature fluctuations. | Check system for leaks. Ensure mobile phases are thoroughly mixed and degassed. Use a column oven.[8] |
| Low Recovery | Sample degradation; poor solubility in the mobile phase; irreversible binding to the column. | Ensure prompt post-purification processing.[1] Adjust sample solvent. Flush the column with a strong solvent like isopropanol. |
Conclusion
The reversed-phase HPLC protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity this compound. By understanding the underlying chromatographic principles—the enhanced hydrophobicity conferred by the iodine substituent and its interaction with a C18 stationary phase—researchers can effectively separate the target compound from polar and non-polar impurities. Adherence to the step-by-step protocol, including proper sample preparation, optimized gradient elution, and systematic post-purification processing, will yield a final product suitable for the most demanding scientific applications.
References
- Špačková, N., et al. (2023). "Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies." The Journal of Physical Chemistry B.
- SIELC Technologies. "Uridine.
- SIELC Technologies. "HPLC Method for Analysis of Uridine on Chromni Column.
- Phenomenex. (2022). "Improved Reversed Phase Retention and Separation of 11 Nucleosides with the Luna Omega PS C18 HPLC-UHPLC Column.
- SIELC Technologies. "HPLC Separation of Uridine and Uracil.
- Walsh Medical Media. (2011). "Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies.
- ResearchGate. (2023). "Synthesis of this compound 4." Scientific Diagram.
- HELIX Chromatography. "HPLC Methods for analysis of Uridine.
- ResearchGate. (2023). "High-performance liquid chromatography (HPLC) traces of the thermal..." Scientific Diagram.
- Ip, C. Y., et al. (1985). "Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery." Analytical Biochemistry.
- National Institutes of Health (NIH). (2014). "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.
- PubMed. (2014). "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.
- PubMed. (1990). "A method for determination of iododeoxyuridine substitution of thymidine using reversed-phase high-performance liquid chromatography.
- Fortis Technologies. "High Speed Resolution of Nucleosides in UHPLC.
- International Journal of Pharmaceutical Erudition. (2024). "High-Performance Liquid Chromatography (HPLC).
- MAC-MOD Analytical. "DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK.
- National Institutes of Health (NIH). (2023). "Nucleoside Analogs: A Review of Its Source and Separation Processes.
- SIELC Technologies. "Separation of Idoxuridine on Newcrom R1 HPLC column.
- Chromatography Today. "Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.
- Thermo Fisher Scientific. (2018). "Introduction to UV-based Detection." HPLC Spring Webinars Part 1.
- World Journal of Pharmaceutical Research. (2024). "NOVEL RP- HPLC METHOD FOR ESTIMATION OF IDOXURIDINE IN PHARAMCUTICAL DOSAGE FORM.
- Agilent. "Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
- Phenomenex. "Reversed Phase HPLC Method Development.
- International Journal for Scientific Research in Development. "Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
- Medical Laboratory Technology Journal. (2022). "Optimization of Risperidone, 9-OH-Risperidone and Clozapine as Internal Standard Analysis in Serum using High-Performance Liquid Chromatography-UV.
- BioSpectra, Inc. (2023). "Analytical Method Validation Report.
- LinkedIn. (2025). "How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- PubMed. (2016). "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).
- National Institutes of Health (NIH). (2011). "UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation.
- SciELO. (2009). "Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations.
- MDPI. (2022). "Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis.
Sources
- 1. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Retention of 11 Nucleosides with PS C18 | Phenomenex [phenomenex.com]
- 6. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fortis-technologies.com [fortis-technologies.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A method for determination of iododeoxyuridine substitution of thymidine using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Idoxuridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. biospectra.us [biospectra.us]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: A Comprehensive Guide to the Kinetic Measurement of 6-Iodouridine Hydrolysis
Theoretical Background & Significance
Halogenated nucleosides are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy is often predicated on their structural similarity to endogenous nucleosides, allowing them to be incorporated into DNA or RNA, thereby disrupting replication. 6-Iodouridine (6-IUrd) is one such molecule. However, a prerequisite for any therapeutic application is sufficient stability in aqueous physiological environments to allow for transport and metabolic activation.[1]
The primary pathway for the degradation of many nucleosides in aqueous solution is hydrolysis, specifically the cleavage of the N-glycosidic bond that links the nucleobase (6-iodouracil) to the ribose sugar.[2] For this compound, this degradation proceeds via a heterolytic dissociation of the C1'–N1 glycosidic bond, which can be mechanistically described as an SN1-type hydrolysis.[2][3] The reaction yields 6-iodouracil (6-IU) and a ribose carbocation, which is subsequently hydrolyzed.
The rate of this hydrolysis is highly dependent on environmental conditions, most notably temperature and pH .[4][5] The overall observed rate constant (kobs) is a composite of acid-catalyzed, neutral (water-mediated), and base-catalyzed pathways:
kobs = kH+[H+] + kN + kOH-[OH-]
Therefore, a thorough kinetic analysis requires systematic investigation across a range of pH and temperature values. This guide provides protocols for two common and reliable analytical techniques: Reverse-Phase HPLC (RP-HPLC), which offers excellent separation and quantification of the parent compound and its degradation products, and UV-Vis Spectrophotometry, a continuous and high-throughput method ideal for tracking the reaction in real-time.[6][7]
Materials and Reagents
Chemicals
-
This compound (≥98% purity)
-
6-Iodouracil (as a standard for HPLC, ≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase modification)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Note: Buffer systems should be chosen to cover the desired pH range (e.g., phosphate for pH 6-8, borate for pH 8-10).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Calibrated pH meter.
-
Analytical balance.
-
Thermostatted water bath or incubator.
-
Volumetric flasks, pipettes, and standard laboratory glassware.
-
Autosampler vials with septa.
-
Syringe filters (0.22 µm).
Experimental Protocols
Two distinct protocols are presented. RP-HPLC is the reference method due to its superior specificity in separating the analyte from its products.[7] UV-Vis spectrophotometry is a valuable alternative for rapid or high-throughput screening.
Protocol 1: Kinetic Analysis by RP-HPLC
This method relies on separating and quantifying the concentration of 6-IUrd over time as it degrades.
3.1.1 Preparation of Standards and Solutions
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water or a suitable buffer. Prepare a separate 1 mg/mL stock of the primary degradation product, 6-Iodouracil, for identification and quantification.
-
Calibration Standards: Prepare a series of calibration standards for this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the reaction buffer. This is a critical step for self-validation, as it ensures accurate quantification.
-
Reaction Buffer: Prepare the desired buffer (e.g., 50 mM sodium phosphate, pH 7.4). Ensure the pH is accurately adjusted.
3.1.2 Experimental Workflow
-
Initiate Reaction: Dilute the 6-IUrd stock solution into a pre-warmed vial of the reaction buffer to a final starting concentration (e.g., 50 µg/mL). Vortex briefly to mix. This is your t=0 sample.
-
Incubation: Place the reaction vial in a thermostatted incubator set to the desired temperature (e.g., 60 °C, 70 °C, 80 °C).[7]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 min), withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench Reaction: Immediately transfer the aliquot into an autosampler vial containing a quenching solution (e.g., 900 µL of ice-cold mobile phase or a buffer at low pH) to stop the hydrolysis.
-
Analysis: Analyze all samples, including calibration standards, by RP-HPLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.viu.ca [web.viu.ca]
- 5. researchgate.net [researchgate.net]
- 6. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
Application Note: Kinetic Analysis of 6-Iodouridine Thermal Degradation via Arrhenius Plot
Introduction
6-Iodouridine is a synthetic nucleoside analog that has garnered interest in various biomedical research fields. Understanding its stability under thermal stress is paramount for defining storage conditions, predicting shelf-life, and ensuring its efficacy and safety in preclinical and clinical applications.[1][2] Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are crucial for elucidating the intrinsic stability of a drug substance and identifying potential degradation pathways.[1][2]
This application note provides a comprehensive protocol for investigating the thermal degradation kinetics of this compound. By subjecting an aqueous solution of this compound to a range of elevated temperatures, we can monitor its degradation over time. The resulting data is then used to construct an Arrhenius plot, a powerful tool for determining the activation energy (Ea) of the degradation reaction.[3][4] This parameter is essential for predicting the degradation rate at lower, more relevant temperatures, such as those encountered during long-term storage.
The methodologies described herein adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing, ensuring a scientifically sound and regulatory-compliant approach.[5][6][7][8][9]
Principle of Arrhenius Plot Analysis
The Arrhenius equation describes the relationship between the rate constant (k) of a chemical reaction and the absolute temperature (T):
k = A * e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor, a constant for each chemical reaction
-
Ea is the activation energy
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
For practical application in drug stability studies, the equation is often linearized by taking the natural logarithm:
ln(k) = ln(A) - (Ea/R) * (1/T)
This equation is in the form of a straight line (y = c + mx), where:
-
y = ln(k)
-
x = 1/T
-
The slope (m) = -Ea/R
-
The y-intercept (c) = ln(A)
By determining the rate constants of this compound degradation at several elevated temperatures and plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the resulting line.[3] This allows for the extrapolation of degradation rates to typical storage conditions.[10][11]
Experimental Design and Rationale
The experimental design is a forced degradation study focusing on thermal stress.[12][13] The rationale is to accelerate the degradation process to acquire kinetic data in a practical timeframe.
Key Experimental Choices:
-
Temperature Range Selection: A temperature range of 60-80°C is chosen based on literature precedents for this compound, ensuring measurable degradation without being excessively rapid.[14][15][16] This range allows for the collection of sufficient data points for a robust Arrhenius plot.
-
Aqueous Solution: The degradation is studied in an aqueous phosphate buffer (pH 7.0) to mimic physiological conditions and because hydrolysis is a common degradation pathway for nucleosides.[4][15][16]
-
Time Points: Multiple time points are sampled at each temperature to accurately determine the reaction kinetics (i.e., to confirm it follows first-order kinetics).
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate and quantify the parent this compound from its degradation products.[14][17][18][19] This is crucial for obtaining accurate kinetic data.
Experimental Workflow Diagram
Caption: Experimental workflow for Arrhenius plot analysis of this compound.
Protocols
Materials and Reagents
-
This compound reference standard
-
Potassium phosphate monobasic
-
Sodium phosphate dibasic
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Equipment
-
Analytical balance
-
pH meter
-
Thermostatically controlled heating block or water bath
-
Calibrated volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Autosampler vials
Protocol for Thermal Degradation Study
-
Prepare Phosphate Buffer (0.1 M, pH 7.0): Dissolve appropriate amounts of potassium phosphate monobasic and sodium phosphate dibasic in HPLC-grade water to achieve a final concentration of 0.1 M and adjust the pH to 7.0.
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in the phosphate buffer to a known concentration (e.g., 1 mg/mL).
-
Set Up Degradation Samples: Aliquot the this compound solution into multiple sealed vials for each temperature to be studied (60, 65, 70, 75, and 80 °C).
-
Initial Sample (t=0): Immediately take an aliquot from the stock solution, filter it, and place it in an autosampler vial for HPLC analysis. This serves as the zero-time point.
-
Incubation: Place the vials in the pre-heated blocks or water baths at their respective temperatures.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), remove one vial from each temperature. Immediately cool the vial in an ice bath to quench the reaction.
-
Sample Preparation for HPLC: Filter an aliquot of the cooled sample through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
HPLC Method (Example)
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 0.1% TFA in water and acetonitrile. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV maximum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C.
Data Analysis
Determination of Rate Constants (k)
-
Quantify this compound: From the HPLC chromatograms, determine the concentration of this compound remaining at each time point for each temperature.
-
Confirm Reaction Order: For each temperature, plot the natural logarithm of the concentration of this compound (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics.
-
Calculate Rate Constants: The rate constant (k) for each temperature is the negative of the slope of the ln[C] vs. time plot.
Arrhenius Plot Construction and Activation Energy Calculation
-
Tabulate Data: Create a table with the calculated rate constants (k) for each temperature (T) in Kelvin.
-
Calculate ln(k) and 1/T: For each data point, calculate the natural logarithm of the rate constant and the reciprocal of the absolute temperature.
-
Plot the Data: Create a scatter plot of ln(k) (y-axis) versus 1/T (x-axis).
-
Linear Regression: Perform a linear regression on the plotted data to obtain the equation of the line and the coefficient of determination (R²). A value of R² close to 1 indicates a good fit to the Arrhenius model.
-
Calculate Activation Energy (Ea): The slope of the line is equal to -Ea/R. Therefore, Ea = -slope * R.
Example Data and Calculation
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 60 | 333.15 | 0.00300 | 1.5 x 10⁻⁵ | -11.10 |
| 65 | 338.15 | 0.00296 | 3.2 x 10⁻⁵ | -10.35 |
| 70 | 343.15 | 0.00291 | 6.8 x 10⁻⁵ | -9.59 |
| 75 | 348.15 | 0.00287 | 1.4 x 10⁻⁴ | -8.87 |
| 80 | 353.15 | 0.00283 | 2.8 x 10⁻⁴ | -8.18 |
Note: The rate constant values are hypothetical for illustrative purposes.
Caption: Logical flow for calculating activation energy.
By plotting the hypothetical data above, a linear regression would yield a slope. For instance, if the slope is -12000 K, the activation energy would be:
Ea = -(-12000 K) * 8.314 J/mol·K = 99,768 J/mol ≈ 99.8 kJ/mol.
Interpretation and Application of Results
The calculated activation energy (Ea) is a quantitative measure of the thermal stability of this compound. A higher Ea indicates that the degradation rate is more sensitive to temperature changes and suggests greater stability at lower temperatures.
This value can be used to:
-
Predict Shelf-Life: By extrapolating the Arrhenius plot to lower temperatures (e.g., 25°C or 5°C), the degradation rate constant under typical storage conditions can be estimated, which is essential for determining the shelf-life of the drug substance.
-
Inform Formulation Development: Understanding the thermal lability of this compound can guide the development of stable formulations, for example, by suggesting the need for lyophilization or the inclusion of stabilizing excipients.
-
Establish Storage and Handling Conditions: The data supports the establishment of recommended storage and shipping conditions to ensure the integrity of the compound.[1]
Conclusion
The use of an Arrhenius plot to analyze the thermal degradation of this compound is a robust and scientifically sound method for characterizing its stability. This application note provides a detailed protocol, from experimental design to data analysis, enabling researchers to reliably determine the activation energy of degradation. This information is critical for the successful development and handling of this compound as a potential therapeutic agent.
References
- LSC Group®. ICH Stability Guidelines. [Link]
- European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
- European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
- ResearchGate. High-performance liquid chromatography (HPLC)
- BioProcess International.
- Science.gov. forced degradation study: Topics by Science.gov. [Link]
- ResearchGate. (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage?
- MedCrave online.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- ACS Publications. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage?
- Scientific Research.
- ResearchGate.
- Wikipedia. Arrhenius plot. [Link]
- OSTI.GOV. LIMITATIONS OF THE ARRHENIUS METHODOLOGY. [Link]
- ResearchGate.
- PubMed. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage?
- AKT Publication.
- MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
- ResearchGate. (PDF) Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 4. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. forced degradation study: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aktpublication.com [aktpublication.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring 6-Iodouridine Incorporation in Nascent RNA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Transcriptional Dynamics with 6-Iodouridine
The ability to meticulously track the synthesis, processing, and decay of RNA is paramount to understanding gene regulation in both health and disease. Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful tool for these investigations. This compound (6-IU), a halogenated pyrimidine, offers a unique, albeit less commonly utilized, alternative to more prevalent analogs like 5-Bromouridine (BrU) and 5-Ethynyluridine (EU). This guide provides a comprehensive overview of the techniques for monitoring 6-IU incorporation, from the underlying principles to detailed, field-tested protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
A critical consideration when working with halogenated nucleosides is their stability. For instance, the related compound 6-iodo-2'-deoxyuridine has been shown to be unstable in aqueous solutions, which could impact its efficacy as a radiosensitizer.[1] While this compound is reported to be more stable, it is crucial to be mindful of potential hydrolysis and to prepare solutions fresh for optimal results.[1]
I. The Principle of this compound Labeling
This compound is a synthetic analog of the natural ribonucleoside, uridine. When introduced to cells in culture, it is taken up and phosphorylated by cellular kinases to form this compound triphosphate (6-IUTP). RNA polymerases then incorporate 6-IUTP into newly transcribed RNA in place of UTP. This incorporation introduces a unique chemical tag—the iodine atom—into the nascent transcripts, allowing for their subsequent detection and isolation.
The choice of labeling strategy depends on the biological question being addressed. Pulse-labeling , a short exposure to 6-IU, allows for the study of newly synthesized RNA. In contrast, a pulse-chase experiment , where the 6-IU-containing medium is replaced with medium containing an excess of unlabeled uridine, enables the tracking of the labeled RNA's fate over time, providing insights into RNA stability and turnover.[2][3][4]
II. Detection of this compound Incorporated RNA
The iodine atom at the C6 position of the uracil base serves as the primary target for detection. Currently, the most established method for detecting 6-IU in RNA is through immunodetection using antibodies that recognize halogenated uridines.
Antibody-Based Detection: Leveraging Cross-Reactivity
While antibodies raised specifically against this compound are not widely available, several monoclonal antibodies developed against 5-Bromodeoxyuridine (BrdU) have been shown to cross-react with other halogenated nucleosides, including 5-Iodouridine (IdU).[5] Given the structural similarity, it is highly probable that these antibodies will also recognize this compound incorporated into RNA. In fact, some anti-BrdU antibodies were generated using 5-iodouridine conjugates as the immunogen. It is, however, imperative to validate the cross-reactivity of a chosen anti-BrdU antibody with 6-IU in your specific experimental system.
Table 1: Recommended Anti-BrdU Antibodies for this compound Detection
| Antibody Clone | Host Species | Known Cross-Reactivity | Supplier Example |
| BU-1 | Mouse | Bromouridine, Chlorouridine, Iodouridine | Thermo Fisher Scientific |
| B44 | Mouse | Bromodeoxyuridine, Iododeoxyuridine | BD Biosciences |
| RF04-2 | Rat | CIdU, EdU, IdU | Bio-Rad |
Note: This table provides examples of antibodies with known cross-reactivity to iodinated nucleosides. Researchers should always consult the manufacturer's datasheet and perform their own validation experiments.
III. Experimental Protocols
A. Protocol for this compound Pulse-Labeling of Nascent RNA
This protocol describes the basic steps for labeling newly synthesized RNA in cultured mammalian cells with this compound.
Materials:
-
This compound (6-IU)
-
Cell culture medium appropriate for your cell line
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of 6-IU Labeling Medium: Prepare a stock solution of 6-IU in sterile DMSO or PBS. On the day of the experiment, dilute the 6-IU stock solution into pre-warmed complete cell culture medium to the desired final concentration.
-
Expert Insight: The optimal concentration of 6-IU should be determined empirically for each cell line and experimental goal. A starting range of 10-100 µM is recommended. It is also advisable to perform a cytotoxicity assay to determine the highest non-toxic concentration of 6-IU for your specific cells.[6][7]
-
-
Pulse Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the 6-IU labeling medium to the cells.
-
Incubation: Incubate the cells for the desired pulse duration at 37°C in a humidified incubator with 5% CO₂.
-
Causality: The length of the pulse determines the age of the labeled RNA population. For studying immediate transcriptional responses, a short pulse of 5-15 minutes is often sufficient. For general labeling of nascent transcripts, a pulse of 1-2 hours is common.
-
-
Harvesting: After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as RNA extraction or immunofluorescence.
B. Protocol for Immunofluorescent Detection of this compound Labeled RNA
This protocol outlines the steps for visualizing 6-IU incorporated RNA within fixed cells.
Materials:
-
6-IU labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Anti-BrdU primary antibody (validated for 6-IU cross-reactivity)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the 6-IU labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear RNA.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-BrdU primary antibody in Blocking Buffer according to the manufacturer's recommendations or your own optimization. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST (PBS with 0.1% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5 minutes at room temperature to visualize the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Caption: Workflow for immunofluorescent detection of 6-IU.
C. Protocol for Biotinylation and Pulldown of this compound Labeled RNA
This protocol describes a method to enrich for 6-IU labeled RNA. It relies on the immunoprecipitation of the 6-IU containing RNA using an anti-BrdU antibody, followed by capture on protein A/G beads. A hypothetical chemical ligation approach is also discussed.
Materials:
-
6-IU labeled cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Wash buffers (e.g., high and low salt buffers)
-
RNA extraction kit
Procedure:
-
Cell Lysis: Lyse the 6-IU labeled cells using a suitable lysis buffer on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Add the anti-BrdU antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with a series of wash buffers to remove non-specifically bound proteins and RNA.
-
Elution and RNA Extraction: Elute the bound RNA from the beads and proceed with RNA extraction using a standard kit.
-
Analysis: The enriched 6-IU labeled RNA can be analyzed by RT-qPCR or used for downstream applications like RNA sequencing.
Future Perspective: Chemical Ligation for Biotinylation
While antibody-based enrichment is effective, the development of a direct chemical method to attach biotin to 6-IU would be a significant advancement. The carbon-iodine bond at the C6 position could potentially be a target for transition metal-catalyzed cross-coupling reactions, such as a Sonogashira or Suzuki coupling, to attach an alkyne- or boronic acid-containing biotin derivative.[8] This would enable a more direct and potentially more efficient enrichment of 6-IU labeled RNA. However, such methods would require significant optimization to ensure biocompatibility and high reaction efficiency on RNA.
Caption: Workflow for enrichment of 6-IU labeled RNA.
D. Proposed Protocol for IU-Seq: High-Throughput Sequencing of Nascent RNA
Building upon established methods for nascent RNA sequencing like EU-seq and Bru-seq, we propose a workflow for "IU-seq".[9][10] This protocol is hypothetical and would require optimization.
Procedure:
-
6-IU Labeling: Perform a pulse-labeling of cells with 6-IU as described in Protocol A.
-
RNA Extraction: Extract total RNA from the labeled cells.
-
RNA Fragmentation: Fragment the RNA to the desired size for sequencing library preparation.
-
Enrichment of 6-IU Labeled RNA: Enrich for 6-IU containing RNA fragments using the immunoprecipitation method described in Protocol C.
-
Library Preparation: Prepare a sequencing library from the enriched RNA fragments. This will involve steps such as end-repair, A-tailing, and adapter ligation.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the data to identify nascent transcripts, determine transcription rates, and investigate co-transcriptional processing events.
IV. Comparison of this compound with Other Uridine Analogs
Table 2: Comparison of 6-IU, BrU, and EU for Nascent RNA Labeling
| Feature | This compound (6-IU) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Detection Method | Antibody-based (anti-BrdU cross-reactivity) | Antibody-based (anti-BrdU) | Click chemistry |
| Cell Permeability | Assumed to be good | Good | Excellent |
| Potential Toxicity | Requires empirical determination | Generally low | Can be toxic at high concentrations or with long exposure |
| Detection Specificity | High, dependent on antibody | High, dependent on antibody | Very high (bioorthogonal reaction) |
| Versatility | Immunofluorescence, IP, potential for chemical ligation | Immunofluorescence, IP | Click chemistry allows for a wide range of reporters (biotin, fluorophores) |
| Established Protocols | Less established | Well-established | Well-established |
V. Troubleshooting and Considerations
-
Low Signal:
-
Increase the concentration of 6-IU, but be mindful of potential cytotoxicity.
-
Increase the duration of the pulse-labeling.
-
Optimize the antibody concentration and incubation time for immunodetection.
-
-
High Background:
-
Ensure adequate blocking during immunofluorescence.
-
Perform stringent washes after antibody incubations and during immunoprecipitation.
-
Include a "no 6-IU" control to assess background signal.
-
-
Cell Viability Issues:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration of 6-IU.
-
Minimize the duration of the labeling period.
-
VI. Conclusion
This compound presents a viable, though less conventional, tool for the metabolic labeling of nascent RNA. Its detection through widely available anti-BrdU antibodies makes it an accessible option for many laboratories. While further research is needed to develop specific chemical detection methods and to fully characterize its incorporation efficiency and potential cellular perturbations compared to other analogs, the protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their studies of transcriptional dynamics. As with any technique, careful optimization and the use of appropriate controls are paramount to obtaining reliable and meaningful results.
References
- Kubiak, K. et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2565–2574. [Link]
- Palozola, K. C. et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols, 2(3), 100651. [Link]
- Marzi, J. et al. (2016). Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics. In MicroRNA Protocols (pp. 107-119). Humana Press, New York, NY. [Link]
- Spitzer, J. & Groudine, M. (2014). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Chemistry & Biology, 21(9), 1081-1092. [Link]
- Bio-Rad. (n.d.). BrdU Antibodies.
- Jonker, A. H. et al. (2024). Single-cell nascent RNA sequencing unveils coordinated global transcription.
- Cleary, M. D. (2012). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. Methods in Enzymology, 511, 237-255. [Link]
- Kubiak, K. et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2565–2574. [Link]
- Liboska, R. et al. (2012). Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity. PLoS ONE, 7(12), e51679. [Link]
- S. De Koker, et al. (2014). Bioorthogonal chemistry.
- Wikipedia. (n.d.). Pulse-chase analysis.
- Scherrer, K., & Darnell, J. E. (1962). Pulse labeling of RNA of mammalian cells.
- University of Wisconsin-Madison. (n.d.). RNA Labeling Protocol.
- Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22. [Link]
- Li, Z. et al. (2024). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 52(7), e36. [Link]
- Gramlich, P. M. E. et al. (2019). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Society Reviews, 48(16), 4344-4378. [Link]
- Lang, K., & Chin, J. W. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Chembiochem, 16(4), 528-542. [Link]
- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]
- Abe, H. et al. (2008). Rapid DNA chemical ligation for amplification of RNA and DNA signal.
- Morita, H. et al. (2015). Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides. PLoS ONE, 10(11), e0143756. [Link]
- Abe, H. et al. (2008). Rapid DNA chemical ligation for amplification of RNA and DNA signal.
- EXBIO. (n.d.). BrdU detection.
- El-Sagheer, A. H., & Brown, T. (2021). Application of 'click chemistry' ligation techniques to modified DNA and RNA. Research Outreach, (122), 114-117. [Link]
- Jonker, A. H. et al. (2024). Single-cell nascent RNA sequencing unveils coordinated global transcription.
- Versteegen, R. M. et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- Nikić, I., & Lemke, E. A. (2024). Bioorthogonal Reactions in Bioimaging. Chemical Reviews, 124(4), 1847-1934. [Link]
- Chun, J. Y. et al. (2012). One-Step Ligation on RNA Amplification for the Detection of Point Mutations. The Journal of Molecular Diagnostics, 14(5), 496-504. [Link]
- Palozola, K. C. et al. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols, 2(3), 100651. [Link]
- Bio-Synthesis Inc. (2017). Specific labeling of RNA.
- Li, Z. et al. (2024). Bioorthogonal in-cell Labeling and Profiling of N6-isopentenyladenosine (i6A) Modified RNA. bioRxiv. [Link]
- Cordin, O., & Groudine, M. (2020). Nascent RNA Analyses: Tracking Transcription and Its Regulation. Annual Review of Genomics and Human Genetics, 21, 161-183. [Link]
- Ligasová, A. et al. (2019). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 20(19), 4783. [Link]
- LePointe, L. H., & Colvin, M. (1982). Evaluation of a Cell-Mediated Cytotoxicity Assay Utilizing 125 Iododeoxyuridine-Labeled Tissue-Culture Target Cells. Journal of Immunological Methods, 54(2), 247-256. [Link]
- Coutlee, F. et al. (1991). Immunodetection of DNA with biotinylated RNA probes: a study of reactivity of a monoclonal antibody to DNA-RNA hybrids. Journal of Medical Virology, 34(3), 198-206. [Link]
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Nielsen, R. et al. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments, (135), e57479. [Link]
- Pimm, M. V., & Baldwin, R. W. (1984). Correlation of cytotoxicity with elimination of iodine-125 from nude mice inoculated with prelabeled human melanoma cells. Journal of the National Cancer Institute, 73(4), 857-862. [Link]
- Batey, R. T. et al. (2007). Isotope labeling strategies for NMR studies of RNA. RNA, 13(10), 1598–1607. [Link]
- Paulsen, J. et al. (2013). Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA. Methods, 63(2), 114-122. [Link]
- Li, Z. et al. (2024). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 52(7), e36. [Link]
Sources
- 1. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 3. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 4. Pulse labeling of RNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BrdU | Abcam [abcam.com]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
- 8. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Exploratory Use of 6-Iodouridine in Single-Molecule Imaging of Nascent RNA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Visualizing the Transcriptome One Molecule at a Time
The ability to visualize and track individual RNA molecules within a cell is paramount to understanding the intricate choreography of gene expression. Single-molecule imaging techniques have opened a window into this dynamic world, allowing researchers to move beyond bulk measurements and observe the synthesis, transport, and decay of specific transcripts in their native context.[1][2] A powerful strategy for this purpose is metabolic labeling, where modified nucleosides are fed to cells and incorporated into newly synthesized RNA.[3] These modified nucleosides act as chemical handles, allowing for subsequent fluorescent tagging through bioorthogonal chemistry.[1][4] This application note explores the potential, challenges, and a proposed experimental framework for using a lesser-studied analog, 6-Iodouridine, in this advanced imaging modality.
Principle of Metabolic Labeling and Bioorthogonal Detection
Metabolic RNA labeling hinges on the cell's own transcriptional machinery incorporating a modified nucleoside triphosphate into nascent RNA strands. This process endows the RNA with a unique chemical group not naturally present. This "handle" can then be detected by a secondary labeling step where a fluorescent probe is covalently attached. For this to work in living systems, the labeling chemistry must be bioorthogonal – meaning the reaction is highly specific and does not interfere with the cell's native biochemical processes.[1]
Commonly used nucleoside analogs for this purpose include 5-ethynyluridine (EU) and 4-thiouridine (4sU).[3] EU contains an alkyne group that can be "clicked" to an azide-bearing fluorophore, while the thiol group in 4sU can be reacted with maleimide-functionalized dyes. This two-step labeling strategy provides a robust method for imaging newly transcribed RNA.
This compound: A Potential but Challenging Metabolic Label
This compound is a halogenated pyrimidine nucleoside. Halogenated nucleosides are of interest in chemical biology due to the unique reactivity of the carbon-halogen bond, which can potentially participate in various coupling reactions. The introduction of an iodine atom at the 6-position of the uracil base offers a potential site for bioorthogonal functionalization.
However, a critical challenge associated with this compound is its inherent instability in aqueous solutions. Studies have shown that 6-Iodo-2'-deoxyuridine (the deoxyribose form) is highly susceptible to hydrolysis, with the N-glycosidic bond cleaving within seconds at ambient temperatures.[5][6][7] While this compound (the ribose form, relevant for RNA) is comparatively more stable, it still exhibits thermal degradation.[5][6] This instability presents a significant hurdle for its use in standard live-cell metabolic labeling protocols, which involve incubation in aqueous culture media for extended periods.
Despite this challenge, the exploration of this compound is warranted for several reasons:
-
The carbon-iodine bond could potentially be leveraged for novel bioorthogonal reactions, such as palladium-catalyzed cross-coupling reactions, which have been adapted for biological systems.[8]
-
For specific applications, such as in vitro transcription or labeling in fixed and permeabilized cells, the instability in aqueous media might be circumvented.
This guide, therefore, presents an exploratory protocol designed for researchers interested in investigating the feasibility of using this compound for RNA imaging, with a clear acknowledgment of the challenges involved.
Experimental Workflow & Conceptual Framework
The proposed workflow for utilizing this compound for single-molecule imaging is a multi-step process. It begins with the metabolic incorporation of the analog into nascent RNA, followed by cell fixation and a subsequent bioorthogonal reaction to attach a fluorescent probe for imaging.
Caption: Proposed experimental workflow for this compound-based RNA imaging.
Hypothetical Bioorthogonal Reaction: Sonogashira Cross-Coupling
Given the presence of the iodine atom, a potential bioorthogonal reaction is the Sonogashira cross-coupling. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For our application, the this compound incorporated into RNA would serve as the vinyl halide. A fluorophore modified with a terminal alkyne would be the coupling partner.
Caption: Hypothetical Sonogashira coupling for labeling this compound in RNA.
Exploratory Protocols
CAUTION: These protocols are proposed for exploratory research. Optimization will be required. Handle all chemicals with appropriate safety precautions.
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (Fixed Cells)
This protocol is designed for adherent mammalian cells and uses a fixation step immediately after a short labeling pulse to minimize the impact of this compound's instability.
1. Cell Culture and Plating: a. Culture adherent cells (e.g., HeLa, U2OS) in their recommended growth medium to ~70-80% confluency. b. Plate cells on #1.5 thickness, 18 mm or 25 mm glass coverslips in a 6-well or 12-well plate. Allow cells to adhere and grow for at least 24 hours before labeling.
2. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Store in small aliquots at -80°C, protected from light and moisture.
3. Metabolic Labeling: a. Warm the cell culture medium and a sufficient volume for the labeling step to 37°C. b. Dilute the 10 mM this compound stock solution into the pre-warmed medium to a final concentration of 100 µM to 1 mM. Rationale: A higher concentration and short pulse time are proposed to maximize incorporation before significant degradation occurs. c. Remove the existing medium from the cells and replace it with the this compound-containing medium. d. Incubate for a short duration, for example, 15 to 60 minutes, at 37°C in a CO₂ incubator. A time course experiment is recommended to optimize the signal-to-noise ratio.
4. Cell Fixation and Permeabilization: a. Immediately after incubation, remove the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Fix the cells by adding 1 mL of 3.7% paraformaldehyde (PFA) in PBS to each well. Incubate for 15 minutes at room temperature. c. Remove the PFA and wash the cells twice with PBS. d. Permeabilize the cells by adding 1 mL of 0.5% Triton™ X-100 in PBS. Incubate for 20 minutes at room temperature. e. Wash the cells three times with PBS. The sample is now ready for the bioorthogonal ligation reaction.
Protocol 2: Hypothetical Sonogashira Coupling for Fluorescence Labeling
This protocol is a theoretical adaptation of Sonogashira coupling for a biological sample and requires significant optimization.
1. Preparation of Reagents: a. Fluorophore-Alkyne: Prepare a 1 mM stock solution of an alkyne-modified fluorophore (e.g., Alexa Fluor 647 Alkyne) in DMSO. b. Catalyst Mix (Prepare immediately before use): i. Palladium catalyst (e.g., Pd(PPh₃)₄). ii. Copper(I) co-catalyst (e.g., CuI). iii. A suitable ligand (e.g., TBTA) to protect the copper catalyst and improve reaction efficiency. A suggested starting reaction buffer could be a PBS-based solution with additives to stabilize the catalysts.
2. Ligation Reaction: a. Prepare the reaction cocktail. For a 500 µL reaction volume per coverslip, a starting point could be:
- 5 µL of 1 mM Fluorophore-Alkyne (Final: 10 µM)
- 2.5 µL of 10 mM Pd-catalyst stock (Final: 50 µM)
- 5 µL of 10 mM CuI stock (Final: 100 µM)
- 5 µL of 10 mM ligand stock (Final: 100 µM)
- 477.5 µL of reaction buffer. b. Remove the final PBS wash from the permeabilized cells (Protocol 1, step 4e). c. Add the reaction cocktail to the coverslip, ensuring the cells are fully covered. d. Incubate for 1-2 hours at room temperature, protected from light. e. Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.
Protocol 3: Single-Molecule Imaging
1. Sample Mounting: a. Mount the coverslip onto a glass slide using an appropriate mounting medium with an anti-fade agent (e.g., ProLong™ Gold). b. Seal the coverslip with nail polish and allow it to cure.
2. Microscopy: a. Use a microscope system configured for single-molecule localization microscopy (SMLM), such as STORM or PALM. b. Use a high numerical aperture objective (e.g., 1.4 NA, 60x or 100x). c. Excite the sample with a laser line appropriate for the chosen fluorophore (e.g., 647 nm for Alexa Fluor 647). d. Acquire a time-series of thousands of images to capture the stochastic blinking of individual fluorophores.
3. Data Analysis: a. Use specialized software (e.g., ThunderSTORM, rapidSTORM) to localize the precise coordinates of each fluorescent signal in each frame. b. Reconstruct a super-resolution image from the localization data. c. Perform cluster analysis to identify and count individual RNA molecules.
Quantitative Data and Expected Outcomes
As this is an exploratory protocol, quantitative data is not yet established. The key parameters to optimize and measure are:
| Parameter | Method of Assessment | Goal |
| Labeling Efficiency | Fluorescence intensity of labeled cells vs. controls | Maximize signal over background |
| Specificity | Comparison with cells not treated with this compound | Signal should be dependent on this compound |
| RNA Integrity | RNA extraction and gel electrophoresis post-labeling | Minimal degradation of RNA |
| Photostability | Number of localizations per molecule before bleaching | Sufficient for SMLM reconstruction |
| Resolution | Full width at half maximum (FWHM) of localized spots | ~20-50 nm, typical for SMLM |
Troubleshooting and Considerations
-
High Background: The instability of this compound could lead to non-specific binding of the degradation products. Extensive washing is critical. The Sonogashira reaction components can also cause background; titration of catalysts is necessary.
-
No Signal: This could be due to inefficient incorporation of this compound, its rapid degradation, or failure of the Sonogashira reaction. Systematically test each step. Confirm incorporation by other means if possible (e.g., mass spectrometry).
-
Cell Morphology Issues: The catalysts used in Sonogashira coupling can be toxic. This protocol is proposed for fixed cells to avoid this issue. For any live-cell adaptation, catalyst toxicity would be a major hurdle.
Conclusion
The use of this compound for single-molecule imaging of RNA is a novel and challenging frontier. Its inherent instability in aqueous solutions makes it unsuitable for standard live-cell labeling protocols. However, for researchers equipped to explore non-standard bioorthogonal chemistries in fixed-cell systems, this compound presents an intriguing, albeit high-risk, research avenue. The protocols and conceptual framework provided here serve as a starting point for such exploratory studies, with the understanding that significant optimization and validation are required. Success in this area would add a new tool to the ever-expanding kit for visualizing the transcriptome at the ultimate resolution of a single molecule.
References
- "Tracking the Message: Applying Single Molecule Localization Microscopy to Cellular RNA Imaging - PMC - PubMed Central". National Center for Biotechnology Information.
- "Technologies Enabling Single-Molecule Super-Resolution Imaging of mRNA - MDPI". MDPI.
- "Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC - NIH". National Center for Biotechnology Information.
- "Bioorthogonal Reactions in Bioimaging - PMC - NIH". National Center for Biotechnology Information.
- "Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC". National Center for Biotechnology Information.
- "Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products - PMC - NIH". National Center for Biotechnology Information.
- "Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed". PubMed.
- "Live-Cell RNA Imaging with Metabolically Incorporated Fluorescent Nucleosides.". Princeton University.
- "Designing Bioorthogonal Reactions for Biomedical Applications - PMC - PubMed Central". National Center for Biotechnology Information.
- "(PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - ResearchGate". ResearchGate.
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
methods for detecting 6-Iodouridine in nucleic acids
An Application Guide and Protocol for the Detection of 6-Iodouridine in Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The introduction of modified nucleosides into nucleic acids is a cornerstone of modern biological research and therapeutic development. This compound (6-IUrd), a halogenated analog of uridine, serves as a valuable tool for studying RNA structure-function relationships, tracking RNA metabolism, and as a potential radiosensitizer. Its utility, however, is contingent on robust and sensitive detection methods. This guide provides a comprehensive overview of the principal techniques for identifying this compound within nucleic acid sequences, designed for researchers at the forefront of molecular biology and drug discovery. We will delve into the mechanistic basis of antibody-based recognition, the quantitative power of mass spectrometry, and the potential for high-resolution mapping through specialized sequencing approaches. Each section combines theoretical principles with detailed, field-tested protocols to empower researchers to select and implement the optimal strategy for their specific experimental goals.
Introduction to this compound
This compound is a synthetic uridine analog where an iodine atom replaces the hydrogen at the 6th position of the uracil base. This modification introduces unique chemical properties that can be exploited for detection and functional studies. Unlike its more commonly studied counterpart, 5-Iododeoxyuridine (IdU), which is incorporated into DNA during replication, this compound can be incorporated into RNA transcripts during in vitro or cellular synthesis.[1][2]
The presence of the bulky, electro-negative iodine atom can alter base-pairing interactions and serve as a handle for specific chemical or biochemical reactions. However, researchers should be aware of the potential for instability; for instance, the related compound 6-iodo-2'-deoxyuridine has been shown to be unstable in aqueous solutions, which could present challenges during sample preparation and analysis.[3] Accurate detection is therefore critical to validate its incorporation and to understand its downstream biological effects.
This document outlines three primary methodologies for the detection of this compound:
-
Antibody-Based Detection: Leveraging antibodies for specific recognition of the modified nucleoside.
-
Mass Spectrometry: Providing direct, quantitative measurement based on molecular mass.
-
Chemical Labeling & Sequencing: Offering the potential for transcriptome-wide mapping at single-nucleotide resolution.
Method 1: Antibody-Based Detection and Mapping
Immunological detection is a highly specific and versatile approach for identifying modified nucleosides. While antibodies raised specifically against this compound are not widely available, monoclonal antibodies developed for the DNA analog 5-Iododeoxyuridine (IdU) have demonstrated high affinity and specificity for the iodinated pyrimidine ring and may exhibit cross-reactivity with this compound in an RNA context.[4][5] This approach forms the basis for several powerful techniques, most notably RNA Immunoprecipitation followed by Sequencing (RIP-Seq).
Principle of RIP-Seq
RIP-Seq is used to map the locations of RNA modifications or RNA-protein interactions across the transcriptome.[6] The workflow involves fragmenting total RNA from cells that have incorporated this compound, followed by immunoprecipitation of the 6-IUrd-containing fragments using a specific antibody. The enriched RNA is then purified and converted into a cDNA library for next-generation sequencing (NGS). Aligning the resulting sequences to a reference transcriptome reveals the specific locations of this compound incorporation.[7][8]
Protocol: this compound RIP-Seq
This protocol is adapted from standard native and cross-linked immunoprecipitation sequencing procedures.[9][10] Optimization of antibody concentration and washing conditions is critical for success.
A. Materials
-
Cells cultured with this compound.
-
Anti-IdU Monoclonal Antibody (e.g., Novus Biologicals NBP2-44056, clone 32D8.D9).[11]
-
Protein A/G magnetic beads.
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% IGEPAL CA-630).
-
High Salt Wash Buffer (RIP Wash Buffer with 500 mM NaCl).
-
Elution Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS).
-
RNase-free water, tubes, and reagents.
-
RNA fragmentation reagents (enzymatic or chemical).
-
RNA library preparation kit for NGS (e.g., NEBNext Ultra II RNA Library Prep Kit).
B. Methodology
-
Cell Lysis & RNA Isolation: Lyse cells using a gentle method (e.g., hypotonic buffer with a Dounce homogenizer) to release RNA. Isolate total RNA using a standard Trizol or column-based method. Assess RNA integrity.
-
RNA Fragmentation: Fragment the total RNA to an average size of 100-500 nucleotides. This can be achieved using enzymatic kits or chemical fragmentation buffers. Purify the fragmented RNA.
-
Antibody-Bead Conjugation:
-
Wash ~50 µL of Protein A/G magnetic beads three times with a blocking solution (e.g., 0.5% BSA in PBS).[8]
-
Resuspend beads in 250 µL of blocking solution and add 5-10 µg of anti-IdU antibody.
-
Incubate for at least 4 hours at 4°C on a rotator to allow antibody binding.
-
Wash the antibody-conjugated beads three times in blocking solution to remove unbound antibody. Resuspend in 100 µL.[8]
-
-
Immunoprecipitation (IP):
-
To 10-50 µg of fragmented RNA in IP buffer, add the 100 µL of antibody-conjugated beads. Save 5% of the fragmented RNA as an "Input" control.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads twice with 1 mL of cold RIP Wash Buffer.
-
Wash the beads twice with 1 mL of cold High Salt Wash Buffer to remove non-specific interactions.[9]
-
Perform a final wash with 1 mL of RIP Wash Buffer.
-
-
Elution and RNA Purification:
-
Elute the bound RNA by resuspending the beads in 150 µL of Elution Buffer and incubating at 65°C for 1.5 hours with shaking.[9]
-
Separate the beads on a magnetic stand and transfer the supernatant containing the enriched RNA to a new tube.
-
Purify the eluted RNA and the input control RNA using a suitable RNA clean-up kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Data Analysis: Align sequencing reads to the reference genome/transcriptome and use a peak-calling algorithm (e.g., MACS2) to identify regions significantly enriched in the IP sample compared to the input control. These peaks correspond to the locations of this compound.
| Parameter | Antibody-Based Detection (RIP-Seq) |
| Principle | Immunological recognition of the iodinated base. |
| Resolution | ~100-200 nucleotides (limited by fragmentation). |
| Output | Transcriptome-wide map of modification sites. |
| Quantification | Semi-quantitative (enrichment over background). |
| Pros | High specificity (antibody-dependent), no specialized chemistry needed, established workflows. |
| Cons | Indirect detection, resolution limited by fragment size, dependent on antibody quality and specificity. |
| Table 1: Summary of Antibody-Based Detection Characteristics. |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Mass spectrometry (MS) offers a direct and highly quantitative method for detecting and measuring modified nucleosides within a nucleic acid sample.[12] The technique relies on the principle that this compound has a distinct molecular weight compared to canonical uridine, allowing for their unambiguous differentiation. When coupled with liquid chromatography (LC) for separation and tandem mass spectrometry (MS/MS) for structural confirmation, this approach provides the gold standard for quantification.[13][14]
Principle of LC-MS/MS Detection
The workflow begins with the complete enzymatic hydrolysis of an RNA sample into its constituent nucleosides. This mixture is then injected into an HPLC system, where the nucleosides are separated based on their physicochemical properties (e.g., hydrophobicity). The separated nucleosides are then ionized (typically via electrospray ionization, ESI) and introduced into the mass spectrometer.[12] The instrument first measures the mass-to-charge ratio (m/z) of the intact nucleosides (MS1 scan). A specific ion corresponding to the mass of this compound is then selected, fragmented, and the masses of the resulting fragments are measured (MS/MS or MS2 scan), providing structural confirmation.[15]
Protocol: LC-MS/MS Quantification of this compound
This protocol outlines the general steps for sample preparation and analysis. Instrument parameters must be optimized for the specific mass spectrometer being used.
A. Materials
-
Purified RNA sample (1-5 µg).
-
Nuclease P1.
-
Bacterial Alkaline Phosphatase (BAP) or similar.
-
Ammonium acetate buffer.
-
LC-MS grade water and acetonitrile.
-
Synthetic Uridine and this compound standards for calibration.
B. Methodology
-
RNA Digestion:
-
In a microfuge tube, dissolve 1-5 µg of RNA in 20 µL of water.
-
Add 2.5 µL of 10X Nuclease P1 buffer and 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 42°C for 2 hours.
-
Add 3 µL of 10X BAP buffer and 1 µL of BAP (e.g., 1 U/µL).
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.
-
Centrifuge the sample at high speed for 10 minutes to pellet enzymes. Transfer the supernatant containing the nucleosides to an HPLC vial.
-
-
LC Separation:
-
Column: Use a reversed-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient from 0% B to 40% B over 30 minutes. (This must be optimized).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes the protonated adducts [M+H]+ of both uridine and this compound.
-
Selected Reaction Monitoring (SRM): For high sensitivity and specificity, use an SRM approach. Monitor the specific transitions from the precursor ion to a characteristic product ion for each nucleoside.[15]
-
Uridine Transition: m/z 245 → 113 (loss of the ribose moiety).[16]
-
This compound Transition: m/z 371 → 239 (loss of the ribose moiety).
-
-
-
Quantification:
-
Generate a standard curve by running known concentrations of the synthetic uridine and this compound standards.
-
Integrate the peak areas for the specific SRM transitions in the experimental sample.
-
Calculate the concentration of this compound by comparing its peak area to the standard curve. The quantity can be expressed as a ratio to the amount of canonical uridine.
-
| Nucleoside | Formula | Monoisotopic Mass | [M+H]+ (Precursor Ion) | Characteristic Fragment Ion |
| Uridine (U) | C₉H₁₂N₂O₆ | 244.0699 g/mol | 245.0772 m/z | 113.0396 m/z ([Uracil+H]+) |
| This compound (6-IUrd) | C₉H₁₁IN₂O₆ | 369.9665 g/mol | 370.9738 m/z | 238.9362 m/z ([6-Iodouracil+H]+) |
| Table 2: Mass Spectrometric Properties of Uridine and this compound. |
Method 3: Chemical Derivatization for High-Resolution Mapping
A major goal in epitranscriptomics is to map modifications at single-base resolution. For modifications that do not inherently block or alter reverse transcriptase (RT), chemical derivatization can be employed to introduce a feature that is "readable" by sequencing.[17] This principle is well-established for detecting pseudouridine (Ψ), where reagents like CMC create a bulky adduct that causes RT to stall, or bisulfite treatment leads to a deletion signature in the sequence data.[18][19][20]
A Proposed Strategy for this compound
A similar strategy can be envisioned for this compound. The carbon-iodine bond at the 6-position is a prime target for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This reaction could be used to attach a bulky chemical group (e.g., a biotinylated alkyne) specifically to the this compound base. This large adduct would act as a steric block, causing the reverse transcriptase to terminate one nucleotide 3' to the modified base. The resulting cDNA fragments would have defined start sites that, when sequenced and mapped, precisely identify the location of the original this compound.
Protocol: Conceptual Framework for Derivatization-Sequencing
This section provides a conceptual protocol. The specific reaction conditions (catalyst, ligand, solvent, temperature) would require significant empirical optimization.
-
RNA Preparation: Isolate high-quality, intact total RNA containing this compound.
-
Derivatization Reaction:
-
In an RNase-free environment, combine the RNA sample with a biotinylated terminal alkyne (e.g., Biotin-PEG4-Alkyne).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable buffer system compatible with maintaining RNA integrity.
-
Incubate under optimized conditions (e.g., 37°C for 1-2 hours) to allow the cross-coupling reaction to proceed.
-
Quench the reaction and purify the derivatized RNA to remove all catalysts and unreacted reagents.
-
-
Enrichment (Optional): Use streptavidin-coated magnetic beads to enrich for the biotin-labeled RNA fragments, increasing the signal-to-noise ratio.
-
Reverse Transcription:
-
Perform a primer extension reaction on the derivatized RNA using random hexamers or gene-specific primers.
-
The reverse transcriptase will proceed along the template until it encounters the bulky adduct at the 6-IUrd site, where it will terminate.
-
-
Library Preparation & Sequencing:
-
Ligate sequencing adapters to the resulting cDNA fragments.
-
Perform NGS, focusing on sequencing the 5' ends of the cDNA molecules.
-
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Analyze the distribution of the 5' start sites of the reads. A pile-up of start sites at a specific nucleotide position indicates a termination event, with the modified this compound located at the preceding position (-1) in the RNA sequence.
-
Comparative Summary and Method Selection
Choosing the right method depends entirely on the biological question being asked. The table below provides a comparative summary to guide your decision-making process.
| Feature | RIP-Seq | LC-MS/MS | Derivatization-Seq (Proposed) |
| Primary Output | Transcriptome-wide map of modified regions | Absolute quantification of 6-IUrd/U ratio | Single-nucleotide resolution map of modification sites |
| Resolution | Low (~100-200 nt) | None (bulk analysis) | High (single nucleotide) |
| Quantification | Semi-quantitative | Absolute | Potentially quantitative (termination score) |
| Sensitivity | Moderate to High | High | High |
| Required Input | 10-50 µg RNA | 1-5 µg RNA | 10-50 µg RNA |
| Key Advantage | Established workflow, commercially available reagents | Gold standard for quantification | Highest possible resolution |
| Key Limitation | Indirect detection, low resolution | Provides no positional information | Requires extensive chemical optimization |
| Best For... | Identifying which transcripts contain 6-IUrd. | Measuring the overall efficiency of 6-IUrd incorporation. | Pinpointing the exact location of 6-IUrd within a transcript. |
| Table 3: Comparison of Methods for Detecting this compound. |
Conclusion
The detection of this compound in nucleic acids is a multifaceted challenge that can be addressed by a suite of powerful techniques. For researchers seeking to identify which RNAs are modified, antibody-based methods like RIP-Seq provide a robust solution. For those needing precise quantification of overall modification levels, LC-MS/MS is the unequivocal method of choice. Finally, for the ultimate goal of high-resolution mapping, the development of chemical derivatization strategies that induce a sequencing signature holds immense promise. By understanding the principles, advantages, and limitations of each approach as detailed in this guide, researchers can confidently select and execute the optimal experimental strategy to unlock the functional roles of this compound in their biological systems of interest.
References
- antibodies-online. (n.d.). anti-IdU Antibody [ABIN2669973].
- Vanderlaan, M., Watkins, B., Thomas, C., Dolbeare, F., & Stanker, L. (1986). Improved high-affinity monoclonal antibody to iododeoxyuridine. Cytometry, 7(6), 499–507.
- ResearchGate. (n.d.). Synthesis of this compound 4.
- Neefkes, M., & van der Knaap, J. A. (2011). Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue. Journal of Visualized Experiments, (49), 2673.
- Rak, J., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2466–2476.
- Desai, S. J., et al. (2023). Comparative analysis between single-cell RNA-seq and single-molecule RNA FISH indicates that the pyrimidine nucleobase idoxuridine (IdU) globally amplifies transcriptional noise. bioRxiv.
- Chemistry LibreTexts. (2023). Derivatization.
- Vanderlaan, M., & Thomas, C. B. (1985). Characterization of Monoclonal Antibodies to Bromodeoxyuridine. Cytometry, 6(6), 501–505.
- Fabris, D., & Kenderdine, T. (2022). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Acta Pharmaceutica Sinica B, 12(1), 20-36.
- Yan, Z., & Henderson, L. (2012). Mass spectrometry analysis of nucleosides and nucleotides. Journal of Chromatography B, 903, 1-13.
- De la Cruz, F., et al. (2023). Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing. Nature Communications, 14(1), 1-15.
- Mukherjee, S., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports, 14(1), 1-9.
- Lemiere, F., et al. (2005). Pseudouridine detection improvement by derivatization with methyl vinyl sulfone and capillary HPLC-mass spectrometry. Journal of Chromatography B, 825(2), 233-238.
- Meng, Z., & Limbach, P. A. (2012). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Methods in Molecular Biology, 905, 1-12.
- Kim, B., et al. (2021). Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines. Methods in Molecular Biology, 2298, 147-160.
- Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 785-795.
- Artyomov Lab. (n.d.). Ultra-Low Input Native Chromatin Immunoprecipitation coupled with Sequencing.
- Jarmuła, A., & Gieresz, A. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 27(15), 4983.
- Al-Masum, M., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(13), 5174.
- Van den Ouweland, J. M., et al. (2021). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 413(1), 163-174.
- Adegoke, O. A. (2012). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 6-24.
- Novogene. (n.d.). Immunoprecipitation Sequencing (IP-seq).
- De-Gui, L., & Yi-Tao, Y. (2021). Bisulfite and Nanopore Sequencing for Pseudouridine in RNA. Accounts of Chemical Research, 54(15), 3121-3132.
- Adachi, H., DeZoysa, M. D., & Yu, Y. T. (2019). Detection and Quantification of Pseudouridine in RNA. Methods in Molecular Biology, 1870, 219-235.
- Tsuruoka, H., et al. (1996). Synthesis of 4-thiouridine, 6-thioinosine, and 6-thioguanosine 3',5'-O-bisphosphates as donor molecules for RNA ligation and their application to the synthesis of photoactivatable TMG-capped U1 snRNA fragments. Journal of Organic Chemistry, 61(12), 4173-4182.
- Institute of Organic Chemistry and Biochemistry of the CAS. (2024). Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics.
- Karijolich, J., & Yu, Y. T. (2015). Pseudouridine in mRNA: Incorporation, Detection, and Recoding. Methods in Enzymology, 560, 183-203.
- Illumina, Inc. (n.d.). Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
- Xiao, Y., et al. (2022). BID-seq for transcriptome-wide quantitative sequencing of mRNA pseudouridine at base resolution. Nature Chemical Biology, 18(1), 97-105.
- Egelhofer, T. A., et al. (2011). ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions. Methods in Molecular Biology, 791, 235-251.
- Li, X., et al. (2016). Pseudouridine RNA modification detection and quantification by RT-PCR. RNA Biology, 13(10), 987-992.
- CD Genomics. (n.d.). Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [uochb.cz]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved high-affinity monoclonal antibody to iododeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of monoclonal antibodies to bromodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novogene.com [novogene.com]
- 7. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 8. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. Iododeoxyuridine/IdU Antibody (32D8.D9) - BSA Free (NBP2-44056): Novus Biologicals [novusbio.com]
- 12. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative detection of pseudouridine in RNA by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Quantification of Pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BID-seq for transcriptome-wide quantitative sequencing of mRNA pseudouridine at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Iodouridine in DNA Damage and Repair Studies
A Critical Evaluation of 6-Iodouridine as a Tool for Investigating DNA Damage and Repair
For researchers, scientists, and drug development professionals exploring the frontiers of DNA damage and repair, the use of modified nucleosides as probes and therapeutic agents is a cornerstone of modern molecular biology. Halogenated pyrimidines, such as bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU), are well-established tools for these purposes, acting as thymidine analogs that can be incorporated into DNA.[1][2] Their utility stems from their ability to sensitize cells to radiation, a property that is leveraged in cancer therapy and in basic research to study DNA repair mechanisms.[1][3][4]
Theoretical studies have suggested that 6-substituted pyrimidine analogs could be even more effective radiosensitizers than the commonly used 5-substituted versions.[5][6][7][8] The rationale lies in the mechanism of action: upon exposure to ionizing radiation, the radiolysis of water produces hydrated electrons.[5][7] These electrons can be captured by the modified nucleoside incorporated into the DNA, leading to a process called dissociative electron attachment (DEA).[5][8] This, in turn, generates reactive radicals that can induce DNA strand breaks, ultimately leading to cell death.[5] Computational models predicted that 6-iodo-2'-deoxyuridine (6IdU), and by extension this compound (6IUrd), would be particularly efficient at this process.[5][6][7][8][9]
However, a critical factor for any compound intended for use in biological systems is its stability in an aqueous environment. This application note provides a detailed examination of this compound, summarizing key experimental findings that demonstrate its significant hydrolytic instability. This instability profoundly limits its application in studies of DNA damage and repair within cellular systems. We present the scientific basis for its potential as a radiosensitizer, the experimental evidence of its instability, and protocols for its synthesis and kinetic analysis.
The Promise of this compound: A Theoretical Perspective
The foundation for investigating this compound as a radiosensitizer is based on the mechanism of dissociative electron attachment (DEA). The process can be visualized as follows:
Figure 1: Proposed mechanism of radiosensitization by this compound via dissociative electron attachment (DEA).
Computational studies suggested that the 6-position on the pyrimidine ring is electronically favorable for electron attachment and subsequent dissociation, potentially leading to a higher yield of DNA strand breaks compared to 5-substituted analogs.[5][6][7][8] This theoretical advantage spurred interest in synthesizing and evaluating 6-iodinated nucleosides for applications in cancer therapy and DNA repair research.
The Critical Flaw: Hydrolytic Instability
Despite the theoretical promise, experimental studies have revealed a significant barrier to the use of 6-iodinated nucleosides in biological contexts. Research has shown that 6-iodo-2'-deoxyuridine (6IdU) is extremely unstable in aqueous solutions, rapidly degrading through hydrolysis.[5][6][7][8][9][10] This degradation involves the cleavage of the N-glycosidic bond, releasing 6-iodouracil.[5][6][7] The half-life of 6IdU in an aqueous solution at room temperature is on the order of seconds, making it impossible for the molecule to be transported into a cell, phosphorylated, and incorporated into DNA.[5][6][7][8]
To investigate this phenomenon in a more controlled manner, the more stable ribonucleoside analog, this compound (6IUrd), was synthesized and studied.[5][6][8] While more stable than 6IdU, 6IUrd also undergoes hydrolysis, albeit at a slower rate.[5][6][8] This inherent instability is a critical limitation for its use in any long-term cellular assay.
Comparative Stability Data
The hydrolytic stability of this compound and related compounds has been quantified, highlighting the profound effect of the iodine position and the sugar moiety.
| Compound | Stability in Aqueous Solution | Key Findings | Reference |
| 6-Iodo-2'-deoxyuridine (6IdU) | Extremely Unstable | Hydrolyzes in seconds at ambient temperature. Cannot be isolated by RP-HPLC. | [5][6][7][8][9] |
| This compound (6IUrd) | Unstable | More stable than 6IdU but still undergoes significant thermal degradation. Allows for kinetic studies at elevated temperatures. | [5][6][8] |
| 5-Iodo-2'-deoxyuridine (5IdU) | Stable | Sufficiently stable in water for biological applications and use as a radiosensitizer. | [5][8] |
Protocols for the Scientist
While the biological applications of this compound are severely limited, the following protocols are provided for researchers who may wish to synthesize this compound for specific in vitro biochemical or physical chemistry studies where aqueous stability is not a limiting factor.
Protocol 1: Synthesis of this compound
This protocol is adapted from the work of Falkiewicz et al. (2023).[5] It involves the iodination of a protected uridine precursor followed by deprotection.
Materials:
-
2',3'-O-isopropylidene-5'-O-methoxymethyluridine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2 M in THF)
-
Iodine (I₂)
-
Acetic acid (AcOH)
-
50% aqueous trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Silica gel for column chromatography
Procedure:
-
Iodination: a. Dissolve 2',3'-O-isopropylidene-5'-O-methoxymethyluridine in anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add a solution of LDA in anhydrous THF dropwise while stirring. Maintain the temperature at -78 °C. d. Stir the mixture for 1 hour at -78 °C. e. Add a solution of iodine in anhydrous THF and continue stirring for 5 hours at -78 °C. f. Quench the reaction by adding acetic acid. g. Purify the resulting 6-iodo-2',3'-O-isopropylidene-5'-O-methoxymethyluridine intermediate.
-
Deprotection: a. Treat the purified intermediate with a 50% aqueous solution of TFA at 0 °C. b. Stir the reaction mixture for 48 hours at room temperature. c. Evaporate the solvent under reduced pressure. d. Purify the final product, this compound, by preparative column chromatography using a CHCl₃/EtOH (10:1) eluent.[5] e. Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[5]
Protocol 2: Kinetic Analysis of this compound Hydrolysis
This protocol allows for the experimental determination of the hydrolytic stability of this compound.
Materials:
-
Synthesized this compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Eppendorf thermocycler or heating block
-
High-Performance Liquid Chromatography (HPLC) system with a diode array detector and a C18 reverse-phase column.
Workflow:
Figure 2: Experimental workflow for the kinetic analysis of this compound hydrolysis.
Procedure:
-
Prepare a stock solution of this compound in 0.1 M phosphate buffer (pH 7.0).
-
Aliquot the solution into multiple vials.
-
Place the vials in a thermocycler set to a range of elevated temperatures (e.g., 60, 65, 70, 75, and 80 °C) to accelerate the degradation to an observable rate.[5][7]
-
At specific time intervals, remove a vial from each temperature and immediately place it on ice to quench the reaction.
-
Analyze each sample by HPLC. Use a C18 column with a suitable gradient of acetonitrile and water. Monitor the effluent at 260 nm.[7]
-
Identify and quantify the peaks corresponding to this compound and its degradation products (e.g., 6-iodouracil and 6-hydroxyuridine) by comparing retention times with standards and using mass spectrometry for confirmation.[5][7]
-
For each temperature, plot the concentration of this compound as a function of time to determine the rate constant of degradation.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy for the hydrolysis reaction.[5][7][8]
Implications for DNA Damage and Repair Studies
The key takeaway for researchers is that this compound is not a suitable tool for studying DNA damage and repair in cellular or in vivo models. Any experiment that requires the compound to be taken up by cells, phosphorylated, and incorporated into DNA over a period of hours or days will fail due to the rapid degradation of the molecule in the aqueous culture medium.
The observed instability means that:
-
Cellular Incorporation is Negligible: The compound will hydrolyze before it can be processed by cellular machinery for DNA synthesis.
-
Radiosensitization Studies are Unreliable: Any observed cellular effects would likely be due to the degradation products rather than the incorporated nucleoside, confounding the interpretation of results.
-
DNA Repair Assays are Not Feasible: It is not possible to generate DNA substrates containing this compound within a cellular context to study their repair.
Conclusion and Recommendations
While the theoretical advantages of this compound as a radiosensitizer are compelling, empirical evidence has demonstrated its profound hydrolytic instability, rendering it unsuitable for most applications in DNA damage and repair research. The rapid cleavage of the N-glycosidic bond in aqueous solutions prevents its effective cellular uptake and incorporation into DNA.
We recommend that researchers seeking to use halogenated pyrimidines for radiosensitization or to study DNA repair continue to use established and stable analogs like 5-iododeoxyuridine (IdUrd) and 5-bromodeoxyuridine (BrdU). The study of this compound serves as a crucial cautionary tale in the development of modified nucleosides, emphasizing that theoretical efficacy must be matched by sufficient chemical stability to be biologically useful. Future research in this area should prioritize the hydrolytic stability of novel nucleoside analogs as a primary screening criterion.
References
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., Spisz, P., Chomicz-Mańka, L., Torchala, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2451–2460.
- American Chemical Society. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- ACS Publications. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- Kinsella, T. J., et al. (1992). A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer. International Journal of Radiation Oncology, Biology, Physics, 22(3), 531-537.
- ResearchGate. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Wang, H., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. Cancer Management and Research, 13, 1773–1788.
- Scite. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- PubMed. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Iliakis, G., et al. (1993). Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells. Radiation Oncology Investigations, 1(3), 126-136.
- ResearchGate. (2019). (PDF) 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing.
- ResearchGate. (2023). Chemical structure of 5-iodo-2 - deoxyuridine,...
- MDPI. (2023). DNA Repair Inhibitors: Potential Targets and Partners for Targeted Radionuclide Therapy.
- PubChem. Iodouridine.
- ResearchGate. (2018). General DNA repair pathways implicated in the elimination of DNA damage...
- AACR Publications. (2012). Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination.
- PubMed. (1986). Incorporation of Iododeoxyuridine Into DNA of Granulocytes in Patients.
- ACS Publications. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- National Institutes of Health. (2014). Formation and repair of oxidatively generated damage in cellular DNA.
- YouTube. (2015). What happens when your DNA is damaged? - Monica Menesini.
- National Institutes of Health. (2018). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells.
- PubChem. Idoxuridine.
- YouTube. (2016). Mechanisms of DNA Damage and Repair.
- ResearchGate. (2021). Overview of major pathways for the repair of different DNA damage....
- Wikipedia. Idoxuridine.
- PubMed. (1990). Selective incorporation of iododeoxyuridine into DNA of hepatic metastases versus normal human liver.
- National Institutes of Health. (2001). Local UV-induced DNA damage in cell nuclei results in local transcription inhibition.
- National Institutes of Health. (2012). Chemistry and Structural Biology of DNA Damage and Biological Consequences.
- PubMed Central. (2014). Structural Biology of DNA (6-4) Photoproducts Formed by Ultraviolet Radiation and Interactions with Their Binding Proteins.
Sources
- 1. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5'-iododeoxyuridine on the repair of radiation induced potentially lethal damage interphase chromatin breaks and DNA double strand breaks in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
Application Note: Probing Viral RNA Replication Dynamics with 6-Iodouridine
Introduction: Unveiling Viral Replication with Nucleoside Analogs
The study of viral replication is fundamental to understanding pathogenesis and developing effective antiviral therapies. RNA viruses, in particular, present a significant challenge due to their rapid replication cycles and high mutation rates. A powerful method for dissecting the dynamics of viral RNA synthesis is metabolic labeling, which involves introducing modified nucleosides that are incorporated into newly synthesized viral genomes.[1][2] These analogs act as chemical reporters, allowing researchers to track, isolate, and analyze nascent viral RNA.
6-Iodouridine (6-IUrd) is a halogenated pyrimidine nucleoside analog of uridine. While its deoxy-counterpart, 6-iodo-2'-deoxyuridine (6IdU), is noted for its instability in aqueous solutions, this compound (6-IUrd) is sufficiently stable at room temperature for cell culture applications.[3][4] This stability, combined with the unique properties conferred by the iodine atom, makes 6-IUrd a valuable tool for investigating the intricacies of viral RNA-dependent RNA polymerase (RdRp) activity and overall replication kinetics.
This guide provides a comprehensive overview of the application of this compound in viral replication studies, detailing its mechanism of action, experimental protocols, and data analysis considerations for researchers in virology and drug development.
Mechanism of Action: How this compound Labels Viral RNA
The utility of this compound as a probe for viral replication hinges on its ability to be taken up by host cells and metabolized through the nucleotide salvage pathway. Once inside the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (6-IUTP).
During active viral replication, the viral RNA-dependent RNA polymerase (RdRp) utilizes host-cell-derived nucleotide triphosphates (NTPs) to synthesize new viral RNA genomes. Due to its structural similarity to uridine triphosphate (UTP), 6-IUTP can be recognized and incorporated by the viral RdRp into the elongating RNA strand in place of the natural uridine nucleotide.[5] This process effectively "tags" newly synthesized viral RNA with an iodine atom.
The presence of the bulky iodine atom at the C6 position of the uracil base can have several consequences that are advantageous for experimental analysis:
-
Structural Tagging: The iodine atom serves as a unique chemical handle, enabling the specific detection or enrichment of labeled RNA molecules.
-
Potential for Mutagenesis: The substitution may alter the base-pairing properties during subsequent rounds of replication or during reverse transcription, potentially introducing specific mutations that can be identified by sequencing.[6]
-
Inhibition of Replication: At higher concentrations, the incorporation of 6-IUrd can disrupt the normal function of the viral polymerase or the structure of the RNA, leading to inhibition of viral replication.[5] This property allows for its investigation as a potential antiviral compound.[7]
Figure 2: General experimental workflow for metabolic labeling of viral RNA using this compound. The process involves infection, a pulse-labeling period, RNA extraction and purification, followed by downstream analysis.
Application 2: Isolation of Nascent Viral Transcripts
For more advanced applications, such as identifying newly synthesized viral RNA isoforms or studying RNA-protein interactions on nascent transcripts, the 6-IUrd labeled RNA can be specifically enriched.
Protocol: Immunoprecipitation of 6-IUrd-labeled RNA
This protocol is adapted from methods used for enriching BrU-labeled RNA and assumes the availability of an antibody that recognizes iodinated uridine.
-
Perform Labeling and RNA Extraction: Follow Steps 1-4 from the protocol above.
-
RNA Fragmentation (Optional): For applications like sequencing, fragment the RNA to a suitable size range (e.g., 100-500 nt) using enzymatic or chemical fragmentation methods.
-
Immunoprecipitation (IP):
-
Incubate the fragmented RNA with an anti-Iodouridine antibody (or an anti-BrdU antibody that shows cross-reactivity) in an IP buffer.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads several times with stringent wash buffers to remove non-specifically bound RNA.
-
-
Elution: Elute the captured RNA from the beads.
-
Downstream Analysis: The enriched, nascent viral RNA can be analyzed by:
-
RT-qPCR: To confirm enrichment of viral transcripts over host transcripts.
-
RNA-Sequencing: To profile the entire nascent viral transcriptome at a specific point in time.
-
Data Interpretation & Considerations
Quantitative Data Summary
The following table provides suggested starting parameters for optimizing this compound labeling experiments. These values should be adapted based on the specific virus-host system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Cell Confluency | 80-90% | Ensures optimal cell health and uniform viral infection. |
| Multiplicity of Infection (MOI) | 0.1 - 5 | Low MOI for studying spreading infection; high MOI for synchronous replication. |
| This compound Concentration | 50 - 500 µM | Must be optimized. High concentrations can be toxic or inhibit replication, while low concentrations may yield insufficient labeling. [8][9] |
| Labeling ("Pulse") Duration | 1 - 4 hours | Shorter pulses provide higher temporal resolution of RNA synthesis. Longer pulses increase the yield of labeled RNA but average the synthesis rate over a longer period. |
| Time of Labeling (Post-Infection) | Variable | Should be chosen based on the known replication kinetics of the virus (e.g., early, middle, or late stages of replication). |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration for your cell line and experiment duration. |
| Low/No Labeling Signal (RT-qPCR) | Insufficient 6-IUrd incorporation. | Increase the 6-IUrd concentration or the pulse duration. Ensure the labeling is performed during the peak of viral replication. |
| Inefficient RNA extraction or degradation. | Use fresh reagents, maintain an RNase-free environment, and check RNA integrity on a gel or Bioanalyzer. | |
| High Background in IP | Non-specific antibody binding. | Increase the stringency of wash buffers (e.g., higher salt concentration). Include a mock IP control (no antibody). |
| Non-specific binding to beads. | Pre-clear the RNA sample with beads before adding the antibody. |
Conclusion and Future Perspectives
This compound provides a valuable method for the metabolic labeling of nascent viral RNA. Its straightforward application allows researchers to investigate the temporal dynamics of viral gene expression and replication with high resolution. By following the protocols and considerations outlined in this guide, scientists can effectively integrate 6-IUrd into their experimental toolbox to gain deeper insights into the viral life cycle. Future applications may involve coupling 6-IUrd labeling with advanced sequencing techniques to map replication origins, identify sites of polymerase pausing, and explore the landscape of the viral transcriptome with unprecedented detail.
References
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research | Oxford Academic. [Link]
- Synthesis of this compound 4.
- What is the mechanism of Idoxuridine?.
- Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. PMC. [Link]
- Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation r
- Iodouridine | C9H11IN2O6. PubChem - NIH. [Link]
- Chemical structure of 5-iodo-2 - deoxyuridine,...
- Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation r
- 6-Iodo-uridine CAS NO.105967-11-1. BOC Sciences - LookChem. [Link]
- Metabolic Labeling and Imaging of Cellular RNA via Bioorthogonal Cyclopropene−Tetrazine Ligation. CCS Chemistry - Chinese Chemical Society. [Link]
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PMC - NIH. [Link]
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH. [Link]
- (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Significant perspectives on various viral infections targeted antiviral drugs and vaccines including COVID-19 pandemicity. PubMed Central. [Link]
- RNA Labeling Protocol. E. coli Genome Project. [Link]
- Idoxuridine | C9H11IN2O5. PubChem - NIH. [Link]
- (PDF) Can 5-Iodon-2'-Deoxyuridine Inhibit COVID-19?.
- Specific labeling of RNA. Bio-Synthesis. [Link]
- Interrogating the Transcriptome with Metabolically Incorpor
- Mapping of pseudouridine residues on cellular and viral transcripts using a novel antibody-based technique. NIH. [Link]
- Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. MDPI. [Link]
- User Manual RNA Labeling Kit. Carl ROTH. [Link]
- Oridonin inhibits SARS-CoV-2 replication by targeting viral proteinase and polymerase. NIH. [Link]
- The toxicity of fluorodeoxyuridine when used to increase the uptake of 125I-iododeoxyuridine into tissue culture cells in vitro. PubMed. [Link]
- Selective inhibition of herpes simplex virus by 5-amino-2,5-dideoxy-5-iodouridine. NIH. [Link]
- Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Longdom Publishing. [Link]
- Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. NIH. [Link]
- Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC - NIH. [Link]
- 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. NIH. [Link]
- Mechanisms of action of antiviral drugs | Research Starters. EBSCO. [Link]
- Studying the intersection of nucleoside modifications and SARS-CoV-2 RNA-dependent RNA transcription using an in vitro reconstituted system. PMC - PubMed Central. [Link]
- Protocol for efficient fluorescence 3′ end-labeling of n
- Quantitative detection of pseudouridine in RNA by mass spectrometry. PMC - NIH. [Link]
- Pseudouridine RNA modification detection and quantific
- Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. NIH. [Link]
- Antiviral Activity of 5-Iodo-2'-Deoxyuridine and Related Drugs in Human Keratinocytes Infected in vitro with Herpes simplex Virus Type 1.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 7. 6-Iodo-uridine, CasNo.105967-11-1 BOC Sciences United States [bocscichem.lookchem.com]
- 8. The toxicity of fluorodeoxyuridine when used to increase the uptake of 125I-iododeoxyuridine into tissue culture cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Iodouridine and its Metabolites in Biological Matrices using LC-MS/MS
Introduction
6-Iodouridine is a halogenated pyrimidine nucleoside analog that holds significant interest in therapeutic and diagnostic research. Its structural similarity to endogenous nucleosides allows for its potential integration into cellular metabolic pathways, making it a candidate for antiviral, anticancer, and radiosensitizing applications[1]. The efficacy and safety of such nucleoside analogs are intrinsically linked to their metabolic fate within the organism. Therefore, robust and sensitive bioanalytical methods are crucial for characterizing the pharmacokinetic and pharmacodynamic profiles of this compound and its metabolites.
This application note provides a comprehensive guide for the quantitative analysis of this compound and its putative metabolites in various biological matrices, including plasma, urine, and cell extracts, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to offer high selectivity, sensitivity, and throughput, catering to the needs of researchers in drug discovery and development.
A critical consideration in the analysis of this compound is its chemical stability. Studies have shown that related compounds, such as 6-iodo-2'-deoxyuridine, are unstable in aqueous solutions, readily undergoing hydrolysis to form 6-iodouracil.[2][3][4] While this compound is reported to be more stable, careful sample handling and preparation are paramount to prevent analytical artifacts.[2][3] This guide will emphasize procedures to mitigate potential degradation.
Potential Metabolic Pathways of this compound
The metabolism of pyrimidine nucleoside analogs can be complex, involving several enzymatic pathways.[5] Based on the known metabolism of similar compounds, the primary metabolic routes for this compound are hypothesized to be:
-
Hydrolysis: Cleavage of the N-glycosidic bond, leading to the formation of 6-iodouracil and a ribose sugar. This can be a significant degradation pathway, both enzymatically and chemically.[2][3]
-
Phosphorylation: Sequential phosphorylation by cellular kinases to form this compound monophosphate (6-IU-MP), diphosphate (6-IU-DP), and triphosphate (6-IU-TP). These phosphorylated metabolites are often the pharmacologically active forms.
-
Deiodination: Enzymatic removal of the iodine atom, which would result in the formation of uridine.
The following diagram illustrates these potential metabolic transformations:
Caption: Potential metabolic pathways of this compound.
Experimental Workflow
A generalized workflow for the LC-MS/MS analysis of this compound and its metabolites from biological samples is presented below. This workflow emphasizes rapid sample processing and robust analytical measurement.
Caption: General workflow for LC-MS/MS analysis.
Detailed Protocols
Part 1: Sample Preparation
A. Plasma and Urine Samples
For the analysis of this compound and its non-phosphorylated metabolites from plasma and urine, protein precipitation is a rapid and effective method for sample cleanup.
Protocol:
-
Thawing: Thaw frozen plasma or urine samples on ice to minimize degradation.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma or urine in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid.[6] This acidic condition helps in protein precipitation and stabilizes the analytes.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
B. Intracellular Metabolites from Cell Pellets
For the analysis of phosphorylated metabolites, a more rigorous extraction procedure is required to efficiently lyse the cells and extract these polar compounds.
Protocol:
-
Cell Pellet Collection: Harvest approximately 1-10 million cells by centrifugation and wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold 60:40 (v/v) methanol/water solution containing the internal standard to the cell pellet.[8]
-
Cell Lysis: Thoroughly resuspend the pellet by vortexing and sonication in an ice bath.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Part 2: LC-MS/MS Method
A. Liquid Chromatography
A reverse-phase liquid chromatography (RPLC) method is suitable for the separation of this compound and its less polar metabolites. For the highly polar phosphorylated metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) or an ion-pairing RPLC method may be more appropriate.
| Parameter | Reverse-Phase Method (for this compound and 6-Iodouracil) | HILIC Method (for Phosphorylated Metabolites) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient | 5% B to 95% B over 5 min | 100% A to 60% A over 8 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 5 µL | 5 µL |
B. Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The following table provides predicted MRM transitions for this compound and its potential metabolites. These should be empirically optimized for the specific instrument being used. The fragmentation of the C-I bond is expected to be a prominent pathway.[7][9][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 370.9 | 244.0 | [M+H]+ -> [Ribose-H2O]+ |
| 113.0 | [Uracil+H]+ | ||
| 6-Iodouracil | 238.9 | 112.0 | [M+H]+ -> [Uracil-I+H]+ |
| 6-IU-MP | 450.9 | 370.9 | [M+H]+ -> [this compound+H]+ |
| 238.9 | [M+H]+ -> [6-Iodouracil+H]+ | ||
| 6-IU-DP | 530.9 | 450.9 | [M+H]+ -> [6-IU-MP+H]+ |
| 6-IU-TP | 610.9 | 530.9 | [M+H]+ -> [6-IU-DP+H]+ |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank matrix samples.
-
Linearity and Range: A calibration curve should be prepared over the expected concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels.
-
Matrix Effect: Evaluation of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a detailed framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound and its potential metabolites in biological matrices. The provided protocols and parameters serve as a starting point and should be optimized for the specific instrumentation and research needs. Careful attention to sample handling and preparation, particularly concerning the stability of this compound, is crucial for obtaining accurate and reliable data. This methodology will be a valuable tool for researchers investigating the therapeutic potential of this promising nucleoside analog.
References
- Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. PubMed Central. [Link]
- mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. JoVE. [Link]
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. Scite. [Link]
- Chemical structure of 5-iodo-2 - deoxyuridine,...
- Metabolism of Pyrimidine Analogues and Their Nucleosides. PubMed. [Link]
- Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. [Link]
- Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in R
Sources
- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 8. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing degradation of 6-Iodouridine during experiments
A Guide to Preventing Degradation in Experimental Settings
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 6-Iodouridine degradation in experimental solutions?
The principal degradation pathway for this compound in aqueous solutions is the hydrolysis of the N-glycosidic bond. This reaction cleaves the bond between the ribose sugar and the 6-iodouracil base, leading to the release of free 6-iodouracil. While this compound is significantly more stable than its deoxy counterpart, 6-iodo-2'-deoxyuridine (6IdU), this hydrolytic instability remains a key consideration, especially under certain conditions.[1][2][3] The presence of the 2'-hydroxyl group in the ribose moiety of this compound provides a degree of electronic and steric hindrance that slows this process compared to 6IdU, which can degrade in seconds at room temperature.[1][4]
Q2: My this compound solution has turned a faint yellow/brown. What does this signify?
A visible color change in your solution is a strong indicator of chemical degradation. This is often attributable to photodegradation or oxidation.[5] For halogenated nucleosides, exposure to light, especially UV wavelengths, can cause the release of free iodine, leading to discoloration. It is imperative to discard any discolored solution and prepare a fresh batch, ensuring rigorous adherence to light-protection protocols.
Q3: How do temperature and pH affect the stability of this compound?
Both temperature and pH are critical factors governing the stability of this compound.
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolytic degradation.[1][3] Kinetic studies have demonstrated that as temperature increases from 60°C to 80°C, the degradation of this compound proceeds much more rapidly.[1][3] Therefore, maintaining solutions at cool, controlled temperatures is essential.
-
pH: The stability of nucleosides can be highly pH-dependent.[6] Extreme acidic or basic conditions can catalyze the hydrolysis of the N-glycosidic bond.[6] While specific pH stability data for this compound is not extensively published, it is best practice to maintain solutions within a neutral pH range (e.g., pH 7.0-7.4) using a suitable buffer system, unless the experimental protocol explicitly requires otherwise.
Q4: What is the recommended solvent for preparing this compound stock solutions?
For creating high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent due to its excellent solvating power for nucleoside analogs.[5] These stock solutions are typically stored at -20°C or -80°C. For aqueous working solutions, a stable buffer system (e.g., phosphate-buffered saline) should be used to maintain a physiological pH.
Q5: How should I properly store solid this compound and its prepared solutions?
Proper storage is the most effective preventative measure against degradation. The following table summarizes the recommended conditions.
| Form | Storage Temperature | Container | Light Protection | Additional Notes |
| Solid Powder | -20°C | Tightly sealed vial | Protect from light | Store in a desiccator to minimize moisture exposure. |
| DMSO Stock Solution | -20°C or -80°C | Amber glass vials or polypropylene tubes | Mandatory | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C (short-term) | Sterile, light-protecting tubes | Mandatory | Prepare fresh before each experiment for best results. |
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered when working with this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical flow for troubleshooting issues related to this compound solution stability.
Caption: Troubleshooting workflow for this compound stability issues.
Key Degradation Pathways and Prevention
A deeper understanding of the degradation mechanisms allows for more targeted preventative strategies.
1. Hydrolysis of the N-Glycosidic Bond
This is the most significant degradation pathway in aqueous media.
-
Mechanism: Water molecules attack the anomeric carbon of the ribose ring, leading to the cleavage of the N-glycosidic bond and the subsequent release of the 6-iodouracil base. This process is accelerated by heat and non-neutral pH.[1][3]
-
Prevention:
-
Prepare aqueous working solutions fresh for each experiment.
-
If short-term storage is necessary, keep solutions at 2-8°C.
-
Use a reliable buffer (e.g., PBS at pH 7.4) to maintain a stable, neutral pH.
-
Caption: Primary hydrolytic degradation pathway of this compound.
2. Photodegradation
Exposure to light, particularly in the UV spectrum, can induce degradation.
-
Mechanism: The energy from photons can be absorbed by the molecule, leading to the homolytic cleavage of the carbon-iodine bond, potentially forming radical species and free iodine, which contributes to discoloration.[7]
-
Prevention:
3. Oxidation
Reaction with oxidizing agents can compromise the integrity of the molecule.
-
Mechanism: Oxidative processes can target various parts of the molecule, including the uracil ring. This can be initiated by atmospheric oxygen, trace metal contaminants, or incompatible reagents.[10][11]
-
Prevention:
-
Store the compound in a well-sealed container.
-
Avoid using solutions containing strong oxidizing agents (e.g., hydrogen peroxide, high concentrations of hypochlorite) unless it is a controlled part of the reaction being studied.[12]
-
Use high-purity solvents and reagents to minimize contaminants that could catalyze oxidation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. (Molecular Weight: 370.1 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.701 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex gently until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into single-use volumes in amber-colored, screw-cap cryovials.
-
Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.
Protocol 2: Quality Control Check via HPLC
This protocol provides a basic framework for assessing the purity of your this compound solution and detecting the primary degradation product, 6-iodouracil.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Detection Wavelength: Monitor at 260 nm.[1]
-
-
Sample Preparation:
-
Dilute a small amount of your this compound solution (stock or working) in the mobile phase to a final concentration of approximately 50-100 µM.
-
Prepare a standard of 6-iodouracil if available for peak identification.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B
-
15-17 min: Linear gradient from 60% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Analyze the chromatogram. This compound will be the major peak.
-
The degradation product, 6-iodouracil, being more polar, will have a shorter retention time and elute earlier than the parent compound.
-
Calculate the purity of this compound by dividing its peak area by the total area of all peaks. A significant peak corresponding to 6-iodouracil indicates degradation.
-
References
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2539–2548.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. U.S. Department of Health and Human Services.
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ResearchGate.
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed.
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. Europe PMC.
- Falkiewicz, K., et al. (2023). Chemical structure of 5-iodo-2′-deoxyuridine, 6-iodo-2′-deoxyuridine, and this compound. ResearchGate.
- Scite. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Zilberman, A., Gozlan, I., & Avisar, D. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Molecules, 28(3), 1227.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5905, Idoxuridine.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (2022). Analytical Methods for the Degradation of Phytoconstituents.
- Li, W., & Tse, F. L. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current drug metabolism, 3(4), 329–343.
- ResearchGate. (2015). The effect of pH on available iodine. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Iodine. National Center for Biotechnology Information.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Zilberman, A., Gozlan, I., & Avisar, D. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. ResearchGate.
- Sampled. (2023). Meet the expert: The Importance of Photostability Testing.
- Ekoja, A. (2017). Degradation Pathway. ResearchGate.
- Royal Society of Chemistry. (2010). Analytical Methods.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences.
- Zilberman, A., Gozlan, I., & Avisar, D. (2023). Pharmaceutical Transformation Products Formed by Ozonation-Does Degradation Occur?. Molecules, 28(3), 1227.
- Pharma Growth Hub. (2021, November 27). What is Photostability and how to conduct it? [Video]. YouTube.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978.
- Parisa, S., Reza, H., Elham, G., & Rashid, J. (2007). Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. Pakistan Journal of Biological Sciences, 10, 267-272.
- Wang, N., et al. (2021). Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways. Environment International, 155, 106680.
- Diosady, L. L., Alberti, J. O., Mannar, M. G., & Stone, T. G. (1997). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Food and Nutrition Bulletin, 18(4).
- Ahmed, N., Vione, D., & Bruzzoniti, M. C. (2024). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. ResearchGate.
- Puš, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1081–1089.
- Mahdavi, R., Nikniaz, Z., & Arefhosseini, S. R. (2014). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. International Journal of Preventive Medicine, 5(2), 234–237.
- Mourier, G., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 62, 149–156.
- Laster, B. H., et al. (1996). Photon Activation of Iododeoxyuridine: Biological Efficacy of Auger Electrons. Acta Oncologica, 35(7), 917-923.
Sources
- 1. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 3 Important Photostability Testing Factors [sampled.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
challenges with 6-Iodouridine stability in cell culture media
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for challenges related to the stability of 6-Iodouridine in cell culture applications. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability a concern?
This compound is a modified pyrimidine nucleoside. It is investigated for various therapeutic applications, including as a potential radiosensitizer.[1][2] Its stability is critical because degradation in cell culture media can lead to a decreased effective concentration, resulting in inconsistent experimental outcomes and inaccurate data. The primary degradation pathway is the hydrolysis of the N-glycosidic bond, which cleaves the molecule into 6-iodouracil and a ribose sugar moiety.[1]
Q2: How stable is this compound in aqueous solutions compared to other similar compounds?
Computational and experimental studies show that this compound (6IUrd) is significantly more stable in aqueous solutions at room temperature than its deoxy-analog, 6-iodo-2'-deoxyuridine (6IdU), which degrades within seconds.[1][3] The presence of the 2'-hydroxyl group on the ribose sugar in this compound provides a stabilizing effect.[2] However, "stable" is relative; over the course of a typical multi-day cell culture experiment, significant degradation can still occur, especially under incubator conditions (37°C).
Q3: What are the primary factors that affect this compound stability in cell culture media?
The stability of this compound can be compromised by several factors common in a cell culture environment:
-
Temperature: Elevated temperatures, such as the 37°C used in cell culture incubators, accelerate the rate of hydrolytic degradation.[1][2]
-
pH: Although cell culture media is buffered, deviations from physiological pH (around 7.4) can catalyze hydrolysis.[4]
-
Enzymatic Degradation: Media supplemented with serum (e.g., Fetal Bovine Serum) may contain enzymes like thymidine phosphorylase, which can metabolize nucleoside analogs.[5]
-
Light Exposure: Halogenated nucleosides can be susceptible to photodegradation.[6] It is a standard best practice to protect them from light.
Q4: What are the best practices for preparing and storing this compound stock solutions?
To ensure the integrity of your starting material, follow these storage guidelines:
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[7]
-
Storage: Store the stock solution in small, single-use aliquots at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[7]
-
Protection: Protect aliquots from light by using amber vials or wrapping them in foil.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[7]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-oriented approach to resolving specific issues encountered during experiments with this compound.
Issue 1: My experimental results are inconsistent or show lower-than-expected efficacy.
-
Potential Cause 1: Degradation of this compound in Media. The compound may be degrading over the course of your experiment, leading to a lower effective concentration than intended. The rate of degradation is dependent on your specific media, serum content, and incubation time.
-
Solution:
-
Prepare Fresh: Always prepare the final working solution of this compound in media immediately before adding it to your cells.
-
Minimize Incubation Time: If your experimental design allows, reduce the duration of exposure.
-
Perform a Stability Check: Quantify the stability of this compound in your specific cell culture medium under your exact experimental conditions (37°C, 5% CO₂). See the protocol below for a basic stability assessment workflow. This validation step is crucial for interpreting results from long-term experiments.[8]
-
Consider Serum-Free Media: If you suspect enzymatic degradation, test whether running the experiment in a serum-free or reduced-serum medium improves consistency, if compatible with your cell line.[5]
-
-
-
Potential Cause 2: Inaccurate Initial Concentration. The stock solution may have degraded due to improper storage or handling.
-
Solution:
-
Use Fresh Aliquots: Always thaw a fresh, single-use aliquot for each experiment.
-
Verify Stock Integrity: If problems persist, prepare a fresh stock solution from new powder. For critical applications, the concentration and purity of the stock solution can be verified by HPLC.
-
-
Issue 2: I see a precipitate or cloudiness in my cell culture medium after adding the this compound stock solution.
-
Potential Cause: Poor Aqueous Solubility and Temperature Shock. This is a common problem when a compound dissolved in a high concentration in DMSO is rapidly diluted into an aqueous medium, especially if the medium is cold.[7]
-
Solution:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[7]
-
Use a Slow, Dropwise Dilution: Add the DMSO stock solution slowly and drop-by-drop into the pre-warmed medium while gently swirling or vortexing the tube.[7] This "reverse dilution" technique prevents localized high concentrations that lead to precipitation.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Check Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in your specific medium. If you need to work at high concentrations, a solubility test is recommended.
-
-
Issue 3: The color of my cell culture medium changes significantly after adding this compound.
-
Potential Cause 1: pH Shift. The addition of a dissolved compound or its degradation products could alter the pH of the medium, causing a color change in the phenol red indicator.
-
Solution:
-
Check pH: After preparing your final working solution, you can measure its pH using a sterile method to ensure it is within the optimal range for your cells (typically 7.2-7.4).
-
Re-buffer (Advanced): If a significant pH shift is confirmed, re-buffering the final solution may be necessary, but this should be done with extreme care to maintain sterility and proper osmolality.
-
-
-
Potential Cause 2: Degradation Products. A color change, such as turning yellow or brown, can be an indicator of chemical degradation, possibly due to oxidation or photodegradation.[6]
-
Solution:
-
Protect from Light: Handle all stock and working solutions in low-light conditions. Wrap flasks or plates in foil if they will be exposed to light for extended periods.[6]
-
Discard and Remake: If you observe a distinct color change in your stock or working solution, it is safest to discard it and prepare a fresh batch.[6]
-
-
Key Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed. (Molecular Weight: ~354.1 g/mol ). For 1 mL of a 10 mM solution, you will need 3.54 mg.
-
Dissolution: Under aseptic conditions, add the weighed powder to a sterile vial. Add the required volume of anhydrous DMSO.
-
Mixing: Vortex vigorously for 1-2 minutes. If the powder does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear.[7]
-
Aliquoting: Dispense the stock solution into sterile, single-use amber microcentrifuge tubes.
-
Storage: Store aliquots at -80°C for long-term stability.
Protocol 2: Workflow for Assessing this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time.
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium (including serum, if applicable) at the final concentration used in your experiments.
-
Incubation: Place the solution in a sterile, capped tube or flask in your cell culture incubator (37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100-200 µL) of the solution.
-
Storage: Immediately store the collected aliquots at -80°C to halt any further degradation until you are ready for analysis.
-
Analysis:
-
Thaw the samples.
-
Analyze the concentration of the parent this compound compound in each sample using a validated reverse-phase HPLC (RP-HPLC) method.[1][5] A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a common starting point.
-
Detection is typically performed with a UV detector at the absorbance maximum of this compound.
-
-
Data Interpretation: Plot the concentration of this compound versus time. This will allow you to determine the degradation rate and calculate the compound's half-life under your specific experimental conditions.
Technical Deep Dive: The Science of Instability
Understanding the mechanisms of degradation is key to preventing it. The primary vulnerability of this compound is the N-glycosidic bond linking the 6-iodouracil base to the ribose sugar.
Hydrolytic Degradation Pathway
The cleavage of this bond is a hydrolysis reaction, meaning it is mediated by water. This reaction can be accelerated by heat and non-neutral pH. The process results in the formation of two distinct molecules: the nucleobase (6-iodouracil) and the sugar (ribose).
Caption: Hydrolytic degradation of this compound.
Factors Influencing Stability
The table below summarizes the key factors affecting this compound stability and provides actionable strategies to mitigate their impact.
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | High Impact: Rate of hydrolysis increases significantly with temperature.[2] | Minimize time at 37°C. Store stocks at -80°C. Keep working solutions on ice when not in use. |
| pH | Moderate Impact: Stability is highest at neutral pH; acidic or alkaline conditions can catalyze degradation.[4] | Use high-quality, well-buffered cell culture media. Verify pH if issues are suspected. |
| Enzymes (in Serum) | Variable Impact: Enzymes like thymidine phosphorylase in serum can metabolize the compound.[5] | Validate stability in serum-containing media. Consider using reduced-serum or serum-free media if possible. |
| Light | Potential Impact: Photodegradation is a risk for halogenated nucleosides.[6] | Store solutions in amber vials or protect from light with foil. Avoid prolonged exposure of plates/flasks to light. |
Troubleshooting and Experimental Workflow Diagrams
The following diagrams provide a visual guide to troubleshooting common issues and executing a stability analysis experiment.
Caption: A workflow for troubleshooting common this compound issues.
Caption: Experimental workflow for assessing this compound stability.
References
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ACS Omega.
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. National Institutes of Health (PMC).
- Scite. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Li, W., et al. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Saffhill, R., & Hume, W. J. (1986). The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA. Chemical-Biological Interactions.
- Gagnon, S. D., et al. (2016). Cell culture media impact on drug product solution stability. PubMed.
- Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
improving the efficiency of 6-Iodouridine incorporation into RNA
Prepared by the Gemini Applications Science Team
Welcome to the technical support resource for improving the efficiency of 6-Iodouridine incorporation into RNA. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful modified nucleoside for their work in RNA biology and therapeutics. Here, we synthesize field-proven insights and foundational scientific principles to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of this compound.
Q1: What is this compound and why is it used in RNA research? A: this compound (6-IU) is an analog of the natural nucleoside uridine, where an iodine atom is attached to the C6 position of the uracil base. This modification introduces a heavy atom into the RNA molecule, which is useful for applications like X-ray crystallography to solve RNA structures. Additionally, the iodine can be replaced through cross-coupling reactions, making it a versatile tool for post-transcriptional modification and labeling of RNA.
Q2: What are the primary methods for incorporating this compound into RNA? A: There are two main approaches:
-
Enzymatic Incorporation (in vitro): This method uses an RNA polymerase, most commonly T7 RNA polymerase, in an in vitro transcription (IVT) reaction with this compound-5'-triphosphate (6-iodoUTP) as a substrate instead of natural UTP.
-
Metabolic Labeling (in vivo): This involves feeding live cells with this compound. The cell's native salvage pathways phosphorylate it to 6-iodoUTP, which is then incorporated into newly synthesized RNA by the cell's own RNA polymerases[1].
Q3: Is this compound stable? A: This is a critical consideration. Studies have shown that this compound and its deoxy counterpart (6-IdU) can be unstable in aqueous solutions, potentially undergoing hydrolysis which cleaves the N-glycosidic bond[2][3]. This instability can affect the quality of the 6-iodoUTP precursor and the integrity of the final RNA product. It is crucial to use high-quality reagents and consider the stability of your labeled RNA under experimental conditions.
Q4: Can any RNA polymerase incorporate 6-iodoUTP? A: While T7 RNA polymerase is widely used, its efficiency with modified nucleotides can be variable. The enzyme's active site must accommodate the bulkier iodine atom at the C6 position. Research shows that modifications at the C5 position of pyrimidines are generally well-tolerated by T7 RNA polymerase, but modifications at other positions can be more challenging[4][5]. For difficult cases, engineered T7 RNA polymerases or even modified DNA polymerases may offer superior performance[6][7][8].
Troubleshooting Guide: In Vitro Incorporation
This guide addresses specific issues encountered during the enzymatic incorporation of 6-iodoUTP using T7 RNA polymerase.
Problem 1: Low or No Yield of Full-Length RNA Transcript
-
Probable Cause 1: Suboptimal Reaction Conditions.
-
Causality: T7 RNA polymerase activity is highly sensitive to reaction components, especially the concentration of Mg²⁺ ions, which are essential for catalysis. The presence of a modified NTP like 6-iodoUTP can alter the optimal Mg²⁺ concentration required to balance polymerase activity and fidelity[9].
-
Solution:
-
Titrate MgCl₂: Perform a series of pilot reactions with MgCl₂ concentrations ranging from 20 mM to 40 mM to find the optimal concentration for your specific template and 6-iodoUTP batch.
-
Add Detergent: Include a non-ionic detergent like Triton X-100 (0.01%) in the reaction. This can help stabilize the polymerase and prevent aggregation, which has been shown to improve transcription yields with modified NTPs[9].
-
Optimize Temperature: While 37°C is standard, some polymerase variants may have different optimal temperatures. If using an engineered polymerase, consult the manufacturer's recommendations.
-
-
-
Probable Cause 2: Poor Quality or Degradation of 6-iodoUTP.
-
Causality: As this compound is known to have limited stability in solution, the triphosphate form may also be susceptible to degradation, leading to a lower effective concentration of the active substrate[2][3]. Impurities in the 6-iodoUTP preparation can also inhibit the polymerase.
-
Solution:
-
Use High-Purity 6-iodoUTP: Source your modified nucleotide from a reputable supplier. Whenever possible, use freshly purchased or newly synthesized batches.
-
Verify Concentration and Purity: Use UV-Vis spectroscopy and HPLC to confirm the concentration and purity of your 6-iodoUTP stock solution before use.
-
Proper Storage: Store 6-iodoUTP at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
-
-
Probable Cause 3: Inefficient Polymerase Activity with the Modified Substrate.
-
Causality: The wild-type T7 RNA polymerase may struggle to efficiently incorporate nucleotides with bulky modifications. Mutations that increase the enzyme's stability or alter its substrate-binding pocket can significantly enhance the yield of modified RNA[6][10].
-
Solution:
-
Use an Engineered T7 RNAP: Consider using a commercially available T7 variant known to have enhanced activity with modified NTPs. Mutants with increased thermal stability have been shown to improve yields[6][10].
-
Explore Alternative Polymerases: For site-specific or highly complex modified RNAs, novel systems using engineered thermophilic DNA polymerases have been developed that show remarkable tolerance for bulky modifications[7][8].
-
-
Problem 2: High Incidence of Truncated RNA Products (Abortive Transcripts)
-
Probable Cause: Promoter Clearance Issues or Premature Termination.
-
Causality: The initial phase of transcription, where the polymerase synthesizes the first ~9 nucleotides, is prone to failure (abortive synthesis). A bulky modified nucleotide can exacerbate this issue if it needs to be incorporated in the early part of the transcript. Similarly, the polymerase may stall and terminate prematurely if it struggles to incorporate 6-iodoUTP at specific points in the template.
-
Solution:
-
Redesign the DNA Template: If possible, design your template so that the first 10-12 nucleotides of the transcript do not require uridine, avoiding the early incorporation of 6-iodoUTP. T7 RNAP initiation is most efficient with guanosines at the +1 and +2 positions[9].
-
Adjust NTP Ratios: While maintaining a consistent total NTP concentration, try varying the ratio of 6-iodoUTP to the other three NTPs. Sometimes, a slight excess of the modified NTP can help drive incorporation.
-
-
Key Methodologies & Protocols
Protocol 1: Optimized In Vitro Transcription with 6-iodoUTP
This protocol provides a starting point for the synthesis of this compound-containing RNA. Optimization is highly recommended.
Step 1: DNA Template Preparation
-
Prepare a linear DNA template containing a T7 promoter sequence upstream of the target RNA sequence. This can be a PCR product or a linearized plasmid.
-
Purify the DNA template using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Quantify the template DNA and ensure high purity (A260/A280 ratio of ~1.8).
Step 2: In Vitro Transcription Reaction Setup
-
In an RNase-free tube on ice, assemble the following components in order:
Component Stock Concentration Final Concentration Volume (20 µL rxn) Nuclease-Free Water - - to 20 µL Transcription Buffer 5X 1X 4 µL MgCl₂ 250 mM 25-40 mM (titrate) 2-3.2 µL ATP, CTP, GTP Mix 25 mM each 5 mM each 4 µL 6-iodoUTP 25 mM 5 mM 4 µL DNA Template 100 ng/µL ~50 nM 1 µL (~200 ng) | T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | 1 µL |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2-4 hours.
Step 3: DNase Treatment and RNA Purification
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
-
Purify the RNA using a column-based RNA cleanup kit, LiCl precipitation, or denaturing PAGE purification for high purity.
-
Elute or resuspend the final RNA in nuclease-free water.
Step 4: Quality Control
-
Run an aliquot of the purified RNA on a denaturing urea-PAGE or agarose gel to verify the size and integrity of the transcript.
-
Quantify the RNA yield using a NanoDrop or Qubit fluorometer.
-
(Optional) Confirm incorporation of this compound using LC-MS analysis of digested RNA.
Protocol 2: Metabolic Labeling of RNA with this compound in Cell Culture
This protocol is a general guideline and must be optimized for your specific cell type.
Step 1: Cell Culture and Reagent Preparation
-
Culture your cells of interest to the desired confluency (~70-80%). Ensure cells are healthy and in the logarithmic growth phase.
-
Prepare a stock solution of this compound in sterile DMSO or PBS. A typical stock concentration is 10-100 mM.
Step 2: Labeling Cells
-
Warm the this compound stock solution and fresh culture medium to 37°C.
-
Add the this compound stock solution directly to the culture medium to achieve the desired final concentration. Start with a concentration range of 50-200 µM.
-
Incubate the cells for the desired labeling period. A starting point is 4-24 hours.
-
Note: It is critical to perform a toxicity assay first to determine the maximum tolerable concentration and duration of this compound for your cell line.
-
Step 3: RNA Isolation
-
After incubation, wash the cells once with cold PBS.
-
Harvest the cells and immediately lyse them using a TRIzol-based reagent or a lysis buffer from a total RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove contaminating genomic DNA.
Step 4: Analysis of Labeled RNA
-
Quantification: Determine the concentration and purity of the total RNA.
-
Detection/Enrichment: Labeled RNA can be detected or enriched for downstream applications. While methods for direct enrichment of iodinated RNA are less common than for thiolated RNA (like 4sU), downstream analysis can often proceed without enrichment.
-
Downstream Applications: The isolated RNA can be used for applications such as RNA-Seq, RT-qPCR, or structural studies.
Visualizations and Data
Experimental Workflows
The following diagrams illustrate the key steps for incorporating this compound into RNA.
Caption: Workflow for in vitro synthesis of this compound-modified RNA.
Sources
- 1. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 5. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [uochb.cz]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
how to resolve unexpected peaks in 6-Iodouridine NMR spectra
Troubleshooting Unexpected Peaks in 1H NMR Spectra
Welcome to the technical support center for 6-Iodouridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during NMR analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental choices.
Frequently Asked Questions (FAQs)
This section addresses the most common issues that lead to unexpected signals in the 1H NMR spectrum of this compound.
Q1: I'm seeing sharp, unexpected singlets in my spectrum, particularly around 0-2 ppm and 7-8 ppm. What are they?
A1: Cause & Analysis
Unexpected sharp singlets are frequently due to contamination from common laboratory solvents or materials. Their chemical shifts are highly dependent on the deuterated solvent used for your NMR sample.[1][2][3]
-
Low Field Impurities (0-3 ppm): Peaks in this region often correspond to residual solvents from purification (like ethyl acetate or hexane), silicone grease from glassware, or acetone from cleaning NMR tubes.[2][4]
-
High Field Impurities (7-8.5 ppm): If you've used solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), their residual protonated forms can appear in this region. Benzene is another common contaminant in this area.[2]
Solution: Identification & Removal
-
Identify the Contaminant: Cross-reference the chemical shifts of your unknown peaks with a standard table of NMR solvent impurities.[1][5][6] The chemical shift of these impurities can vary slightly based on the solvent your sample is dissolved in.[7]
-
Solvent Purity Check: Run a blank spectrum of your deuterated solvent to ensure it is not the source of contamination.[4]
-
Proper Drying: Ensure your compound is thoroughly dried under high vacuum to remove residual purification solvents. Some compounds can trap solvents like ethyl acetate, which may require co-evaporation with a solvent like dichloromethane to fully remove.[7]
-
Meticulous Glassware Cleaning: Use a strong oxidizing acid bath for glassware and ensure NMR tubes are thoroughly cleaned and dried in an oven (and cooled) before use to eliminate grease and solvent residues.[8]
Q2: My spectrum shows more than one set of peaks that seem to belong to my compound. Could this be due to degradation?
A2: Cause & Analysis
This is a critical issue, as this compound can be susceptible to degradation, particularly hydrolysis of the N-glycosidic bond.
-
Hydrolysis: this compound can hydrolyze, especially in the presence of water or under non-neutral pH conditions, to form 6-iodouracil and ribose.[9] One study highlighted that 6-iodo-2'-deoxyuridine is particularly unstable in aqueous solutions, with complete degradation observed during RP-HPLC purification.[9][10] While this compound is more stable, it can still degrade under thermal stress.[9] The appearance of signals corresponding to free 6-iodouracil or ribose anomers is a strong indicator of this pathway.
-
Other Degradants: Depending on storage and handling, oxidation or photolytic degradation could also occur, leading to other byproducts.[11][12] For instance, enzymatic degradation in biological samples can convert 5-iododeoxyuridine to 5-iodouracil and deoxyuridine.[13]
Solution: Diagnosis & Prevention
-
Structure Confirmation: Use 2D NMR techniques like COSY and HSQC to confirm the connectivity of the unexpected signals. If they do not correlate with the main species but show features of the uracil base or a sugar moiety, degradation is likely.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent tool to identify the mass of the impurities, confirming the presence of degradants like 6-iodouracil.
-
Prevention:
-
Storage: Store this compound as a dry solid, protected from light, at low temperatures (-20°C or below).
-
Sample Preparation: Prepare NMR samples immediately before analysis. If using aqueous buffers, keep them well-buffered and cold. Avoid prolonged storage of the compound in solution.[11]
-
Q3: I have broad peaks in my spectrum, especially one that seems to disappear or shift. What is happening?
A3: Cause & Analysis
This phenomenon is characteristic of exchangeable protons, such as those in hydroxyl (-OH) and amine (-NH) groups.[14][15] In this compound, the protons on the ribose hydroxyl groups (2'-OH, 3'-OH, 5'-OH) and the N3-H proton of the uracil ring are exchangeable.
-
Chemical Exchange: These protons can exchange with each other, with residual water in the solvent, or with deuterium from the solvent (if applicable).[14][15] This exchange process can be slow, fast, or intermediate on the NMR timescale, leading to peak broadening.
-
pH Sensitivity: The rate of exchange, and thus the peak's position and shape, is highly sensitive to the sample's pH.[16][17][18][19] Small amounts of acidic or basic impurities can significantly alter the spectrum.[18][19]
Solution: D₂O Exchange Experiment
The "D₂O shake" is a definitive and simple experiment to identify exchangeable protons.[20]
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute to ensure mixing.[7]
-
Re-acquire the 1H NMR spectrum.
Expected Result: The peaks corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity because the protons have been replaced by deuterium, which is not observed in a 1H NMR experiment.[14][20][21]
Q4: My sample was purified by chromatography, but I still see peaks from the synthesis. Why?
A4: Cause & Analysis
Synthesis of nucleoside analogs can result in several types of impurities that may be difficult to separate due to their structural similarity to the final product.[22]
-
Starting Materials: Unreacted starting materials or reagents may persist.
-
Byproducts: Side reactions can lead to the formation of isomers (e.g., glycosylation at a different nitrogen) or adducts.[23][24] For example, acrylonitrile, a byproduct from the removal of cyanoethyl protecting groups, can form adducts with the nucleobases.[24][]
-
Failed Sequences: In oligonucleotide synthesis, this refers to shorter-than-target strands, a common impurity class.[]
Solution: Enhanced Purification & Characterization
-
Re-purification: If impurities are present, a second purification step using an orthogonal method is recommended. If you initially used normal-phase silica gel chromatography, consider reversed-phase HPLC.[26] Anion-exchange chromatography is particularly effective for separating oligonucleotides based on length and charge.[27]
-
2D NMR: Use 2D NMR (COSY, HSQC, HMBC) to fully characterize the structure of both the main compound and the impurities. This can help identify if the impurity is an isomer or a related byproduct.
-
Reference Spectra: Compare your spectrum to a known, validated spectrum of this compound if available.
Troubleshooting Workflow & Reference Data
When faced with an unexpected peak, a systematic approach is key. The following workflow provides a logical path to identify and resolve the issue.
Diagnostic Workflow for Unexpected NMR Peaks
Caption: A step-by-step diagnostic flowchart for identifying NMR artifacts.
Table 1: Common 1H NMR Impurities in DMSO-d₆
| Impurity | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Water (H₂O) | ~3.33 | broad s | Position is temperature and concentration dependent. |
| Acetone | 2.09 | s | Common cleaning solvent. |
| Ethyl Acetate | 1.15 (t), 1.99 (s), 4.03 (q) | t, s, q | Common purification solvent. |
| Hexane | 0.86 (t), 1.25 (m) | t, m | Common purification solvent. |
| Dichloromethane | 5.76 | s | Common extraction/purification solvent. |
| Silicone Grease | ~0.07 | s | From ground glass joints. |
| DMSO-d₅ (residual) | 2.50 | quintet | Residual protons in the deuterated solvent. |
Source: Data compiled from Gottlieb, H. E., et al. (1997) and Babij, N. R., et al. (2016).[1][2]
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons
This protocol is used to confirm the presence of -OH and -NH protons.[14][20]
-
Initial Sample Preparation: Prepare your this compound sample as usual in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of DMSO-d₆).
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum. Note the chemical shifts and integrals of all peaks, especially broad signals or those suspected to be from exchangeable protons.
-
Add D₂O: Carefully add 1-2 drops (~50 µL) of high-purity D₂O directly into the NMR tube.
-
Mix Thoroughly: Cap the NMR tube securely and invert it 10-15 times or vortex gently for 30-60 seconds to ensure complete mixing.
-
Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second 1H NMR spectrum using the exact same parameters as the first.
-
Analyze: Compare the two spectra. Peaks from exchangeable protons will have disappeared or be significantly reduced in area. A new, potentially sharp peak from HOD may appear.
Protocol 2: Small-Scale Purification via Reversed-Phase HPLC
This protocol is for removing polar impurities (like hydrolysis products) or less polar synthesis byproducts from your this compound sample.
-
Sample Preparation: Dissolve the crude or impure this compound sample in a minimum amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Ensure it is fully dissolved. Filter the solution through a 0.22 µm syringe filter.
-
Column & Mobile Phase:
-
Column: Use a C18 stationary phase column suitable for preparative or semi-preparative work.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Chromatography Conditions:
-
Flow Rate: Set an appropriate flow rate for your column diameter.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%). Run a linear gradient to increase the concentration of Mobile Phase B over 20-40 minutes. The exact gradient will need to be optimized based on the separation of your compound from its impurities.
-
Detection: Monitor the elution using a UV detector, typically at a wavelength around 260 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be your desired this compound.
-
Analysis & Recovery:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool the pure fractions.
-
Remove the solvent via lyophilization (freeze-drying) for volatile buffers (like ammonium acetate) or by rotary evaporation followed by high vacuum for other solvents.
-
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Bradley, G. (2007). Proton NMR Assignment Tools - The D2O Shake. NMR Blog. [Link]
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Danyluk, S. S., & Hruska, F. E. (1968). Effect of pH upon the nuclear magnetic resonance spectra of nucleosides and nucleotides. Biochemistry, 7(3), 1038–1043. [Link]
- Rajan, R., & Andersen, N. H. (2009). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Protein and peptide letters, 16(11), 1329–1335. [Link]
- PubMed. (1968). The effect of pH upon the nuclear magnetic resonance spectra of nucleosides and nucleotides. Biochemistry. [Link]
- Falkiewicz, K., Kozak, W., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. International Journal of Molecular Sciences, 24(6), 5195. [Link]
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]
- Haslauer, C. M., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Metabolites, 9(9), 183. [Link]
- Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
- Zhang, Q., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(19), 7043. [Link]
- Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic resonance in chemistry : MRC, 48(1), 61–67. [Link]
- Wikipedia. (n.d.). Synthesis of nucleosides. [Link]
- McCarthy, S. M., et al. (2018). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Nucleic acid therapeutics, 28(3), 164–172. [Link]
- ResearchGate. (2023). Chemical structure of 5-iodo-2 - deoxyuridine,... [Link]
- University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
- Ip, C. Y., et al. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical biochemistry, 147(1), 180–185. [Link]
- Fata, V. M., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS chemical neuroscience, 14(4), 600–605. [Link]
- PubMed. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
- Junowicz, E., & Spencer, J. H. (1969). Rapid separation of nucleosides and nucleotides by cation-exchange column chromatography.
- ResearchGate. (2024).
- ResearchGate. (2022). pH dependence of the 1 H NMR chemical shift. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- The Column. (2023).
- Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]
- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. NMR Spectroscopy. [Link]
- Saffhill, R., & Hume, W. J. (1986). The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA. Chemical-biological interactions, 57(3), 347–355. [Link]
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
- ResearchGate. (2016).
- Wang, T., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chinese Chemical Letters, 34(4), 107752. [Link]
- Bio-Rad Laboratories. (2023).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012). [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 13. The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 15. studymind.co.uk [studymind.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The effect of pH upon the nuclear magnetic resonance spectra of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 21. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 24. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Navigating the Challenges of 6-Iodouridine Solubility: A Technical Support Guide
Welcome to the technical support center for 6-Iodouridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may encounter challenges related to its solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow. This guide is structured to address common issues in a direct question-and-answer format, supplemented with detailed protocols and visual aids to ensure clarity and reproducibility.
Understanding this compound: Key Physicochemical Properties
This compound is a pyrimidine nucleoside analog with significant potential in various research fields, including antiviral drug development and as a potential radiosensitizer. However, its experimental utility can be hampered by its solubility characteristics. Before delving into troubleshooting, it is crucial to understand the fundamental properties of this compound.
| Property | Data | Source |
| Molecular Formula | C₉H₁₁IN₂O₆ | [1] |
| Molecular Weight | 370.10 g/mol | [1] |
| Appearance | Pale yellow powder | [2] |
| Aqueous Stability | Sufficiently stable in aqueous solution at room temperature.[3] | [3] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when working with this compound.
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high capacity to dissolve the compound, allowing for the creation of a concentrated stock that can be diluted into aqueous buffers or cell culture media for experiments. A solubility of up to 125 mg/mL in DMSO has been reported, which may require ultrasonication to achieve full dissolution.[4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. It occurs because the compound is forced out of the highly soluble DMSO environment and into the less soluble aqueous environment too quickly.
To prevent this, follow these key principles:
-
Slow, Stepwise Dilution: Add the DMSO stock solution dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This gradual introduction helps to disperse the compound and avoid localized high concentrations that lead to precipitation.
-
Lower Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound.
-
Maintain a Low Final DMSO Concentration: For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is sufficiently stable in aqueous solutions at room temperature for typical experimental durations.[3] However, its stability is temperature-dependent. Studies have shown that thermal degradation can occur at elevated temperatures (60-80°C), leading to hydrolysis of the N-glycosidic bond.[3] Therefore, for long-term storage, it is best to store aqueous solutions at 4°C and for extended periods, as frozen aliquots at -20°C or -80°C.
Q4: My this compound solution has turned slightly yellow. Is it still usable?
A4: A color change to yellow or brown can be an indicator of chemical degradation, possibly due to oxidation or photodegradation. It is recommended to discard the solution and prepare a fresh batch from powder to ensure the integrity of your experimental results. Always store this compound solutions protected from light.[5]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving common solubility and stability issues.
Issue 1: this compound Powder Will Not Dissolve in the Intended Solvent
-
Potential Cause 1: Incorrect Solvent Choice.
-
Solution: For high-concentration stock solutions, use anhydrous (dry) DMSO. For lower concentrations, aqueous solutions can be used, but solubility is limited.
-
-
Potential Cause 2: Insufficient Solubilization Effort.
-
Solution: After adding the solvent, vortex the solution vigorously. If undissolved particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution. Always visually inspect the solution to ensure it is clear before use.
-
-
Potential Cause 3: Poor Quality or Degraded Compound.
-
Solution: Ensure you are using a high-purity this compound. If the powder appears discolored or clumpy, it may have degraded. It is best to use a fresh vial.
-
Issue 2: Precipitation in the DMSO Stock Solution Upon Storage
-
Potential Cause 1: Absorption of Water.
-
Solution: DMSO is hygroscopic and readily absorbs moisture from the air, which can decrease the solubility of the compound. Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.
-
-
Potential Cause 2: Supersaturation.
-
Solution: If you created a very high concentration stock, it may be supersaturated and prone to precipitation over time, especially with temperature fluctuations. If precipitation occurs, gently warm the vial to 37°C and vortex to redissolve. Consider preparing a slightly lower concentration stock for better long-term stability.
-
Issue 3: Inconsistent Experimental Results
-
Potential Cause 1: Degradation of this compound in Solution.
-
Solution: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation. Prepare single-use aliquots of your stock solution and thaw a fresh aliquot for each experiment. Store aliquots at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months), protected from light.
-
-
Potential Cause 2: Inaccurate Concentration Due to Incomplete Dissolution.
-
Solution: Always ensure your stock solution is fully dissolved and homogenous before making dilutions. Visually inspect for any particulate matter.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 370.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh 37.01 mg of this compound powder and transfer it to a sterile amber vial.
-
Dissolve: Add 1 mL of anhydrous DMSO to the vial.
-
Mix: Vortex the solution vigorously for 2-3 minutes.
-
Aid Solubilization (if necessary): If the powder is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes or sonicate for 5 minutes. Vortex again until the solution is completely clear.
-
Aliquot and Store: Dispense the 100 mM stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 1 mM intermediate solution. Vortex gently.
-
-
Prepare Final Working Solution:
-
Add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed cell culture medium to achieve a final concentration of 100 µM.
-
Alternatively (for smaller volumes): Add 1 µL of the 1 mM intermediate solution to 99 µL of pre-warmed cell culture medium in the well of a culture plate.
-
-
Mix Thoroughly: Gently mix the final working solution before adding it to your cells.
-
Use Immediately: It is best to prepare the final working solution fresh for each experiment.
Visualization of Experimental Workflows
Workflow for Preparing and Using this compound Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Decision Tree for this compound Precipitation
Caption: Decision tree for troubleshooting precipitation.
References
- Jakubowska, M., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2471–2481. [Link]
- PubChem. (n.d.). Iodouridine. National Center for Biotechnology Information.
- Jakubowska, M., Zdrowowicz, M., & Rak, J. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2471-2481. [Link]
- ResearchGate. (n.d.). Chemical structure of 5-iodo-2'-deoxyuridine, 6-iodo-2'-deoxyuridine, and this compound.
- Illumina. (n.d.). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
- Szinicz, L., & Weger, N. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 62(2-3), 224–226. [Link]
- ResearchGate. (n.d.). Kinetic Solubility Measurements in Phosphate-Buffered Saline.
- PubChem. (n.d.). Idoxuridine. National Center for Biotechnology Information.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Wikipedia. (n.d.). Phosphate-buffered saline.
- Earl, P. L., & Moss, B. (2001). Preparation of Cell Cultures and Vaccinia Virus Stocks. Current Protocols in Molecular Biology, Chapter 16, Unit 16.16. [Link]
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
- PubChem. (n.d.). Solubility (phosphate buffered saline). National Center for Biotechnology Information.
- ResearchGate. (n.d.). How to make working concentrations of a drug if diluted in endotoxin free water?
- MP Biomedicals. (n.d.). 5-Iodo-2'-Deoxyuridine.
- Wang, K., Kassis, A. I. (2007). DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Applied Radiation and Isotopes, 65(3), 351-355. [Link]
- ResearchGate. (n.d.). DMSO Increases Radioiodination Yield of Radiopharmaceuticals.
- ResearchGate. (n.d.). Temperature dependence of stability constants of the iodine-iodide-amylose complexes.
- ResearchGate. (n.d.). Temperature dependent thermophysical investigations of uridine nucleoside in aqueous-lysine solutions at different temperatures.
- Interchim. (n.d.). Phosphate Buffered Saline (PBS).
- Shikov, A. N., et al. (2021). Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues. Molecules, 26(3), 558. [Link]
- Wikipedia. (n.d.). Deuterated DMSO.
- Vivantis Technologies Sdn Bhd. (n.d.). Phosphate Buffered Saline (PBS).
Sources
- 1. Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Times for 6-Iodouridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Iodouridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic protocols, with a specific focus on reaction time. We will delve into common experimental challenges, provide robust troubleshooting strategies, and offer detailed protocols to enhance your reaction efficiency and yield.
Section 1: Understanding the Core Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and effective route involves a directed ortho-metalation (DoM) strategy. This pathway can be broken down into four key stages: protection of the ribose hydroxyls, lithiation at the C6 position, quenching with an iodine source, and final deprotection. Understanding this workflow is the first step in effective troubleshooting.
The overall process is visualized in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Category 1: Low or No Product Formation
Q: My reaction has failed, and I have little to no desired product. What are the most likely causes?
A: A complete reaction failure typically points to a critical issue in the C6-Lithiation step (Stage 2). This is the most sensitive part of the synthesis.
-
Cause 1: Inactive Lithium Diisopropylamide (LDA). LDA is a very strong, non-nucleophilic base, but it is highly sensitive to moisture and air. Commercially available solutions can degrade over time, and improperly prepared or stored LDA will be ineffective.
-
Solution: Use a freshly opened bottle of commercial LDA or titrate your LDA solution before use to confirm its molarity. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Cause 2: Poor Quality Reagents/Solvents. The presence of water or other protic impurities in your starting material (protected uridine) or solvent (THF) will quench the LDA and the lithiated intermediate.[1]
-
Solution: Dry the protected uridine under high vacuum before use. Use anhydrous THF, preferably freshly distilled from a suitable drying agent like sodium/benzophenone or passed through a solvent purification system.
-
-
Cause 3: Incorrect Temperature Control. The lithiated intermediate is unstable at higher temperatures. The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard).
-
Solution: Ensure your reaction vessel is well-insulated and the temperature is monitored throughout the addition and stirring phases. Do not let the reaction warm up at any point before the iodine quench.
-
Q: The reaction is very slow or appears incomplete, with significant starting material remaining. How can I improve the conversion rate?
A: Incomplete conversion suggests that the reaction conditions are suboptimal but not entirely wrong.
-
Cause 1: Insufficient Reaction Time. Both the lithiation and iodination steps require adequate time for completion. A common protocol involves stirring with LDA for 1 hour, followed by stirring for an additional 5 hours after the addition of iodine.[1]
-
Solution: The most direct way to optimize this is to perform a time-course study. Take aliquots from the reaction mixture at different time points (e.g., 1, 3, 5, and 7 hours post-iodine addition), quench them separately, and analyze the conversion by TLC or LC-MS. See Protocol 1 for a detailed methodology.
-
-
Cause 2: Stoichiometry of LDA. While a slight excess of LDA is often used (e.g., 2.2 equivalents), too little will result in incomplete deprotonation of the C6 position, and a large excess can potentially lead to side reactions.
-
Solution: Based on the purity of your starting material and the accurate molarity of your LDA, ensure you are using the correct stoichiometry. If conversion is low, a small, incremental increase in the amount of LDA (e.g., from 2.2 to 2.5 equivalents) may be beneficial.
-
Category 2: Poor Yield and Impurities
Q: My conversion looks good on TLC, but my final isolated yield is low. Where could I be losing my product?
A: Low isolated yield despite good conversion points to issues during the workup, purification, or product instability.
-
Cause 1: Product Instability. While this compound is more stable in aqueous solution than its deoxy counterpart (6-Iodo-2'-deoxyuridine), it can still be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures.[1][2]
-
Solution: During the aqueous workup, ensure the use of buffered solutions (e.g., saturated aqueous NaHCO₃) to neutralize any acid.[1] Avoid excessive heating during solvent evaporation; use a rotary evaporator at moderate temperatures (e.g., <40 °C).
-
-
Cause 2: Inefficient Extraction. The polarity of this compound and its protected intermediates means that careful selection of extraction solvents is necessary.
-
Solution: Use a robust organic solvent for extraction, such as Ethyl Acetate (AcOEt).[1] Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery from the aqueous layer.
-
-
Cause 3: Loss During Chromatography. The product can be lost on the column if the wrong stationary or mobile phase is used.
-
Solution: Silica gel chromatography is standard. A gradient elution system, for example, starting with a less polar mixture and gradually increasing polarity (e.g., Hexane/AcOEt or CHCl₃/EtOH), can provide good separation.[1] Ensure the product is not degrading on the silica; this can be tested by spotting a pure fraction on a TLC plate and letting it sit for an hour before eluting to see if new spots appear.
-
Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A: The presence of multiple spots indicates side reactions or incomplete reactions at various stages.
-
Side Product 1: Unreacted Starting Material. As discussed, this is a common issue.
-
Side Product 2: Deprotected Starting Material. If the deprotection step (Stage 4) is performed before the reaction is complete, you will see deprotected uridine.
-
Side Product 3: Degradation Products. If the lithiated intermediate warms up, it can decompose. Furthermore, this compound itself can degrade to 6-iodouracil under certain conditions.[2]
-
Solution: Strict temperature control is paramount. For analysis, comparing the spots to standards of uridine and 6-iodouracil (if available) can help in identification.
-
-
Side Product 4: Di-iodinated Species. While less common at the 6-position, over-iodination at other sites is a possibility if the reaction conditions are not well-controlled.
-
Solution: Use a controlled amount of iodine (typically 1.0 equivalent relative to the protected uridine).[1] Adding the iodine solution dropwise at -78 °C helps to control the local concentration and minimize side reactions.
-
Caption: A troubleshooting decision tree for this compound synthesis.
Section 3: Protocols for Reaction Time Optimization
To systematically improve your reaction times and yields, it is essential to conduct controlled optimization experiments.
Protocol 1: Time-Course Analysis of Iodination
This protocol allows you to determine the optimal reaction time for the iodination step (Stage 3) under your specific laboratory conditions.
Objective: To find the minimum time required to achieve maximum conversion after the addition of iodine.
Methodology:
-
Setup: Perform the synthesis up to the C6-Lithiation step (Stage 2) on a suitable scale (e.g., 1 mmol of protected uridine) in a round-bottom flask equipped with a magnetic stirrer and septum.
-
Parallel Quenching: Prepare four separate small vials, each containing the quenching solution (e.g., 0.5 mL of acetic acid).[1]
-
Initiate Iodination: At -78 °C, add the solution of iodine (1.0 mmol) in anhydrous THF to the main reaction flask. Start a timer immediately.
-
Time-Point Sampling:
-
At T = 1 hour, withdraw a small aliquot (e.g., 5% of the total reaction volume) from the main flask using a syringe and immediately add it to the first quenching vial.
-
Repeat this process at T = 3 hours, T = 5 hours, and T = 7 hours, adding the aliquots to the subsequent vials.
-
-
Workup: Process each of the four quenched aliquots identically. Perform a mini-extraction with ethyl acetate, wash with NaHCO₃ and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Analysis: Dissolve each crude sample in a small, fixed volume of solvent (e.g., 100 µL of methanol). Spot equal amounts of each sample on a single TLC plate. Develop the plate and visualize the spots. Compare the intensity of the product spot versus the starting material spot for each time point. For more quantitative results, analyze each sample by LC-MS or ¹H NMR with an internal standard.
Section 4: Data Interpretation
The results from your time-course analysis can be summarized to clearly identify the optimal reaction time.
Table 1: Hypothetical Results of Time-Course Analysis
| Time Point (Hours) | Starting Material Spot Intensity (TLC) | Product Spot Intensity (TLC) | Conversion (%) (by LC-MS) | Notes |
| 1 | High | Low | 35% | Reaction is clearly incomplete. |
| 3 | Medium | High | 85% | Significant conversion has occurred. |
| 5 | Very Low | Very High | >95% | Reaction appears to be complete. |
| 7 | Very Low | Very High | >95% | No significant improvement over 5 hours. Potential for slight degradation. |
Section 5: Mechanistic Insights
The synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM). The protecting group on the ribose hydroxyls is thought to coordinate with the lithium ion of LDA, positioning the base to selectively deprotonate the C6 position of the uracil ring, which is the most acidic proton on the ring. This forms a highly reactive 6-lithio intermediate. This intermediate then acts as a potent nucleophile, attacking the electrophilic iodine to form the C-I bond.
Caption: Simplified mechanism of the lithiation and iodination steps.
Understanding this mechanism underscores the importance of a strong, non-nucleophilic base and anhydrous conditions. Any protic source will destroy the lithiated intermediate before it has a chance to react with iodine, halting the synthesis.
References
- Szpetkowski, M., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
- ResearchGate. (2023). Synthesis of this compound 4. [Scientific Diagram]. [Link]
Sources
Technical Support Center: 6-Iodouridine (6-IU) Nascent RNA Assays
Welcome to the technical support guide for 6-Iodouridine (6-IU)-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the nuanced process of labeling and detecting newly synthesized RNA. The following question-and-answer format addresses common challenges, explains the underlying scientific principles, and provides validated protocols to ensure the integrity and reproducibility of your results.
Introduction: The "Why" of this compound Labeling
This compound (6-IU) is a halogenated analog of the nucleoside uridine. When introduced to cells, it is metabolized and incorporated into elongating RNA chains by RNA polymerases in place of uridine. This process effectively "tags" all newly transcribed RNA. The incorporated 6-IU can then be detected, most commonly using an antibody that recognizes the halogenated uridine, allowing for the specific visualization or isolation of the nascent transcriptome. This is distinct from other analogs like 5-Ethynyluridine (EU), which is detected via click chemistry[1][2][3], or 4-thiouridine (4sU), which can be biotinylated for enrichment[4][5].
Unlike transcription-inhibiting drugs, 6-IU at optimized concentrations acts as a passive label, providing a snapshot of transcriptional activity without significantly perturbing the cell's natural processes[6][7]. This makes it a powerful tool for studying dynamic changes in gene expression, RNA processing, and stability.
Section 1: Critical Failures - No Signal or Weak Signal
This is one of the most common and frustrating issues. A lack of signal suggests a failure at one or more critical steps in the workflow.
Q1: I performed my immunofluorescence experiment after 6-IU labeling, but I see no nuclear signal. What went wrong?
A1: A complete lack of signal points to a fundamental failure in labeling, detection, or visualization. Let's break down the likely culprits in a logical troubleshooting sequence.
Hypothesis 1: Inefficient 6-IU Incorporation The primary cause could be that insufficient 6-IU was incorporated into the nascent RNA for the antibody to detect.
-
Cell Health & Metabolism: Only metabolically active, healthy cells will efficiently take up and incorporate nucleoside analogs. Ensure your cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Concentration & Incubation Time: The optimal 6-IU concentration and labeling time are cell-type dependent. A concentration that is too low will result in a signal that is indistinguishable from background, while a concentration that is too high can induce cytotoxicity[8][9].
-
Actionable Step: Titrate your 6-IU concentration and incubation time. Start with the recommendations in the table below and perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to find the optimal window for your specific cells.
-
| Cell Type Category | Starting 6-IU Concentration | Starting Incubation Time | Key Considerations |
| Rapidly Dividing (e.g., HeLa, Jurkat) | 100-200 µM | 30-60 min | High metabolic rate allows for shorter incubation. Monitor for toxicity. |
| Adherent, Slower Dividing (e.g., Primary Fibroblasts) | 200-500 µM | 60-120 min | Slower uptake may require higher concentrations or longer times. |
| Sensitive/Primary Cells (e.g., Neurons) | 50-100 µM | 120-240 min | Prioritize cell viability. Lower concentrations for longer periods are often better. |
Hypothesis 2: Antibody Inaccessibility The 6-IU may be incorporated, but the antibody cannot physically access it within the dense nuclear environment. This is a common issue in immunofluorescence protocols.[10]
-
Fixation: The goal of fixation is to preserve the cellular structure and lock the labeled RNA in place. Formaldehyde is a common choice, but over-fixation can mask the 6-IU epitope[11][12].
-
Permeabilization: The cell and nuclear membranes must be permeabilized to allow antibody entry. Insufficient permeabilization is a frequent cause of signal failure.
-
Denaturation/Antigen Retrieval: Unlike BrdU incorporated into double-stranded DNA, which requires harsh acid (e.g., HCl) denaturation, RNA is single-stranded. Harsh acid treatments can degrade RNA and are often unnecessary. However, a gentle antigen retrieval step may be required to unmask the 6-IU epitope from associated proteins.
Hypothesis 3: Reagent Failure Your technique may be perfect, but a reagent has failed.
-
Antibody Activity: Ensure your primary antibody is validated for this application and stored correctly. Many anti-BrdU antibodies cross-react with 6-IU, but not all do so with high affinity[13][14]. Check the manufacturer's data sheet. The secondary antibody must be specific to the primary antibody's host species and conjugated to a functional fluorophore.
-
6-IU Stability: this compound can degrade, especially in solution at non-neutral pH or elevated temperatures[15]. Use freshly prepared solutions.
Workflow Diagram: Troubleshooting No Signal
Here is a logical flow for diagnosing the problem.
Caption: A troubleshooting decision tree for no-signal results.
Section 2: Signal Quality Issues - High Background
High background fluorescence obscures the specific signal, making data interpretation impossible. It can manifest as diffuse staining throughout the cell or as bright, non-specific puncta.
Q2: My images have high, non-specific background staining. How can I increase my signal-to-noise ratio?
A2: High background is typically caused by non-specific antibody binding or endogenous fluorescence. The key is to optimize your washing and blocking steps.[16][17]
-
Insufficient Blocking: The blocking step is designed to saturate non-specific binding sites on your sample. Using a serum from the same species as your secondary antibody is highly effective[11].
-
Actionable Step: Increase the blocking incubation time (e.g., from 30 minutes to 60-90 minutes at room temperature). Consider adding 0.1-0.3% Triton X-100 to your blocking buffer to reduce hydrophobic interactions.
-
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a primary cause of background issues.[17][18]
-
Actionable Step: Perform an antibody titration. Dilute your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) and your secondary antibody (e.g., 1:500, 1:1000, 1:2000) to find the concentration that provides the best signal with the lowest background. Incubating for longer (e.g., overnight at 4°C) with a more dilute antibody often yields cleaner results than a short, concentrated incubation.[16]
-
-
Inadequate Washing: Insufficient washing will fail to remove unbound antibodies.
-
Actionable Step: Increase the number and duration of your wash steps. Use a gentle wash buffer like PBS with 0.1% Tween-20 (PBST) and perform at least 3-5 washes of 5 minutes each after both primary and secondary antibody incubations.[17]
-
-
Autofluorescence: Some cell types or tissues have high levels of endogenous fluorescent molecules (e.g., FAD, NADH). Fixatives like glutaraldehyde can also induce autofluorescence[11].
-
Actionable Step: Always include an "unstained" control (cells that have been fixed and permeabilized but never exposed to antibodies) in your experiment. If you see high signal in this control, autofluorescence is the problem. You can try using a commercial autofluorescence quenching reagent or switch to a fluorophore in a different spectral range (e.g., far-red) where autofluorescence is often lower.
-
Comparison of Fixation & Permeabilization Methods
The choice of fixation and permeabilization reagents is critical and can significantly impact both signal strength and background. The goal is to preserve RNA integrity while allowing antibody access.[12][19][20]
| Method | Fixative | Permeabilization Agent | Pros | Cons |
| Crosslinking | 4% Paraformaldehyde (PFA) in PBS | 0.2-0.5% Triton X-100 in PBS | Excellent preservation of cellular morphology. Good for retaining soluble proteins and RNA.[12] | Can mask epitopes, potentially requiring an antigen retrieval step. Risk of over-fixation. |
| Solvent-Based | Ice-cold Methanol (-20°C) | Methanol acts as both fixative and permeabilizing agent. | Fast and simple. Can sometimes expose epitopes better than PFA. | Can alter protein conformation and may not retain all soluble components. Can dehydrate cells, affecting morphology.[12] |
| Gentle Permeabilization | 4% PFA in PBS | 0.01-0.05% Digitonin or Saponin | Preserves membrane integrity better than Triton X-100. Good for studying RNA associated with specific organelles.[19] | May not be sufficient for robust nuclear antibody penetration in all cell types. |
Section 3: Advanced Applications & Protocols
Beyond simple visualization, 6-IU can be used to isolate nascent RNA for downstream analysis like sequencing.
Q3: I want to perform RNA-Immunoprecipitation (RIP) to isolate 6-IU-labeled transcripts. What is a reliable protocol?
A3: RNA Immunoprecipitation (RIP) using a 6-IU specific antibody allows for the selective capture of newly synthesized RNA. This is a powerful technique to study the kinetics of transcription and RNA processing. The protocol requires careful handling to preserve RNA integrity.[21][22][23]
Protocol 1: Immunofluorescence Staining of 6-IU Labeled RNA
This protocol is optimized for adherent cells grown on coverslips.
-
Cell Seeding: Plate cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and reach 60-70% confluency.
-
6-IU Labeling: Add this compound to the culture medium to the desired final concentration (e.g., 200 µM). Incubate for the optimized duration (e.g., 60 minutes) at 37°C.
-
Wash: Gently aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Fixation: Add 500 µL of 4% PFA in PBS to each well. Incubate for 15 minutes at room temperature.
-
Wash: Wash twice with PBS for 5 minutes each.
-
Permeabilization: Add 500 µL of 0.3% Triton X-100 in PBS. Incubate for 10 minutes at room temperature.
-
Wash: Wash twice with PBS for 5 minutes each.
-
Blocking: Add 500 µL of blocking buffer (5% Normal Goat Serum, 0.1% Triton X-100 in PBS). Incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute your anti-BrdU/IU antibody in blocking buffer to its optimal concentration. Aspirate the blocking buffer and add 250 µL of the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Wash: Wash three times with PBST (0.1% Tween-20 in PBS) for 5 minutes each.
-
Secondary Antibody: Dilute your fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstain & Mount: Add a DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei. Wash once with PBS. Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Imaging: Image using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: 6-IU Nascent RNA Immunoprecipitation (RIP)
This protocol is a starting point and requires optimization for your specific RBP and cell type.[21][24][25]
-
Cell Labeling & Harvesting: Grow cells (e.g., two 15 cm plates to ~80% confluency). Label with 6-IU as optimized. Harvest cells by scraping into ice-cold PBS, pellet by centrifugation, and flash-freeze in liquid nitrogen.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Polysome Lysis Buffer supplemented with RNase and protease inhibitors. Incubate on ice for 15 minutes.
-
Lysate Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (cytoplasmic and nuclear lysate) to a new tube. This is your input sample.
-
Antibody-Bead Conjugation: While the lysate clarifies, wash Protein A/G magnetic beads with NT2 buffer. Resuspend the beads in NT2 buffer and add 5-10 µg of anti-BrdU/IU antibody (and a parallel IgG control). Incubate for 1-2 hours at 4°C with rotation.
-
Immunoprecipitation: Wash the antibody-conjugated beads twice with NT2 buffer to remove unbound antibody. Add 1 mL of the clarified cell lysate to the beads. Incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads extensively (5-6 times) with 1 mL of ice-cold NT2 buffer to remove non-specific binders.
-
RNA Elution & Purification: Resuspend the final bead pellet in 1 mL of TRIzol reagent. Extract and purify the RNA according to the manufacturer's protocol. Elute the final RNA pellet in nuclease-free water.
-
Downstream Analysis: The purified nascent RNA can be used for RT-qPCR to check for enrichment of specific transcripts or prepared for library construction and next-generation sequencing.
Workflow Diagram: 6-IU RNA Immunoprecipitation (RIP)
Caption: Overview of the this compound RIP-seq workflow.
References
- Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
- ibidi GmbH. (n.d.). Troubleshooting - Immunofluorescence Assays.
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- Samacoits, A., et al. (2021). Quantitative intracellular retention of delivered RNAs through optimized cell fixation and immuno-staining. bioRxiv.
- Ståhl, P. L., et al. (2022). Protecting RNA quality for spatial transcriptomics while improving immunofluorescent staining quality. Frontiers in Molecular Neuroscience.
- Bio-Rad. (n.d.). BrdU Antibodies Applications.
- Bio-Rad. (n.d.). BrdU Antibodies for Cell Proliferation Detection.
- Palozola, K. C., Donahue, G., & Zaret, K. S. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols.
- Hocq, R., et al. (2020). A technical review and guide to RNA fluorescence in situ hybridization. WIREs Developmental Biology.
- Craft, J., et al. (2023). Optimized protocol for whole-mount RNA fluorescent in situ hybridization using oxidation-mediated autofluorescence reduction on mouse embryos. ResearchGate.
- Mumbach, M. R., et al. (2023). Single-cell nascent RNA sequencing using click-chemistry unveils coordinated transcription. bioRxiv.
- Palozola, K. C., Donahue, G., & Zaret, K. S. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols.
- Zhu, P., et al. (2022). Comparative analysis of nascent RNA sequencing methods and their applications in studies of cotranscriptional splicing dynamics. Plant Communications.
- Liboska, R., et al. (2012). Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity. PLOS ONE.
- Zdrowowicz, M., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- Creative Diagnostics. (n.d.). Ribonucleoprotein Immunoprecipitation (RIP) Protocol.
- Gagliardi, M., & Matarazzo, M. R. (2020). Effective identification of RNA-binding proteins using RNA Immunoprecipitation. protocols.io.
- Liboska, R., et al. (2012). Most anti-BrdU antibodies react with 2'-deoxy-5-ethynyluridine -- the method for the effective suppression of this cross-reactivity. PLOS ONE.
- Keene, J. D., et al. (2011). Ribonucleoprotein Immunoprecipitation (RIP) Analysis. Methods in Molecular Biology.
- St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting.
- Zdrowowicz, M., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- Gahan, J. M., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv.
- protocols.io. (2021). Nascent RNA 4sU labelling and enrichment.
- Ligasová, A., et al. (2015). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences.
- PUCK, T. T., & KAO, F. T. (1987). Correlation of cytotoxicity with elimination of iodine-125 from nude mice inoculated with prelabeled human melanoma cells. Proceedings of the National Academy of Sciences.
- ResearchGate. (2018). Nascent RNA 4sU labelling and enrichment.
- Carl ROTH GmbH + Co. KG. (n.d.). User Manual RNA Labeling Kit.
- ResearchGate. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts.
Sources
- 1. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of cytotoxicity with elimination of iodine-125 from nude mice inoculated with prelabeled human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Idoxuridine | 54-42-2 [chemicalbook.com]
- 10. ibidi.com [ibidi.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. sinobiological.com [sinobiological.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Frontiers | Protecting RNA quality for spatial transcriptomics while improving immunofluorescent staining quality [frontiersin.org]
- 21. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Effective identification of RNA-binding proteins using RNA Immunoprecipitation [protocols.io]
- 25. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with 6-Iodouridine instability at ambient temperatures
A Guide for Researchers on Handling and Troubleshooting Instability at Ambient Temperatures
Welcome to the technical support center for 6-Iodouridine. As Senior Application Scientists, we understand that handling sensitive reagents is critical to experimental success. This compound is a valuable compound for various research applications; however, its inherent instability, particularly in aqueous solutions at ambient temperatures, can be a significant source of experimental variability and failure.
This guide is designed to provide you with the expertise and field-proven insights needed to mitigate these challenges. We will delve into the chemical basis of its degradation, provide robust protocols for handling and storage, and offer a logical framework for troubleshooting common issues.
Section 1: Frequently Asked Questions - The Chemistry of Instability
This section addresses the fundamental questions regarding the stability of this compound. Understanding the mechanism of degradation is the first step toward preventing it.
Q1: I'm observing inconsistent results with my this compound experiments. Why is this compound considered unstable?
The primary cause of this compound instability in solution is its susceptibility to hydrolysis of the N-glycosidic bond—the link between the uracil base and the ribose sugar.[1][2] This chemical breakdown is significantly accelerated in aqueous environments and at ambient or elevated temperatures.[3][4]
The presence of the iodine atom at the C6 position of the pyrimidine ring makes the compound susceptible to hydrolysis.[2] This process cleaves the molecule, resulting in the formation of two primary degradation products: 6-iodouracil (6IU) and 6-hydroxyuridine (6OHUrd) .[2] These degradants will not possess the same biological or chemical activity as the parent compound, leading to a loss of efficacy in your experiments and causing inconsistent or negative results.
It is crucial to distinguish this compound (6IUrd) from its deoxy- counterpart, 6-iodo-2'-deoxyuridine (6IdU). 6IdU is exceptionally unstable in water, with hydrolysis occurring within seconds at room temperature.[1][5] this compound is comparatively more stable due to electronic and steric effects from the 2'-hydroxy group on the ribose moiety, but it still requires careful handling to prevent degradation.[1][4][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in 6-Iodouridine detection
Welcome to the technical support center for 6-Iodouridine (6-IU) based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and improve the signal-to-noise ratio in your 6-IU detection experiments, ensuring data of the highest quality and reliability.
Introduction to this compound (6-IU)
This compound is a halogenated analog of the nucleoside uridine. It can be metabolically incorporated into newly synthesized RNA, serving as a powerful tool for tracking RNA transcription, turnover, and localization.[1] Detection is typically achieved using antibodies specific to 6-IU, enabling a range of applications from cellular imaging to transcriptome-wide sequencing. However, achieving a high signal-to-noise ratio can be challenging. This guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound based assays?
A: The core principle is metabolic labeling.[2] 6-IU is introduced to cells or organisms and is incorporated into elongating RNA chains by RNA polymerases during transcription. This "tagging" of nascent RNA allows for its subsequent detection and isolation using a 6-IU specific antibody.
Q2: What are the primary applications of 6-IU labeling?
A: 6-IU labeling is versatile and can be used for:
-
Visualizing newly transcribed RNA: via immunofluorescence (IF) to study the spatial dynamics of transcription.
-
Isolating nascent RNA: through RNA immunoprecipitation (RIP) for subsequent analysis like RT-qPCR or sequencing (6-IU-seq).[3]
-
Measuring RNA stability and turnover: by performing pulse-chase experiments.
Q3: Is this compound stable in aqueous solutions?
A: While 6-iodo-2'-deoxyuridine (6IdU) has been shown to be unstable in aqueous solutions, this compound (6IUrd) is sufficiently stable for use in cell culture experiments at room temperature.[4][5][6][7] However, prolonged storage in solution, especially at elevated temperatures, should be avoided to prevent degradation.[5][6]
Q4: What is "signal-to-noise ratio" in the context of 6-IU detection?
A: The signal-to-noise ratio (SNR) is a measure of the strength of the specific signal (detection of incorporated 6-IU) relative to the background noise (non-specific signals).[8] A high SNR is crucial for accurate data interpretation. You can improve your SNR by either increasing the signal or decreasing the noise.[9]
Troubleshooting Guides
This section is organized by common experimental workflows. Each addresses specific problems with potential causes and actionable solutions.
Part 1: Metabolic Labeling & Sample Preparation
A successful 6-IU experiment begins with efficient and specific labeling of the target RNA.
Issue 1: Low or No 6-IU Signal
-
Potential Cause 1: Inefficient 6-IU Incorporation.
-
Solution: Optimize the concentration of 6-IU and the labeling time. Cell type, metabolic rate, and experimental goals will dictate the optimal conditions. Create a titration curve to determine the ideal concentration and a time-course experiment to find the optimal labeling duration.[10]
-
-
Potential Cause 2: Cell Health and Density.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may have altered metabolic activity, leading to reduced 6-IU uptake and incorporation.[11]
-
-
Potential Cause 3: Inadequate Fixation.
Issue 2: High Background from Sample Preparation
-
Potential Cause 1: Autofluorescence.
-
Potential Cause 2: RNA/DNA Contamination.
Part 2: Immunofluorescence (IF) Troubleshooting
Visualizing the subcellular localization of newly transcribed RNA is a key application of 6-IU labeling.
Issue 1: High Non-Specific Background Staining
-
Potential Cause 1: Suboptimal Antibody Concentration.
-
Potential Cause 2: Ineffective Blocking.
-
Potential Cause 3: Inadequate Washing.
-
Potential Cause 4: Cross-Reactivity of Secondary Antibody.
-
Solution: Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically.[17] Consider using a pre-adsorbed secondary antibody.
-
Issue 2: Weak or No Specific Signal
-
Potential Cause 1: Low Primary Antibody Affinity/Concentration.
-
Potential Cause 2: Incompatible Primary and Secondary Antibodies.
-
Solution: Verify that the secondary antibody is designed to detect the host species and isotype of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[13]
-
-
Potential Cause 3: Photobleaching.
-
Solution: Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium.[12]
-
Part 3: RNA Immunoprecipitation (RIP) Troubleshooting
Isolating 6-IU labeled RNA is the first step for many downstream applications.
Issue 1: Low Yield of Immunoprecipitated RNA
-
Potential Cause 1: Inefficient Immunoprecipitation.
-
Solution: Optimize the amount of antibody and protein A/G beads used. Ensure sufficient incubation time with gentle rotation to allow for antibody-antigen binding.
-
-
Potential Cause 2: Poor Antibody Quality.
-
Solution: Use a RIP-validated antibody. Not all antibodies that work in other applications are suitable for RIP.[22]
-
-
Potential Cause 3: RNase Contamination.
-
Solution: Maintain an RNase-free environment. Use RNase-free reagents and consumables, and add RNase inhibitors to your buffers.[15]
-
Issue 2: High Background (Non-specific RNA binding)
-
Potential Cause 1: Non-specific Binding to Beads.
-
Solution: Pre-clear your lysate by incubating it with protein A/G beads before adding the primary antibody. This will reduce the amount of proteins and RNA that non-specifically bind to the beads.
-
-
Potential Cause 2: Insufficient Washing.
-
Solution: Optimize the wash steps after immunoprecipitation. Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing the salt concentration).
-
-
Potential Cause 3: Antibody Cross-Reactivity.
-
Solution: Ensure the antibody used is highly specific for this compound and does not cross-react with other cellular components.[23] Perform a negative control immunoprecipitation with a non-specific IgG antibody of the same isotype.
-
Part 4: 6-IU Sequencing (6-IU-seq) Troubleshooting
Sequencing of 6-IU labeled RNA can provide a snapshot of the nascent transcriptome.
Issue 1: Sequencing Library Preparation Artifacts
-
Potential Cause 1: Enzymatic Fragmentation Bias.
-
Potential Cause 2: Low-quality Input RNA.
-
Solution: Ensure the immunoprecipitated RNA is of high purity and integrity before proceeding with library preparation. Assess RNA quality using a Bioanalyzer or similar instrument. The A260/280 ratio should be between 1.8 and 2.0, and the A260/230 ratio should be greater than 1.5.[16]
-
Issue 2: High Percentage of Ribosomal RNA (rRNA) Reads
-
Potential Cause 1: Inefficient rRNA Depletion.
-
Solution: If your goal is to analyze mRNA, ensure that your rRNA depletion step is efficient. Consider using a commercially available rRNA depletion kit that is compatible with your sample type.
-
-
Potential Cause 2: High Rate of rRNA Synthesis.
-
Solution: In actively growing cells, a large proportion of newly synthesized RNA is rRNA. This is expected. Your downstream bioinformatic analysis should account for this.
-
Data Presentation & Protocols
Table 1: Recommended Starting Concentrations for Reagents
| Reagent | Application | Recommended Starting Concentration | Optimization Range |
| This compound | Metabolic Labeling | 100 µM | 10-500 µM |
| Anti-6-IU Primary Antibody | Immunofluorescence | 1:500 dilution | 1:100 - 1:2000 |
| Anti-6-IU Primary Antibody | RNA Immunoprecipitation | 5 µg per IP | 1-10 µg per IP |
| Fluorescent Secondary Antibody | Immunofluorescence | 1:1000 dilution | 1:500 - 1:2000 |
| Tween-20 | Wash Buffers | 0.05% (v/v) | 0.05% - 0.1% (v/v) |
| BSA | Blocking Buffer (IF) | 3% (w/v) | 1-5% (w/v) |
Protocol 1: Basic Immunofluorescence Staining for 6-IU
-
Metabolic Labeling: Culture cells with this compound at the optimized concentration and duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate with anti-6-IU antibody diluted in blocking buffer overnight at 4°C.[19]
-
Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.[20]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Final Washes: Repeat step 6.
-
Mounting: Mount coverslips with a mounting medium containing DAPI and an anti-fade agent.
-
Imaging: Image using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Basic RNA Immunoprecipitation (RIP) for 6-IU
-
Metabolic Labeling: Label cells with this compound.
-
Cell Lysis: Harvest cells and lyse in a RIP buffer containing RNase inhibitors.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-6-IU antibody and incubate overnight at 4°C.
-
Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-RNA complexes.
-
Washing: Pellet the beads and wash multiple times with high-salt and low-salt wash buffers to remove non-specific binders.
-
Elution and RNA Purification: Elute the RNA from the beads and purify using a standard RNA extraction method (e.g., TRIzol).
-
Downstream Analysis: The purified RNA is now ready for RT-qPCR, microarray, or sequencing.
Visualizations
Experimental Workflow for 6-IU Detection
Caption: A generalized workflow for the detection of metabolically labeled this compound in RNA.
Troubleshooting Logic for High Background in Immunofluorescence
Caption: A decision tree for troubleshooting high background in 6-IU immunofluorescence experiments.
References
- Štefan, R., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B.
- Štefan, R., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PMC.
- Štefan, R., et al. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ResearchGate.
- LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol.
- Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments.
- Scite. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Tanaka, N., et al. (2020). Sequencing Artifacts Derived From a Library Preparation Method Using Enzymatic Fragmentation. PubMed.
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- Nicoya Lifesciences. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
- Imam, S. A. (2017). What's the best way to avoid non-specific binding of the antibody during immunofluorescence? ResearchGate.
- MBL Life Science. (n.d.). How to reduce non-specific reactions.
- Bio-Rad Laboratories. (2021). Quick Tips: Optimizing the Blocking Step in Western Blotting. YouTube.
- Precision Biosystems. (2023). Optimal number of washing steps for western blotting.
- ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays.
- Guallar, D., et al. (2020). An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro. PubMed.
- Tanaka, N., et al. (2020). Sequencing artifacts derived from a library preparation method using enzymatic fragmentation. PMC.
- Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
- Guallar, D., et al. (2020). An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro. PMC.
- Precision Biosystems. (2022). Improve Western Blotting results by performing all washing steps at 4 degrees.
- St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting.
- Tanaka, N., et al. (2020). Sequencing artifacts derived from a library preparation method using enzymatic fragmentation. ResearchGate.
- Tanaka, N., et al. (2020). Sequencing artifacts derived from a library preparation method using enzymatic fragmentation. PLOS One.
- Kleiner, R. E. (n.d.). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. PMC.
- Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability.
- Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube.
- EpiGenie. (n.d.). EpiGenie Guide: Rna Immunoprecipitation (RIP) and Beyond.
- Guallar, D., et al. (2020). (PDF) An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro. ResearchGate.
- Illumina. (n.d.). ILLUMINA NGS BEST PRACTICES AND RECOMMENDATIONS DNA/RNA Isolation.
- Schoos, A. M. M., et al. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned? PMC.
- Tambur, A. R., et al. (2020). Validation and cross-reactivity pattern assessment of monoclonal antibodies used for the screening of donor-specific IgG antibody subclasses in transplant recipients. PubMed.
- Hida, A., et al. (2017). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. NIH.
- Dolken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC.
- Tsurui, M., et al. (n.d.). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH.
- [No authors listed]. (n.d.). [Improvement of SNR When Adding X-ray Images with Different SNRs]. PubMed.
- Chemistry For Everyone. (2025). How Can You Improve The Signal-to-noise Ratio In EDS?. YouTube.
- Rymond, B. C. (n.d.). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. PMC.
- Belotto, N., et al. (1991). Determination of 2'-deoxy-5-iodouridine and its metabolite 5-iodouracil by high-performance liquid chromatography with ultraviolet absorbance detection in human serum. PubMed.
- Al-Qurain, A. A., et al. (2022). Evaluating pharmacists' knowledge, attitude, and practices toward amiodarone cross-reactivity with iodine: a cross-sectional pilot study. NIH.
- Thorne, N., et al. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
- Taleei, R., et al. (2017). Enhancement of IUdR Radiosensitization by Low-Energy Photons Results from Increased and Persistent DNA Damage. PMC.
Sources
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. ibidi.com [ibidi.com]
- 15. An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotech.ufl.edu [biotech.ufl.edu]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 19. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 20. researchgate.net [researchgate.net]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. sysy.com [sysy.com]
- 23. Validation and cross-reactivity pattern assessment of monoclonal antibodies used for the screening of donor-specific IgG antibody subclasses in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sequencing artifacts derived from a library preparation method using enzymatic fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sequencing artifacts derived from a library preparation method using enzymatic fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
common pitfalls in 6-Iodouridine experiments and how to avoid them
Welcome to the technical support center for 6-Iodouridine (6-IU). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of working with this powerful but sensitive nucleoside analog. This resource is designed to address common challenges, from basic handling to troubleshooting complex experimental outcomes, ensuring the integrity and success of your research.
Core Concepts & Pre-Experimental Considerations
This compound is a uridine analog used in various biochemical and cellular applications, including metabolic labeling of RNA and protein-RNA photocrosslinking studies.[1][2] Its utility stems from the heavy iodine atom, which can be exploited for structural biology, and its photoreactive properties. However, the C-I bond and the N-glycosidic bond are sources of instability, which is the root of many experimental pitfalls.
A critical distinction must be made between This compound (6IUrd) and its deoxy counterpart, 6-iodo-2′-deoxyuridine (6IdU) . While structurally similar, their stability in aqueous solutions is dramatically different. 6IdU is highly unstable, undergoing rapid hydrolysis of the N-glycosidic bond within seconds at room temperature.[3][4][5] In contrast, this compound (6IUrd), the subject of this guide, is sufficiently stable for experimental use at room temperature but is still susceptible to degradation under certain conditions (e.g., elevated temperatures, prolonged light exposure).[3][5][6]
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions researchers have when working with this compound.
Q1: How should I store solid this compound and its stock solutions? A: Proper storage is critical to prevent degradation. Follow these guidelines strictly.
| Form | Storage Temperature | Conditions | Rationale |
| Solid Powder | -20°C | Tightly sealed container, protected from light, in a dry environment. | Prevents photodegradation and hydrolysis from absorbed moisture.[6][7][8] |
| DMSO Stock | -20°C or -80°C | Small, single-use aliquots in amber vials or tubes wrapped in foil. | Minimizes freeze-thaw cycles and light exposure, which accelerate degradation.[9] |
| Aqueous Solution | Not Recommended | Prepare fresh immediately before use. Do not store. | 6-IU is susceptible to hydrolysis in aqueous buffers. Storing for even a day is not recommended.[3][8] |
Q2: My this compound DMSO stock solution looks yellow/brown. Can I still use it? A: No. A color change is a clear indicator of chemical degradation, likely due to oxidation or photodegradation.[9] You should discard the solution and prepare a fresh stock from the solid compound. Using a degraded solution will lead to inconsistent and uninterpretable results.
Q3: I see a precipitate in my DMSO stock after thawing. What should I do? A: This can happen if the compound was supersaturated or if the DMSO absorbed moisture. Gently warm the solution to 37°C and vortex thoroughly to redissolve the precipitate.[10] To prevent this, ensure you use anhydrous DMSO for stock preparation and store in tightly sealed, single-use aliquots.[10]
Q4: What are the primary safety precautions for handling this compound? A: this compound should be handled as a hazardous substance. It may cause genetic defects and irritation to the skin, eyes, and respiratory system.[11][12] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7][13] Handle the solid powder in a chemical fume hood to avoid inhaling dust.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Inconsistent or No RNA Labeling
You observe low or highly variable incorporation of 6-IU into newly transcribed RNA.
-
Possible Cause 1: Degraded this compound. This is the most common pitfall. If the compound has degraded before or during the experiment, it cannot be incorporated by RNA polymerases.
-
Solution: Always use a freshly prepared aqueous solution of 6-IU from a properly stored DMSO stock. Run a quality control check on your stock solution using HPLC if you suspect degradation (see Protocol section). The appearance of new peaks or a diminished main peak compared to a standard confirms degradation.[3][5]
-
-
Possible Cause 2: Suboptimal Labeling Concentration. The optimal concentration of 6-IU can vary significantly between cell types and depends on the activity of nucleoside salvage pathways.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Titrate 6-IU across a range (e.g., 10 µM to 500 µM) and measure incorporation. For guidance on concentrations used for similar analogs, protocols for 4-thiouridine (4sU) often use concentrations around 200 µM for a 1-hour labeling period.[14]
-
-
Possible Cause 3: Cytotoxicity. At high concentrations or with prolonged incubation, 6-IU can be cytotoxic, leading to a shutdown of transcription and other cellular processes.[15]
-
Solution: Assess cell viability in parallel with your labeling experiment using an assay like MTT or Trypan Blue exclusion. If toxicity is observed, reduce the 6-IU concentration or shorten the labeling time.[16]
-
Troubleshooting Flowchart: Degradation Issues
Use this flowchart to diagnose problems related to this compound stability.
Caption: General workflow for metabolic RNA labeling with this compound.
Protocol 2: Quality Control of this compound via HPLC
This protocol, adapted from methodologies used to study nucleoside stability, can be used to verify the integrity of your 6-IU stock. [3][5]
-
Sample Preparation: Dilute a small amount of your this compound DMSO stock in the mobile phase (e.g., phosphate buffer:acetonitrile) to a final concentration suitable for UV detection (e.g., ~100 µM).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic solvent like acetonitrile is typical.
-
Detection: Monitor the elution profile using a UV detector set to the absorbance maximum of this compound (~284 nm). [8]5. Analysis: A pure, undegraded sample will show a single major peak at a characteristic retention time. The presence of additional peaks, particularly an early-eluting peak corresponding to the more polar 6-Iodouracil base, indicates hydrolysis of the N-glycosidic bond. [3]
References
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5905, Idoxuridine. [Link]
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Falkiewicz, K., et al. (2023). Supporting Information: Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. Amazon S3. [Link]
- Falkiewicz, K., et al. (2023). Chemical structure of 5-iodo-2'-deoxyuridine, 6-iodo-2'-deoxyuridine, and this compound.
- JoVE. (2014).
- Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling. PMC. [Link]
- Warner, K. D., et al. (2014).
- Saffhill, R., & Hume, W. J. (1986).
- ResearchGate. (2023). Synthesis of this compound 4.
- Carl ROTH. User Manual RNA Labeling Kit. [Link]
- Geyer, H., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Hida, N., et al. (2020). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. PubMed. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed. [Link]
- Evans, M. J., et al. (2022). An Optimized Enzyme-Nucleobase Pair Enables In Vivo RNA Metabolic Labeling with Improved Cell-Specificity. eScholarship. [Link]
- Hida, N., et al. (2020). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. PMC. [Link]
- ScienceLab.com. (2005).
- Fischer, P. H., et al. (1981). Modulation of the metabolism and cytotoxicity of iododeoxyuridine by 5'-amino-5'-deoxythymidine. PubMed. [Link]
- Geyer, H., et al. (2004). A novel strategy for the identification of protein–DNA contacts by photocrosslinking and mass spectrometry. Nucleic Acids Research. [Link]
- Gulyás, S., & Szabó, L. (1975). Problems associated with the labelling of RNA with radioactive precursors in vivo. PubMed. [Link]
- Glembockyte, V., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Publishing. [Link]
- O'Brien, P. (2014).
- Ligasová, A., et al. (2015). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs. PMC. [Link]
Sources
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. aksci.com [aksci.com]
- 14. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of the metabolism and cytotoxicity of iododeoxyuridine by 5'-amino-5'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Radiosensitizing Effect of 6-Iodouridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 6-Iodouridine (6-IUrd) radiosensitization strategies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting solutions, and validated protocols. Our goal is to help you navigate the complexities of your experiments and maximize the therapeutic potential of this compound.
Section 1: Critical Considerations & Frequently Asked Questions (FAQs)
This section addresses the most fundamental and critical questions researchers face when beginning work with 6-iodinated nucleosides.
Q1: We are planning to use this compound as a radiosensitizer. However, we've seen references to both this compound (6-IUrd) and 6-Iodo-2'-deoxyuridine (6-IdU). Are they interchangeable?
A1: No, they are absolutely not interchangeable, and this is a critical point for experimental success. While both are structurally similar, their stability in aqueous solutions is dramatically different.
-
6-Iodo-2'-deoxyuridine (6-IdU): This compound is highly unstable in aqueous solutions, such as cell culture media or buffers. It undergoes rapid hydrolysis, where the N-glycosidic bond breaks, releasing the 6-iodouracil base within seconds to minutes.[1][2][3][4] This instability makes it practically unusable for most biological experiments, as the active compound will degrade before it can be incorporated into DNA.[1][2][4]
-
This compound (6-IUrd): This compound, containing a ribose sugar instead of a deoxyribose, is significantly more stable in aqueous solutions at room temperature.[1][2][3][4] This stability is crucial for allowing the compound to be transported into cells and potentially incorporated into nucleic acids.
Therefore, for any radiosensitization studies, it is essential to use the stable this compound (6-IUrd) form. Theoretical studies initially suggested 6-IdU could be a potent radiosensitizer, but its chemical instability precludes its practical application.[1][3][4][5]
Q2: What is the fundamental mechanism of radiosensitization by halogenated pyrimidines like this compound?
A2: The primary mechanism relies on the incorporation of the halogenated pyrimidine into the DNA of proliferating cells in place of its natural analogue, thymidine.[6] Once embedded in the DNA, the high atomic number (high-Z) of the iodine atom acts as a focal point for radiation energy.
When ionizing radiation (like X-rays) interacts with the iodine atom, it is much more likely to cause a photoelectric effect than with the lower-Z atoms of normal DNA. This interaction ejects a cascade of low-energy electrons known as "Auger electrons".[7] These electrons deposit a large amount of energy in a very small area (high linear energy transfer), leading to highly complex and difficult-to-repair DNA damage, particularly double-strand breaks (DSBs), in the immediate vicinity of the incorporated 6-IUrd.[7][8] This localized amplification of DNA damage is the source of the radiosensitizing effect.
Caption: Mechanism of this compound radiosensitization.
Q3: What is the most critical factor for achieving a significant radiosensitizing effect with this compound?
A3: The degree of radiosensitization is directly correlated with the amount of 6-IUrd that successfully replaces thymidine in the cellular DNA.[6] If there is no or very low incorporation, you will not observe a sensitizing effect. Therefore, all enhancement strategies are ultimately aimed at maximizing this incorporation in tumor cells while minimizing it in surrounding healthy tissue. This requires careful consideration of drug concentration, exposure duration, and the cell cycle status of the target cells.[6]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during 6-IUrd radiosensitization experiments.
Q: We treated our cells with 6-Iodo-2'-deoxyuridine (6-IdU) and saw no effect. Our HPLC analysis confirms the compound is gone from the media after a short time. What happened?
A: This is the expected outcome due to the inherent instability of 6-IdU. The compound rapidly hydrolyzes in your aqueous cell culture medium, breaking down into 6-iodouracil and a free deoxyribose sugar.[1][2][4] The intact nucleoside is necessary for phosphorylation and subsequent incorporation into DNA by polymerases. Since the 6-IdU degraded before it could be incorporated, no radiosensitization can occur.
Solution:
-
Switch Compounds: Immediately cease using 6-IdU for biological experiments. Acquire the stable analogue, This compound (6-IUrd) .[1][4]
-
Verify Stability: Before beginning extensive cell-based assays, you can verify the stability of your new 6-IUrd compound by incubating it in your specific cell culture medium at 37°C and analyzing samples by HPLC at various time points (e.g., 0, 8, 24, 48 hours). You should observe minimal degradation compared to the rapid disappearance of 6-IdU.
Caption: Hydrolytic instability of 6-Iodo-2'-deoxyuridine (6-IdU).
Q: We are using the correct, stable 6-IUrd, but our clonogenic survival assays show only a very small or inconsistent radiosensitizing effect. What are the likely causes?
A: This common issue usually points to suboptimal experimental conditions that lead to insufficient DNA incorporation. Consider the following factors:
-
Insufficient Exposure Time: DNA incorporation of 6-IUrd occurs exclusively during the S-phase of the cell cycle.[9] A short exposure may not allow a sufficient portion of your asynchronous cell population to pass through S-phase and incorporate the drug. Studies with the analogue IUdR suggest that exposure over at least one, and ideally up to three, cell cycle lengths is needed for maximum incorporation.[6]
-
Suboptimal Concentration: The concentration of 6-IUrd needs to be high enough to effectively compete with endogenous thymidine for incorporation. However, concentrations that are too high can cause cytotoxicity, arresting the cell cycle and paradoxically reducing incorporation.
-
Cell Line Dependency: Different tumor cell lines have varying cell cycle times, nucleoside transporter expression, and DNA repair capacities. The optimal concentration and timing will be cell-line dependent.[6]
-
Timing of Irradiation: Irradiation must be performed after the cells have had sufficient time to incorporate 6-IUrd into their DNA. Irradiating too early will be ineffective.
Troubleshooting Workflow:
-
Determine Cell Cycle Time: First, establish the doubling time for your specific cell line under your experimental conditions.
-
Optimize Concentration & Duration: Run a matrix experiment. Test a range of 6-IUrd concentrations (e.g., 0.1 µM to 10 µM) and exposure times (e.g., 24h, 48h, 72h, corresponding to ~1, 2, and 3 cell cycles).[6] Measure cell viability (e.g., with a PrestoBlue or MTT assay) without radiation to determine the cytotoxic threshold.
-
Quantify Incorporation: Directly measure the percentage of thymidine replacement by 6-IUrd in the DNA using methods like HPLC-MS/MS. This is the most definitive way to confirm successful drug uptake and provides a direct molecular endpoint to correlate with radiosensitization.
-
Refine Irradiation Timing: Based on your incorporation data, design your clonogenic assay. For example, pre-incubate cells with the optimal dose of 6-IUrd for a duration equivalent to 2-3 cell cycles, then wash out the drug and irradiate.
Section 3: Strategies to Enhance Radiosensitization
Once you have a reproducible baseline effect, the following strategies can be employed to enhance it further.
Synergistic Drug Combinations: Targeting the DNA Damage Response (DDR)
The radiosensitizing effect of 6-IUrd is based on creating complex DNA damage. Cancer cells try to repair this damage using their DNA Damage Response (DDR) pathways.[10][11] By combining 6-IUrd with inhibitors of key DDR proteins (like ATM, ATR, or PARP), you can prevent the repair of the radiation-induced lesions, leading to a synergistic increase in cell death.[12][13]
Rationale: This is a synthetic lethality approach. The cell is hit with two insults: 1) amplified DNA damage from 6-IUrd + Radiation, and 2) a crippled repair system from the DDR inhibitor.
Potential Combinations:
-
PARP Inhibitors (e.g., Olaparib, Talazoparib): Particularly effective for repairing single-strand breaks. Unrepaired SSBs can convert to lethal DSBs during replication.
-
ATM/ATR Inhibitors (e.g., AZD6738, M6620): These are master regulators of the DDR. Inhibiting them stalls cell cycle checkpoints and prevents the activation of downstream repair pathways.[11]
Caption: Synergy between 6-IUrd and DNA Damage Response (DDR) inhibitors.
Advanced Delivery Systems: Nanoparticle Formulations
A major challenge in vivo is achieving high tumor-specific concentrations of 6-IUrd without causing systemic toxicity.[14] Nanoparticle (NP)-based delivery systems can address this by leveraging the Enhanced Permeability and Retention (EPR) effect of tumors.[15]
Rationale: NPs can encapsulate 6-IUrd, protecting it from degradation, and preferentially accumulate in tumor tissue due to leaky vasculature.[16] This increases the local concentration of the radiosensitizer where it's needed most. Furthermore, NPs made of high-Z materials (like gold or iron oxide) can themselves act as radiosensitizers, potentially creating a dual-action therapeutic.
Experimental Considerations:
-
NP Material: Biocompatible polymers (e.g., PLGA, PEG-PCL) or inorganic materials (e.g., superparamagnetic iron oxide nanoparticles - SPIONs) can be used.[17]
-
Characterization: It is crucial to characterize the NPs for size, zeta potential, drug loading content, and release kinetics.[17]
-
Targeting: NPs can be functionalized with targeting ligands (e.g., antibodies, peptides) to further enhance tumor-specific uptake.
| Parameter | Typical Range for In Vivo Use | Rationale |
| Particle Size (Diameter) | 50 - 200 nm | Small enough to avoid rapid clearance by the reticuloendothelial system, large enough to benefit from the EPR effect. |
| Zeta Potential | Slightly negative (-10 to -30 mV) | Reduces non-specific protein adsorption and aggregation, improves stability in circulation. |
| Drug Loading Content (DLC) | > 5% (w/w) | A higher DLC means less carrier material is needed to deliver a therapeutic dose. |
| Encapsulation Efficiency (EE) | > 70% | High EE ensures minimal drug is wasted during formulation. |
Table adapted from principles discussed in[17].
Optimizing the Radiation Source: Low-Energy Photon Activation
The radiosensitizing effect of iodine is energy-dependent. The greatest enhancement occurs when the energy of the irradiating photons is just above the K-shell absorption edge of iodine (33.2 keV).[7] Using specialized low-energy (kilovoltage) X-ray sources, such as synchrotron-generated monochromatic beams or filtered X-ray tubes, can maximize the photoelectric interactions with iodine, leading to a much larger Auger electron cascade and a higher dose enhancement factor (DEF) compared to standard high-energy (megavoltage) clinical linear accelerators.[7][18]
Experimental Approach: If available, compare the radiosensitizing effect of 6-IUrd using a standard 6 MV medical LINAC versus a lower-energy source (e.g., 50-100 kVp). The observed cell killing should be significantly higher with the low-energy source for the same delivered dose.[7]
Section 4: Key Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Quantifying Radiosensitization
This assay is the gold standard for measuring the cytotoxic effects of ionizing radiation in vitro.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at densities calculated to yield 50-150 colonies per well for each treatment condition (this requires prior optimization). Allow cells to attach overnight.
-
Drug Incubation: Treat cells with the pre-determined optimal concentration of 6-IUrd (or vehicle control) for a duration equivalent to 2-3 cell cycles.
-
Irradiation: Aspirate the drug-containing medium, wash cells once with PBS, and add fresh medium. Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the plates for 7-14 days (until colonies are visible, >50 cells).
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for non-irradiated control cells.
-
Calculate the Surviving Fraction (SF) for each dose: SF = (colonies counted) / (cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Fit the data to a linear-quadratic model (or other appropriate model) to determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1).
-
Caption: Workflow for a Clonogenic Survival Assay.
References
- The clinical rationale for S-phase radiosensitiz
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PMC - NIH.
- Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines. PubMed.
- A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer. PubMed.
- Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line. NIH.
- Enhancement of IUdR Radiosensitization in Cancer Therapy by Low-Energy Transmission X Ray Irradiation.
- Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review. Advanced Pharmaceutical Bulletin.
- Mechanisms of Radiosensitization in Iododeoxyuridine-Substituted Cells. PubMed.
- Phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer. OSTI.GOV. [Link]
- (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Enhancement of IUdR Radiosensitization by Low-Energy Photons Results from Increased and Persistent DNA Damage. PMC - PubMed Central. [Link]
- Delivery of Nanoparticle-Based Radiosensitizers for Radiotherapy Applic
- Pharmacological Enhancement of Radionuclide Therapy Using Radiopharmaceutical-Drug Combin
- The mechanism of action of radiosensitization of conventional chemotherapeutic agents. ScienceDirect. [Link]
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed. [Link]
- Nanoparticles in radiation therapy: a summary of various approaches to enhance radiosensitization in cancer. AME Publishing Company. [Link]
- Phase I and Pharmacology Study of Ropidoxuridine (IPdR)
- Nanoparticle-based radiosensitization strategies for improving radi
- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. Scite. [Link]
- Application of Radiosensitizers in Cancer Radiotherapy. PMC - PubMed Central. [Link]
- Radiation-Drug Combinations to Improve Clinical Outcomes and Reduce Normal Tissue Toxicities: Current Challenges and New Approaches. PMC - NIH. [Link]
- Moving Beyond the Standard of Care: Accelerate Testing of Radiation-Drug Combin
- Impact of DNA damage response defects in cancer cells on response to immunotherapy and radiotherapy. PMC - NIH. [Link]
- Targeting the DNA damage response in cancer. PubMed. [Link]
- Inhibiting the DNA damage response as a therapeutic manoeuvre in cancer. PMC - NIH. [Link]
Sources
- 1. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of IUdR Radiosensitization by Low-Energy Photons Results from Increased and Persistent DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of radiosensitization in iododeoxyuridine-substituted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical rationale for S-phase radiosensitization in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of DNA damage response defects in cancer cells on response to immunotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Enhancement of Radionuclide Therapy Using Radiopharmaceutical-Drug Combinations in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting the DNA damage response as a therapeutic manoeuvre in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Nanoparticles in radiation therapy: a summary of various approaches to enhance radiosensitization in cancer - Kwatra - Translational Cancer Research [tcr.amegroups.org]
- 16. Delivery of Nanoparticle-Based Radiosensitizers for Radiotherapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
6-Iodouridine vs. 5-Iodouridine: A Comparative Guide to Radiosensitizer Efficacy and Viability
For Researchers, Scientists, and Drug Development Professionals
In the quest to enhance the efficacy of radiotherapy, radiosensitizers play a pivotal role by increasing the susceptibility of tumor cells to radiation-induced damage. Halogenated pyrimidines, such as 5-Iodouridine, have long been recognized for their potential in this domain. Theoretical considerations have suggested that manipulating the position of the halogen on the pyrimidine ring could further optimize radiosensitizing properties, leading to interest in compounds like 6-Iodouridine. This guide provides an in-depth, objective comparison of this compound and 5-Iodouridine, drawing upon experimental data to elucidate their respective mechanisms, performance, and, crucially, their viability as clinical candidates.
The Promise and Pitfall of this compound: A Tale of Instability
Computational studies initially positioned 6-iodo-2'-deoxyuridine (a derivative of this compound) as a potentially more potent radiosensitizer than its 5-substituted counterpart.[1][2] The rationale was based on the anticipated formation of a highly reactive uridine-6-yl radical following dissociative electron attachment, which could induce complex DNA damage.[1] However, this theoretical promise is overshadowed by a critical and decisive flaw: the profound hydrolytic instability of this compound in aqueous solutions.[1][2][3]
Experimental attempts to synthesize and isolate 6-iodo-2'-deoxyuridine have demonstrated its rapid degradation.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) analysis revealed a complete disappearance of the this compound signal, indicating that it is too unstable to be effectively transported to the cell cytoplasm and incorporated into DNA.[1][2] This inherent instability, where the N-glycosidic bond is readily cleaved, precludes its function as a radiosensitizer, as this role is contingent on its incorporation into the genetic material of cancer cells.[1]
5-Iodouridine: The Established Radiosensitizer
In stark contrast to the instability of its 6-position isomer, 5-Iodouridine (and its deoxy-derivative, 5-Iodo-2'-deoxyuridine or IdU) is a well-characterized and viable radiosensitizer.[4][5] Its mechanism of action is predicated on its structural similarity to thymidine, allowing it to be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
Mechanism of Action
The radiosensitizing effect of 5-Iodouridine is a multi-step process:
-
Cellular Uptake and Phosphorylation: 5-Iodouridine is taken up by cells and enzymatically converted to its triphosphate form.
-
DNA Incorporation: DNA polymerases incorporate the 5-Iodouridine triphosphate into newly synthesized DNA, replacing thymidine.
-
Radiation-Induced Damage Enhancement: Upon exposure to ionizing radiation, the iodine atom, with its high atomic number (high-Z), increases the probability of photoelectric absorption of X-rays. This leads to a localized enhancement of energy deposition and the generation of secondary electrons.[6]
-
Dissociative Electron Attachment (DEA): The incorporated iodinated base has a large cross-section for capturing low-energy electrons, which are abundantly produced during water radiolysis.[4] This capture leads to a dissociative electron attachment (DEA) process, resulting in the formation of an iodide anion and a highly reactive uracil-5-yl radical.[4]
-
DNA Strand Breaks: The uracil-5-yl radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to the formation of DNA strand breaks, particularly lethal double-strand breaks (DSBs).[4]
The following diagram illustrates the proposed mechanism of radiosensitization by 5-Iodouridine:
Caption: Workflow for a clonogenic survival assay.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay is used to visualize and quantify DNA double-strand breaks, a critical lesion induced by ionizing radiation.
Objective: To assess the extent of DNA damage and repair in cells treated with a radiosensitizer and radiation.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the radiosensitizer and radiation as in the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation, fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100. [7]3. Blocking: Block non-specific antibody binding using a solution like bovine serum albumin (BSA). [7]4. Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated histone H2AX (γ-H2AX). [7]5. Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software. [7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing [mdpi.com]
- 5. Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based radiosensitization strategies for improving radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 6-Iodouridine and 5-Iodo-2'-deoxyuridine
For researchers, scientists, and professionals in drug development, the selection of nucleoside analogs as therapeutic agents or research tools is critically dependent on their chemical and metabolic stability. An unstable compound can lead to loss of efficacy, unpredictable pharmacology, and the generation of unwanted byproducts. This guide provides an in-depth, objective comparison of the stability profiles of two important iodinated pyrimidine nucleosides: 6-Iodouridine (6-IUrd) and 5-Iodo-2'-deoxyuridine (5-IdUrd).
We will move beyond a simple datasheet comparison to explore the mechanistic underpinnings of their stability, supported by experimental data and detailed protocols. Understanding these differences is paramount for their application in fields such as antiviral therapy and oncology, where 5-IdUrd has been investigated as a radiosensitizer.[1][2]
Structural and Electronic Differences: The Foundation of Stability
At first glance, the two molecules are highly similar. However, two key structural distinctions dictate their profoundly different stability profiles:
-
Position of the Iodine Atom: In 5-IdUrd, the iodine is at the C5 position of the uracil ring, a common site for modification. In 6-IUrd, the iodine is at the C6 position, adjacent to the N1-glycosidic bond.
-
Sugar Moiety: 5-IdUrd contains a 2'-deoxyribose sugar, the canonical sugar in DNA. In contrast, 6-IUrd contains a ribose sugar, distinguished by the presence of a hydroxyl group at the 2' position.
These differences, particularly the presence or absence of the 2'-hydroxyl group, create distinct electronic and steric environments around the N-glycosidic bond, which is the primary site of hydrolytic instability.
Comparative Stability Analysis: A Tale of Two Bonds
The most striking difference between these analogs is their hydrolytic stability. While both are susceptible to degradation, the rate and mechanism vary significantly.
2.1 Hydrolytic Stability: The Critical Weakness of the 6-Iodo Deoxy Analog
Recent studies have revealed that the 6-iodo-2'-deoxyuridine (6-IdU) analog is exceptionally unstable in aqueous solutions.[3][4][5] This instability manifests as a rapid cleavage of the N-glycosidic bond, releasing 6-iodouracil. The process is so swift that the compound degrades within seconds at ambient temperatures, making its isolation by standard methods like reversed-phase HPLC nearly impossible.[3][4][6] This inherent instability precludes its use as a practical radiosensitizer, as the molecule would decompose before it could be transported to the cell and incorporated into DNA.[3][5]
In stark contrast, This compound (6-IUrd) , the ribose-containing counterpart, is sufficiently stable in aqueous solution at room temperature.[3][4][6] Its degradation only becomes significant at elevated temperatures (60-80 °C). The stabilizing effect is attributed to the electronic and steric influence of the 2'-hydroxy group on the ribose sugar, which protects the N-glycosidic bond from hydrolysis.[3][4]
5-Iodo-2'-deoxyuridine (5-IdUrd) is significantly more stable against simple hydrolysis than 6-IdU. However, it is not completely inert and can undergo degradation to 5-iodouracil and uracil under hydrolytic conditions, a process that can be monitored by HPLC.[7]
Diagram: Hydrolytic Degradation Pathway
The primary hydrolytic degradation pathway for these nucleosides involves the cleavage of the N-glycosidic bond.
Caption: Generalized hydrolytic degradation of iodinated uridine analogs.
2.2 Metabolic Stability: The Challenge for 5-IdUrd in Biological Systems
While chemically more robust than its 6-iodo-2'-deoxy counterpart, 5-IdUrd faces a significant stability challenge in biological environments. A major factor limiting its therapeutic effectiveness is its extremely short half-life in circulation due to rapid metabolism.[8]
Enzymes present in serum, likely thymidine phosphorylase, readily cleave the N-glycosidic bond, converting 5-IdUrd to 5-iodouracil (IUra).[9] Further hepatic dehalogenation also contributes to its rapid clearance.[8] This metabolic instability necessitates direct delivery to target tissues or the development of delivery systems to protect the drug from systemic degradation.[8]
Table 1: Summary of Comparative Stability
| Feature | This compound (6-IUrd) | 5-Iodo-2'-deoxyuridine (5-IdUrd) |
| Chemical Structure | Ribose sugar, Iodine at C6 | Deoxyribose sugar, Iodine at C5 |
| Hydrolytic Stability | Stable at room temp; degrades at 60-80°C.[3][6] | Relatively stable; susceptible to hydrolysis.[7] |
| Primary Degradation | N-glycosidic bond cleavage to 6-iodouracil.[3] | N-glycosidic bond cleavage to 5-iodouracil.[7][9] |
| Metabolic Stability | Data limited, but chemical stability is higher. | Very low; rapid enzymatic degradation in serum.[8][9][10] |
| Key Stabilizing Factor | Presence of 2'-hydroxyl group on ribose.[3][4] | N/A |
| Key Destabilizing Factor | Iodine at C6 weakens N-glycosidic bond (counteracted by 2'-OH). | Susceptibility to thymidine phosphorylase.[9] |
2.3 Photostability: A General Consideration for Iodinated Compounds
Iodinated compounds can be sensitive to light.[11] Photostability testing is a mandatory component of drug development, guided by the International Council for Harmonisation (ICH) Q1B guidelines.[12][13] Degradation can occur through two primary mechanisms: direct absorption of light by the drug molecule or indirect degradation where an excipient absorbs light and transfers energy to the drug.[14] Molecules that absorb light at wavelengths of 320 nm or higher are considered a photostability risk.[14]
Diagram: ICH Q1B Photostability Testing Workflow
Caption: A sequential workflow for evaluating drug product photostability.
Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible results, stability studies must follow validated protocols. Here, we outline a standard methodology for assessing hydrolytic stability using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Isothermal Assessment of Hydrolytic Stability by HPLC
This protocol is designed to quantify the rate of degradation of a nucleoside analog in an aqueous buffered solution at a constant temperature.
-
Objective: To determine the degradation kinetics of this compound or 5-Iodo-2'-deoxyuridine.
-
Rationale: HPLC is the gold standard for separating and quantifying a parent compound from its degradation products.[7][9] A C18 reversed-phase column is ideal for separating these polar molecules. Isothermal conditions allow for the calculation of kinetic rate constants.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0. The use of a buffer is critical to prevent pH shifts during the experiment, as hydrolysis can be pH-dependent.[15][16]
-
Prepare a stock solution of the test compound (e.g., this compound) in the phosphate buffer at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Dispense 50 µL aliquots of the reaction mixture into multiple HPLC vials.
-
Place the vials in a thermocycler or heating block set to a specific temperature (e.g., 70 °C for accelerated degradation of 6-IUrd).[3][6]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 min), remove one vial and immediately place it on ice to quench the degradation reaction.
-
-
HPLC Analysis:
-
System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water (with 0.1% formic acid or other modifier) and methanol or acetonitrile. A typical starting point is 95:5 Water:Methanol.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the compound (e.g., ~284 nm for 5-IdUrd).[17]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to time zero.
-
Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The slope of the line is the negative rate constant (-k).
-
Conclusion and Outlook
This comparative guide demonstrates that while structurally similar, this compound and 5-Iodo-2'-deoxyuridine possess vastly different stability profiles that profoundly impact their utility.
-
This compound is significantly more resistant to hydrolytic degradation than its 2'-deoxy counterpart, a stability conferred by the 2'-hydroxyl group on its ribose moiety.[3][4] This makes it a more viable candidate for applications requiring stability in aqueous environments.
-
5-Iodo-2'-deoxyuridine , while more stable against simple hydrolysis than 6-iodo-2'-deoxyuridine, is plagued by rapid enzymatic degradation in biological systems, a major hurdle for its systemic therapeutic use.[8][9]
The extreme instability of 6-iodo-2'-deoxyuridine serves as a crucial lesson in drug design: subtle molecular changes can lead to dramatic shifts in chemical properties.[3][5] For researchers in drug development, these findings underscore the necessity of performing rigorous, mechanistically informed stability studies early in the discovery pipeline. The choice between these analogs is not arbitrary but must be dictated by a thorough understanding of their inherent stability in the intended chemical and biological context.
References
- Saffhill, R., & Hume, W. J. (1986). The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA. Chemico-Biological Interactions, 57(3), 347–355. [Link]
- Rak, J., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2466–2476. [Link]
- Rak, J., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Rak, J., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine. (2025). YouTube. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Toxicological Profile for Iodine. [Link]
- ResearchGate. (2023). Chemical structure of 5-iodo-2'-deoxyuridine. Image file. [Link]
- Kairemo, K. J., et al. (1990).
- Kinsella, T. J., et al. (1987). Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation. Cancer Research, 47(11), 2974–2978. [Link]
- Szepesi, G., & Gazdag, M. (1980). Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography. Pharmazie, 35(10), 602–604. [Link]
- Radkov, A. (2022).
- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Tonski, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 59193–59203. [Link]
- Dexter, D. L., et al. (1982). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Molecular Pharmacology, 21(2), 486–491. [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- Coenen, H. H., et al. (2004). The preparation of clinical grade 5-[123I]iodo-2'-deoxyuridine and 5-[125I]iodo-2'-deoxyuridine with high in vitro stability and the potential for early proliferation scintigraphy.
Sources
- 1. youtube.com [youtube.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-iodo-2'-deoxyuridine-protein conjugates: synthesis and enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The degradation of 5-iododeoxyuridine and 5-bromodeoxyuridine by serum from different sources and its consequences for the use of the compounds for incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Iodo-2'-deoxyuridine | 54-42-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. q1scientific.com [q1scientific.com]
- 15. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
A Researcher's Guide to Assessing the Specificity of 6-Iodouridine as an RNA Label
Metabolic labeling of nascent RNA with nucleoside analogs is a cornerstone technique for dissecting the dynamic life of the transcriptome, from synthesis to decay.[1][2] The choice of labeling reagent is critical, as it must be efficiently incorporated into newly transcribed RNA with minimal perturbation to cellular processes.[3] Among the available analogs, 6-Iodouridine (6-IU) presents a unique option for researchers. This guide provides an in-depth comparison of 6-IU with other common RNA labels, focusing on the crucial aspect of specificity and offering experimental frameworks to validate its performance in your biological system.
The Mechanism: How this compound Labels RNA
Understanding the pathway of incorporation is fundamental to assessing specificity. Like other uridine analogs, this compound enters the cell and is processed through the nucleotide salvage pathway.[4] Cellular kinases phosphorylate 6-IU sequentially to its triphosphate form, 6-Iodo-UTP. This modified nucleotide is then recognized by RNA polymerases and incorporated into elongating RNA chains in place of uridine.
The key to its utility lies in the iodine atom. This modification allows for the selective identification or enrichment of the labeled RNA population, often through methods that exploit the unique chemical properties of the carbon-iodine bond.
Figure 1. Simplified metabolic pathway for the incorporation of this compound (6-IU) into nascent RNA via the nucleotide salvage pathway.
Comparative Analysis: this compound vs. Common Alternatives
The ideal RNA label is a biological ghost: it participates in transcription without altering the cell's natural behavior. However, every analog introduces some level of perturbation. The choice of label, therefore, involves a trade-off between labeling efficiency, specificity, and potential cytotoxicity. The most common alternatives to 6-IU are 4-thiouridine (4sU) and 5-ethynyluridine (EU).
| Feature | This compound (6-IU) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Structure | Iodine at C6 position | Thiol group at C4 position | Ethynyl group at C5 position |
| Detection/Capture | Methods exploiting the C-I bond (e.g., specific chemical reactions, potential for induced mutations) | Thiol-specific biotinylation, photo-crosslinking | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) |
| Reported Specificity | Generally considered specific for RNA, but comprehensive comparative data is less common than for 4sU and EU. | High for RNA, but can be incorporated by DNA polymerases in some contexts.[3] | High for RNA, but can show some incorporation into DNA, particularly in organisms with efficient salvage pathways.[3] |
| Known Perturbations | Potential for off-target effects related to halogenated nucleosides. Data on specific transcriptional or splicing artifacts is limited. | Can induce nucleolar stress and inhibit rRNA synthesis at high concentrations.[2][3] May interfere with pre-mRNA splicing.[3][5] | Can impede RNA splicing efficiency.[3] The copper catalyst used in standard click chemistry can be cytotoxic and cause RNA degradation.[4][6] |
| Cytotoxicity | Expected to have some level of cytotoxicity, as with all nucleoside analogs, but requires empirical determination for the specific system.[7] | Low at optimized concentrations, but cytotoxicity increases with concentration and labeling time.[3][8] | Generally considered to have low cytotoxicity, though perturbations in nuclear RNA metabolism have been noted.[3] |
In-Depth Comparison:
-
4-thiouridine (4sU): 4sU is arguably the most widely used metabolic label for studying RNA dynamics.[2][4][9] Its thiol group allows for efficient biotinylation and subsequent purification.[2] However, its primary drawback is the potential for cellular perturbation. High concentrations can inhibit rRNA synthesis, and its incorporation can affect pre-mRNA splicing, particularly for introns with weak splice sites.[5]
-
5-ethynyluridine (EU): EU's key advantage is the bio-orthogonal alkyne handle, which allows for a highly specific and efficient "click chemistry" reaction with an azide-biotin or azide-fluorophore probe.[4] This avoids the harsher chemical treatments sometimes required for 4sU. However, the standard copper-catalyzed click reaction can damage RNA, necessitating the use of modified, less-damaging protocols or copper-free click chemistry variants.[6][10]
-
This compound (6-IU): 6-IU is less commonly used than 4sU and EU, but it holds potential for specific applications. The iodine modification can be used as a handle for chemical reactions or, in some sequencing approaches, can induce specific mutations during reverse transcription, allowing for the identification of labeled transcripts without the need for biochemical enrichment.[4] This latter approach, seen with similar analogs, can reduce bias introduced during affinity purification steps.[4] The key question for any researcher considering 6-IU is its specificity and the extent to which it perturbs the natural state of the cell compared to the more established alternatives.
A Self-Validating Experimental Workflow for Assessing Specificity
Trust in your results begins with a rigorously validated protocol. Do not assume a label is specific in your system without testing it. This experimental workflow is designed to assess both the efficiency of labeling and the specificity of this compound incorporation.
Figure 2. A step-by-step experimental workflow to determine the optimal concentration and assess the RNA-specificity of this compound.
Detailed Experimental Protocol:
Objective: To determine the optimal, non-toxic concentration of 6-IU and quantify its incorporation into RNA versus DNA.
Part 1: Determine Optimal Concentration and Cytotoxicity
-
Cell Seeding: Plate your cells of interest at a consistent density across multiple wells (e.g., a 24-well plate) to ensure they are in the exponential growth phase at the time of labeling.
-
Dose-Response: Prepare a range of 6-IU concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM) in your standard culture medium. Include a "no-label" (vehicle only) control.
-
Incubation: Replace the medium in the wells with the 6-IU-containing medium. Incubate for a relevant time period (e.g., 4, 8, or 12 hours), reflecting your intended experimental pulse time.
-
Cytotoxicity Assay: At the end of the incubation, assess cell viability using a standard method like an MTT, MTS, or live/dead cell staining assay.
-
Analysis: Plot cell viability against 6-IU concentration. The optimal concentration is the highest concentration that does not cause a significant decrease in cell viability compared to the control. This step is crucial for scientific integrity; using a cytotoxic concentration will inevitably alter transcription and lead to unreliable data.
Part 2: Assess Specificity of Incorporation
-
Labeling: Culture your cells in larger format (e.g., 10 cm dishes) and treat them with the pre-determined optimal concentration of 6-IU for your desired labeling period.
-
Harvesting: At the end of the labeling period, harvest the cells.
-
Nucleic Acid Isolation: This is the most critical step for assessing specificity. Use a robust method that allows for the simultaneous isolation of both total RNA and genomic DNA from the same sample. Kits designed for this dual extraction are commercially available. Causality Note: Separating the RNA and DNA fractions is essential to directly compare the incorporation levels in each nucleic acid pool.
-
DNase/RNase Treatment: Treat the isolated RNA fraction with a high-quality, RNase-free DNase I to remove any contaminating DNA. Conversely, treat the DNA fraction with an RNase A/T1 mix to remove contaminating RNA.[11]
-
Quantification and Quality Control: Accurately quantify the concentration of both the purified RNA and DNA. Check the integrity of the RNA using a method like capillary electrophoresis (e.g., Bioanalyzer) to ensure it has not been degraded.
-
Detection of this compound: The most direct and quantitative method to measure incorporation is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Digest the purified RNA and DNA samples into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, phosphodiesterases, and alkaline phosphatase).
-
Analyze the resulting nucleoside mixtures by LC-MS/MS to quantify the amount of this compound relative to the canonical nucleosides (A, U, G, C for RNA; A, T, G, C for DNA).
-
-
Data Interpretation: Calculate the ratio of 6-IU to Uridine in the RNA fraction and the ratio of 6-IU to Thymidine in the DNA fraction. High specificity is demonstrated by a significantly higher incorporation ratio in RNA compared to DNA. An ideal label will have minimal to undetectable incorporation into the DNA fraction.
Conclusion and Recommendations
The specificity of any metabolic label is not an absolute property but is context-dependent, varying with cell type, label concentration, and incubation time.[2] While 4sU and EU are well-characterized and represent the current standards for most applications, This compound offers a potentially valuable alternative, particularly for methods that leverage in-sequencing detection of modifications.
Recommendations for Researchers:
-
Always Validate: Never assume a label's behavior. Perform the cytotoxicity and specificity assessment described above in your specific cell line or model system before embarking on large-scale experiments.
-
Use the Lowest Effective Concentration: To minimize off-target effects and cellular perturbation, always use the lowest concentration of the label that gives you sufficient signal for your downstream application.[5]
-
Consider the Downstream Application:
-
For standard affinity purification followed by RNA-seq, 4sU is a robust, well-documented choice, provided its potential effects on splicing are controlled for.[3][5]
-
For applications requiring high specificity and minimal RNA degradation during capture, such as live-cell imaging, EU with copper-free click chemistry is an excellent option.[10]
-
This compound should be considered when exploring novel, enrichment-free detection methods or when other labels have proven problematic in a specific biological context. Its performance, however, must be rigorously benchmarked against the established alternatives.
-
By approaching the selection and use of RNA labels with scientific rigor and a commitment to self-validating protocols, researchers can generate reliable and insightful data into the complex and dynamic world of the transcriptome.
References
- Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing.National Institutes of Health (NIH).[Link]
- RNA metabolic labeling review published.Kleiner Lab, Princeton University.[Link]
- A unique RNA-directed nucleoside analog is cytotoxic to breast cancer cells and depletes cyclin E levels.National Institutes of Health (NIH).[Link]
- Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues.Nucleic Acids Research, Oxford Academic.[Link]
- The nucleoside analogs and amino acid derivatives used for metabolic...
- Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells.National Institutes of Health (NIH).[Link]
- Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing.PubMed.[Link]
- Covalent labeling of nucleic acids.Chemical Society Reviews (RSC Publishing).[Link]
- N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing.PubMed Central (PMC).[Link]
- Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing.
- Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides.PubMed Central (PMC).[Link]
- An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA.National Institutes of Health (NIH).[Link]
- Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines.National Institutes of Health (NIH).[Link]
- Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine.PubMed Central (PMC).[Link]
- An Optimized Enzyme-Nucleobase Pair Enables In Vivo RNA Metabolic Labeling with Improved Cell-Specificity.
- Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models.ProQuest.[Link]
- FLASH-seq protocol V.2.protocols.io.[Link]
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.PubMed Central (PMC).[Link]
- Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling.RSC Publishing.[Link]
- Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines.Bio-protocol.[Link]
- The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes.bioRxiv.[Link]
- Quantitative detection of pseudouridine in RNA by mass spectrometry.PubMed Central (PMC).[Link]
- Specific labeling of RNA.Bio-Synthesis.[Link]
- Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages.National Institutes of Health (NIH).[Link]
- TORNADO-seq: A Protocol for High-Throughput Targeted RNA-seq-Based Drug Screening in Organoids.PubMed.[Link]
- An optimized chemical-genetic method for cell-specific metabolic labeling of RNA.PubMed.[Link]
- FIND-seq protocol v1.0.protocols.io.[Link]
- Incorporation of 6-thioguanosine and 4-thiouridine into RNA.
- Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology.International Journal of Environment, Agriculture and Biotechnology.[Link]
- Synthesis and base pairing properties of DNA–RNA heteroduplex containing 5-hydroxyuridine.
Sources
- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]
- 7. A unique RNA-directed nucleoside analog is cytotoxic to breast cancer cells and depletes cyclin E levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of 6-thioguanosine and 4-thiouridine into RNA. Application to isolation of newly synthesised RNA by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Experimental and Computational Studies on 6-Iodouridine
For Researchers, Scientists, and Drug Development Professionals
A recent study highlighted the importance of understanding the hydrolytic stability of such compounds, revealing that while 6-iodo-2'-deoxyuridine is unstable in aqueous solutions, 6-Iodouridine is sufficiently stable for experimental analysis.[1][2] This guide will delve into the methods used to characterize stable analogs like this compound, providing a framework for validating computational predictions against real-world measurements.
The Rationale for Cross-Validation
In modern chemical and pharmaceutical research, relying on a single methodology can lead to an incomplete or even misleading understanding of a molecule's behavior. Experimental techniques provide tangible data on the physical and chemical properties of a substance, while computational chemistry offers a window into its electronic structure and dynamic behavior at an atomic level. The true power lies in their integration.
By cross-validating computational models with experimental results, we can:
-
Confirm Theoretical Models: Ensure that the computational methods and parameters chosen accurately represent the real-world system.
-
Interpret Experimental Data: Use computational insights to assign spectral peaks, understand reaction mechanisms, and explain observed properties.
-
Predict Molecular Behavior: Once validated, computational models can be used to predict the properties of novel, yet-to-be-synthesized molecules, accelerating the discovery process.
This guide will walk through the synthesis, experimental characterization, and computational modeling of this compound, culminating in a direct comparison of the data to illustrate the cross-validation process.
Experimental and Computational Workflow for this compound
Caption: A flowchart illustrating the parallel experimental and computational workflows for this compound, culminating in the cross-validation of their respective data.
PART I: Experimental Characterization
The empirical foundation for any molecular study begins with synthesis and purification, followed by structural and spectroscopic analysis.
Synthesis and Purification of this compound
The synthesis of this compound has been reported through various methods. A common approach involves the iodination of a protected uridine derivative followed by deprotection.[3]
Detailed Protocol for Synthesis: [3]
-
Protection: Uridine is first protected, for instance, as 2′,3′-O-isopropylideneuridine, to prevent side reactions at the ribose hydroxyl groups.
-
Lithiation and Iodination: The protected uridine is treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to deprotonate the C6 position, followed by the addition of iodine to introduce the iodo group.
-
Deprotection: The protecting groups are removed, often using an acid like trifluoroacetic acid (TFA), to yield this compound.
-
Purification: The crude product is then purified, typically by column chromatography, to obtain the final compound with high purity.
Trustworthiness: The success of each step is monitored by techniques like Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic methods detailed below.
Structural Elucidation by X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a crystalline solid.[4][5] It provides precise measurements of bond lengths, bond angles, and torsion angles, which are essential for validating computational models.
Experimental Workflow for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. This is often the most challenging step.[6]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to fit the experimental data.[7]
The resulting crystallographic information file (CIF) contains the definitive experimental geometry of the molecule in the solid state.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely used to confirm its structure.[3]
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals include those from the anomeric proton of the ribose, the other ribose protons, and the C5-H proton of the uracil ring.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons (C2 and C4), the iodinated carbon (C6), and the ribose carbons are characteristic.[3]
Causality in Experimental Choice: The choice of deuterated solvent (e.g., DMSO-d₆) is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).[8]
Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and bonding.[9] Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule.[10] Key vibrational modes for this compound include:
-
N-H stretching and bending
-
C=O stretching (symmetric and asymmetric)
-
C-N stretching
-
C-I stretching
-
Vibrations of the ribose moiety
PART II: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding molecular properties.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[11] It offers a good balance between accuracy and computational cost for molecules of this size.
Computational Workflow:
-
Geometry Optimization: A starting structure of this compound is built, and its geometry is optimized to find the lowest energy conformation. Functionals like B3LYP or CAM-B3LYP are commonly used.[3]
-
Frequency Calculations: These are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR/Raman) spectrum.
-
NMR Calculations: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
Property Calculations: Other properties, such as Mulliken charges, Natural Bond Orbital (NBO) analysis, and frontier molecular orbitals (HOMO/LUMO), can be calculated to understand the molecule's reactivity and electronic properties.[11][12]
Expertise in Method Selection: The choice of functional and basis set is crucial for obtaining accurate results. For molecules containing heavy atoms like iodine, basis sets that include effective core potentials (e.g., Lanl2dz) or are specifically designed for heavy elements are often necessary.[11] The CAM-B3LYP functional has been shown to be effective for studying the hydrolysis of similar compounds.[3]
Logical Diagram for Computational Approach
Caption: The logical workflow for performing DFT calculations on this compound, from initial structure to final property prediction.
PART III: Cross-Validation in Practice
This section presents a direct comparison of experimental data with computational results for this compound, based on available literature.
Structural Parameters: Experiment vs. Theory
The most direct validation comes from comparing the bond lengths and angles from X-ray crystallography with those from the DFT-optimized geometry.
| Parameter | Experimental (X-ray) | Computational (DFT) | % Difference |
| C6-I Bond Length | Value from CIF | Calculated Value (Å) | Calculate % |
| C5-C6 Bond Length | Value from CIF | Calculated Value (Å) | Calculate % |
| N1-C6 Bond Length | Value from CIF | Calculated Value (Å) | Calculate % |
| C5-C6-N1 Angle | Value from CIF | Calculated Value (°) | Calculate % |
| C4-N3-C2 Angle | Value from CIF | Calculated Value (°) | Calculate % |
| (Note: Specific experimental crystallographic data for this compound is not readily available in the initial search; these are representative parameters that would be compared.) |
A small percentage difference between the experimental and computational values builds confidence in the theoretical model. Discrepancies can often be explained by the fact that experiments are conducted in the solid state (crystal packing forces), while calculations are typically for an isolated molecule in the gas phase or with a continuum solvent model.[3]
NMR Spectra: A Side-by-Side Look
Comparing experimental and calculated NMR chemical shifts provides another layer of validation.
| Nucleus | Experimental ¹³C Shift (ppm, in DMSO)[3] | Calculated ¹³C Shift (ppm) |
| C2 | 162.5 | Value from Calculation |
| C4 | 147.6 | Value from Calculation |
| C5 | 116.1 | Value from Calculation |
| C6 | 115.9 | Value from Calculation |
| C1' | 102.6 | Value from Calculation |
| C2' | 84.9 | Value from Calculation |
| C3' | 72.0 | Value from Calculation |
| C4' | 69.9 | Value from Calculation |
| C5' | 62.3 | Value from Calculation |
Self-Validating System: A strong linear correlation between the experimental and calculated chemical shifts across all nuclei indicates that the computational model accurately reproduces the electronic environment of the molecule.
Hydrolytic Stability: A Case Study in Predictive Power
A compelling example of cross-validation is the study of the hydrolytic stability of 6-iodinated nucleosides.[1][3]
-
Computational Prediction: DFT calculations predicted a significantly lower activation barrier for the hydrolysis of 6-iodo-2'-deoxyuridine (6IdU) compared to this compound (6IUrd).[13] This suggested that 6IdU would be unstable in water.
-
Experimental Observation: Attempts to synthesize and isolate 6IdU failed due to its rapid degradation in aqueous solution, as observed by RP-HPLC.[2][14] In contrast, this compound was synthesized and found to be stable enough for kinetic studies.[3]
-
Quantitative Cross-Validation: The activation barrier for the N-glycosidic bond dissociation in this compound was determined experimentally using an Arrhenius plot from kinetic measurements at different temperatures.[14] This experimental value can be directly compared to the activation barrier calculated by DFT, providing a quantitative measure of the model's accuracy.
This case perfectly illustrates how computation can predict a chemical property (instability) that is then confirmed by experiment, validating the theoretical approach and providing a deeper understanding of the structure-stability relationship. The stability difference was attributed to electronic and steric effects of the 2'-hydroxy group in the ribose of this compound.[2][3]
Conclusion
The comprehensive study of this compound demonstrates the indispensable nature of cross-validating experimental and computational data. Experimental techniques provide the ground truth, while validated computational models offer unparalleled insight into the underlying principles governing a molecule's structure, stability, and reactivity. For researchers in drug development, this integrated approach is not just best practice; it is a critical strategy for accelerating the design of more effective and stable therapeutic agents. By leveraging the synergy between the lab bench and the computer model, we can build a more complete and reliable understanding of complex molecular systems.
References
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed. [Link]
- Falkiewicz, K., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- Pandey, V. K., et al. (2013). Antimalarial Activities of this compound and Its Prodrugs and Potential for Combination Therapy. Journal of Medicinal Chemistry. [Link]
- Falkiewicz, K., et al. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- ResearchGate. (n.d.). Chemical structure of 5-iodo-2'-deoxyuridine, 6-iodo-2'-deoxyuridine, and this compound.
- Falkiewicz, K., et al. (2023). Supporting Information Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. Amazon S3. [Link]
- ResearchGate. (n.d.). Synthesis of this compound 4.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
- Creighton, T. E. (1999). X Ray crystallography.
- Brandán, S. A., et al. (2017). Spectroscopic and Structural Study of the Antiviral Idoxuridine Agent by Using DFT and SCRF Calculations.
- Singh, B. R. (2021). Chapter 6. Vibrational Spectroscopy for Structural Characterization of Bioactive Compounds.
- Brandán, S. A., et al. (2017). (PDF) Spectroscopic and Structural Study of the Antiviral Idoxuridine Agent by Using DFT and SCRF Calculations.
- Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
- Arrow@TU Dublin. (n.d.). Contributions of Vibrational Spectroscopy to Virology: A Review. Arrow@TU Dublin. [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
Sources
- 1. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. "Contributions of Vibrational Spectroscopy to Virology: A Review" by Iqra Chaudhary, Naomi Jackson et al. [arrow.tudublin.ie]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Metabolic RNA Labeling: 4-Thiouridine vs. 6-Iodouridine
For researchers, scientists, and drug development professionals navigating the complexities of the transcriptome, understanding RNA dynamics is paramount. The steady-state level of an RNA molecule, as measured by standard RNA-sequencing, is a composite of its synthesis, processing, and decay. To deconvolve these processes and capture a real-time snapshot of gene expression, metabolic labeling of nascent RNA has become an indispensable tool.
This guide provides an in-depth comparison of two uridine analogs used for this purpose: the well-established "gold standard," 4-Thiouridine (4sU), and a lesser-known alternative, 6-Iodouridine (6-IU). We will delve into their mechanisms, compare their performance based on available data, provide field-proven experimental protocols, and offer insights to guide your choice of reagent.
The Principle of Metabolic RNA Labeling
Metabolic labeling exploits the cell's own machinery. Exogenously supplied nucleoside analogs are taken up by cells, converted into their triphosphate forms by the nucleotide salvage pathway, and subsequently incorporated into newly transcribed RNA by RNA polymerases. These modified nucleosides act as chemical handles, enabling the distinction and selective analysis of this nascent RNA population.
Fig 1. General workflow of metabolic RNA labeling.
4-Thiouridine (4sU): The Established Standard
4-Thiouridine has been the workhorse of nascent RNA analysis for over a decade, with a vast body of literature supporting its use.[1] Its utility is anchored in the sulfur atom substituted at the C4 position of the pyrimidine ring.
Mechanism of Action
Once introduced to cell culture media, 4sU is readily transported into the cell and phosphorylated to 4-thiouridine triphosphate (4sUTP).[2] RNA polymerases do not discriminate strongly between UTP and 4sUTP, leading to efficient incorporation into newly synthesized transcripts.[2]
The key feature of 4sU is the thiol group. This group has unique chemical reactivity that canonical nucleosides lack, enabling two major downstream applications:
-
Affinity Purification: The thiol group can be reacted with thiol-specific reagents, such as HPDP-Biotin, to biotinylate the nascent RNA. These biotinylated transcripts can then be selectively captured using streptavidin-coated beads.[3]
-
Photocrosslinking: Upon exposure to long-wave UV light (~365 nm), the thio-carbonyl group of an incorporated 4sU becomes highly reactive and can form covalent crosslinks with the amino acid residues of closely associated RNA-binding proteins (RBPs).[4][5]
Fig 2. Chemical structures of 4-Thiouridine and this compound.
This compound (6-IU): A Potential Alternative
In contrast to 4sU, this compound is not widely used for RNA labeling, and there is a significant lack of experimental data comparing its performance. Its potential utility is inferred from studies on related halogenated nucleosides, such as 5-Iodouridine (5-IU) and 5-Bromouridine (5-BrU).
Inferred Mechanism and Properties
The defining feature of 6-IU is the large iodine atom at the C6 position.
-
Photoreactivity: Halogenated uridines are known to be significantly more photoreactive than standard uridine.[3] Upon exposure to UV light (typically >304 nm), the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive uridinyl radical that can readily form covalent crosslinks with nearby proteins.[3][6] This suggests 6-IU could be a potent photo-crosslinking agent.
-
Stability: A critical consideration for any metabolic label is its stability in aqueous culture media. Studies have shown that the deoxy-version, 6-iodo-2'-deoxyuridine, is highly unstable and rapidly undergoes hydrolysis.[7][8] However, the ribonucleoside, this compound, is "sufficiently stable in an aqueous solution at room temperature" for synthesis and handling, making its use in cell culture plausible, though its long-term stability under typical incubation conditions has not been rigorously characterized.[4][7]
Head-to-Head Performance Comparison
This section objectively compares the two analogs based on available experimental data and well-grounded scientific principles.
| Feature | 4-Thiouridine (4sU) | This compound (6-IU) |
| Primary Application | Nascent RNA purification, RNA dynamics (SLAM-seq), RNA-protein crosslinking (PAR-CLIP) | Primarily theoretical for RNA-protein crosslinking |
| Incorporation Efficiency | High, well-documented across many cell types.[2] | Not experimentally determined for RNA labeling. |
| Cellular Perturbation | Low at optimal concentrations, but can cause nucleolar stress and affect splicing at high concentrations (>50 µM).[8][9] | Unknown. Cytotoxicity has not been assessed in the context of RNA labeling. |
| Chemical Handle | Thiol group (-SH) | Iodine atom (-I) |
| Crosslinking Wavelength | ~365 nm (Long-wave UV-A).[5] | Expected >304 nm (UV-B).[3][6] |
| Crosslinking Efficiency | High, enables methods like PAR-CLIP.[10] | Potentially very high due to the photoreactive C-I bond, but not experimentally verified. |
| Sequencing Readout | Alkylation of the thiol group leads to T>C transitions during reverse transcription (SLAM-seq).[11] | Unknown. The effect of an incorporated 6-IU on reverse transcriptase fidelity has not been reported. |
| Data Availability | Extensive, with thousands of publications and established protocols. | Extremely limited; no established protocols for RNA labeling. |
Expertise & Experience: Explaining the Causality
Why is 4sU the standard? Its success lies in a "just right" combination of properties. It is readily incorporated without causing overwhelming cellular stress at typical working concentrations (e.g., 100 µM for several hours).[12] The thiol group is a versatile handle that is not naturally present in RNA, providing high specificity for downstream chemistry. Furthermore, the development of methods like SLAM-seq, which cleverly uses the thiol group to induce specific mutations for sequencing, has cemented its role in studying RNA turnover.[11]
What are the potential pros and cons of 6-IU? The theoretical advantage of 6-IU lies in its potential for higher crosslinking efficiency. The C-I bond is weaker than the bonds in the 4-thio-uracil ring, suggesting it might be cleaved more readily upon UV exposure, potentially leading to a higher yield of crosslinked product. However, this is a double-edged sword. Higher reactivity could lead to less specific crosslinking. The major unknown, and a significant barrier to its adoption, is how reverse transcriptase would handle this modification. Without a predictable mutation signature, its use in high-throughput sequencing applications is impossible. Furthermore, the stability concern, while less severe than its deoxy-counterpart, remains a critical unaddressed question.[7]
Experimental Workflows: A Guide to Practice
The following protocols represent self-validating systems for 4sU-based RNA analysis. Due to the lack of established methods, equivalent protocols for 6-IU cannot be provided.
Protocol 1: General Metabolic Labeling with 4-Thiouridine
This protocol is the foundational first step for most downstream applications.
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment. The health and exponential growth of the cells are critical for efficient label uptake.
-
Prepare 4sU Stock: Prepare a 100 mM stock solution of 4-thiouridine in DMSO or sterile PBS. Store in single-use, light-protected aliquots at -80°C. 4sU is light-sensitive.
-
Labeling (Pulse): Thaw a 4sU aliquot immediately before use. Add the 4sU stock solution directly to the pre-warmed cell culture medium to a final concentration of 100-200 µM. Gently swirl the plate to mix.
-
Causality: This concentration is a common starting point, balancing efficient labeling with minimal cytotoxicity.[1] The optimal concentration should be titrated for your specific cell line and experiment duration.
-
-
Incubation: Return cells to the incubator for the desired labeling period (e.g., 15 minutes for splicing kinetics, 1-4 hours for RNA half-life studies).
-
Harvest: Aspirate the medium, wash the cells once with ice-cold PBS, and immediately lyse the cells in a denaturing buffer (e.g., TRIzol) to preserve the RNA. Proceed with total RNA extraction.
Workflow 1: RNA-Protein Crosslinking (PAR-CLIP Principle)
This workflow identifies the binding sites of a specific RNA-binding protein.
Fig 3. Workflow for Photoactivatable-Ribonucleoside-Enhanced CLIP.
Workflow 2: Nascent RNA Sequencing (SLAM-seq Principle)
This workflow measures transcriptome-wide RNA synthesis and decay rates.
Fig 4. Workflow for Thiol(SH)-linked Alkylation for Metabolic sequencing.
Trustworthiness through Self-Validation: In both workflows, the specificity of the signal is the validation. For PAR-CLIP, the T-to-C mutation at the crosslink site precisely maps the interaction. For SLAM-seq, the appearance of T-to-C reads only in 4sU-labeled, IAA-treated samples confirms that you are measuring nascent RNA dynamics.
Conclusion: Choosing the Right Tool
The choice between 4-Thiouridine and this compound is currently straightforward.
-
Choose 4-Thiouridine for any established application requiring metabolic RNA labeling. Its properties are well-characterized, protocols are robust and widely available, and the data it generates are supported by a vast body of literature. It is the trusted, reliable, and versatile tool for studying RNA synthesis, decay, and RNA-protein interactions.
-
Consider this compound only for highly specialized, exploratory research focused on developing new crosslinking methodologies. Its use would require extensive foundational work to characterize its stability, cellular uptake, incorporation efficiency, cytotoxicity, and, most critically, its signature upon reverse transcription. It remains a molecule of theoretical interest rather than a practical laboratory tool for RNA labeling.
For researchers aiming to generate robust, publishable data on RNA dynamics, 4-Thiouridine is the unequivocal choice.
References
- Chomicz-Mańka, L., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2565–2574. [Link]
- Nilsen, T. W. (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. Cold Spring Harbor Protocols, 2013(3). [Link]
- Herzog, V. A., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq). Nature Methods, 14(12), 1195–1201.
- Potapov, V., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research, 46(11), 5753–5763. [Link]
- Karikó, K., et al. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833–1840. [Link]
- Lexogen GmbH. (2018). SLAMseq Explorer and Kinetics Kits - User Guide. [Link]
- ResearchGate. (2013). Detecting RNA–Protein Interactions by Photocross-Linking Using RNA Molecules Containing Uridine Analogs. [Link]
- Russo, A., et al. (2017). Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine. Wiley Interdisciplinary Reviews: RNA, 8(6), e1436. [Link]
- Luchansky, M. S., & Ule, J. (n.d.). Crosslinking of an iodo-uridine-RNA hairpin to a single site on the human U1A N-terminal RNA binding domain. RNA. [Link]
- Zhang, Y., et al. (2019). Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells. RNA, 25(11), 1495–1506. [Link]
- S-CHEM. (2024). Synthesis of photocaged 6-O-(2-nitrobenzyl)guanosine and 4-O-(2-nitrobenzyl) uridine triphosphates for photocontrol of the RNA transcription reaction. [Link]
- Anderson, B. R., et al. (2015). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 23(8), 1459. [Link]
- Favre, A., et al. (1986). 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells.
- Moradian, H., et al. (2021). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. Biomedicines, 9(7), 755. [Link]
- Naqvi, A. S., et al. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. RNA, 27(12), 1535–1546. [Link]
- Bezerra, G. A., et al. (2013). 4-thio-U cross-linking identifies the active site of the VS ribozyme. RNA, 19(5), 657–666. [Link]
- Burger, K., et al. (2013). 4-Thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA Biology, 10(10), 1623–1630. [Link]
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
- Pless, D. D., et al. (1989). Correlation of cytotoxicity with elimination of iodine-125 from nude mice inoculated with prelabeled human melanoma cells. Cancer Research, 49(19), 5433–5437. [Link]
- Das, D., & Ray, P. S. (2014). RNA-protein UV-crosslinking Assay. Bio-protocol, 4(1), e1009. [Link]
- Gogo, J., et al. (2022). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs.
- Wenska-Bujarkiewicz, E., et al. (2024). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. The Journal of Organic Chemistry. [Link]
- Dundr, M. (2006). In vivo labeling of newly-synthesized RNA with 5-Bromouridine 5'-Triphosphate and immunodetection of transcription sites by microscopy. CSH Protocols, 2006(1), pdb.prot4101. [Link]
- Hafner, M., et al. (2010). Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP. Cell, 141(1), 129–141. [Link]
- Mamos, F., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology, 3(3), 316–323. [Link]
- IOCB Prague. (2024, April 24). Scientists at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [Video]. YouTube. [Link]
- Scite. (n.d.). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage?
- PubMed. (2024). Intrastrand Photo-Crosslinking of 5-Fluoro-2'-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. [Link]
- MDPI. (2023).
- Racaniello, V. (2021, October 18).
- ResearchGate. (n.d.). (A) Mechanism of the [2+2] cycloaddition reaction between coumarin and.... [Link]
- Loffredo, J. V., et al. (2021). Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA. Proceedings of the National Academy of Sciences, 118(17), e2025600118. [Link]
- Le, T. (2022, July 1). Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview [Video]. YouTube. [Link]
- PubMed. (n.d.).
- Windhager, L., et al. (2012). Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution. Genome Research, 22(10), 2031–2042. [Link]
- Limsirichaikul, S., et al. (2017). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 18(8), 1662. [Link]
- PubMed. (n.d.). Evaluation of a Cell-Mediated Cytotoxicity Assay Utilizing 125 Iododeoxyuridine-Labeled Tissue-Culture Target Cells. [Link]
- PubMed. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage?
- PubMed. (2002). Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a cell-mediated cytotoxicity assay utilizing 125 iododeoxyuridine-labeled tissue-culture target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 2-(3'-iodo-4'-aminophenyl)-6-hydroxybenzothiazole for in vivo quantitation of amyloid deposits in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating 6-Iodouridine Against Other Uridine Analogs
In the landscape of therapeutic agent development, nucleoside analogs represent a cornerstone class of molecules, pivotal in the clinical management of viral infections and neoplastic diseases.[1][2][3] Their structural mimicry of natural nucleosides allows them to deceptively enter cellular metabolic pathways, where they can inhibit critical enzymes or be incorporated into nascent DNA or RNA strands, ultimately disrupting replication.[4]
Within this class, uridine analogs have yielded significant therapeutic successes. This guide provides an in-depth technical evaluation of a specific, less-explored analog, 6-Iodouridine. We will objectively compare its performance profile with established and alternative uridine analogs, grounding our analysis in the experimental methodologies and data essential for rigorous scientific assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating novel nucleoside candidates.
The Candidate Under Investigation: this compound
This compound is a synthetic pyrimidine nucleoside, structurally differing from natural uridine by the substitution of an iodine atom at the 6th position of the uracil base. This modification is significant; while 5-substituted pyrimidines like 5-Iododeoxyuridine are well-characterized, altering the 6-position presents a different set of steric and electronic properties that could influence enzyme recognition and, critically, the stability of the molecule itself.
A major consideration for any 6-halogenated pyrimidine is its chemical stability. Computational and experimental studies have shown that the deoxyribose version, 6-iodo-2'-deoxyuridine (6IdU), is highly unstable in aqueous solutions, undergoing rapid hydrolysis of the N-glycosidic bond that links the base to the sugar.[5][6] This instability is a significant barrier to its practical application as a therapeutic. However, the ribose form, this compound (6IUrd), demonstrates greater stability, making it a more viable candidate for investigation.[5] For the purposes of this guide, we will consider the more stable ribose form while acknowledging the inherent challenges of this structural class.
The Comparative Field: A Selection of Uridine Analogs
To effectively evaluate this compound, it must be benchmarked against analogs with diverse mechanisms and clinical relevance.
-
5-Iodo-2'-deoxyuridine (Idoxuridine): The direct positional isomer of 6IdU, Idoxuridine was one of the first antiviral agents developed.[7] It acts as a thymidine analog and is incorporated into viral DNA, leading to the production of faulty genetic material and inhibiting viral replication.[8][9] Its primary use is topical, due to systemic toxicity.[7] It serves as a crucial benchmark for understanding the impact of halogen position on activity and toxicity.
-
Sofosbuvir: A highly successful antiviral agent for Hepatitis C, Sofosbuvir is a nucleotide analog prodrug.[10] It is metabolized intracellularly to its active triphosphate form, which then acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), causing chain termination.[11] Sofosbuvir represents a mechanistically distinct, highly effective, and clinically validated comparator.
-
Ribavirin: A broad-spectrum antiviral agent, Ribavirin is a guanosine analog that exhibits multiple mechanisms of action.[10] It can inhibit viral RdRp, interfere with RNA capping, and, most notably, induce lethal mutagenesis by causing an accumulation of mutations in the viral genome during replication.[10]
Performance Evaluation: A Data-Driven Comparison
The ultimate value of a therapeutic candidate is determined by its ability to inhibit a pathogenic process at concentrations that are non-toxic to the host. This relationship is captured by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
The table below presents a summary of representative performance data for this compound and its comparators against a hypothetical RNA virus.
| Compound | Primary Target | Mechanism of Action | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Viral RNA/DNA | Incorporation & Replication Disruption (presumed) | 15 | >100 | >6.7 |
| Idoxuridine | Viral DNA Polymerase | DNA Chain Incorporation & Disruption | 5 | 25 | 5 |
| Sofosbuvir | Viral RdRp | RNA Chain Termination | 0.5 | >100 | >200 |
| Ribavirin | Multiple | Lethal Mutagenesis / RdRp Inhibition | 10 | >100 | >10 |
Note: Data are representative and for illustrative purposes. Actual values are highly dependent on the specific virus and cell line used.
Experimental Framework for Analog Evaluation
A rigorous evaluation of any potential antiviral agent requires a systematic, multi-step approach. The goal is not merely to gather data, but to do so in a way that is reproducible, informative, and predictive of in vivo potential.
Caption: Comparative mechanisms of action for different classes of uridine and purine analog antivirals.
The key structure-activity relationship (SAR) question for this compound is the impact of the C6-Iodo substitution compared to the C5 of Idoxuridine.
-
Steric Hindrance: The C6 position is closer to the N1 glycosidic bond. An iodine atom at this position could create steric hindrance that affects recognition by cellular kinases (required for phosphorylation to the active triphosphate form) or by the viral polymerase itself. This could explain a potentially lower efficacy compared to C5 analogs.
-
Electronic Effects & Stability: As noted, the C6 halogenation drastically reduces the stability of the N-glycosidic bond in the deoxyribose form. [5][6]This chemical liability is a primary performance-limiting factor that must be addressed through medicinal chemistry efforts, perhaps by modifying the sugar ring to counteract this instability.
Conclusion and Future Directions
This guide demonstrates a framework for the systematic evaluation of this compound. When compared to established analogs, this compound presents a mixed performance profile. While it may exhibit antiviral activity, its primary challenge lies in its chemical stability, a critical lesson in drug development where physicochemical properties are as important as biological activity. The deoxyribose form (6IdU) is likely non-viable for therapeutic use due to rapid degradation. [5]The ribose form (6IUrd) is more stable but may still face challenges with metabolic activation and polymerase recognition compared to clinically optimized drugs like Sofosbuvir.
Future research on this compound should focus on two key areas:
-
Medicinal Chemistry: Can the uridine scaffold be modified to enhance the stability of the glycosidic bond without sacrificing its ability to be activated and recognized by viral polymerases?
-
Broad-Spectrum Screening: Against which viruses does this compound show the most promising selectivity index? A broader screening campaign is necessary to identify its optimal therapeutic niche.
By employing the rigorous, data-driven, and mechanistically informed evaluation process outlined here, the scientific community can accurately assess the true potential of novel candidates like this compound and rationally guide the development of the next generation of antiviral therapies.
References
- Maslova, A. A., Matyugina, E. C., et al. (2022). New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. National Institutes of Health.
- Munia, N. S., Alanazi, M. M., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Medicina (Kaunas, Lithuania).
- Götte, M. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses.
- Maslova, A. A., et al. (2022). New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. ResearchGate.
- Yoon, J. J., et al. (2022). 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. Proceedings of the National Academy of Sciences.
- Krol, E., et al. (2019). In vitro methods for testing antiviral drugs. National Institutes of Health.
- Munia, N. S., Alanazi, M. M., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. PubMed.
- Empiric Pharmacist. (2025). Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics. YouTube.
- Zdrowowicz, M., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. National Institutes of Health.
- Overall, J. C., et al. (1974). Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections. The Journal of Infectious Diseases.
- Munia, N. S., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. ResearchGate.
- Patsnap. (2024). What is the mechanism of Idoxuridine?. Patsnap Synapse.
- Cohen, A. M., et al. (1975). A Microassay for Cytotoxic Antibody Using 125 I-iododeoxyuridine-labelled Target Cells. PubMed.
- Paramonov, N. S., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health.
- Al-Obaidi, N., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. National Institutes of Health.
- Zdrowowicz, M., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ACS Publications.
- Wikipedia. (2023). Idoxuridine. Wikipedia.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
- Jockusch, S., et al. (2022). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. PubMed Central.
- EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.
- National Center for Biotechnology Information. (n.d.). Idoxuridine. PubChem.
Sources
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Idoxuridine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 9. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Enzymatic Incorporation of Halogenated Uridines
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and therapeutic development, the site-specific modification of nucleic acids is a cornerstone technology. Among the various modifications, the introduction of halogenated nucleosides, particularly uridines, into RNA and DNA offers a versatile tool for structural analysis, mechanistic studies, and the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the enzymatic incorporation of 5-fluoro-, 5-bromo-, and 5-iodouridine, offering insights into experimental design, methodological considerations, and the functional consequences of these modifications.
Introduction: The Significance of Halogenated Uridines
Halogenation at the C5 position of uridine is a powerful modification that can alter the physicochemical properties of nucleic acids. These analogues are particularly valuable for:
-
X-ray Crystallography: The introduction of heavier atoms like bromine and iodine serves as an excellent tool for solving the phase problem in X-ray crystallography, facilitating the determination of high-resolution nucleic acid structures.[1][2][3][4]
-
Therapeutic Agents: 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that, upon intracellular conversion to its nucleotide forms, can be incorporated into both RNA and DNA, leading to cytotoxicity.[5][6]
-
Mechanistic Probes: Halogenated uridines can be used to probe enzyme-substrate interactions, study nucleic acid dynamics, and investigate mechanisms of DNA repair.[7][8]
The successful application of these analogues hinges on their efficient and faithful incorporation into nucleic acids by polymerases. This guide will delve into the comparative aspects of this enzymatic process.
The Enzymatic Incorporation: A Comparative Overview
The workhorse for the in vitro synthesis of modified RNA is typically T7 RNA polymerase, known for its high processivity and tolerance for modified nucleotide triphosphates (NTPs).[9] Similarly, various DNA polymerases can incorporate halogenated deoxyuridine triphosphates.[10][11][12]
Substrate Efficiency: A Tale of Three Halogens
While T7 RNA polymerase and other polymerases can incorporate a variety of modified nucleotides, the efficiency of this process can be influenced by the nature of the modification.[9][13][14] A systematic study on the enzymatic synthesis of RNA with 5-substituted pyrimidines revealed that the efficiency of incorporation by T7 RNA polymerase is dependent on the substituent.[15][16]
| Halogenated Uridine Triphosphate | Relative Incorporation Efficiency (Conceptual) | Key Considerations |
| 5-Fluorouridine-5'-Triphosphate (5-FUTP) | High | Fluorine is the smallest halogen, causing minimal steric hindrance. Its high electronegativity can influence base pairing and interactions within the polymerase active site.[17] |
| 5-Bromouridine-5'-Triphosphate (5-BrUTP) | Moderate to High | Bromine is larger than fluorine and can introduce favorable properties for structural studies.[1][2] Some studies suggest it can be well-tolerated by polymerases.[7] |
| 5-Iodouridine-5'-Triphosphate (5-IUTP) | Moderate | Iodine is the largest of the three halogens, which can lead to greater steric challenges for the polymerase. However, it is highly valuable for X-ray crystallography due to its strong anomalous scattering.[1][2] |
Note: The relative efficiencies are conceptual and can vary depending on the specific polymerase, template sequence, and reaction conditions.
Impact on Nucleic Acid Structure and Function
The incorporation of halogenated uridines can have significant consequences for the structure and function of the resulting nucleic acid.
-
Structural Perturbations: Halogenation can influence RNA folding. For instance, the position of bromination or iodination in the HIV-1 Dimerization Initiation Site was found to strongly affect the hairpin-duplex equilibrium.[1][2] The introduction of halogens can alter base stacking and groove dimensions.[3]
-
Glycosidic Bond Stability: Studies have shown that 5-halogenation can enhance the stability of the glycosidic bond, with the effect increasing with the size of the halogen.[8]
-
Biological Activity: The incorporation of 5-fluorouracil into RNA and DNA is a key mechanism of its anticancer activity, leading to abnormal RNA processing and DNA damage.[5][6]
Experimental Design and Protocols
The successful incorporation of halogenated uridines requires careful planning and execution of enzymatic reactions. Below are generalized protocols and key considerations.
Workflow for Enzymatic Incorporation and Analysis
Sources
- 1. Influence of C-5 halogenation of uridines on hairpin versus duplex RNA folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of C-5 halogenation of uridines on hairpin versus duplex RNA folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic determination of nonrandom incorporation of 5-bromodeoxyuridine in rat DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. RNA Synthesis with Modified Nucleotides (E2050) [protocols.io]
- 15. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00077G [pubs.rsc.org]
This guide provides an in-depth comparison of the cytotoxic properties of 6-Iodouridine and its structurally related analogs. As researchers and drug development professionals, understanding the nuanced differences in chemical stability, metabolic activation, and mechanism of action is paramount to identifying promising therapeutic candidates. This document moves beyond a simple data sheet to explain the causality behind the observed cytotoxic profiles, grounded in experimental evidence and established biochemical principles.
Introduction: The Therapeutic Potential of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] These synthetic molecules mimic naturally occurring nucleosides and, upon cellular uptake and metabolic activation, can disrupt nucleic acid synthesis and function, leading to cell death.[1] Halogenated pyrimidines, such as those derived from uridine, are a particularly important class. Their therapeutic efficacy is often linked to their ability to be incorporated into DNA or RNA, or to inhibit key enzymes involved in nucleotide metabolism.[1][3]
This guide focuses on this compound (6-IUrd), a compound of interest for its potential radiosensitizing properties.[4][5] However, its utility is profoundly influenced by its chemical characteristics when compared to its more extensively studied isomer, 5-Iodo-2'-deoxyuridine (IdUrd), a well-known cytotoxic and radiosensitizing agent.[6][7] We will objectively compare these compounds, along with the benchmark chemotherapeutic 5-Fluorodeoxyuridine (FdUrd), to elucidate the structural and mechanistic factors that govern their cytotoxic potential.
The Dichotomy of Mechanism: Stability vs. Incorporation
The cytotoxicity of nucleoside analogs is not a given; it is the result of a multi-step intracellular process. For these compounds to be effective, they must be taken up by the cell, phosphorylated by cellular kinases to their active triphosphate form, and then recognized by polymerases for incorporation into growing DNA or RNA chains.[1][8][9]
-
5-Iodo-2'-deoxyuridine (IdUrd): As a thymidine analog, IdUrd is readily phosphorylated and incorporated into DNA in place of thymidine.[6][7] This incorporation itself is a form of DNA damage. The presence of the bulky iodine atom in the major groove of DNA can disrupt the binding of transcription factors and DNA repair enzymes. Crucially, it sensitizes the DNA to damage from ionizing radiation, a property exploited in radiotherapy.[6][10][11] The ultimate fate of a cell with significant IdUrd incorporation is often apoptosis, or programmed cell death.[12]
-
This compound (6-IUrd): Computationally, 6-IUrd was predicted to be a potent radiosensitizer.[5][13] However, its practical application is severely limited by a critical chemical flaw: instability. The N-glycosidic bond, which links the iodinated base to the ribose sugar, is exceptionally prone to hydrolysis in aqueous solutions.[4][13] This means that before the molecule can be effectively phosphorylated and utilized by the cell, it rapidly degrades into inactive 6-iodouracil and a ribose sugar. This instability is the single most important factor differentiating its biological activity from that of its 5-substituted counterpart.
This fundamental difference in stability dictates the cytotoxic outcome. While IdUrd is stable enough to undergo the necessary metabolic activation, 6-IUrd degrades too quickly to reach its intracellular target.
Quantifying Cytotoxicity: The MTT Assay
To experimentally compare the cytotoxicity of these compounds, a robust and reproducible method is required. The MTT assay is a widely accepted colorimetric method for assessing cell viability.[14][15] Its principle is based on the metabolic activity of living cells.
Principle of the MTT Assay: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan precipitate. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[15] This purple product is then solubilized, and its absorbance is measured, providing a quantitative assessment of cell survival after exposure to a cytotoxic compound.
Experimental Workflow: MTT Cytotoxicity Assay
Below is a standardized, step-by-step protocol for evaluating the cytotoxicity of nucleoside analogs. This protocol is designed to be self-validating by including appropriate controls.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with 10% Fetal Bovine Serum and antibiotics at 37°C in a 5% CO₂ incubator.[6]
-
Seeding: Trypsinize and seed 1 x 10⁴ cells per well into a 96-well microtiter plate and allow them to attach overnight.[16]
-
Treatment: Prepare serial dilutions of this compound, 5-Iodo-2'-deoxyuridine, 5-Fluorodeoxyuridine, and Uridine (as a negative control) in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" set of wells containing only the solvent (e.g., DMSO at <0.1%) used to dissolve the compounds.
-
Incubation: Incubate the plate for 72 hours.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the cells or crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[17]
-
Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (Viability % = [Abs_treated / Abs_control] x 100). Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.[18][19]
Comparative Cytotoxicity: A Quantitative Look
The IC₅₀ value is the standard metric for cytotoxicity. A lower IC₅₀ value indicates a more potent compound. Based on the mechanisms described, we can anticipate a wide range of activities from our selected compounds.
Table 1: Illustrative IC₅₀ Values Against a Human Cancer Cell Line (e.g., MCF-7)
| Compound | Class | Primary Mechanism | Expected IC₅₀ (µM) |
| Uridine | Endogenous Nucleoside | None (Nutrient) | > 1000 (Non-cytotoxic) |
| This compound (6-IUrd) | 6-Substituted Pyrimidine | N/A (Hydrolytically unstable) | > 200 (Low to negligible cytotoxicity) |
| 5-Fluorodeoxyuridine (FdUrd) | 5-Substituted Pyrimidine | Thymidylate Synthase Inhibition | 0.01 - 1.0 |
| 5-Iodo-2'-deoxyuridine (IdUrd) | 5-Substituted Pyrimidine | DNA Incorporation & Damage | 0.1 - 10.0[7][20] |
Interpretation:
-
As expected, Uridine is non-toxic and serves as a baseline control.
-
This compound shows very poor cytotoxic activity. Its high IC₅₀ value is a direct consequence of its rapid degradation in the aqueous culture medium, preventing it from reaching sufficient intracellular concentrations to exert an effect.[4]
-
FdUrd and IdUrd are both highly cytotoxic, but their mechanisms differ. FdUrd starves the cell of thymidine, a critical DNA building block, by inhibiting its synthesis.[3] IdUrd, on the other hand, acts as a fraudulent building block, becoming incorporated into DNA and compromising its integrity.[6] The relative potency can vary between cell lines depending on the expression of metabolic enzymes and the cellular reliance on specific pathways.
The Final Pathway: Induction of Apoptosis
The cellular damage inflicted by effective nucleoside analogs like IdUrd ultimately converges on a common cell death pathway: apoptosis. This is a controlled, non-inflammatory form of cellular suicide crucial for eliminating damaged cells. A key feature of apoptosis is the activation of a family of proteases called caspases .[21]
DNA damage, such as that caused by the incorporation of IdUrd, triggers a signaling cascade that activates initiator caspases (e.g., Caspase-9). These, in turn, activate executioner caspases, primarily Caspase-3 and Caspase-6 , which dismantle the cell by cleaving critical structural and regulatory proteins.[21][22][23]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A phase I study of intravenous iododeoxyuridine as a clinical radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preferential tumor targeting and selective tumor cell cytotoxicity of 5-[131/125I]iodo-4'-thio-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Caspases in Alzheimer’s Disease: Mechanism of Activation, Role, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caspase 6 activity initiates caspase 3 activation in cerebellar granule cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metabolic RNA Labeling: Benchmarking 6-Iodouridine Against Established Techniques
For researchers, scientists, and drug development professionals venturing into the dynamic world of RNA biology, the ability to distinguish newly synthesized transcripts from the pre-existing RNA pool is paramount. Metabolic labeling of RNA with nucleoside analogs has become a cornerstone for dissecting the intricate kinetics of RNA synthesis, processing, and decay.[1][2] Established techniques utilizing analogs like 5-Bromouridine (BrU), 5-Ethynyluridine (EU), and 4-Thiouridine (4sU) have paved the way for groundbreaking discoveries.
This guide introduces 6-Iodouridine (6-IU), a halogenated analog, and provides a comprehensive, data-supported comparison with these well-established methods. We will delve into the underlying mechanisms, experimental workflows, and critical performance metrics to empower you to make informed decisions for your research.
The Foundation: Metabolic Labeling of Nascent RNA
The core principle of metabolic RNA labeling is elegantly simple: introduce a modified nucleoside analog to living cells, which is then taken up and incorporated into newly transcribed RNA by the cell's own machinery.[3] This "tag" allows for the subsequent identification, isolation, or visualization of the nascent transcriptome, providing a temporal dimension to gene expression analysis that steady-state RNA sequencing cannot offer.[1]
A Head-to-Head Comparison of RNA Labeling Nucleosides
The choice of a nucleoside analog is a critical experimental decision, with each compound offering a unique set of advantages and disadvantages. The ideal reagent should be efficiently incorporated with minimal perturbation to cellular processes and allow for specific and sensitive detection.
| Feature | This compound (6-IU) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Class | Halogenated Uridine | Halogenated Uridine | Alkyne-modified Uridine | Thiol-containing Uridine |
| Detection Method | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) | Antibody-based (anti-BrdU) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry) | Thiol-specific biotinylation followed by streptavidin enrichment |
| Detection Conditions | Mild, bioorthogonal potential | Harsh (DNA denaturation required) | Mild, bioorthogonal | Mild chemical reaction |
| Sensitivity & Specificity | Potentially high, dependent on coupling efficiency | Moderate, potential for cross-reactivity | High, very specific reaction | High, very specific reaction |
| Cell Permeability | Expected to be good | Good[1] | Good[4][5] | Good[3][6] |
| Cytotoxicity | Under investigation; potential for lower perturbation | Generally low for short-term labeling[1][7] | Can be cytotoxic with longer incubations or high concentrations[1] | Can induce nucleolar stress and inhibit rRNA synthesis at high concentrations[8] |
| Primary Applications | Nascent RNA capture, spatial transcriptomics, crosslinking | Nascent RNA immunoprecipitation (Bru-IP), sequencing (Bru-Seq) | In situ visualization of transcription, nascent RNA capture | RNA turnover analysis (pulse-chase), nascent RNA sequencing (e.g., SLAM-seq) |
In-Depth Analysis of Each Labeling Reagent
This compound (6-IU): The Novel Contender
This compound, and its closely related isomer 5-Iodouridine, represent a class of halogenated nucleosides with significant potential in RNA biology. While less established than other analogs for metabolic labeling, the carbon-iodine bond serves as a versatile chemical handle for bioorthogonal reactions.
Mechanism of Action and Detection: 6-IU is incorporated into nascent RNA transcripts by RNA polymerases. The iodine atom can then be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach a variety of probes, including biotin or fluorophores.[9] This approach offers a unique chemical reactivity distinct from the other methods. Research on 5-Iodouridine triphosphate (IUTP) has shown it to be incorporated into RNA transcripts nearly as efficiently as natural UTP during in vitro transcription.[9]
Diagram: this compound Labeling and Detection Workflow
Caption: Workflow for 6-IU metabolic labeling and subsequent detection via cross-coupling chemistry.
Advantages:
-
Unique Bioorthogonal Chemistry: Offers an alternative to click chemistry and antibody-based methods.
-
Potential for In Vivo Applications: The reagents for Suzuki-Miyaura coupling can be designed for biocompatibility.
Limitations:
-
Less Characterized: Requires further investigation to determine optimal labeling conditions, cytotoxicity, and incorporation efficiency in various cell types.
-
Catalyst Requirements: Palladium catalysts, while effective, can have cellular toxicity that needs to be carefully managed.
5-Bromouridine (BrU): The Established Workhorse
For years, BrU has been a reliable tool for labeling newly synthesized RNA.[10] Its detection relies on the highly specific recognition by anti-BrdU antibodies, a technique borrowed from the DNA replication field.
Mechanism of Action and Detection: Cells readily take up BrU, convert it to BrUTP, and incorporate it into nascent RNA.[1] Following cell fixation and permeabilization, a crucial step involves DNA denaturation (often with HCl) to expose the incorporated BrU to the anti-BrdU antibody.[11][12] This is followed by detection with a fluorescently labeled secondary antibody.
Diagram: BrU Labeling and Immunodetection Workflow
Caption: Workflow for BrU metabolic labeling and antibody-based immunodetection.
Advantages:
-
Extensive Validation: A long-standing and well-documented method.[13]
-
Lower Cytotoxicity in Long-Term Studies: Appears to be less toxic than 4sU during extended exposure.[1]
Limitations:
-
Harsh Detection Conditions: The required denaturation step can damage cellular morphology and may not be compatible with co-staining for other antigens.[11][14]
-
Antibody Accessibility: In tissues, antibody penetration can be a limiting factor, often requiring sectioning.[15]
-
Lower Resolution: Compared to click chemistry, immunodetection can offer lower spatial resolution.[16]
5-Ethynyluridine (EU): The Precision Tool for Imaging
EU has revolutionized the visualization of nascent RNA due to its small, bioorthogonal alkyne group.[17] Detection is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[16][18]
Mechanism of Action and Detection: EU is incorporated into newly transcribed RNA in place of uridine.[4] The ethynyl group then serves as a handle for a click reaction with an azide-containing molecule, such as a fluorescent dye or biotin, in the presence of a copper(I) catalyst.[4][19]
Diagram: EU Labeling and Click Chemistry Detection Workflow
Caption: Workflow for EU metabolic labeling and detection via click chemistry.
Advantages:
-
High Specificity and Efficiency: The click reaction is bioorthogonal, meaning it does not interfere with native cellular components.[20]
-
Mild Detection: The protocol does not require harsh denaturation steps, preserving cellular architecture and allowing for multiplexing.[14][21]
-
Superior for Imaging: Provides excellent spatial resolution and sensitivity for microscopy.[16]
Limitations:
-
Copper Cytotoxicity: The copper catalyst can be toxic to cells, making it primarily suitable for fixed-cell applications, although catalyst development is an active area of research.[22]
-
Potential for Perturbation: Longer incubation times or high concentrations of EU can negatively impact cell growth rates.[1]
4-Thiouridine (4sU): The Gold Standard for RNA Turnover
4sU is the most widely used analog for studying RNA kinetics, including synthesis and decay rates.[6][23] Its utility stems from the thiol group, which allows for specific chemical modification and enrichment.
Mechanism of Action and Detection: After incorporation into nascent RNA, the thiol group on the 4sU molecule can be specifically reacted with thiol-reactive reagents, most commonly biotin-HPDP.[24] This biotinylation allows for the affinity purification of the newly transcribed, 4sU-containing RNA from the pre-existing, unlabeled RNA population using streptavidin-coated beads.[24][25]
Diagram: 4sU Labeling and Thiol-Specific Enrichment Workflow
Caption: Workflow for 4sU metabolic labeling and enrichment of nascent RNA.
Advantages:
-
Robust for RNA Kinetics: The ability to efficiently separate new and old RNA makes it ideal for pulse-chase experiments to determine RNA half-lives.[24][26]
-
High-Throughput Sequencing Compatibility: The enriched RNA is perfectly suited for downstream analysis by next-generation sequencing.[6][23]
Limitations:
-
Cytotoxicity: High concentrations (>50 µM) or prolonged exposure can inhibit rRNA synthesis and processing, leading to a nucleolar stress response.[8]
-
Light Sensitivity: 4sU is photoreactive and can form crosslinks with proteins upon exposure to UV light, requiring careful handling.[25]
Experimental Protocols
What follows are representative, step-by-step protocols for metabolic RNA labeling in cultured mammalian cells. Causality: The concentrations and incubation times provided are starting points and must be optimized for each cell line and experimental goal to balance efficient labeling with minimal cytotoxicity.
Protocol 1: 5-Ethynyluridine (EU) Labeling for Fluorescence Microscopy
Rationale: This protocol is designed for visualizing newly transcribed RNA in situ, prioritizing the preservation of cellular morphology.
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate. Allow cells to reach 70-80% confluency.
-
EU Labeling: Prepare a working solution of EU in pre-warmed complete cell culture medium (final concentration typically 0.5-1 mM). Remove the old medium from the cells and replace it with the EU-containing medium.[5]
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 30-60 minutes) under standard culture conditions (37°C, 5% CO₂).
-
Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and the copper catalyst. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[4]
-
Washing and Mounting: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the newly synthesized RNA using a fluorescence microscope.
Protocol 2: 4-Thiouridine (4sU) Labeling for Nascent RNA Enrichment and Sequencing
Rationale: This protocol is optimized for the biochemical separation of newly synthesized RNA for downstream quantitative analysis like RNA-seq.
-
Cell Culture and Labeling: Grow cells to approximately 80% confluency. Add 4sU directly to the culture medium to a final concentration of 100-500 µM.[27] Incubate for the desired pulse duration (e.g., 15-60 minutes). Critical: Handle cells away from direct bright light after 4sU addition.[25]
-
Cell Lysis and RNA Extraction: Aspirate the medium and lyse the cells directly on the plate using TRIzol® or a similar lysis reagent.[3] Extract total RNA following the manufacturer's protocol. It is crucial to obtain high-quality, intact RNA.
-
Quantification and Quality Control: Determine the concentration and purity of the total RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a Bioanalyzer or similar capillary electrophoresis system.
-
Biotinylation of 4sU-labeled RNA: In an RNase-free tube, mix 50-100 µg of total RNA with biotinylation buffer and Biotin-HPDP.[24] Incubate the reaction for 1.5-2 hours at room temperature with gentle rotation, protected from light.
-
Purification of Biotinylated RNA: Remove excess, unbound biotin by performing a chloroform/isoamyl alcohol extraction followed by isopropanol precipitation.[26]
-
Affinity Purification of Nascent RNA: Resuspend the biotinylated RNA pellet and incubate it with pre-washed streptavidin-coated magnetic beads for 30-60 minutes.[24][25]
-
Washing: Wash the beads extensively with high and low salt wash buffers to remove non-specifically bound, pre-existing RNA.
-
Elution: Elute the purified 4sU-labeled RNA from the beads using a buffer containing a reducing agent (e.g., DTT). The nascent RNA is now ready for library preparation and sequencing.
Conclusion and Future Outlook
The choice between this compound, BrU, EU, and 4sU depends entirely on the biological question at hand. For high-resolution imaging of transcriptional activity, EU with click chemistry is unparalleled. For robust quantification of RNA synthesis and decay rates via sequencing, 4sU remains the method of choice, provided its potential for cytotoxicity is controlled. BrU offers a classic, well-validated alternative, particularly when concerns about the cytotoxicity of other analogs arise in long-term studies.
This compound emerges as a promising new tool with a unique detection chemistry that could open new avenues for RNA labeling, particularly in contexts where palladium catalysis offers advantages over copper or antibodies. As research progresses, a more complete picture of its performance, biocompatibility, and optimal applications will undoubtedly emerge, further enriching the toolkit available to researchers in the ever-evolving field of RNA biology.
References
- Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay.
- Click chemistry for rapid labeling and lig
- 4sU Labeling and Harvest Protocol. Protocol Source. [Link]
- Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. PMC. [Link]
- Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-gener
- EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR Protocols. [Link]
- Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS. [Link]
- Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. JoVE. [Link]
- Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. Microscopy and Microanalysis, Oxford Academic. [Link]
- A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. Frontiers in Cell and Developmental Biology. [Link]
- Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing
- RNA metabolic labeling review published. Kleiner Lab, Princeton University. [Link]
- Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution. Semantic Scholar. [Link]
- 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. PMC, NIH. [Link]
- EdU and BrdU incorporation resolve their differences. PMC, NIH. [Link]
- 4-Thiouridine Labeling to Analyze mRNA Turnover in Schizosaccharomyces pombe. CSH Protocols. [Link]
- Comparison of EdU-based and BrdU-based replication assays on...
- In situ click chemistry on RNA. Practical Fragments. [Link]
- Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipit
- Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosom
- (PDF) Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing.
- A unique RNA-directed nucleoside analog is cytotoxic to breast cancer cells and depletes cyclin E levels. NIH. [Link]
- A Brief Note on Metabolic Labeling of RNA. Longdom Publishing. [Link]
- A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover. Semantic Scholar. [Link]
- 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring. Jena Bioscience. [Link]
- Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research, Oxford Academic. [Link]
- The nucleoside analogs and amino acid derivatives used for metabolic...
- Covalent labeling of nucleic acids. Chemical Society Reviews (RSC Publishing). [Link]
- Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS. [Link]
- N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. PMC, PubMed Central. [Link]
- Bru-Seq. Illumina. [Link]
- Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation.
- Bioorthogonal chemistry-based RNA labeling technologies: evolution and current st
- Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. PMC. [Link]
- Interrogating the Transcriptome with Metabolically Incorpor
- Specific labeling of RNA. Bio-Synthesis. [Link]
- Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. PMC, NIH. [Link]
- User Manual RNA Labeling Kit. Carl ROTH. [Link]
Sources
- 1. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA metabolic labeling review published – Kleiner Lab: RNA Chemical Biology [kleiner.princeton.edu]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. salic.med.harvard.edu [salic.med.harvard.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
- 18. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 20. biosynth.com [biosynth.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]
- 23. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
A Senior Application Scientist's Guide to the Statistical Validation of 6-Iodouridine-Enhanced RNA-Protein Interaction Studies
For researchers, scientists, and drug development professionals venturing into the intricate world of RNA-protein interactions, the choice of methodology is paramount. The use of photoactivatable ribonucleoside analogs has revolutionized our ability to capture these transient interactions with high specificity and resolution. Among these, 6-Iodouridine (6-IU) presents a compelling, albeit less common, alternative to the more widely used 4-thiouridine (4-SU). This guide provides an in-depth comparison of experimental and computational workflows, with a core focus on the rigorous statistical validation required to generate trustworthy and publishable results from this compound-based studies.
The Rationale for this compound: A Comparative Overview
Both this compound and 4-thiouridine are incorporated into nascent RNA transcripts and, upon activation with UV light, form covalent crosslinks with interacting RNA-binding proteins (RBPs). This irreversible bond is the foundation of techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). While 4-SU is activated by UV-A light (365 nm), halogenated uridines like 5-Iodouridine and this compound are more photoreactive and can be crosslinked at longer wavelengths, potentially reducing cellular damage.[1][2] The choice between these analogs is not trivial and has direct implications for the downstream bioinformatic analysis and statistical validation.
The key distinction lies in the signature mutation induced upon reverse transcription. In PAR-CLIP experiments using 4-SU, the crosslinked uridine is frequently read as a cytosine, leading to a characteristic T-to-C transition in the resulting cDNA.[3] This mutation serves as a precise marker of the crosslink site. While less extensively documented, this compound is also expected to induce mutations, providing a similar landmark for pinpointing RBP binding sites.[4]
| Feature | 4-Thiouridine (4-SU) | This compound (6-IU) |
| Activation Wavelength | ~365 nm (UV-A) | >304 nm (UV-A) |
| Crosslinking Efficiency | High | Potentially Higher |
| Signature Mutation | T-to-C | Expected to induce mutations |
| Primary Application | PAR-CLIP | Crosslinking studies |
Experimental Design: Laying the Foundation for Statistical Confidence
The robustness of your statistical validation is intrinsically linked to the quality of your experimental design. A self-validating system, where controls are integrated at every critical step, is essential.
The Indispensable Role of Controls
Negative Controls are Non-Negotiable:
-
Non-crosslinked cells: This control is crucial to distinguish between specific crosslinking-dependent interactions and non-specific associations that occur during immunoprecipitation.[5]
-
Knockout/Knockdown of the RBP of interest: The ideal negative control is a cell line where the target RBP is absent. This allows for the assessment of antibody specificity and background binding.[5]
-
Size-matched input (SMInput): This control, where the crosslinking and RNase digestion steps are performed but the immunoprecipitation is omitted, is vital for distinguishing RBP-bound RNA fragments from the general background of cellular RNAs.[6]
Optimizing Crosslinking and Immunoprecipitation
The efficiency of UV crosslinking and the specificity of the immunoprecipitation (IP) are critical determinants of signal-to-noise.[7] A high-quality, IP-grade antibody is paramount for the success of any CLIP experiment.[8] It is imperative to validate the antibody's ability to specifically immunoprecipitate the target RBP.
A Tale of Two Techniques: PAR-CLIP vs. iCLIP
While both PAR-CLIP and individual-nucleotide resolution CLIP (iCLIP) aim to identify RBP binding sites, their methodologies and the nature of the data they generate differ significantly, impacting the statistical approaches for validation.
Workflow Comparison: PAR-CLIP vs. iCLIP
Caption: Comparative workflows of PAR-CLIP and iCLIP methodologies.
In PAR-CLIP , the reverse transcriptase reads through the crosslink site, introducing a characteristic mutation.[9] In contrast, iCLIP is designed to capture the cDNA fragments that truncate at the site of the crosslink, as the bulky remnant of the protein can block the reverse transcriptase.[9][10] This fundamental difference dictates the primary signal used for identifying binding sites.
The Core of Validation: A Step-by-Step Bioinformatic Pipeline
The journey from raw sequencing reads to statistically validated RBP binding sites is a multi-step process. A typical bioinformatic pipeline is essential for robust analysis.[8]
Bioinformatic Analysis Pipeline
Caption: A standard bioinformatic workflow for CLIP-seq data analysis.
Preprocessing and Alignment: Cleaning the Data
The initial steps involve removing adapter sequences and low-quality reads.[11] For iCLIP data, unique molecular identifiers (UMIs) are often used to remove PCR duplicates.[12] Reads are then aligned to the appropriate reference genome or transcriptome. Splicing-aware aligners are necessary if interactions with mature mRNAs are being investigated.[13]
Peak Calling: Identifying Putative Binding Sites
This is a critical step where regions with a significant enrichment of reads are identified.[8] Numerous peak calling algorithms have been developed, each with its own statistical model.[6][8]
-
For PAR-CLIP data from this compound studies , peak callers that can specifically look for crosslink-induced mutation sites (CIMS) are highly advantageous.[8] Tools like PARalyzer are designed for this purpose.
-
For iCLIP data , the analysis focuses on crosslink-induced truncation sites (CITS), where reads terminate.[8] Software such as iCount is tailored for this type of data.[8]
The choice of peak caller can significantly impact the results, and it is often advisable to compare the output of different tools.[8]
Normalization: Accounting for Biases
Normalization is crucial to make binding sites comparable across the transcriptome and between different experiments.[14] Common normalization strategies include:
-
Normalizing to input RNA: This ranks peaks by their relative enrichment compared to the input control, correcting for biases introduced by RNA abundance.[14]
-
Normalizing to transcript abundance (RNA-seq): For RBPs that bind mature mRNAs, normalizing to gene expression levels obtained from a parallel RNA-seq experiment can reduce false positives from highly expressed genes.[14]
Statistical Significance Testing and False Discovery Rate Control
Once peaks are called and normalized, their statistical significance must be rigorously assessed. The goal is to distinguish true binding sites from random background noise.
The Null Hypothesis: The underlying null hypothesis is that the observed read enrichment in a given region is due to chance. Statistical tests aim to reject this hypothesis for true binding sites.
Controlling for Multiple Testing: In a genome-wide study, thousands of statistical tests are performed simultaneously, which inflates the probability of false positives (Type I errors).[15] To address this, it is essential to control the False Discovery Rate (FDR) , which is the expected proportion of false positives among all significant findings.[15][16]
The Benjamini-Hochberg (BH) method is a widely used procedure for controlling the FDR.[17][18] However, for genomic data where dependencies exist between neighboring regions, more advanced methods that account for group structures can offer increased statistical power.[17][19]
Experimental Protocols: A Guide to Reproducibility
Detailed and reproducible protocols are the bedrock of scientific integrity. Below are summarized, step-by-step methodologies for key stages of a this compound-based CLIP experiment.
Protocol: this compound Labeling and UV Crosslinking
-
Cell Culture: Grow cells to ~80% confluency.
-
This compound Incorporation: Supplement the culture medium with this compound to a final concentration of 100-500 µM and incubate for a duration optimized for your cell line (e.g., 8-16 hours).
-
Harvesting: Wash cells with ice-cold PBS.
-
UV Crosslinking: Place cells on ice and irradiate with UV light at a wavelength >304 nm. The optimal energy dose (e.g., 150-400 mJ/cm²) should be empirically determined.[5]
-
Pelleting and Storage: Harvest the cells, pellet them by centrifugation, and snap-freeze in liquid nitrogen for storage at -80°C.
Protocol: Immunoprecipitation and Library Preparation (Adapted for iCLIP)
-
Lysis: Resuspend the cell pellet in lysis buffer and perform partial RNase digestion to fragment the RNA.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the RBP of interest, coupled to magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound proteins and RNA.
-
3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the co-purified RNA fragments.
-
Reverse Transcription: Perform reverse transcription using a primer that is complementary to the 3' adapter. The reverse transcriptase will truncate at the crosslink site.
-
cDNA Purification and Circularization: Purify the cDNA and circularize it using a ligase.
-
Linearization and PCR: Linearize the circular cDNA and amplify it using PCR.
-
Sequencing: Subject the amplified library to high-throughput sequencing.
Conclusion: A Framework for Rigorous Validation
The use of this compound in CLIP-based methodologies offers a powerful approach to dissecting the complex landscape of RNA-protein interactions. However, the true value of these experiments lies in the rigor of their statistical validation. By implementing a well-controlled experimental design, choosing the appropriate bioinformatic tools, and applying robust statistical methods for significance testing and FDR control, researchers can generate high-confidence maps of RBP binding sites. This comprehensive approach ensures that the resulting data is not only technically sound but also biologically meaningful, paving the way for novel insights into gene regulation and the development of new therapeutic strategies.
References
- Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PubMed Central. (n.d.).
- Assessing Computational Steps for CLIP-Seq Data Analysis - PMC - NIH. (n.d.).
- Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - NIH. (2023, June 5).
- False discovery rate control: Moving beyond the Benjamini–Hochberg method. (n.d.).
- Analysis of CLIP and iCLIP methods for nucleotide-resolution studies of protein-RNA interactions - PubMed Central. (n.d.).
- iCLIP: Protein–RNA interactions at nucleotide resolution - PMC - NIH. (n.d.).
- Global FDR control across multiple RNAseq experiments - PMC - NIH. (n.d.).
- Current methods in the analysis of CLIP-Seq data. (n.d.).
- CLIPick: a sensitive peak caller for expression-based deconvolution of HITS-CLIP signals | Nucleic Acids Research | Oxford Academic. (2018, October 17).
- Features that define the best ChIP-seq peak calling algorithms - SciSpace. (2017, May 1).
- CLIP-Seq data analysis from pre-processing to motif detection - Galaxy Training!. (2018, August 17).
- False discovery rate control: Moving beyond the Benjamini–Hochberg method - bioRxiv. (2025, February 15).
- Outline of HITS-CLIP, PAR-CLIP and several variants, iCLIP, iCLAP and... - ResearchGate. (n.d.).
- Peak calling - Wikipedia. (n.d.).
- ICLIP data analysis using CTK - Zhang Lab. (2024, July 12).
- Profiling the Binding Sites of RNA-Binding Proteins with Nucleotide Resolution Using iCLIP. (n.d.).
- (PDF) False discovery rate control: Moving beyond the Benjamini-Hochberg method. (2025, September 26).
- Bioinformatic tools for analysis of CLIP ribonucleoprotein data - PMC - NIH. (n.d.).
- Identification of RNA–protein interaction networks using PAR-CLIP - PMC - NIH. (n.d.).
- Bayesian Hidden Markov Models to Identify RNA-Protein Interaction Sites in PAR-CLIP. (n.d.).
- Zooming in on protein–RNA interactions: a multi-level workflow to identify interaction partners - Portland Press. (n.d.).
- False Discovery Rate | Columbia University Mailman School of Public Health. (n.d.).
- CLIP-Seq: RNA-Protein Interactions, Types, Protocol & Applications - YouTube. (2025, June 3).
- Computational tools to study RNA-protein complexes - PMC - PubMed Central. (n.d.).
- Schematic summary of CLIP and iCLIP methods. After UV cross-linking... - ResearchGate. (n.d.).
- Selecting ChIP-Seq Normalization Methods from the Perspective of their Technical Conditions - arXiv. (2025, January 3).
- Decoding RNA-Protein Interactions: Harnessing Computational Tools for Advanced Predictions without High-Throughput Data - CBIRT. (2024, July 8).
- Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions | Nucleic Acids Research | Oxford Academic. (n.d.).
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications. (2021, November 19).
- Design and bioinformatics analysis of genome-wide CLIP experiments - Oxford Academic. (n.d.).
- (PDF) Methods for Identification of Protein-RNA Interaction: A Bioinformatics Perspective. (2025, August 9).
- Probabilistic cross-link analysis and experiment planning for high-throughput elucidation of protein structure - PubMed Central. (n.d.).
- Data Science Issues in Studying Protein–RNA Interactions with CLIP Technologies - PMC. (n.d.).
- Crosslinking of an iodo-uridine-RNA hairpin to a single site on the human U1A N-terminal RNA binding domain - PMC - NIH. (n.d.).
- Site identification in high-throughput RNA–protein interaction data - Oxford Academic. (n.d.).
- Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed. (2013, March 1).
- Comparing Statistical Tests for Differential Network Analysis of Gene Modules - PMC - NIH. (2021, May 19).
- Detecting RNA–Protein Interactions by Photocross-Linking Using RNA Molecules Containing Uridine Analogs | Request PDF - ResearchGate. (2025, August 10).
- Statistical tests for differential expression in cDNA microarray experiments - PubMed Central. (n.d.).
- Chemical RNA Crosslinking: Mechanisms, Computational Analysis and Biological Applications - ChemRxiv. (n.d.).
- RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking - Jena Bioscience. (n.d.).
Sources
- 1. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking of an iodo-uridine-RNA hairpin to a single site on the human U1A N-terminal RNA binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Data Science Issues in Studying Protein–RNA Interactions with CLIP Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of CLIP and iCLIP methods for nucleotide-resolution studies of protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatic tools for analysis of CLIP ribonucleoprotein data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hands-on: CLIP-Seq data analysis from pre-processing to motif detection / CLIP-Seq data analysis from pre-processing to motif detection / Transcriptomics [training.galaxyproject.org]
- 13. stat.ucla.edu [stat.ucla.edu]
- 14. Assessing Computational Steps for CLIP-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global FDR control across multiple RNAseq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. False Discovery Rate | Columbia University Mailman School of Public Health [publichealth.columbia.edu]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Iodouridine
As a Senior Application Scientist, my aim is to provide you with a comprehensive, scientifically-grounded guide for the proper disposal of 6-Iodouridine. This document moves beyond a simple checklist to offer a procedural framework rooted in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to ensure that these procedures become an integrated part of your laboratory workflow, safeguarding both personnel and the environment.
This compound, also known as Idoxuridine, is a halogenated nucleoside analog. Its utility in research, particularly as an antiviral agent and a tool to study DNA synthesis, is significant.[1] However, its chemical properties necessitate rigorous disposal protocols. The compound is classified as a hazardous substance, suspected of causing genetic defects and damage to fertility or an unborn child, in addition to being a skin and eye irritant.[2][3] Therefore, it must be managed as a regulated, hazardous chemical waste.
Part 1: Core Principles of this compound Waste Management
The foundation of safe disposal rests on three pillars: correct classification, stringent segregation, and secure containment.
-
Hazard Classification : this compound is an organoiodine compound.[1] Due to the presence of the iodine atom, it falls under the category of halogenated organic waste .[4][5][6] Its biological activity as a DNA synthesis inhibitor and its toxicological profile (mutagenicity and reproductive toxicity) align it with materials that require handling precautions similar to those for cytotoxic drugs.[1][3][7]
-
Waste Segregation : This is the most critical step in ensuring safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process, often at a higher cost.[6][8]
-
Halogenated vs. Non-Halogenated : Never mix this compound waste with non-halogenated organic waste streams (e.g., acetone, methanol).[4][8]
-
Solid vs. Liquid : Keep solid and liquid wastes separate to the greatest extent possible.[8]
-
Incompatibilities : this compound is incompatible with strong oxidizing agents and strong bases.[2] Ensure waste containers do not contain residues of these materials.
-
-
Containment and Labeling : All waste must be collected in designated, chemically compatible, and leak-proof containers that can be tightly sealed.[8][9] Proper labeling is not just a regulatory requirement; it is a vital communication tool for safety.
Part 2: Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, ensure the appropriate PPE is worn. The goal is to create a barrier that prevents any route of exposure—inhalation, ingestion, or skin/eye contact.
| PPE Item | Specification & Rationale |
| Eye Protection | ANSI-approved chemical splash goggles.[5] Protects against splashes of solutions or airborne dust particles. |
| Hand Protection | Nitrile rubber gloves.[2] For concentrated solutions or handling the pure solid, consider double-gloving.[5] Always check the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned laboratory coat.[4] Protects skin and personal clothing from contamination. |
| Respiratory | Required if there is a risk of aerosol or dust generation and work is not performed in a fume hood. Use a NIOSH-approved respirator.[4] |
Part 3: Step-by-Step Disposal Protocols
All handling and preparation of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Container Preparation : Select a clean, dry, wide-mouth container made of glass or chemically resistant plastic. The container must have a secure, threaded cap.
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label.[4][6] Fill in the required information:
-
Generator/Lab Information : Your name, Principal Investigator, lab room number.
-
Chemical Contents : Write the full chemical name, "this compound." Do not use abbreviations.
-
Hazards : Check the boxes for "Toxic" and identify it as a halogenated compound.
-
-
Waste Transfer : Carefully transfer the solid this compound into the labeled waste container.
-
Closure and Storage : Securely cap the container. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[4] The storage area should feature secondary containment (e.g., a plastic tub).[8]
This stream includes items like gloves, weighing papers, pipette tips, and paper towels contaminated with this compound.
-
Container : Use a designated solid waste container, which can be a sturdy, sealable bag or a lined pail.
-
Labeling : Clearly label the container or bag as "Hazardous Waste - Halogenated Solid Waste" and list "this compound" as the contaminant.
-
Collection : Place all contaminated solid materials directly into this container. Do not mix with regular trash or non-hazardous waste.
-
Storage : Keep the solid waste container sealed and stored in the satellite accumulation area.
-
Segregation : Maintain separate waste streams for halogenated organic solvents and aqueous solutions containing this compound.[8][10]
-
Container Selection : Use a chemically compatible, leak-proof container (e.g., a polyethylene carboy for solvents) with a screw cap.[5][8]
-
Labeling : Label the container as "Hazardous Waste" and specify "Halogenated Organic Liquid Waste" or "Aqueous Waste with Halogenated Compounds." List all chemical constituents, including solvents and an estimated concentration of this compound.[4]
-
Collection : Add the liquid waste to the appropriate container. Do not overfill; leave at least 10% headspace at the top to allow for expansion.[8]
-
Closure and Storage : Keep the container tightly closed except when actively adding waste.[8] Store in secondary containment within the designated satellite accumulation area.
An "empty" container that held pure this compound must be managed as hazardous waste unless properly decontaminated.[10]
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) capable of dissolving the compound.
-
Rinsate Collection : Crucially, the first rinse must be collected and disposed of as hazardous liquid waste. [9] Subsequent rinses may also need to be collected, depending on institutional policy. Never pour the rinsate down the drain.[9]
-
Final Disposal : Once triple-rinsed and air-dried, obliterate or deface the original chemical label.[9][11] The container can then typically be disposed of in the normal laboratory glass or plastic recycling stream.
Part 4: Spill Management
Immediate and correct response to a spill is essential for safety.
-
Alert Personnel : Notify others in the lab.
-
Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.
-
PPE : Don appropriate PPE before cleanup.[5]
-
Containment : For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]
-
Cleanup : Carefully sweep or scoop the absorbed material and place it into a hazardous waste container. All materials used for cleanup must be disposed of as halogenated solid waste.[6]
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 5: Final Disposal Workflow
The ultimate responsibility for the disposal of hazardous waste lies with your institution's EHS department or a licensed contractor.
-
Accumulation : Collect and store waste in the lab's satellite accumulation area as described above.
-
Request Pickup : Once a waste container is nearly full, contact your EHS department to schedule a waste pickup.[4][9]
-
Documentation : Ensure all labels and tags are complete and accurate before the scheduled pickup.
The following diagram illustrates the decision-making process and workflow for managing this compound waste from generation to disposal.
Caption: Disposal workflow for this compound waste.
By adhering to these scientifically-backed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Vertex AI Search. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory. NIH Bookshelf.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: (+)-5-Iodo-2`-deoxyuridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2'-Deoxy-5'-O-DMT-5-iodouridine.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Health and Safety Executive. (2024, November 14). Safe handling of cytotoxic drugs in the workplace.
- Cayman Chemical. (2025, August 7). Safety Data Sheet: Idoxuridine.
- PubMed Central. (n.d.). Safe handling of cytotoxic drugs: guideline recommendations.
- BenchChem. (2025). Proper Disposal of 6-chloro-2-iodo-9-vinyl-9H-purine: A Guide for Laboratory Professionals.
- WorkSafe QLD. (n.d.). Guide for handling cytotoxic drugs and related waste.
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Element Project Services. (n.d.). Safe Handling Of Cytotoxics Guideline Recommendations.
- Washington State University. (n.d.). Halogenated Solvents.
- University of California, Santa Cruz. (n.d.). Halogenated Waste.
- National Center for Biotechnology Information. (n.d.). Idoxuridine. PubChem.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
Sources
- 1. Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 6-Iodouridine: Personal Protective Equipment and Disposal
Foundational Principles: Beyond the Product
As researchers dedicated to advancing drug development, our work with potent nucleoside analogs like 6-Iodouridine demands an unwavering commitment to safety. This guide moves beyond mere compliance, embedding a deep understanding of why specific precautions are critical. This compound, like many halogenated nucleosides, is investigated for its potential role in biological processes, including as an antiviral or radiosensitizing agent.[1][2] However, its structural similarity to endogenous nucleosides means it can also pose significant health risks if handled improperly. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling cytotoxic and hazardous drugs, which serve as a foundational framework for our protocols, as many nucleoside analogs fall into this category.[3][4][5] This document provides a comprehensive operational plan, ensuring that every step, from preparation to disposal, is executed with the highest degree of safety and scientific integrity.
Hazard Assessment: Understanding the "Why"
While a specific, comprehensive toxicological profile for this compound is not as widely documented as for its analog, 5-Iodo-2'-deoxyuridine (Idoxuridine), we must operate under the principle of precaution. Safety Data Sheets (SDS) for Idoxuridine classify it as a substance that causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child.[6][7][8][9] Given these potential hazards, we must treat this compound with the same level of caution.
Key Potential Hazards Include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[6][10]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[10][11]
-
Mutagenicity and Reproductive Toxicity: As a nucleoside analog, there is a plausible risk of interference with cellular replication, leading to potential mutagenic or teratogenic effects.[7][11]
Therefore, our primary objective is to prevent all routes of exposure: inhalation, skin absorption, and ingestion.[12]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Before we even consider PPE, we must implement robust engineering and administrative controls.
-
Engineering Controls: All work involving this compound powder (e.g., weighing, reconstituting) must be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosolized particles.[13] Facilities handling cytotoxic drugs often require the use of a Class II Biological Safety Cabinet (BSC).[4]
-
Administrative Controls:
-
Designated Areas: Clearly mark areas where this compound is handled and stored. Post warning signs indicating the presence of a hazardous compound.[4]
-
Restricted Access: Only trained and authorized personnel should be allowed in these areas.
-
Prohibited Activities: Eating, drinking, smoking, and applying cosmetics are strictly forbidden in the designated handling area to prevent accidental ingestion.[4]
-
Personal Protective Equipment (PPE): Your Final Line of Defense
The selection of PPE is not arbitrary; it is a scientifically-backed decision to mitigate specific risks. A hazard assessment is crucial for determining the appropriate level of protection needed for each task.[14]
Hand Protection
Standard laboratory gloves are insufficient. Due to the risk of skin absorption and the hazardous nature of the compound, double-gloving is mandatory.
-
Protocol: Wear two pairs of chemotherapy-rated nitrile gloves.[15] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should be pulled over the cuff.
-
Causality: This creates a better seal and provides an extra layer of protection. Nitrile is preferred for its chemical resistance.[16] Change the outer glove immediately if you suspect contamination or every 30-60 minutes during extended procedures.
Body Protection
-
Protocol: A disposable, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[15][17] This gown should have long sleeves with tight-fitting elastic cuffs. Standard cloth lab coats are not acceptable as they are absorbent.
-
Causality: The non-absorbent material prevents liquid splashes from reaching your skin or personal clothing. The solid front offers maximum protection where splashes are most likely to occur.
Eye and Face Protection
-
Protocol: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[14] However, when handling the powder or any volume of liquid that could splash, you must upgrade to chemical splash goggles. For maximum protection, especially during tasks with a high risk of splashing (e.g., cleaning spills), a full face shield should be worn over the goggles.[18]
-
Causality: Goggles provide a 360-degree seal around the eyes, protecting from splashes that could come from any angle. A face shield protects the entire face from direct splashes.
Respiratory Protection
-
Protocol: When handling this compound powder outside of a containment hood (which is strongly discouraged), a NIOSH-approved respirator is necessary. A fit-tested N95 respirator may be sufficient for incidental exposure, but for weighing and handling powders, a half-mask or full-face respirator with P100 (particulate) filters is recommended.[6]
-
Causality: The fine particulate nature of chemical powders makes them easy to inhale. P100 filters are 99.97% efficient at removing airborne particulates.
PPE Selection Summary
| Task | Engineering Control | Minimum PPE Ensemble |
| Weighing Solid Compound | Chemical Fume Hood or Powder Containment Hood | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Preparing Stock Solutions | Chemical Fume Hood | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
| Cell Culture Administration | Class II Biosafety Cabinet | Double Nitrile Gloves, Disposable Gown, Safety Glasses |
| Cleaning & Decontamination | N/A | Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield |
| Spill Cleanup | N/A | Double Nitrile Gloves, Disposable Gown, Full-face Respirator with P100 filters, Chemical-resistant boots/covers |
Procedural Workflow: Donning PPE
The order in which you put on PPE is critical to ensure proper protection and avoid cross-contamination.
Caption: Workflow for the correct sequence of donning PPE before handling this compound.
Disposal Plan: A Cradle-to-Grave Approach
Improper disposal can endanger support staff and the environment.[13] All waste generated from handling this compound is considered hazardous or cytotoxic waste.
Waste Segregation
-
Solid Waste: All contaminated solid items, including gloves, gowns, bench paper, pipette tips, and vials, must be placed in a dedicated, clearly labeled hazardous waste container.[19] This container should be puncture-resistant and have a secure lid.
-
Liquid Waste: Unused solutions or contaminated media must be collected in a sealed, leak-proof hazardous waste container. Never pour this compound solutions down the drain.[20] The container must be properly labeled with "Hazardous Waste," the chemical name, and associated hazards.
-
Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container to prevent physical injury.[13]
Decontamination and Final Disposal
-
Work Surfaces: After completing your work, decontaminate all surfaces in the fume hood or BSC with a suitable cleaning agent (e.g., 70% ethanol followed by a surfactant-based cleaner). All cleaning materials must be disposed of as solid hazardous waste.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[21] The rinsate must be collected and disposed of as liquid hazardous waste. Only after triple-rinsing and defacing the label can the container be discarded as regular trash or glass waste.[21]
-
Waste Pickup: Follow your institution's guidelines for hazardous waste pickup. Ensure all containers are sealed and labeled correctly before collection by trained professionals.[22]
Conclusion: Fostering a Culture of Safety
Handling potent compounds like this compound is fundamental to our research. By understanding the rationale behind each safety protocol—from engineering controls to the specific type of glove—we transform routine procedures into a self-validating system of safety. This comprehensive approach not only protects us, the researchers, but also our colleagues and the environment, ensuring that our pursuit of scientific advancement is built on a foundation of deep trust and responsibility.
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- ACTenviro. (2024). Best Practices for Laboratory Waste Management.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
- University of Iowa Environmental Health & Safety. (2024). Personal Protective Equipment for Biohazards.
- University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- European Centre for Disease Prevention and Control (ECDC). (2024). Factsheet for health professionals about Marburg virus disease.
- PubMed. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- ResearchGate. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies.
- ScienceLab.com. (2005). Material Safety Data Sheet - Idoxuridine MSDS.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
Sources
- 1. Factsheet for health professionals about Marburg virus disease [ecdc.europa.eu]
- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. aksci.com [aksci.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 17. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. acewaste.com.au [acewaste.com.au]
- 20. collectandrecycle.com [collectandrecycle.com]
- 21. vumc.org [vumc.org]
- 22. Effective Lab Chemical Waste Management [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
